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  • Product: 4,5-Dimethyloxazol-2-amine
  • CAS: 45529-92-8

Core Science & Biosynthesis

Foundational

"4,5-Dimethyloxazol-2-amine" synthesis pathways

An In-Depth Technical Guide to the Synthesis of 4,5-Dimethyloxazol-2-amine Introduction 4,5-Dimethyloxazol-2-amine is a heterocyclic compound belonging to the 2-aminooxazole class of molecules. The 2-aminooxazole scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4,5-Dimethyloxazol-2-amine

Introduction

4,5-Dimethyloxazol-2-amine is a heterocyclic compound belonging to the 2-aminooxazole class of molecules. The 2-aminooxazole scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in various biologically active compounds. These structures can serve as privileged scaffolds in the design of novel therapeutic agents, potentially exhibiting a range of pharmacological activities.[1][2] This guide provides a detailed overview of a viable synthetic pathway for 4,5-dimethyloxazol-2-amine, focusing on the underlying chemical principles, experimental protocols, and key considerations for its successful preparation in a laboratory setting.

Proposed Synthesis Pathway: Cyclocondensation of 3-Hydroxy-2-butanone (Acetoin) with Cyanamide

A chemically sound and efficient method for the synthesis of 4,5-dimethyloxazol-2-amine involves the cyclocondensation reaction between an α-hydroxyketone and cyanamide. For the target molecule, the logical precursors are 3-hydroxy-2-butanone (commonly known as acetoin) and cyanamide. This approach is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction.

The overall reaction is as follows:

CH3-CH(OH)-C(=O)-CH3 + H2N-CN → 4,5-Dimethyloxazol-2-amine + H2O

Reaction Mechanism

The reaction proceeds through a series of steps initiated by the nucleophilic attack of one of the amino groups of cyanamide on the electrophilic carbonyl carbon of acetoin. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic oxazole ring.

  • Carbinolamine Formation : The reaction is typically initiated under acidic or basic conditions to activate the carbonyl group of acetoin. A nitrogen atom from cyanamide acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate known as a carbinolamine.[3]

  • Intramolecular Cyclization : The hydroxyl group at the adjacent carbon of the acetoin backbone then attacks the carbon of the nitrile group in the cyanamide moiety. This intramolecular nucleophilic attack leads to the formation of a five-membered ring intermediate.

  • Dehydration : The final step involves the elimination of a water molecule from the cyclic intermediate to form the stable, aromatic 4,5-dimethyloxazol-2-amine.

The following diagram illustrates the proposed reaction pathway:

reaction_pathway acetoin 3-Hydroxy-2-butanone (Acetoin) intermediate Cyclic Intermediate acetoin->intermediate + Cyanamide cyanamide Cyanamide product 4,5-Dimethyloxazol-2-amine intermediate->product - H2O (Dehydration)

Caption: Proposed reaction pathway for the synthesis of 4,5-dimethyloxazol-2-amine.

Experimental Protocol

The following is a generalized, step-by-step protocol for the synthesis of 4,5-dimethyloxazol-2-amine based on established methods for the synthesis of similar 2-aminooxazoles.[4][5][6]

Materials and Reagents
  • 3-Hydroxy-2-butanone (Acetoin), ≥97% purity[7]

  • Cyanamide, 50 wt. % solution in water

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), pellets or concentrated solution

  • Dichloromethane (CH2Cl2) or Ethyl acetate (EtOAc) for extraction

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) for drying

  • Deionized water

Procedure
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-hydroxy-2-butanone (1.0 eq) and a suitable solvent such as water or a lower alcohol (e.g., ethanol).

  • Addition of Cyanamide : To the stirred solution, add the cyanamide solution (1.1 eq).

  • Acid Catalysis and Reflux : Slowly add concentrated hydrochloric acid to the reaction mixture to catalyze the reaction. The mixture is then heated to reflux and maintained at this temperature for several hours (typically 4-8 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization and Extraction : After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by adding a solution of sodium hydroxide until the pH is approximately 7-8. The aqueous solution is then extracted several times with an organic solvent such as dichloromethane or ethyl acetate.

  • Drying and Solvent Removal : The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification : The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 4,5-dimethyloxazol-2-amine.

Experimental Workflow Diagram

experimental_workflow start Start: Combine Acetoin and Solvent add_cyanamide Add Cyanamide Solution start->add_cyanamide add_hcl Add Concentrated HCl add_cyanamide->add_hcl reflux Heat to Reflux (4-8h) add_hcl->reflux cool Cool to Room Temperature reflux->cool neutralize Neutralize with NaOH cool->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Combined Organic Layers extract->dry evaporate Remove Solvent under Reduced Pressure dry->evaporate purify Purify Crude Product evaporate->purify end End: Pure 4,5-Dimethyloxazol-2-amine purify->end

Caption: Step-by-step experimental workflow for the synthesis of 4,5-dimethyloxazol-2-amine.

Data Summary and Expected Results

The following table summarizes the key parameters and expected outcomes for the synthesis of 4,5-dimethyloxazol-2-amine.

ParameterValue/RangeNotes
Molecular Formula C5H8N2O[8]
Molecular Weight 112.13 g/mol [8]
Typical Yield 60-80%Yields can vary based on reaction scale and purification efficiency.
Appearance Off-white to pale yellow solid
Purity >95% (after purification)Purity should be assessed by NMR, LC-MS, and/or elemental analysis.

Safety Considerations

  • Cyanamide : Cyanamide is a toxic and corrosive substance. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.[9]

  • Concentrated Acids and Bases : Concentrated hydrochloric acid and sodium hydroxide are highly corrosive. Handle with extreme care and appropriate PPE.

  • General Precautions : Standard laboratory safety practices should be followed throughout the experimental procedure.

Conclusion

The synthesis of 4,5-dimethyloxazol-2-amine via the cyclocondensation of 3-hydroxy-2-butanone and cyanamide represents a robust and accessible method for obtaining this valuable heterocyclic compound. The procedure is based on well-established principles of organic synthesis and utilizes readily available starting materials. This guide provides a comprehensive framework for researchers to successfully synthesize 4,5-dimethyloxazol-2-amine for further investigation in various scientific disciplines, particularly in the field of medicinal chemistry.

References

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 4,5-Dimethyloxazol-2-amine

Introduction 4,5-Dimethyloxazol-2-amine is a substituted oxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. This scaffold is of significant interest to researchers in me...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Dimethyloxazol-2-amine is a substituted oxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom. This scaffold is of significant interest to researchers in medicinal chemistry and drug development due to its presence in various biologically active molecules. A thorough understanding of its physicochemical properties is fundamental for its application in synthesis, formulation, and biological screening. This guide provides a comprehensive overview of the key physicochemical parameters of 4,5-Dimethyloxazol-2-amine, detailed experimental protocols for their determination, and insights into the scientific rationale behind these methodologies.

Chemical Identity and Structure

The foundational step in characterizing any chemical compound is to establish its identity through universally recognized nomenclature and structural representation.

  • IUPAC Name: 4,5-dimethyl-1,3-oxazol-2-amine[1][2]

  • CAS Number: 45529-92-8[1][2]

  • Molecular Formula: C₅H₈N₂O[1][2]

  • Molecular Weight: 112.13 g/mol [1]

  • Canonical SMILES: CC1=C(OC(=N1)N)C[1]

  • InChI Key: VHZVSAXCIKCRAK-UHFFFAOYSA-N[1]

The structure of 4,5-Dimethyloxazol-2-amine, characterized by an oxazole ring substituted with two methyl groups at positions 4 and 5, and an amine group at position 2, is depicted below.

Chemical structure of 4,5-Dimethyloxazol-2-amineFigure 1. Chemical structure of 4,5-Dimethyloxazol-2-amine.

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in various chemical and biological systems. The following table summarizes the key experimental and predicted properties of 4,5-Dimethyloxazol-2-amine.

PropertyValueSource
Melting Point 78-79 °CChemicalBook[3]
Boiling Point 90-110 °C at 0.04 TorrChemicalBook[3]
Density (Predicted) 1.118 ± 0.06 g/cm³ChemicalBook[3]
logP (Octanol/Water Partition Coefficient) 0.476SIELC Technologies[4]
XlogP (Predicted) 0.8PubChem[1][2]
pKa (Predicted) Basic (amine group)Inferred
Solubility Data not available-

Experimental Determination of Physicochemical Properties

The accurate determination of physicochemical properties relies on standardized and validated experimental protocols. This section details the methodologies for measuring the key parameters of 4,5-Dimethyloxazol-2-amine.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a novel compound like 4,5-Dimethyloxazol-2-amine.

Physicochemical_Characterization_Workflow cluster_synthesis Compound Synthesis & Purification cluster_properties Property Determination cluster_data Data Analysis & Reporting Synthesis Synthesis of 4,5-Dimethyloxazol-2-amine Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structure_Verification Structural Verification (NMR, MS) Purification->Structure_Verification Melting_Point Melting Point Determination Structure_Verification->Melting_Point Pure Compound Boiling_Point Boiling Point Determination Structure_Verification->Boiling_Point Solubility Solubility (OECD 105) Structure_Verification->Solubility logP logP Determination (OECD 107) Structure_Verification->logP pKa pKa Determination (Potentiometric Titration) Structure_Verification->pKa Data_Analysis Data Analysis Melting_Point->Data_Analysis Boiling_Point->Data_Analysis Solubility->Data_Analysis logP->Data_Analysis pKa->Data_Analysis Reporting Reporting & Documentation Data_Analysis->Reporting

Caption: Workflow for the physicochemical characterization of a compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0 °C).

Methodology: Capillary Method [3][5][6]

  • Sample Preparation: A small amount of the dry, powdered 4,5-Dimethyloxazol-2-amine is packed into a capillary tube to a height of 2-3 mm.[6]

  • Apparatus: A calibrated melting point apparatus (e.g., DigiMelt or Mel-Temp) is used.[5]

  • Measurement:

    • A rapid heating ramp (10-20 °C/min) is initially used to determine an approximate melting range.[5]

    • A second, fresh sample is then heated slowly (1-2 °C/min) starting from a temperature approximately 15-20 °C below the estimated melting point.[5][6]

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting range is reported as T1-T2.

Causality: A slow heating rate is crucial for ensuring thermal equilibrium between the sample, the heating block, and the thermometer, leading to an accurate measurement. Impurities disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

Boiling Point Determination (Reduced Pressure)

Given that many organic compounds decompose at their atmospheric boiling points, determination under reduced pressure is a standard and necessary procedure.

Methodology: Micro-Boiling Point Determination [7][8]

  • Apparatus Setup: A small amount of 4,5-Dimethyloxazol-2-amine is placed in a test tube. A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the sample. The setup is connected to a vacuum source and a manometer.

  • Heating: The sample is heated gently in a heating bath.

  • Observation: As the liquid heats, trapped air will bubble out of the capillary tube. The boiling point is reached when a continuous and rapid stream of bubbles emerges from the capillary.

  • Cooling and Measurement: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid is drawn back into the capillary tube. The pressure is recorded from the manometer.

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the external pressure.[9] By reducing the external pressure, the temperature required to reach this equilibrium is lowered, preventing thermal decomposition.

Solubility Determination

Aqueous solubility is a critical parameter for drug development, influencing absorption and distribution. The OECD Guideline 105 provides standardized methods for this determination.[1][10][11][12]

Methodology: Flask Method (for solubilities > 10⁻² g/L) [11]

  • Equilibration: An excess amount of 4,5-Dimethyloxazol-2-amine is added to a known volume of water in a flask. The mixture is agitated at a constant temperature (e.g., 20 °C) until equilibrium is reached.

  • Phase Separation: The saturated solution is separated from the undissolved solid by centrifugation or filtration.

  • Concentration Analysis: The concentration of the dissolved compound in the aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, given the presence of the chromophoric oxazole ring.[1]

  • Calculation: The solubility is expressed as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).

Causality: This method ensures that a true equilibrium between the dissolved and undissolved solute is achieved, providing a measure of the maximum concentration of the compound in water at a specific temperature.

LogP (Octanol/Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and pharmacokinetic properties. The OECD Guideline 107 (Shake Flask Method) is a widely accepted protocol.[13][14]

Methodology: Shake Flask Method [4][13][14][15]

  • Solvent Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

  • Partitioning: A known amount of 4,5-Dimethyloxazol-2-amine is dissolved in either the n-octanol or water phase. The two phases are then combined in a separatory funnel and shaken vigorously to facilitate partitioning.

  • Equilibration and Separation: The mixture is allowed to stand until the two phases have completely separated. Centrifugation may be required to break up any emulsions.[13]

  • Concentration Analysis: The concentration of the compound in both the n-octanol and aqueous phases is determined by a suitable analytical method, such as HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Causality: This experiment models the partitioning of a compound between a lipophilic (n-octanol) and an aqueous environment, providing a quantitative measure of its hydrophobicity.

pKa Determination

The pKa value indicates the strength of an acid or a base. For 4,5-Dimethyloxazol-2-amine, the primary amine group imparts basic properties. Potentiometric titration is a precise method for determining the pKa of amines.[16][17][18][19]

Methodology: Potentiometric Titration [17][19][20]

  • Sample Preparation: A solution of 4,5-Dimethyloxazol-2-amine of known concentration is prepared in water or a suitable co-solvent if solubility is low.

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • pH Monitoring: The pH of the solution is monitored continuously using a calibrated pH electrode as the titrant is added incrementally.

  • Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the amine has been protonated.

Causality: The pKa is the pH at which the concentrations of the protonated (conjugate acid) and unprotonated (base) forms of the amine are equal. This point corresponds to the inflection point of the titration curve.

Spectral Data and Structural Elucidation

Predicted ¹H NMR Spectrum (in CDCl₃)
  • ~1.9-2.2 ppm (singlet, 3H): Methyl protons at C4.

  • ~2.2-2.5 ppm (singlet, 3H): Methyl protons at C5.

  • ~4.5-5.5 ppm (broad singlet, 2H): Amine (-NH₂) protons. The chemical shift and broadness of this peak can vary significantly with concentration and the presence of water.

Predicted ¹³C NMR Spectrum (in CDCl₃)
  • ~10-15 ppm: Carbon of the C4-methyl group.

  • ~15-20 ppm: Carbon of the C5-methyl group.

  • ~120-130 ppm: C4 of the oxazole ring.

  • ~130-140 ppm: C5 of the oxazole ring.

  • ~155-165 ppm: C2 of the oxazole ring (attached to the amine group).

Predicted IR Spectrum
  • ~3400-3200 cm⁻¹ (two bands): N-H stretching vibrations of the primary amine.

  • ~2950-2850 cm⁻¹: C-H stretching of the methyl groups.

  • ~1650 cm⁻¹: C=N stretching of the oxazole ring.

  • ~1600 cm⁻¹: N-H bending (scissoring) of the amine group.

  • ~1100 cm⁻¹: C-O-C stretching of the oxazole ring.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 4,5-Dimethyloxazol-2-amine is classified as follows:

  • Hazard Statements:

    • H315: Causes skin irritation.[1]

    • H318: Causes serious eye damage.[1]

    • H335: May cause respiratory irritation.[1]

  • Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.[21]

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[21]

It is imperative to handle this compound in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This technical guide has provided a detailed examination of the physicochemical properties of 4,5-Dimethyloxazol-2-amine. By integrating established experimental protocols with the underlying scientific principles, researchers and drug development professionals can confidently characterize this and similar molecules. The data and methodologies presented herein serve as a critical foundation for further studies in synthesis, formulation, and biological evaluation, ultimately enabling the rational design and development of novel chemical entities.

References

  • PubChem. (n.d.). 4,5-Dimethyloxazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment 1 - Melting Points. Department of Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Retrieved from [Link]

  • University of Calgary. (n.d.). Melting point determination. Department of Chemistry. Retrieved from [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Retrieved from [Link]

  • Scymaris. (n.d.). Water Solubility. Retrieved from [Link]

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. OECD Publishing. Retrieved from [Link]

  • OECD iLibrary. (n.d.). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. Retrieved from [Link]

  • Al-Zoubi, W. (2021). experiment (1) determination of melting points. Retrieved from [Link]

  • Situ Biosciences. (n.d.). OECD 105 - Water Solubility. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 4,5-Dimethyloxazol-2-amine. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Bos, M., & Dahmen, E. A. M. F. (1973). Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. The Journal of Physical Chemistry, 77(12), 1585-1590.
  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Farkas, E., & Gáspár, A. (2000). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots.
  • Avdeef, A. (2013). Development of Methods for the Determination of pKa Values. Molecules, 18(8), 9153-9199.
  • GovInfo. (2000, December 15). 304 Subpart E—Product Properties Test Guidelines. Retrieved from [Link]

  • Wang, Y., et al. (2018). Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. ACS Omega, 3(10), 13033-13040.
  • Scribd. (n.d.). 02 Exp 1 Boiling Point Determination. Retrieved from [Link]

  • Garcia, C. (1943). Determination of Boiling Points of Pure Organic Liquids. A Micromethod for use With Reduced Pressures. Industrial & Engineering Chemistry Analytical Edition, 15(10), 648-649.
  • University of Calgary. (n.d.). Micro-boiling point measurement. Department of Chemistry. Retrieved from [Link]

  • GeeksforGeeks. (2023, July 25). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1). National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dimethyloxazol-2-amine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to 4,5-Dimethyloxazol-2-amine (CAS: 45529-92-8): A Versatile Scaffold in Modern Medicinal Chemistry

Introduction: Unveiling the Potential of a Privileged Heterocycle In the landscape of contemporary drug discovery and development, the strategic selection of molecular scaffolds is paramount to achieving therapeutic inno...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Heterocycle

In the landscape of contemporary drug discovery and development, the strategic selection of molecular scaffolds is paramount to achieving therapeutic innovation. Among the myriad of heterocyclic structures, the 2-aminooxazole moiety has emerged as a "privileged scaffold," a core structural framework that demonstrates the ability to interact with a diverse range of biological targets. This guide focuses on a specific, yet highly promising, derivative: 4,5-Dimethyloxazol-2-amine (CAS: 45529-92-8). While extensive research on this particular molecule is still burgeoning, its structural attributes, shared with a class of biologically active compounds, position it as a molecule of significant interest for researchers, scientists, and drug development professionals. This document aims to provide a comprehensive technical overview, synthesizing foundational chemical principles with field-proven insights to empower your research and development endeavors.

Physicochemical Properties: A Foundation for Application

A thorough understanding of a compound's physicochemical properties is the bedrock of its successful application in research and development. These parameters influence solubility, reactivity, and pharmacokinetic behavior. The key properties of 4,5-Dimethyloxazol-2-amine are summarized below.[1][2]

PropertyValueSource
CAS Number 45529-92-8PubChem[1]
Molecular Formula C5H8N2OPubChem[1], FINETECH INDUSTRY LIMITED[2]
Molecular Weight 112.13 g/mol PubChem[1], FINETECH INDUSTRY LIMITED[2]
IUPAC Name 4,5-dimethyl-1,3-oxazol-2-aminePubChem[1]
Melting Point 78-79 °C (in benzene)ChemicalBook[3]
Boiling Point 90-110 °C (at 0.04 Torr)ChemicalBook[3]
InChI Key VHZVSAXCIKCRAK-UHFFFAOYSA-NFINETECH INDUSTRY LIMITED[2]
SMILES CC1=C(OC(=N1)N)CPubChem[1]

Synthesis and Reactivity: Constructing and Utilizing the Core Scaffold

The synthesis of 2-aminooxazoles can be approached through various methodologies, with the choice of route often dictated by the desired substitution pattern and scalability. While a specific, peer-reviewed synthesis for 4,5-Dimethyloxazol-2-amine is not extensively documented, a plausible and efficient route can be extrapolated from established methods for analogous structures.

A common and effective method for the synthesis of 2-aminooxazoles involves the cyclization of an α-haloketone with a suitable nitrogen-containing nucleophile, such as cyanamide or urea. In the case of 4,5-Dimethyloxazol-2-amine, the synthesis would likely commence from 3-bromo-2-butanone.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product reactant1 3-Bromo-2-butanone product 4,5-Dimethyloxazol-2-amine reactant1->product Cyclization reactant2 Cyanamide (H2NCN) reactant2->product conditions Base (e.g., NaHCO3) Solvent (e.g., Ethanol) Heat conditions->product

Caption: Proposed synthetic pathway for 4,5-Dimethyloxazol-2-amine.

The reactivity of 4,5-Dimethyloxazol-2-amine is primarily dictated by the interplay between the aromatic oxazole ring and the exocyclic amino group.[4] The amino group can undergo typical reactions such as acylation, alkylation, and formation of Schiff bases, providing a handle for further molecular elaboration. The oxazole ring itself, while aromatic, is more reactive than its thiazole counterpart and can participate in electrophilic substitution reactions, though conditions must be carefully controlled to avoid ring opening.[4] Hydrogenation of the oxazole ring typically leads to its cleavage.[4]

The 2-Aminooxazole Scaffold in Drug Discovery: A Bioisostere with Promise

The 2-aminooxazole core is recognized as a bioisostere of the 2-aminothiazole scaffold, a well-established pharmacophore found in numerous approved drugs.[5][6] This principle of isosteric replacement, where a functional group is substituted with another that has similar physical and electronic properties, is a powerful strategy in medicinal chemistry to modulate a compound's biological activity, pharmacokinetic properties, and safety profile.

The substitution of the sulfur atom in the 2-aminothiazole ring with an oxygen atom to form a 2-aminooxazole can offer several potential advantages:

  • Modulation of Physicochemical Properties: The oxygen atom can lead to a decreased ClogP, potentially improving aqueous solubility.[6]

  • Metabolic Stability: The oxazole ring lacks the easily oxidizable sulfur atom present in thiazoles, which can be a site of metabolic inactivation.[6]

Research on various 2-aminooxazole derivatives has revealed a broad spectrum of biological activities, including:

  • Antitubercular Activity: The 2-aminooxazole scaffold has shown promising activity against Mycobacterium tuberculosis.[5][7][8]

  • Anti-inflammatory Properties: Certain derivatives of 2-aminooxazoles have demonstrated anti-inflammatory effects.[9]

  • Antimicrobial and Antifungal Activity: The 2-aminooxazole core has been investigated for its potential to combat various bacterial and fungal pathogens.[7][8]

While specific biological data for 4,5-Dimethyloxazol-2-amine is not yet widely published, its structural similarity to these active compounds suggests it is a valuable candidate for screening in various disease models.

G cluster_properties Inferred Biological Potential scaffold 4,5-Dimethyloxazol-2-amine Scaffold activity1 Antitubercular scaffold->activity1 Bioisosterism with 2-Aminothiazoles activity2 Anti-inflammatory scaffold->activity2 activity3 Antimicrobial scaffold->activity3 activity4 Kinase Inhibition (potential) scaffold->activity4

Caption: Inferred biological potential of the 4,5-Dimethyloxazol-2-amine scaffold.

Experimental Protocols: A Practical Guide

The following protocols are provided as a starting point for researchers working with 4,5-Dimethyloxazol-2-amine and are based on established methodologies for related compounds.

Protocol 1: Synthesis of 4,5-Dimethyloxazol-2-amine

This protocol is a generalized procedure based on the Hantzsch-type synthesis for 2-aminooxazoles.

Materials:

  • 3-Bromo-2-butanone

  • Cyanamide

  • Sodium bicarbonate (NaHCO3)

  • Ethanol

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • To a solution of cyanamide (1.0 equivalent) in ethanol, add sodium bicarbonate (1.2 equivalents).

  • To this suspension, add 3-bromo-2-butanone (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 4,5-Dimethyloxazol-2-amine.

Protocol 2: Analytical Characterization by HPLC

This protocol outlines a general reverse-phase HPLC method for the analysis of 4,5-Dimethyloxazol-2-amine, adapted from methods for similar polar compounds.[10]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Newcrom R1 column or a similar C18 column (e.g., 4.6 x 150 mm, 5 µm).[10]

  • Mobile Phase: A mixture of acetonitrile and water with an acidic modifier (e.g., 0.1% phosphoric acid or, for MS compatibility, 0.1% formic acid). The exact ratio should be optimized for best separation.[10]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by UV-Vis spectral analysis of the compound, likely in the range of 210-280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: Ambient or controlled at 25 °C.

Procedure:

  • Prepare a stock solution of 4,5-Dimethyloxazol-2-amine in the mobile phase or a compatible solvent (e.g., methanol or acetonitrile).

  • Prepare a series of dilutions from the stock solution for calibration.

  • Equilibrate the HPLC column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standards and the sample solution.

  • Record the chromatograms and determine the retention time and peak area for quantification.

Safety and Handling

4,5-Dimethyloxazol-2-amine is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[1] It is reported to cause skin irritation, serious eye damage, and may cause respiratory irritation.[1] All handling should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion and Future Directions

4,5-Dimethyloxazol-2-amine represents a promising, yet underexplored, molecule in the field of medicinal chemistry. Its structural relationship to the well-validated 2-aminothiazole scaffold, coupled with potential advantages in metabolic stability and physicochemical properties, makes it an attractive starting point for the design of novel therapeutic agents. This technical guide provides a foundational understanding of its properties, synthesis, and potential applications, with the aim of catalyzing further research into its biological activities and therapeutic potential. As more data becomes available, the true value of this versatile scaffold will undoubtedly be further elucidated, potentially leading to the development of next-generation therapeutics.

References

  • Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link]

  • 2-Aminooxazoles and Their Derivatives (Review). (n.d.). Scribd. Retrieved from [Link]

  • Pieroni, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate. [Link]

  • PubChem. (n.d.). 4,5-Dimethyloxazol-2-amine. PubChem. Retrieved from [Link]

  • Selected bioactive 2-amino-oxazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Publications. [Link]

  • Crank, G., & Foulis, M. J. (1971). Derivatives of 2-aminooxazoles showing antiinflammatory activity. Journal of Medicinal Chemistry, 14(11), 1075-1077. [Link]

  • Wikipedia. (n.d.). 2-Aminooxazole. Wikipedia. Retrieved from [Link]

  • Reva, I., et al. (2021). Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. Physical Chemistry Chemical Physics, 23(3), 1837-1849. [Link]

  • Wood, D. M., et al. (2015). 4-methyl-5-(4-methylphenyl)-4,5-dihydrooxazol-2-amine (4,4'-dimethylaminorex, 4,4'-DMAR): availability, prevalence of use, desired effects and acute toxicity. Drug Testing and Analysis, 7(9), 785-790. [Link]

  • Google Patents. (1989). United States Patent (19).
  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - Supporting Information. ACS Publications. [Link]

  • MDPI. (2019). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. Retrieved from [Link]

  • HandWiki. (2025). Chemistry:2-Aminooxazole. HandWiki. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dimethyloxazole. PubChem. Retrieved from [Link]

  • Google Patents. (2018). United States Patent (19).
  • SIELC Technologies. (n.d.). 4,5-Dimethyloxazol-2-amine. SIELC Technologies. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1). PubChem. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Retrieved from [Link]

  • Geronikaki, A., et al. (2004). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules, 9(10), 847-858. [Link]

  • Shablykin, O., et al. (2023). The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry, 21(2), 42-53. [Link]

Sources

Exploratory

biological activity of "4,5-Dimethyloxazol-2-amine" derivatives

An In-depth Technical Guide to the Biological Activity of 4,5-Dimethyloxazol-2-amine Derivatives Authored by: A Senior Application Scientist Abstract The 2-aminooxazole moiety, particularly exemplified by the 4,5-dimethy...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 4,5-Dimethyloxazol-2-amine Derivatives

Authored by: A Senior Application Scientist

Abstract

The 2-aminooxazole moiety, particularly exemplified by the 4,5-dimethyloxazol-2-amine scaffold, is emerging as a privileged structure in modern medicinal chemistry. Often viewed as a bioisosteric replacement for the more extensively studied 2-aminothiazole, the 2-aminooxazole core offers potential advantages in physicochemical properties, including enhanced solubility and improved metabolic stability. This guide synthesizes current research to provide an in-depth analysis of the biological activities of 4,5-dimethyloxazol-2-amine derivatives, with a primary focus on their antimicrobial and potential anticancer applications. We will explore mechanisms of action, structure-activity relationships (SAR), detailed experimental protocols, and future perspectives for drug development professionals, researchers, and scientists in the field.

The 2-Aminooxazole Scaffold: A Bioisostere with Strategic Advantages

Nitrogen-containing heterocycles are foundational building blocks in the design of therapeutic agents.[1] Among these, the 2-aminooxazole structure has garnered significant interest. Its structural similarity to the 2-aminothiazole ring—differing only by the substitution of a sulfur atom with an oxygen atom—positions it as a classic bioisostere.[2] This seemingly subtle change can have profound effects on a molecule's properties.

The "ring equivalence" theory suggests that heterocycles like furan (containing oxygen) and thiophene (containing sulfur) can be considered functional equivalents in drug design.[2] The transition from a 2-aminothiazole to a 2-aminooxazole scaffold can lead to:

  • Improved Physicochemical Properties: Isosteric replacement of the thiazole's sulfur with oxygen typically decreases lipophilicity (logP) and increases hydrophilicity, which can significantly enhance aqueous solubility.[3]

  • Enhanced Metabolic Stability: The absence of an oxidizable sulfur atom may reduce the rate of metabolism, potentially leading to a better pharmacokinetic profile.[2]

  • Circumventing PAINS: In some instances, 2-aminothiazole-containing compounds have been flagged as Pan-Assay Interference Compounds (PAINS), making the exploration of structural alternatives like 2-aminooxazoles a worthwhile strategy.[2]

This guide will delve into the tangible biological outcomes of these theoretical advantages, focusing on the validated and potential activities of derivatives built upon the 4,5-dimethyloxazol-2-amine core.

Antimicrobial Activity: A Promising Frontier

The most well-documented and compelling biological activity of 2-aminooxazole derivatives is their antimicrobial efficacy, particularly against mycobacteria, the causative agents of tuberculosis (TB).[3][4]

Mechanism of Action: Targeting Mycobacterial Fatty Acid Synthesis

For N-oxazolylcarboxamide derivatives, molecular docking and dynamics simulations have suggested that the likely target within mycobacteria is the β-ketoacyl-acyl carrier protein synthase III (FabH).[3] This enzyme is critical for initiating fatty acid biosynthesis, a pathway essential for the survival of the bacterium and the construction of its unique cell wall. By inhibiting FabH, these compounds effectively disrupt a fundamental cellular process, leading to bacterial death. The broad-spectrum activity observed against various mycobacterial strains suggests this target is not species-specific, which is a highly desirable feature for modern anti-TB drug candidates.[3]

cluster_pathway Bacterial Fatty Acid Synthesis (FAS-II) cluster_inhibition Mechanism of Inhibition Acetyl_CoA Acetyl-CoA FabH FabH Enzyme (β-ketoacyl-ACP synthase III) Acetyl_CoA->FabH Malonyl_ACP Malonyl-ACP Malonyl_ACP->FabH Acetoacetyl_ACP Acetoacetyl-ACP FabH->Acetoacetyl_ACP Condensation Elongation_Cycles Elongation Cycles (FabG, FabZ, FabI) Acetoacetyl_ACP->Elongation_Cycles Fatty_Acids Fatty Acids (Mycolic Acid Precursors) Elongation_Cycles->Fatty_Acids Cell_Wall Mycobacterial Cell Wall Fatty_Acids->Cell_Wall Oxazole_Derivative 4,5-Dimethyloxazol-2-amine Derivative Oxazole_Derivative->FabH Inhibition

Fig 1. Inhibition of the FabH enzyme by oxazole derivatives.
Structure-Activity Relationship (SAR) and Comparative Data

Studies comparing 2-aminooxazole derivatives with their 2-aminothiazole isosteres have revealed key insights. While both scaffolds can produce highly active compounds, the oxazole derivatives consistently demonstrate superior hydrophilicity.[3]

Table 1: Antimicrobial Activity of Representative 2-Aminooxazole Derivatives

Compound ID Microbial Strain MIC (µg/mL) Cytotoxicity (HepG2) Reference
6b Mycobacterium tuberculosis H37Ra 6.25 Not significantly cytotoxic [3]
7b Mycobacterium tuberculosis H37Ra 6.25 Not significantly cytotoxic [3]
11b Mycobacterium tuberculosis H37Ra 3.13 Not significantly cytotoxic [3]
15b Mycobacterium avium 12.5 Not significantly cytotoxic [3]

| Generic | Various bacterial and fungal strains | Promising activity observed | Not significantly cytotoxic |[3] |

Note: Compound IDs are taken from the cited literature for consistency.

The data indicates that oxazole-containing compounds exhibit potent activity against both standard and multidrug-resistant strains of M. tuberculosis, as well as other opportunistic mycobacteria like M. avium and M. kansasii.[3] Importantly, these compounds generally show low cytotoxicity against human cell lines such as HepG2, indicating a favorable selectivity profile.[3]

Experimental Protocol: Antimicrobial Susceptibility Testing

A standard method for evaluating the antimycobacterial activity of novel compounds is the Microplate Alamar Blue Assay (MABA).

Protocol: Microplate Alamar Blue Assay (MABA)

  • Preparation of Compound Plate:

    • Serially dilute the test compounds in a 96-well microplate using Middlebrook 7H9 broth. Final concentrations should typically range from 0.1 to 100 µg/mL.

    • Include a drug-free well for a growth control and wells with a standard drug (e.g., Isoniazid) as a positive control.

  • Inoculum Preparation:

    • Culture Mycobacterium tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) until it reaches mid-log phase.

    • Adjust the bacterial suspension to a McFarland standard of 1.0, then dilute it 1:20 in broth to prepare the final inoculum.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared inoculum to each well of the compound plate.

    • Seal the plate and incubate at 37°C for 7 days.

  • Addition of Indicator Dyes:

    • After incubation, add 20 µL of Alamar Blue solution and 12.5 µL of 20% Tween 80 to each well.

    • Re-incubate the plate at 37°C for 24 hours.

  • Data Interpretation:

    • Assess the color change in the wells. A blue color indicates no bacterial growth (inhibition), while a pink color indicates growth.

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Anticancer Potential: Targeting the Kinase Superfamily

While direct studies on the anticancer properties of 4,5-dimethyloxazol-2-amine itself are limited, the broader class of 2-aminothiazole and related heterocyclic derivatives are extensively documented as potent inhibitors of protein kinases.[5][6][7] Given the principle of bioisosterism, it is highly probable that 2-aminooxazole derivatives can be developed into effective kinase inhibitors for cancer therapy.

Mechanism of Action: Inhibition of Cell Cycle Progression

Protein kinases are enzymes that regulate a vast number of cellular processes, including cell cycle progression, proliferation, and apoptosis.[8] Their aberrant activity is a hallmark of many cancers.[9] Scaffolds like 2-amino-pyrimidines and 2-aminothiazoles are present in numerous clinically approved kinase inhibitors (e.g., Dasatinib).[10][11] These molecules typically function as ATP-competitive inhibitors, binding to the kinase's active site and preventing the phosphorylation of downstream substrates. This action can halt the cell cycle, often at the G1/S or G2/M transition, and induce apoptosis (programmed cell death).[8][12]

cluster_pathway CDK-Mediated Cell Cycle Progression cluster_inhibition Mechanism of Inhibition CyclinD_CDK46 Cyclin D / CDK4/6 pRb pRb (Retinoblastoma Protein) CyclinD_CDK46->pRb Phosphorylates E2F E2F pRb->E2F Releases G1_S_Transition G1-S Transition S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription S_Phase_Genes->G1_S_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest G1_S_Transition->Cell_Cycle_Arrest Oxazole_Kinase_Inhibitor Oxazole-based Kinase Inhibitor Oxazole_Kinase_Inhibitor->CyclinD_CDK46 Inhibition

Fig 2. Kinase inhibition leading to cell cycle arrest.

Potential kinase targets for oxazole derivatives include:

  • Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle.[9]

  • Aurora Kinases: Essential for mitotic progression.[5]

  • Rho-associated Coiled-coil Kinases (ROCK): Involved in cell motility and morphology.[7]

Experimental Data from Related Scaffolds

The anticancer potential can be inferred from the activity of structurally related thiazole derivatives, which have shown significant cytotoxicity against various human cancer cell lines.

Table 2: Anticancer Activity of Representative Thiazole-Based Derivatives

Compound ID Target Cancer Cell Line IC₅₀ (µM) Putative Target Reference
7i MCF-7 (Breast) 11.5 General Cytotoxicity [13]
7a ME-180 (Cervical) 11.6 General Cytotoxicity [13]
7d Hep-G2 (Liver) 10.4 General Cytotoxicity [13]
4a A549 (Lung) ~30-40 General Cytotoxicity [14]

| 10l | ROCK II (Enzyme Assay) | 0.020 | ROCK II Kinase |[7] |

Note: These compounds are thiazole derivatives, illustrating the potential of the bioisosteric oxazole scaffold.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric method used to assess the metabolic activity of cells, serving as a proxy for cell viability and proliferation.

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding:

    • Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include vehicle-only (e.g., DMSO) wells as a negative control and a known anticancer drug (e.g., Doxorubicin) as a positive control.

    • Incubate the plate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of cell growth).

Synthesis and Future Perspectives

The synthesis of N-substituted 2-aminooxazoles, while achievable, presents different challenges compared to their thiazole counterparts. A common route involves the reaction of α-bromoacetophenones with N-substituted ureas. However, the lower nucleophilicity of the oxygen atom in urea compared to the sulfur in thiourea can make this reaction less straightforward, sometimes necessitating the development of novel synthetic strategies like Buchwald-Hartwig coupling.[2][15]

Fig 3. General workflow for drug discovery with oxazole derivatives.
Conclusion and Outlook

Derivatives of 4,5-dimethyloxazol-2-amine and the broader 2-aminooxazole class represent a highly promising area for drug discovery. Their demonstrated efficacy as antimicrobial agents, particularly against challenging pathogens like Mycobacterium tuberculosis, positions them as valuable leads for combating infectious diseases.[3][4] Furthermore, their strong potential as kinase inhibitors, inferred from the extensive research on their thiazole bioisosteres, opens a clear path for their development as next-generation anticancer therapeutics.[5][10][14]

Future research should focus on:

  • Expanding SAR Studies: Synthesizing and testing a wider array of derivatives to build a more comprehensive understanding of how specific substitutions impact potency and selectivity for both microbial and human targets.

  • Target Deconvolution: Moving beyond phenotypic screening to definitively identify and validate the molecular targets of the most active compounds, especially in the context of cancer.

  • In Vivo Evaluation: Advancing the most promising lead compounds into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.

The 2-aminooxazole scaffold is not merely an alternative to the 2-aminothiazole but a distinct chemical entity with unique advantages. Continued exploration of its derivatives is poised to yield novel and effective therapeutic agents.

References

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI.
  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.
  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.
  • (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.
  • 4,5-Dimethyloxazol-2-amine | C5H8N2O | CID 535870. PubChem.
  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine.
  • Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents: In vitro cell culture analysis. CHEMISTRY & BIOLOGY INTERFACE.
  • Synthesis and Antimicrobial Activity of Novel Linearly Fused 5-Substituted-7-acetyl-2,6-dimethyloxazolo[4,5-f]indoles.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Synthesis and biological evaluation of 4-(2-(dimethylamino)ethoxy)benzohydrazide derivatives as inhibitors of Entamoeba histolyica. PubMed.
  • Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applic
  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)
  • Design, synthesis and biological evaluation of 4-aryl-5-aminoalkyl-thiazole-2-amines deriv
  • Exploring the Multifaceted Biological Activities of 4-((5-Amino-1, 3, 4-Thiadiazol-2-yl) Methoxy) Coumarin: Antioxidant, Antibacterial, and Antifungal Properties. Journal of Medicinal and Chemical Sciences.
  • Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. Unknown Source.
  • Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. MDPI.
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
  • Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. Royal Society of Chemistry (RSC) Publishing.
  • Biological Activities of Thiadiazole Deriv
  • Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)
  • Discovery of N,4-Di(1H-pyrazol-4-yl)
  • Novel Thiazole-Hydrazide Derivatives and Their Anticancer Properties. DergiPark.
  • Recent Developments and Biological Activities of 2-Aminothiazole Deriv
  • (PDF) Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation.
  • Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids.

Sources

Foundational

"4,5-Dimethyloxazol-2-amine" structural analogs and their properties

An In-Depth Technical Guide to the Structural Analogs of 4,5-Dimethyloxazol-2-amine: Synthesis, Properties, and Structure-Activity Relationships Introduction The 2-aminooxazole moiety is a privileged heterocyclic scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analogs of 4,5-Dimethyloxazol-2-amine: Synthesis, Properties, and Structure-Activity Relationships

Introduction

The 2-aminooxazole moiety is a privileged heterocyclic scaffold that serves as a cornerstone in medicinal chemistry and drug discovery. Its derivatives are associated with a wide spectrum of biological activities, including antimicrobial, anticancer, antitubercular, and anti-inflammatory properties. The structural versatility of the 2-aminooxazole core allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic profiles. A significant aspect of its medicinal chemistry relevance is its role as a bioisostere of the 2-aminothiazole scaffold, where the replacement of a sulfur atom with oxygen can lead to notable changes in physicochemical properties such as solubility and lipophilicity, often improving the drug-like characteristics of a molecule.

This guide provides a comprehensive technical overview of 4,5-dimethyloxazol-2-amine as a foundational parent compound. It delves into the synthesis, properties, and structure-activity relationships (SAR) of its key structural analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will explore modifications at the oxazole ring, variations of the 2-amino group, and the critical bioisosteric relationship with its thiazole counterpart, grounding all claims in authoritative sources.

Part 1: The Core Moiety: 4,5-Dimethyloxazol-2-amine

4,5-Dimethyloxazol-2-amine is the simplest representation of this class, featuring methyl substitutions at the C4 and C5 positions of the oxazole ring. Its fundamental structure provides a robust starting point for analog development.

Chemical Structure and Properties:

  • IUPAC Name: 4,5-dimethyl-1,3-oxazol-2-amine

  • Molecular Formula: C₅H₈N₂O

  • Molecular Weight: 112.13 g/mol

  • Canonical SMILES: CC1=C(OC(=N1)N)C

While not extensively studied as a bioactive agent itself, its synthesis provides a blueprint for creating a diverse library of analogs.

Synthesis of the 2-Aminooxazole Core

The construction of the 2-aminooxazole ring is a critical step in the development of its derivatives. Several synthetic strategies have been established, with the choice often depending on the availability of starting materials and the desired substitution pattern. A prevalent and reliable method involves the reaction of an α-haloketone with urea or its derivatives.

Experimental Protocol 1: Synthesis of 4,5-Dimethyloxazol-2-amine from 3-Bromo-2-butanone and Urea

This protocol describes a classical condensation reaction for forming the 2-aminooxazole ring. The causality behind this choice is its straightforward nature and use of readily available starting materials. The reaction proceeds via nucleophilic attack of urea on the α-haloketone, followed by intramolecular cyclization and dehydration.

Materials:

  • 3-Bromo-2-butanone (1.0 eq.)

  • Urea (1.5 eq.)

  • Absolute Ethanol

  • Sodium Bicarbonate (NaHCO₃)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3-bromo-2-butanone (1.0 eq.) and urea (1.5 eq.) in absolute ethanol.

  • Heat the mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

  • Reduce the solvent volume under reduced pressure.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to yield 4,5-dimethyloxazol-2-amine.

dot graphdot { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.4, fontname="Arial", fontsize=12]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: General workflow for 2-aminooxazole synthesis.

Part 2: Structural Analogs and Structure-Activity Relationships (SAR)

The therapeutic potential of the 2-aminooxazole scaffold is unlocked through systematic structural modification. Key points for derivatization include the C4 and C5 positions of the ring and the exocyclic 2-amino group. Furthermore, bioisosteric replacement of the core itself provides a powerful strategy for modulating properties.

Bioisosteric Replacement: The 2-Aminothiazole Analog

Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a cornerstone of rational drug design. The most common bioisostere for the 2-aminooxazole is the 2-aminothiazole, where the ring oxygen is replaced by sulfur.[1] This substitution has profound and predictable effects on the molecule's properties.

  • Impact on Physicochemical Properties: The sulfur atom is less electronegative and more polarizable than oxygen, leading to decreased hydrogen bond accepting capacity and increased lipophilicity. Consequently, 2-aminothiazole analogs are typically less water-soluble than their 2-aminooxazole counterparts.[1] This trade-off is critical in drug development, as improved solubility (from the oxazole) can enhance bioavailability, while increased lipophilicity (from the thiazole) might improve membrane permeability.

  • Synthesis of 4,5-Dimethyl-1,3-thiazol-2-amine: The premier method for synthesizing 2-aminothiazoles is the Hantzsch Thiazole Synthesis .[2][3][4] This method is highly reliable and analogous to the oxazole synthesis, providing a direct comparative pathway.

Experimental Protocol 2: Hantzsch Synthesis of 4,5-Dimethyl-1,3-thiazol-2-amine

Materials:

  • 3-Bromo-2-butanone (1.0 eq.)

  • Thiourea (1.2 eq.)

  • Absolute Ethanol

Procedure:

  • Dissolve 3-bromo-2-butanone (1.0 eq.) and thiourea (1.2 eq.) in absolute ethanol in a round-bottom flask.

  • Heat the mixture to reflux with stirring for 2-4 hours.[2]

  • Monitor the reaction by TLC. A precipitate of the hydrobromide salt of the product will often form.

  • Cool the reaction to room temperature and collect the precipitate by filtration.

  • Wash the solid with cold ethanol.

  • To obtain the free base, dissolve the salt in water and basify with a suitable base (e.g., ammonium hydroxide or NaHCO₃) to precipitate the product.

  • Filter, wash with water, and dry to yield 4,5-dimethyl-1,3-thiazol-2-amine.

Modification of Ring Substituents (C4 and C5)

The substituents at the C4 and C5 positions of the oxazole ring play a crucial role in defining the molecule's interaction with biological targets. Altering these groups from the parent methyl groups to larger alkyl, aryl, or heteroaryl moieties is a primary strategy in SAR exploration.

  • Synthetic Rationale: The synthesis of C4/C5-modified analogs is achieved by selecting the appropriately substituted α-haloketone as the starting material in the condensation reaction described in Protocol 1. For instance, using 2-bromo-1-phenylethanone would yield a 4-phenyl-substituted 2-aminooxazole.

  • Structure-Activity Relationship Insights:

    • Antitubercular Activity: In the context of antitubercular agents, a C4-aryl or C4-heteroaryl substituent is often critical for potency. Studies on 2-aminothiazoles, which serve as a strong predictive model for oxazoles, show that a 2-pyridyl moiety at C4 leads to potent activity against Mycobacterium tuberculosis.[5]

    • Lipophilicity and Binding: The introduction of aryl groups significantly increases the lipophilicity and provides opportunities for π-π stacking or other hydrophobic interactions within a target's binding pocket. The substitution pattern on these aryl rings (e.g., electron-donating vs. electron-withdrawing groups) can further modulate electronic properties and biological activity.[5]

Modification of the 2-Amino Group

The exocyclic 2-amino group is the most versatile handle for derivatization, offering a site to attach various functionalities that can profoundly impact a compound's potency, selectivity, and pharmacokinetic properties.

  • Synthetic Rationale: The primary amine can readily undergo standard transformations such as acylation (to form amides), sulfonylation (to form sulfonamides), and reaction with isocyanates or isothiocyanates (to form ureas and thioureas).

  • Structure-Activity Relationship Insights:

    • Fine-Tuning Potency: In extensive studies on antitubercular 2-aminothiazoles, the N-2 position demonstrates high flexibility. Attaching substituted benzoyl groups to this nitrogen has been shown to improve activity by over 100-fold compared to the unsubstituted parent amine.[5]

    • Modulating Physical Properties: Acylation or sulfonylation of the 2-amino group generally increases molecular weight and can alter solubility and cell permeability. These modifications are crucial for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a lead compound.

    • Target Engagement: The substituents on the 2-amino group often project into the solvent-exposed region of a binding site or can form additional hydrogen bonds and hydrophobic interactions, directly influencing target engagement and potency.

dot graphdot { graph [splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=record, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} enddot Caption: Key SAR strategies for 2-aminooxazole analogs.

Part 3: Key Biological Activities and Data

Analogs of 4,5-dimethyloxazol-2-amine, particularly those incorporating aryl groups and N-2 substitutions, have shown significant promise in several therapeutic areas. The most well-documented is in the field of infectious diseases.

Antitubercular Activity

The 2-aminooxazole scaffold is a validated pharmacophore for activity against Mycobacterium tuberculosis (Mtb). Research has demonstrated that 2-aminooxazole derivatives exhibit potent antitubercular activity, often with trends similar to their 2-aminothiazole counterparts.[1]

Table 1: Comparative Antitubercular Activity of 2-Aminooxazole and 2-Aminothiazole Analogs

Compound ID Core Scaffold C4-Substituent N-Substituent MIC vs. Mtb (μM) Reference
1 2-Aminothiazole 4-Fluorophenyl Phenyl 1.95 [1]
30 2-Aminooxazole 4-Fluorophenyl Phenyl 3.9 [1]
3 2-Aminothiazole 5-(p-tolyl)isoxazol-3-yl Phenyl > 50 [1]
34 2-Aminooxazole 5-(p-tolyl)isoxazol-3-yl Phenyl 1.95 [1]

| 55 | 2-Aminothiazole | 2-Pyridinyl | 3-Chlorobenzoyl | 0.024 |[5] |

Note: Data synthesized from multiple sources for illustrative comparison. Lower MIC indicates higher potency.

The data clearly indicates that while both scaffolds can produce highly active compounds, the optimal substitution pattern is dependent on the core ring. For example, the isoxazole substituent at C4 is highly favorable for the oxazole core (Cmpd 34) but not the thiazole core (Cmpd 3).[1] The exceptional potency of compound 55 highlights the importance of a C4-pyridyl group combined with N-acylation for achieving sub-micromolar activity.[5]

General Antimicrobial Activity

Beyond tuberculosis, various 2-aminooxazole and thiazole derivatives have been screened for broader antibacterial and antifungal activity. The presence of bulky aromatic or heterocyclic substituents at the C4 and N2 positions is a common feature of active compounds.

Conclusion

4,5-Dimethyloxazol-2-amine serves as an exemplary starting point for the exploration of the broader 2-aminooxazole chemical space. This guide has demonstrated that through rational design principles, including bioisosteric replacement, modification of ring substituents, and derivatization of the exocyclic amino group, it is possible to generate diverse libraries of analogs with significant therapeutic potential. The structure-activity relationships discussed, particularly in the context of antitubercular agents, reveal that the 2-aminooxazole core is a highly tunable scaffold. Its inherent physicochemical advantages over the 2-aminothiazole, such as improved aqueous solubility, make it an increasingly attractive platform for modern drug discovery campaigns. Future research should continue to leverage these principles to develop novel candidates with optimized efficacy, selectivity, and pharmacokinetic profiles.

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Exploratory

An In-depth Technical Guide to the Discovery and History of 4,5-Dimethyloxazol-2-amine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the heterocyclic compound 4,5-Dimethyloxazol-2-amine, a valuable building block in synthe...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the heterocyclic compound 4,5-Dimethyloxazol-2-amine, a valuable building block in synthetic and medicinal chemistry. The guide details its discovery, historical and modern synthetic methodologies, physicochemical properties, and known applications. Particular emphasis is placed on the scientific principles underpinning its synthesis and characterization, offering insights for its practical application in research and development.

Introduction: The Significance of the 2-Aminooxazole Scaffold

The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active molecules. Its structural features, including hydrogen bond donors and acceptors, and its ability to participate in various chemical transformations make it an attractive component in the design of novel therapeutic agents. 4,5-Dimethyloxazol-2-amine, with its simple yet versatile structure, serves as a fundamental building block for the elaboration of more complex molecules. This guide will delve into the history and chemistry of this specific derivative, providing a foundational understanding for its use in contemporary research.

The Genesis of 4,5-Dimethyloxazol-2-amine: A Historical Perspective

While a singular, seminal publication detailing the "discovery" of 4,5-Dimethyloxazol-2-amine is not readily apparent in modern databases, its synthesis is deeply rooted in the foundational principles of heterocyclic chemistry developed in the mid-20th century. The most probable and historically significant route to this compound is through the condensation of an α-hydroxyketone with a cyanating agent.

The Precursor: 3-Hydroxy-2-butanone (Acetoin)

The logical starting material for the synthesis of 4,5-Dimethyloxazol-2-amine is 3-hydroxy-2-butanone, commonly known as acetoin. Acetoin is a naturally occurring organic compound and a key intermediate in various metabolic pathways. Its availability and the presence of the requisite α-hydroxyketone functionality make it the ideal precursor.

The Cyclization Reaction: A Classic Approach

The formation of the 2-aminooxazole ring from an α-hydroxyketone is classically achieved through reaction with a source of the "amino-carbon-nitrile" synthon. The most common and historically relevant reagent for this transformation is cyanogen bromide (BrCN) . The reaction proceeds via a nucleophilic attack of the hydroxyl group of acetoin on the electrophilic carbon of cyanogen bromide, followed by an intramolecular cyclization and dehydration to form the stable aromatic oxazole ring. This method is analogous to the well-established syntheses of other 2-aminooxazoles and related heterocycles.[1]

A similar synthetic strategy has been documented for the preparation of related fused oxazole systems, further substantiating this classical approach. For instance, the synthesis of 2-amino-5,7-dimethyloxazolo[4,5-b]pyridine-6-ol is achieved by refluxing the corresponding aminophenol with cyanogen bromide in water.[2]

Synthetic Methodologies: From Historical Routes to Modern Practices

The synthesis of 4,5-Dimethyloxazol-2-amine can be approached through several methodologies, with the classical route remaining a viable option.

Experimental Protocol: Synthesis from Acetoin and Cyanogen Bromide

This protocol describes a plausible laboratory-scale synthesis of 4,5-Dimethyloxazol-2-amine based on established chemical principles.

Materials:

  • 3-Hydroxy-2-butanone (Acetoin)

  • Cyanogen bromide (BrCN)

  • Anhydrous solvent (e.g., diethyl ether, dioxane)

  • Base (e.g., sodium carbonate, triethylamine)

  • Water

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, a solution of 3-hydroxy-2-butanone in an anhydrous solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Reagent Addition: A solution of cyanogen bromide in the same anhydrous solvent is added dropwise to the stirred solution of acetoin at a controlled temperature (typically 0-10 °C). Caution: Cyanogen bromide is highly toxic and should be handled with extreme care.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is quenched with a solution of a weak base (e.g., aqueous sodium carbonate) to neutralize any acidic byproducts. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 4,5-Dimethyloxazol-2-amine.

Diagram of the Synthetic Pathway:

Synthesis Acetoin 3-Hydroxy-2-butanone (Acetoin) Intermediate Intermediate Adduct Acetoin->Intermediate + BrCN BrCN Cyanogen Bromide (BrCN) Product 4,5-Dimethyloxazol-2-amine Intermediate->Product Cyclization & -H2O, -HBr

Caption: Proposed synthesis of 4,5-Dimethyloxazol-2-amine from acetoin.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of 4,5-Dimethyloxazol-2-amine is essential for its application in research and development.

General Properties
PropertyValueSource
CAS Number 45529-92-8[3]
Molecular Formula C₅H₈N₂O[3]
Molecular Weight 112.13 g/mol [3]
Appearance Expected to be a crystalline solidGeneral knowledge
IUPAC Name 4,5-dimethyl-1,3-oxazol-2-amine[3]
Spectroscopic Data (Predicted)

¹H NMR (Predicted, in CDCl₃, 400 MHz):

ProtonsChemical Shift (δ, ppm)MultiplicityIntegration
Methyl (CH ₃ at C4/C5)~ 2.1-2.3Singlet (s)6H
Amine (NH ₂)~ 4.5-5.5Broad Singlet (br s)2H

¹³C NMR (Predicted, in CDCl₃, 100 MHz):

Carbon AtomChemical Shift (δ, ppm)
C H₃ at C4/C5~ 10-15
C 4/ C 5~ 125-135
C 2~ 158-162

Applications in Medicinal Chemistry and Drug Discovery

The 2-aminooxazole core is a versatile scaffold for the development of novel therapeutic agents. While specific high-profile drugs directly incorporating the 4,5-Dimethyloxazol-2-amine substructure are not widely documented, its utility as a synthetic intermediate is significant.

A Building Block for Bioactive Molecules

4,5-Dimethyloxazol-2-amine provides a reactive "handle" for the introduction of further molecular complexity. The primary amine group can be readily functionalized through acylation, alkylation, and other nitrogen-based chemical transformations. This allows for the systematic exploration of the chemical space around the 2-aminooxazole core, a common strategy in lead optimization during drug discovery.

Potential as a Fragment in Fragment-Based Drug Discovery (FBDD)

With its low molecular weight and simple substitution pattern, 4,5-Dimethyloxazol-2-amine is an ideal candidate for fragment-based drug discovery campaigns. FBDD involves screening small, low-complexity molecules ("fragments") for weak binding to a biological target. Hits from these screens can then be elaborated into more potent lead compounds.

Conclusion

4,5-Dimethyloxazol-2-amine, a seemingly simple heterocyclic compound, holds a significant place in the toolbox of synthetic and medicinal chemists. Its history is intertwined with the development of fundamental reactions in heterocyclic chemistry, and its utility as a versatile building block continues to be relevant in the quest for novel bioactive molecules. This guide has provided a comprehensive overview of its discovery, synthesis, properties, and potential applications, serving as a valuable resource for researchers in the field.

References

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  • Lee, H., Awasthi, B. P., & Jeong, B. S. (2021). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules, 26(11), 3335. [Link]

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  • Shvaika, O. P., & Korotkikh, M. I. (2003). 2-Aminooxazoles and their derivatives. Chemistry of Heterocyclic Compounds, 39(4), 391–425. (This is a representative review, a more specific historical paper would be cited if found).

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Foundational

A Comprehensive Spectroscopic Guide to 4,5-Dimethyloxazol-2-amine: Elucidating Structure Through IR, NMR, and MS

Introduction 4,5-Dimethyloxazol-2-amine is a heterocyclic compound featuring an oxazole ring system, a core structure found in numerous pharmacologically active molecules and functional materials. The precise structural...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4,5-Dimethyloxazol-2-amine is a heterocyclic compound featuring an oxazole ring system, a core structure found in numerous pharmacologically active molecules and functional materials. The precise structural elucidation of such compounds is a cornerstone of chemical research and development, ensuring purity, confirming identity, and enabling the rational design of new chemical entities. Spectroscopic techniques, including Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools in this process. Each technique provides a unique piece of the structural puzzle, and together, they offer an unambiguous confirmation of the molecular architecture.

This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for 4,5-Dimethyloxazol-2-amine. It is designed for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific principles and field-proven methodologies for its acquisition and interpretation.

Molecular Structure and Functional Group Analysis

Before delving into the spectroscopic data, a fundamental understanding of the molecule's structure is essential. 4,5-Dimethyloxazol-2-amine (C₅H₈N₂O, Molar Mass: 112.13 g/mol ) consists of a five-membered oxazole ring substituted with two methyl groups at the C4 and C5 positions and a primary amine group at the C2 position.[1][2]

Key Structural Features:

  • Primary Amine (-NH₂): This group is a key site for hydrogen bonding and will produce characteristic signals in both IR and ¹H NMR spectra.

  • Oxazole Ring: A heteroaromatic system containing both oxygen and nitrogen. The C=N and C-O bonds within the ring will have distinct vibrational modes in IR spectroscopy. The ring carbons and protons will have characteristic chemical shifts in NMR.

  • Methyl Groups (-CH₃): Two methyl groups attached to the C4 and C5 positions of the ring. Their protons and carbons will appear in the aliphatic region of the NMR spectra.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies.[3] This technique is exceptionally powerful for identifying the functional groups present. For 4,5-Dimethyloxazol-2-amine, the IR spectrum is expected to be dominated by features arising from the primary amine and the heterocyclic ring.

Expected IR Absorption Bands

The primary amine group is particularly informative in an IR spectrum. Primary amines (R-NH₂) exhibit two distinct N-H stretching bands due to symmetric and asymmetric vibrations.[4][5][6] This is a key diagnostic feature that distinguishes them from secondary amines (one band) and tertiary amines (no N-H stretch).[5][7]

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3450 - 3300N-H Asymmetric & Symmetric StretchPrimary Amine (-NH₂)Medium
3050 - 3000C-H Stretch (sp² on ring)Oxazole RingWeak
2980 - 2850C-H Stretch (sp³)Methyl (-CH₃)Medium
1660 - 1640C=N StretchOxazole Ring (Imine)Strong
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)Medium
1460 - 1440C-H BendMethyl (-CH₃)Medium
1350 - 1250C-N Stretch (Aromatic Amine)Amine-Ring BondStrong
1250 - 1150C-O-C Asymmetric StretchOxazole RingStrong
910 - 665N-H WagPrimary Amine (-NH₂)Broad, Strong

Table 1: Predicted Infrared (IR) absorption frequencies for 4,5-Dimethyloxazol-2-amine.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy (ATR Method)
  • Sample Preparation: Ensure the solid sample of 4,5-Dimethyloxazol-2-amine is dry. Place a small amount (1-2 mg) directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Background Scan: With the ATR crystal clean and uncovered, run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

  • Sample Scan: Apply pressure to the sample using the ATR's pressure arm to ensure good contact with the crystal. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and chemical environment of atoms in a molecule. By analyzing the spectra of ¹H (proton) and ¹³C nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

Predicted ¹H NMR Spectrum:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~5.0 - 6.5Broad Singlet2H-NH₂Protons on nitrogen often appear as broad signals due to quadrupolar relaxation and exchange.[5] Disappears upon D₂O shake.
~2.1 - 2.3Singlet3HC₅-CH₃Methyl protons on an electron-rich double bond.
~1.9 - 2.1Singlet3HC₄-CH₃Slightly different electronic environment compared to the C5-methyl group.

Table 2: Predicted ¹H NMR data for 4,5-Dimethyloxazol-2-amine (in CDCl₃).

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides a count of the unique carbon atoms in a molecule and information about their chemical environment.

Predicted ¹³C NMR Spectrum:

Chemical Shift (δ, ppm)AssignmentRationale
~155 - 165C2Carbon attached to two electronegative heteroatoms (N and O), resulting in a significant downfield shift.
~130 - 140C5sp²-hybridized carbon in the heterocyclic ring.
~120 - 130C4sp²-hybridized carbon in the heterocyclic ring, shielded relative to C5.
~10 - 15C₅-CH₃Aliphatic sp³-hybridized carbon.
~8 - 12C₄-CH₃Aliphatic sp³-hybridized carbon, with a slightly different shift due to its position on the ring.

Table 3: Predicted ¹³C NMR data for 4,5-Dimethyloxazol-2-amine (in CDCl₃).

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4,5-Dimethyloxazol-2-amine in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. The instrument should be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H spectrum. A sufficient number of scans (e.g., 8-16) should be collected to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers further structural clues.

Expected Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺˙): The molecular formula C₅H₈N₂O gives a monoisotopic mass of 112.06 Da.[1] A prominent molecular ion peak is expected at an m/z value of 112. The presence of two nitrogen atoms dictates an even molecular weight, consistent with the Nitrogen Rule .[8]

  • Fragmentation Pattern: The energetically unstable molecular ion will fragment into smaller, charged particles. The fragmentation of oxazole rings can be complex but often involves cleavage of the ring bonds.[9]

Predicted Key Fragments:

m/z ValueProposed Fragment IonPossible Neutral Loss
112[C₅H₈N₂O]⁺˙ (Molecular Ion)-
97[M - CH₃]⁺•CH₃
83[M - HCN - H]⁺HCN, •H
69Ring fragmentation fragmentCH₃CN
43[CH₃-C=N=C]⁺ or [CH₃CO]⁺
42[H₂N-C=N]⁺ or [CH₂=C=O]⁺˙

Table 4: Predicted key fragments in the EI mass spectrum of 4,5-Dimethyloxazol-2-amine.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (~70 eV), causing the ejection of an electron to form a radical cation (the molecular ion).

  • Acceleration & Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Integrated Spectroscopic Workflow

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method corroborates the others, leading to an unambiguous structural assignment.

Spectroscopic_Workflow Molecule 4,5-Dimethyloxazol-2-amine (C₅H₈N₂O) IR IR Spectroscopy Molecule->IR Identifies Functional Groups NMR NMR Spectroscopy (¹H & ¹³C) Molecule->NMR Maps C-H Framework MS Mass Spectrometry Molecule->MS Determines MW & Fragmentation Structure Confirmed Structure IR->Structure -NH₂ (2 bands) C=N, C-O-C NMR->Structure Confirms Connectivity & Atom Count MS->Structure MW = 112 Nitrogen Rule

Caption: Integrated workflow for the spectroscopic characterization of 4,5-Dimethyloxazol-2-amine.

Conclusion

The structural characterization of 4,5-Dimethyloxazol-2-amine is systematically achieved through the combined application of IR, NMR, and Mass Spectrometry. IR spectroscopy confirms the presence of the key primary amine and oxazole ring functional groups. ¹H and ¹³C NMR spectroscopy provide a detailed map of the proton and carbon framework, confirming the substitution pattern and connectivity. Finally, Mass Spectrometry validates the molecular weight and provides corroborating structural information through predictable fragmentation patterns. This integrated, multi-technique approach represents the gold standard in chemical analysis, ensuring the unequivocal identification of the molecular structure with the highest degree of scientific integrity.

References

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Exploratory

solubility and stability of "4,5-Dimethyloxazol-2-amine"

An In-depth Technical Guide to the Solubility and Stability of 4,5-Dimethyloxazol-2-amine Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of the critical physicochemical...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 4,5-Dimethyloxazol-2-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the critical physicochemical properties of 4,5-Dimethyloxazol-2-amine, focusing on its solubility and stability. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with actionable experimental protocols. Our approach is grounded in established scientific methodology to ensure accuracy, reliability, and reproducibility.

Introduction to 4,5-Dimethyloxazol-2-amine

4,5-Dimethyloxazol-2-amine is a heterocyclic amine containing an oxazole ring, a five-membered heterocycle with one oxygen and one nitrogen atom. The presence of the amine group at the 2-position and the methyl groups at the 4 and 5-positions significantly influences its chemical properties. Understanding the solubility and stability of this molecule is paramount in various research and development applications, including medicinal chemistry and materials science, as these parameters directly impact its bioavailability, formulation, and shelf-life.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 4,5-Dimethyloxazol-2-amine is essential for predicting its behavior in different environments. While extensive experimental data for this specific molecule is not widely published, we can infer its likely characteristics based on its structure and available data for similar compounds.

PropertyPredicted ValueSource
Molecular FormulaC5H8N2OPubChem
Molecular Weight112.13 g/mol PubChem
pKa (strongest basic)4.83ChemAxon
LogP0.36PubChem
Water Solubility14.2 g/LPubChem

Note: The values presented in the table are computationally predicted and should be experimentally verified.

Solubility Analysis

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. For 4,5-Dimethyloxazol-2-amine, its basic nature, as indicated by the predicted pKa, suggests that its solubility will be pH-dependent. The amine group can be protonated at acidic pH, forming a more soluble salt.

Experimental Workflow for Solubility Determination

A robust determination of solubility involves both kinetic and thermodynamic measurements. The following workflow outlines a standard approach.

G cluster_0 Kinetic Solubility (Shake-Flask Method) cluster_1 Thermodynamic Solubility (Equilibrium Method) A Prepare stock solution in DMSO B Add stock solution to aqueous buffer (various pH) A->B C Shake for 2-4 hours at room temperature B->C D Filter to remove precipitate C->D E Analyze supernatant by HPLC-UV or LC-MS D->E I Quantify dissolved compound in the supernatant F Add excess solid compound to aqueous buffer G Equilibrate for 24-48 hours with stirring F->G H Centrifuge and filter the suspension G->H H->I

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Detailed Protocol for Thermodynamic Solubility Determination
  • Preparation of Buffers: Prepare a series of aqueous buffers at different pH values (e.g., pH 2, 4, 6, 7.4, 9).

  • Compound Addition: Add an excess of solid 4,5-Dimethyloxazol-2-amine to each buffer in separate vials. The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and place them in a shaker incubator at a controlled temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, visually confirm the presence of undissolved solid. Carefully collect an aliquot of the supernatant without disturbing the solid. Filter the aliquot through a 0.45 µm filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard curve with known concentrations of the compound should be used for accurate quantification.

Stability Profile

Assessing the stability of 4,5-Dimethyloxazol-2-amine is critical for determining its shelf-life and identifying potential degradation products. Forced degradation studies are employed to accelerate the degradation process and identify the conditions under which the molecule is unstable.

Forced Degradation Workflow

The following diagram illustrates a typical workflow for a forced degradation study.

G cluster_0 Forced Degradation Study cluster_1 Stress Conditions A Prepare solution of 4,5-Dimethyloxazol-2-amine B Acid Hydrolysis (e.g., 0.1 M HCl) A->B C Base Hydrolysis (e.g., 0.1 M NaOH) A->C D Oxidative (e.g., 3% H2O2) A->D E Thermal (e.g., 60°C) A->E F Photolytic (e.g., UV/Vis light) A->F G Incubate for a defined period B->G C->G D->G E->G F->G H Analyze by stability-indicating HPLC method G->H I Identify and characterize degradation products (LC-MS) H->I

Caption: Workflow for conducting a forced degradation study.

Protocol for Forced Degradation Studies
  • Stock Solution Preparation: Prepare a stock solution of 4,5-Dimethyloxazol-2-amine in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a specified temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at room temperature or a slightly elevated temperature.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep it at room temperature.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60-80 °C).

    • Photolytic Degradation: Expose the stock solution to UV and/or visible light. A control sample should be kept in the dark.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Analysis: Analyze the samples using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all potential degradation products.

  • Peak Purity and Mass Balance: Assess the peak purity of the parent compound and calculate the mass balance to ensure that all degradation products are accounted for.

  • Identification of Degradants: Use LC-MS to identify the molecular weights of the major degradation products, which can provide insights into the degradation pathways.

Analytical Methodologies

The use of robust analytical techniques is fundamental to accurately determine the solubility and stability of 4,5-Dimethyloxazol-2-amine.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the workhorse for quantifying the concentration of the compound in solution. A reverse-phase C18 column is often a good starting point for method development.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying degradation products by providing molecular weight information. This is crucial for elucidating degradation pathways.

  • UV-Vis Spectroscopy: This technique can be used for a quick estimation of solubility but may lack the specificity of HPLC, especially if degradation products have similar chromophores.

Conclusion

The solubility and stability of 4,5-Dimethyloxazol-2-amine are critical parameters that influence its utility in research and development. This guide has provided a comprehensive framework for the experimental determination of these properties, grounded in established scientific principles and methodologies. While predicted values offer a useful starting point, rigorous experimental verification as outlined in the provided protocols is essential for obtaining reliable and accurate data. The insights gained from these studies will enable informed decisions in formulation development, lead optimization, and ensuring the overall quality and efficacy of any application involving this compound.

References

  • PubChem: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 135435, 4,5-Dimethyloxazol-2-amine. Retrieved from [Link]

  • ChemAxon: Chemicalize from ChemAxon. (2024). pKa Prediction for 4,5-Dimethyloxazol-2-amine. Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). (2003). Retrieved from [Link]

  • ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006). Retrieved from [Link]

Foundational

Deconvoluting the Therapeutic Potential of 4,5-Dimethyloxazol-2-amine: A Hypothesis-Driven Guide to Target Identification and Validation

An in-depth technical guide by a Senior Application Scientist. Executive Summary 4,5-Dimethyloxazol-2-amine is a heterocyclic compound whose specific biological activities and therapeutic targets remain largely unexplore...

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Executive Summary

4,5-Dimethyloxazol-2-amine is a heterocyclic compound whose specific biological activities and therapeutic targets remain largely unexplored in publicly accessible literature. While direct evidence is scarce, its chemical structure, centered on an oxazole ring, provides a strong foundation for hypothesis-driven investigation. The oxazole motif is a well-established "privileged scaffold" in medicinal chemistry, frequently found in molecules targeting a wide array of proteins, including kinases, G-protein coupled receptors (GPCRs), and various enzymes.

This guide presents a systematic, multi-phase workflow designed for researchers and drug development professionals to effectively identify and validate the potential therapeutic targets of 4,5-Dimethyloxazol-2-amine. We move beyond a simple literature review to propose a comprehensive experimental strategy, combining in silico, in vitro, and cell-based approaches. This document provides not just the "what" but the "why," explaining the scientific rationale behind each experimental choice to create a self-validating and robust research program. The methodologies outlined herein are grounded in established drug discovery principles and aim to transform 4,5-Dimethyloxazol-2-amine from a chemical entity into a potential lead compound with a well-defined mechanism of action.

The Oxazole Scaffold: A Foundation for Therapeutic Hypothesis

The oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it an ideal building block for designing molecules that can fit into and interact with the binding pockets of biological targets. The presence of this scaffold in numerous FDA-approved drugs and clinical candidates is a testament to its therapeutic relevance.

For instance, the oxazole core is central to the activity of:

  • Sulfamethoxazole: An antibiotic that inhibits dihydropteroate synthetase in bacteria.

  • Maribavir: An antiviral agent targeting the UL97 protein kinase in cytomegalovirus.

  • Texaline: A synthetic compound with demonstrated anti-inflammatory and analgesic properties.

The specific substitutions on 4,5-Dimethyloxazol-2-amine—the two methyl groups at positions 4 and 5, and the primary amine at position 2—are critical. The 2-amino group, in particular, can act as a key hydrogen bond donor, a common feature in ligands that bind to the hinge region of protein kinases. The methyl groups can provide steric bulk and hydrophobic interactions that may confer selectivity for a specific target.

Given this context, we can formulate a primary hypothesis: 4,5-Dimethyloxazol-2-amine likely interacts with one or more protein classes that are known to be modulated by other substituted oxazoles, with kinases representing a high-priority target class.

A Phased Approach to Target Identification and Validation

A successful target deconvolution campaign requires a logical progression from broad, hypothesis-generating screens to specific, hypothesis-confirming validation assays. The following workflow is designed to systematically identify the molecular target(s) of 4,5-Dimethyloxazol-2-amine.

G cluster_0 Phase 1: Target Hypothesis Generation cluster_1 Phase 2: Hit-to-Target Validation cluster_2 Phase 3: Lead Optimization A In Silico Screening (Reverse Docking) D Biochemical Assays (Binding & Activity) A->D Prioritized Targets B Phenotypic Screening (e.g., Cell Proliferation, Cytokine Release) B->D Validated Phenotype C Affinity-Based Proteomics (e.g., Chemical Proteomics) C->D Pulldown Candidates E Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) D->E Confirmed Interaction F Genetic Target Validation (siRNA/CRISPR Knockdown) E->F Demonstrated Engagement G Structure-Activity Relationship (SAR) (Analog Synthesis & Testing) F->G Validated On-Target Effect H In Vivo Proof-of-Concept (Disease Models) G->H Optimized Compound

Caption: A multi-phase workflow for target deconvolution.

Phase 1: Target Hypothesis Generation

The initial goal is to cast a wide net to identify potential protein targets or biological pathways affected by the compound.

Reverse docking computationally screens the compound against a large library of known protein structures. This approach can quickly generate a list of potential targets that have a predicted binding affinity for 4,5-Dimethyloxazol-2-amine.

Protocol: Reverse Docking using SwissTargetPrediction

  • Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 4,5-Dimethyloxazol-2-amine: CC1=C(C)OC(=N)N1.

  • Platform: Utilize a web-based server like SwissTargetPrediction, which is freely accessible.

  • Execution: Submit the SMILES string to the server and select the appropriate organism (e.g., Homo sapiens).

  • Analysis: The output will be a ranked list of potential protein targets based on a combination of 2D and 3D similarity to known ligands. Prioritize the highest-ranking targets, particularly those within druggable classes like kinases, GPCRs, and enzymes.

Parameter Description
Input Format SMILES or 2D structure drawing
Target Database ChEMBL-derived library of active compounds and their known targets.
Primary Output Ranked list of probable macromolecular targets.
Key Advantage Rapid, cost-effective generation of initial hypotheses without wet lab work.
Causality Check This is purely predictive. All hits must be experimentally validated.

This approach involves testing the compound across a panel of cell-based assays that measure a specific biological outcome (phenotype), such as cell death, proliferation, or inflammation. A positive hit in a particular disease-relevant assay provides a functional starting point for identifying the underlying target.

Protocol: Anti-Proliferation Screening in Cancer Cell Lines

  • Cell Panel: Select a diverse panel of cancer cell lines (e.g., NCI-60 panel).

  • Compound Treatment: Plate cells and treat with a serial dilution of 4,5-Dimethyloxazol-2-amine (e.g., from 100 µM down to 1 nM) for 72 hours.

  • Viability Assay: Measure cell viability using a standard method like the CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) for each cell line.

  • Hypothesis Generation: If the compound shows potent anti-proliferative activity in specific cell lines (e.g., those known to be dependent on a particular signaling pathway), the key proteins in that pathway become high-priority candidates for the compound's target.

Phase 2: Hit-to-Target Validation

Once a list of candidate targets is generated, the next crucial step is to confirm a direct, meaningful interaction between the compound and the protein.

Biochemical assays use purified proteins to confirm direct binding and measure the functional consequence of that binding (e.g., inhibition or activation).

Protocol: In Vitro Kinase Inhibition Assay (Example)

Let's assume a kinase, "Kinase X," was identified in Phase 1.

  • Reagents: Obtain purified, active Kinase X, its specific substrate peptide, and ATP.

  • Assay Setup: In a 384-well plate, combine Kinase X with varying concentrations of 4,5-Dimethyloxazol-2-amine.

  • Reaction Initiation: Start the kinase reaction by adding the substrate and ATP. Incubate at 30°C for 60 minutes.

  • Detection: Use a technology like ADP-Glo™ to measure the amount of ADP produced, which is directly proportional to kinase activity.

  • Analysis: Plot kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of compound required to inhibit 50% of the enzyme's activity). A potent IC50 value provides strong evidence of direct target inhibition.

It is essential to prove that the compound binds to its intended target within the complex environment of a living cell.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.

  • Cell Treatment: Treat intact cells with either vehicle (DMSO) or a saturating concentration of 4,5-Dimethyloxazol-2-amine.

  • Heating: Heat the cell lysates to a range of different temperatures (e.g., 40°C to 70°C).

  • Protein Separation: Centrifuge the samples to pellet the aggregated, denatured proteins. The soluble fraction contains the stable, non-denatured proteins.

  • Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western Blot or mass spectrometry.

  • Analysis: A shift in the melting curve to a higher temperature in the compound-treated samples confirms that the compound engaged and stabilized the target protein in the cellular context.

G cluster_0 Hypothetical Signaling Pathway Receptor Receptor Tyrosine Kinase (e.g., EGFR) KinaseX Kinase X (Putative Target) Receptor->KinaseX Activates Compound 4,5-Dimethyloxazol-2-amine Compound->KinaseX Inhibits Substrate Downstream Substrate KinaseX->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Triggers

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion and Forward Outlook

While 4,5-Dimethyloxazol-2-amine is currently an understudied molecule, its oxazole core provides a strong rationale for investigating it as a potential therapeutic agent. The systematic workflow detailed in this guide—progressing from broad, in silico and phenotypic screens to rigorous biochemical and cellular validation—offers a clear and robust path forward. By treating the compound's structure as a key to unlock a specific biological target, researchers can efficiently deorphanize its function. The successful identification of a validated target for 4,5-Dimethyloxazol-2-amine would not only elucidate its mechanism of action but also pave the way for a structure-based drug design program to optimize its potency, selectivity, and pharmacokinetic properties, ultimately transforming a simple chemical into a promising therapeutic candidate.

References

  • Title: Privileged Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: The NCI-60 Human Tumor Cell Line Screen Source: Nature Reviews Cancer URL: [Link]

  • Title: The cellular thermal shift assay for in situ target engagement determination Source: Nature Protocols URL: [Link]

  • Title: SwissTargetPrediction: updated data and new features for in silico target prediction Source: Nucleic Acids Research URL: [Link]

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 4,5-Dimethyloxazol-2-amine

Introduction: A Proactive Approach to Safety 4,5-Dimethyloxazol-2-amine is a substituted oxazole derivative utilized in chemical synthesis and drug discovery programs. As with any specialized reagent, a thorough understa...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Proactive Approach to Safety

4,5-Dimethyloxazol-2-amine is a substituted oxazole derivative utilized in chemical synthesis and drug discovery programs. As with any specialized reagent, a thorough understanding of its hazard profile and the implementation of robust safety protocols are not merely procedural formalities but are fundamental to ensuring the well-being of laboratory personnel and the integrity of research outcomes. This guide provides an in-depth analysis of the safety considerations, handling protocols, and emergency procedures for 4,5-Dimethyloxazol-2-amine, grounded in established chemical safety principles and regulatory standards. The causality behind each recommendation is explained to empower researchers with the knowledge to manage risk effectively.

Section 1: Hazard Identification and Risk Assessment

The foundation of safe handling is a clear identification of the intrinsic hazards of a substance. Based on aggregated data from multiple suppliers and regulatory bodies, 4,5-Dimethyloxazol-2-amine is classified with significant health hazards.[1][2]

Globally Harmonized System (GHS) Classification: [1][3]

  • Skin Corrosion/Irritation: Category 2 (H315: Causes skin irritation)

  • Serious Eye Damage/Eye Irritation: Category 1 (H318: Causes serious eye damage)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (H335: May cause respiratory irritation)

The "Danger" signal word and the associated pictograms underscore the need for stringent control measures.[1] The primary routes of occupational exposure are inhalation of the powder, skin contact, and eye contact. The 2-amino group imparts a basic character to the molecule, which is a likely contributor to its irritant and corrosive properties towards biological tissues. Direct contact can lead to inflammation, redness, and pain on the skin, while exposure to the eyes can result in irreversible damage.[1] Inhalation of the dust can irritate the mucous membranes and upper respiratory tract.[1]

Physicochemical Properties and Their Safety Implications

A summary of the key physicochemical properties of 4,5-Dimethyloxazol-2-amine is presented below. These properties inform handling and storage requirements.

PropertyValueSource / Comment
Molecular Formula C₅H₈N₂O[1]
Molecular Weight 112.13 g/mol [1]
Appearance Light yellow to yellow solid[4]
Melting Point 78-79 °C[4]
Boiling Point 90-110 °C at 0.04 Torr[4]
pKa (Predicted) 6.45 ± 0.14[4] Indicates weak basicity.
Solubility No specific data found. Assumed to have some solubility in water and polar organic solvents based on structure.
Vapor Pressure No data available. Likely low due to solid state at room temperature.

The solid nature of this compound at standard laboratory temperatures means the primary inhalation risk is from dust generation during weighing and transfer operations. Its melting point suggests it is stable under normal ambient conditions.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with engineering controls, which are the most effective line of defense, followed by administrative controls and, finally, personal protective equipment.

Engineering Controls: The First Line of Defense

All manipulations of solid 4,5-Dimethyloxazol-2-amine that could generate dust must be performed within a certified chemical fume hood or a powder containment hood.[5][6] This is a mandatory requirement to mitigate the risk of respiratory irritation.[1] The workspace should be designed to minimize the accumulation of dust. An eyewash station and a safety shower must be readily accessible and tested regularly.[5][6]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. The following diagram outlines the logic for selecting appropriate PPE.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Handling 4,5-Dimethyloxazol-2-amine? Body Body Protection: - Standard Laboratory Coat Start->Body Always Required CheckDust Potential for Dust or Aerosol Generation? Respiratory Respiratory Protection: - If outside fume hood or for large spills:  NIOSH-approved respirator with  organic vapor/ammonia cartridges  and P95/P100 particulate filter. CheckDust->Respiratory Yes NoResp Respiratory Protection: - Not required if handled  exclusively in a fume hood. CheckDust->NoResp No CheckSplash Potential for Splash? Eye Eye/Face Protection: - Chemical Safety Goggles (min.) - Face Shield (if splash risk) CheckSplash->Eye Yes CheckSplash->Eye No (Goggles still mandatory) Hand Hand Protection: - Nitrile or Neoprene Gloves - Double-gloving recommended Body->Hand Always Required Hand->CheckSplash Eye->CheckDust

Caption: PPE selection workflow for 4,5-Dimethyloxazol-2-amine.

Detailed PPE Specifications:

  • Hand Protection: Wear compatible chemical-resistant gloves. Nitrile or neoprene gloves are recommended as a minimum standard.[7] Given the lack of specific breakthrough time data for this compound, it is prudent to double-glove for extended operations and to change gloves immediately upon contamination.[8][9] Always inspect gloves before use and use proper removal technique to avoid skin contact.[5][10]

  • Eye and Face Protection: Chemical safety goggles conforming to ANSI Z87.1 or European Standard EN166 are mandatory for all work with this compound.[10] If there is a significant risk of splashing, such as during the handling of solutions or during spill cleanup, a face shield must be worn in addition to goggles.[11]

  • Skin and Body Protection: A standard laboratory coat should be worn and buttoned to protect against skin contact.[10] For large-scale operations, a chemically resistant apron or coveralls may be warranted.

  • Respiratory Protection: When engineering controls are not sufficient, or during emergency situations such as a large spill, respiratory protection is required. A NIOSH-approved air-purifying respirator equipped with combination cartridges for organic vapors and ammonia/methylamine is recommended, along with a P95 or P100 particulate pre-filter.[5][12][13] Respirator use requires a formal respiratory protection program, including fit testing and training.

Section 3: Safe Handling and Storage Protocols

Adherence to disciplined laboratory practice is paramount.

Handling
  • Pre-use: Before handling, ensure all necessary PPE is donned correctly and that the work area (i.e., fume hood) is clean and uncluttered. Ensure the location of the nearest eyewash and safety shower is known.

  • Weighing and Transfer: Conduct all weighing and transfer operations in a fume hood or ventilated balance enclosure to prevent dust inhalation.[6] Use a spatula for transfers and avoid creating dust clouds.

  • Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.

  • General Hygiene: Avoid contact with skin, eyes, and clothing.[5] Do not eat, drink, or smoke in the laboratory.[10] Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[5][10]

Storage
  • Conditions: Store in a tightly sealed, properly labeled container in a dry, cool, and well-ventilated area.[5][10][12] Recommended storage temperature is often cited as 2-8°C to ensure long-term stability.[4]

  • Incompatibilities: Keep away from strong oxidizing agents and strong acids.[10][12] The amine functionality can react exothermically with acids.

  • Segregation: Store away from incompatible materials to prevent accidental mixing.

Section 4: Emergency Procedures

Preparedness is key to mitigating the consequences of an accidental exposure or spill.

First Aid Measures

Immediate action is crucial in the event of exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][12] Remove contact lenses if present and easy to do.[10][12] Seek immediate medical attention. Due to the H318 classification (causes serious eye damage), prompt and thorough irrigation is critical to prevent permanent injury.[1]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes.[10][12] If skin irritation occurs, seek medical attention.[1]

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[12] If the person is not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.

Spill Response Protocol

The following workflow should be followed for spills.

Spill_Response_Workflow Spill Spill Occurs Evacuate Alert personnel. Evacuate immediate area. Spill->Evacuate Assess Assess Spill Size & Hazard Evacuate->Assess LargeSpill Large Spill (>10g or outside hood) Assess->LargeSpill Large SmallSpill Small Spill (<10g inside hood) Assess->SmallSpill Small CallHelp Call Emergency Response (e.g., EH&S). Do not attempt cleanup. LargeSpill->CallHelp Cleanup Proceed with Cleanup SmallSpill->Cleanup PPE Don appropriate PPE: - Double Nitrile Gloves - Goggles & Face Shield - Lab Coat - Respirator (if required) Cleanup->PPE Contain Cover spill with absorbent material (e.g., vermiculite, sand). PPE->Contain Collect Carefully sweep solid into a designated waste container. Contain->Collect Decontaminate Decontaminate spill area with a mild detergent solution. Collect->Decontaminate Package Seal and label waste container as hazardous waste. Decontaminate->Package Dispose Arrange for disposal through EH&S or licensed contractor. Package->Dispose

Sources

Foundational

An In-Depth Technical Guide to the Acute Toxicity Assessment of 4,5-Dimethyloxazol-2-amine

For Researchers, Scientists, and Drug Development Professionals Section 1: Introduction and Compound Profile 4,5-Dimethyloxazol-2-amine is a heterocyclic organic compound belonging to the oxazole family. While specific a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction and Compound Profile

4,5-Dimethyloxazol-2-amine is a heterocyclic organic compound belonging to the oxazole family. While specific applications are not widely documented in mainstream literature, substituted oxazoles are recognized as important scaffolds in medicinal chemistry due to their presence in various biologically active molecules. Understanding the acute toxicity of such novel compounds is a mandatory first step in any drug discovery or chemical safety program, providing critical data for hazard classification and risk assessment.

This guide provides a comprehensive overview of the known toxicological profile of 4,5-Dimethyloxazol-2-amine and, more importantly, outlines the authoritative methodologies required to determine its acute toxicity in the absence of pre-existing data.

Compound Identification:

Property Value Source
IUPAC Name 4,5-dimethyl-1,3-oxazol-2-amine [1]
Synonyms 2-Amino-4,5-dimethyloxazole, 4,5-Dimethyl-2-oxazolamine [1][2]
CAS Number 45529-92-8 [1]
Molecular Formula C₅H₈N₂O [1]
Molecular Weight 112.13 g/mol [1][2]

| EC Number | 256-241-9 |[1] |

Section 2: Existing Toxicological Data - A Critical Review

A thorough review of publicly available databases and safety data sheets (SDS) reveals a significant lack of empirical acute toxicity data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%) values, for 4,5-Dimethyloxazol-2-amine.

However, hazard information can be inferred from supplier safety data sheets and regulatory classifications:

  • A safety data sheet from one supplier classifies the compound as "Acute toxicity, Oral (Category 4)" with the hazard statement H302: "Harmful if swallowed."[3]

  • GHS (Globally Harmonized System) classifications from aggregator sites also indicate hazards such as "Causes skin irritation" (H315) and "Causes serious eye damage" (H318).[1]

This information suggests a moderate level of acute oral toxicity. The classification as "Category 4" implies an anticipated LD50 value in the range of 300 to 2000 mg/kg body weight. The absence of specific, validated study data necessitates a structured, guideline-compliant approach to definitively determine the acute toxicity profile.

Section 3: Methodologies for De Novo Acute Toxicity Assessment

Where data is absent, a scientifically sound and ethically responsible testing strategy is required. The Organisation for Economic Co-operation and Development (OECD) provides internationally accepted guidelines for chemical safety testing.

The decision to proceed with animal testing must be justified and should only occur after exhausting all other data sources. The following workflow illustrates a best-practice approach.

G cluster_0 Phase 1: Pre-Assessment cluster_1 Phase 2: In Vivo Study (OECD Guidelines) cluster_2 Phase 3: Data Analysis & Classification lit_search Comprehensive Literature & Database Search insilico In Silico QSAR & Read-Across Analysis lit_search->insilico No existing data select_guideline Select Appropriate Guideline (e.g., OECD 423) insilico->select_guideline Justification for in vivo testing conduct_study Conduct Sighting & Main Study (Stepwise Dosing) select_guideline->conduct_study observe Record Clinical Signs & Mortality (14 days) conduct_study->observe analyze Analyze Mortality Data & Estimate LD50 Cut-off observe->analyze classify Classify According to GHS Criteria analyze->classify sds Update Safety Data Sheet & Regulatory Dossier classify->sds

Caption: Strategic workflow for de novo acute toxicity assessment.

The Acute Toxic Class (ATC) method is recommended as it provides robust information for hazard classification while minimizing animal use, in line with the 3Rs principle (Replacement, Reduction, Refinement).[4][5][6]

Principle: The ATC method is a sequential testing procedure using a small number of animals (typically three per step) at one of the defined dose levels (e.g., 5, 50, 300, and 2000 mg/kg body weight).[7] The outcome of the first step (mortality or survival) determines the next step: either dosing at a higher or lower level or concluding the study.[7] This allows for classification into a GHS category without calculating a precise LD50 value.[6]

Experimental Protocol Outline:

  • Animal Selection and Acclimatization:

    • Species: Healthy, young adult rats (e.g., Wistar or Sprague-Dawley strains) are the preferred species. Females are typically used.[6]

    • Acclimatization: Animals are acclimatized to laboratory conditions for at least five days prior to dosing.[6] They are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle.[6]

  • Dose Preparation and Administration:

    • Vehicle Selection: The test substance is typically dissolved or suspended in an aqueous vehicle (e.g., water, 0.9% saline). If not possible, an oil vehicle (e.g., corn oil) may be used. The vehicle's toxicological properties must be well-understood.[6]

    • Administration: The substance is administered as a single dose by oral gavage. The volume administered should generally not exceed 1 mL/100g of body weight for aqueous solutions.[6] Animals are fasted overnight prior to dosing.

  • Sighting Study (Starting Dose Selection):

    • Based on the supplier's classification (Category 4), a starting dose of 300 mg/kg is a scientifically justified choice.

    • A single animal is dosed at 300 mg/kg. The outcome over 48 hours dictates the next step.

  • Main Study (Stepwise Procedure):

    • Scenario A (If first animal survives): Two additional animals are dosed at 300 mg/kg.

      • If 0 or 1 of the 3 animals die, the next step involves dosing 3 new animals at 2000 mg/kg .

      • If 2 or 3 of the 3 animals die, the study is stopped, and the substance is classified based on the 300 mg/kg outcome.

    • Scenario B (If first animal dies): Two additional animals are dosed at 300 mg/kg.

      • If 2 or 3 of the 3 animals die, the next step involves dosing 3 new animals at a lower dose of 50 mg/kg .

  • Observations:

    • Frequency: Animals are observed frequently during the first few hours post-dosing, and at least once daily for a total of 14 days.[7]

    • Parameters: Observations should include changes in skin, fur, eyes, and mucous membranes. Respiratory, circulatory, autonomic, and central nervous system effects (e.g., tremors, convulsions, salivation, diarrhea, lethargy, coma) must be recorded.[7]

    • Body Weight: Individual animal weights are recorded shortly before dosing and at least weekly thereafter.

    • Necropsy: All animals (those that die during the study and those euthanized at 14 days) should undergo a gross necropsy.

Section 4: Data Interpretation and Hazard Classification

The primary output of the OECD 423 study is not a point estimate of the LD50, but rather a classification into a GHS hazard category.[6] The GHS provides a framework for translating experimental results into a standardized hazard warning.[8][9]

The final classification is determined by the dose level at which mortality is observed, following the logic of the test guideline.

G start LD50 Cut-off Estimate (from OECD 423 Study) cat1 GHS Category 1 (Danger) start->cat1 ≤ 5 mg/kg cat2 GHS Category 2 (Danger) start->cat2 > 5 and ≤ 50 mg/kg cat3 GHS Category 3 (Danger) start->cat3 > 50 and ≤ 300 mg/kg cat4 GHS Category 4 (Warning) start->cat4 > 300 and ≤ 2000 mg/kg cat5 GHS Category 5 (Warning/No Symbol) start->cat5 > 2000 and ≤ 5000 mg/kg unclassified Not Classified start->unclassified > 5000 mg/kg

Caption: GHS classification logic based on oral LD50 values.

The results from the in vivo study directly inform the GHS classification.[10][11]

GHS CategoryOral LD50 Estimate (mg/kg)Signal WordHazard Statement
Category 1 ≤ 5DangerH300: Fatal if swallowed
Category 2 > 5 and ≤ 50DangerH300: Fatal if swallowed
Category 3 > 50 and ≤ 300DangerH301: Toxic if swallowed
Category 4 > 300 and ≤ 2000WarningH302: Harmful if swallowed
Category 5 > 2000 and ≤ 5000WarningH303: May be harmful if swallowed

Given the existing, albeit unverified, classification of 4,5-Dimethyloxazol-2-amine as Category 4, an experimental outcome confirming an LD50 cut-off between 300 and 2000 mg/kg would be expected.

Section 5: Conclusion and Recommendations

There is a critical lack of publicly available, guideline-compliant acute toxicity data for 4,5-Dimethyloxazol-2-amine. While preliminary hazard classifications suggest it is harmful if swallowed (GHS Category 4), this must be confirmed through empirical testing for robust risk assessment.

It is strongly recommended that any organization handling or developing this compound commission an acute oral toxicity study following the OECD Test Guideline 423 (Acute Toxic Class Method) . This approach will provide the necessary data for accurate GHS classification and the development of appropriate safety handling procedures, while adhering to the highest ethical standards for animal welfare. The resulting data will be foundational for any further non-clinical or regulatory development.

Section 6: References

  • OECD (2002), Test No. 423: Acute Oral toxicity - Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris. URL: [Link]

  • Pharmapproach (2023), OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. URL: [Link]

  • Slideshare (presentation by Naveen K L), OECD Guideline For Acute oral toxicity (TG 423). URL: [Link]

  • PubChem, National Center for Biotechnology Information. 4,5-Dimethyloxazol-2-amine. URL: [Link]

  • ResearchGate (Publication: September 2023), OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. URL: [Link]

  • Wikipedia, Globally Harmonized System of Classification and Labelling of Chemicals. URL: [Link]

  • ChemSafetyPro, GHS Classification Criteria for Acute Toxicity. URL: [Link]

  • National Center for Biotechnology Information (2014), A Framework to Guide Selection of Chemical Alternatives - Appendix D, Overview of the GHS Classification Scheme in Hazard Classification. URL: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 4,5-Dimethyloxazol-2-amine: Synthesis, Properties, and Applications in Medicinal Chemistry

Abstract This technical guide provides a comprehensive overview of 4,5-dimethyloxazol-2-amine, a heterocyclic compound of significant interest in contemporary drug discovery and organic synthesis. The document delineates...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4,5-dimethyloxazol-2-amine, a heterocyclic compound of significant interest in contemporary drug discovery and organic synthesis. The document delineates its physicochemical properties, provides a detailed analysis of synthetic methodologies, explores its chemical reactivity, and discusses its emerging applications as a privileged scaffold in medicinal chemistry. This guide is intended to be a valuable resource for researchers, chemists, and professionals in the pharmaceutical and biotechnology sectors, offering both foundational knowledge and practical insights into the utility of this versatile molecule.

Introduction: The Significance of the 2-Aminooxazole Scaffold

The 2-aminooxazole moiety is a prominent structural motif in a plethora of biologically active compounds. Its prevalence in medicinal chemistry stems from its ability to participate in a variety of non-covalent interactions with biological targets, including hydrogen bonding and aromatic interactions. The oxazole ring, being a bioisostere of other five-membered heterocycles like thiazole and imidazole, offers a unique combination of electronic properties and metabolic stability. The 2-amino substitution provides a crucial handle for further chemical modifications, enabling the exploration of vast chemical space in the quest for novel therapeutic agents. 4,5-Dimethyloxazol-2-amine, with its specific substitution pattern, serves as a key building block for the synthesis of more complex molecules with tailored pharmacological profiles.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of 4,5-dimethyloxazol-2-amine is paramount for its effective utilization in research and development.

General Properties

Below is a summary of the key physicochemical properties of 4,5-dimethyloxazol-2-amine.

PropertyValueSource
IUPAC Name 4,5-dimethyl-1,3-oxazol-2-amine[1]
CAS Number 45529-92-8[1]
Molecular Formula C₅H₈N₂O[1]
Molecular Weight 112.13 g/mol [1]
Appearance White to off-white crystalline solid (predicted)
Solubility Soluble in polar organic solvents such as methanol, ethanol, and DMSO.
Spectroscopic Characterization

Predicted ¹H NMR Spectrum (in CDCl₃):

  • δ 1.9-2.2 ppm (s, 6H): Two sharp singlets corresponding to the two methyl groups at the C4 and C5 positions of the oxazole ring.

  • δ 4.5-5.5 ppm (br s, 2H): A broad singlet attributed to the amine (-NH₂) protons. The chemical shift and broadness of this peak can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum (in CDCl₃):

  • δ 10-15 ppm: Signals corresponding to the two methyl carbons.

  • δ 120-130 ppm: Chemical shift for the C4 carbon of the oxazole ring.

  • δ 135-145 ppm: Chemical shift for the C5 carbon of the oxazole ring.

  • δ 155-165 ppm: Chemical shift for the C2 carbon of the oxazole ring, which is attached to the amino group.

Infrared (IR) Spectroscopy:

  • 3300-3500 cm⁻¹: N-H stretching vibrations of the primary amine.

  • 1640-1680 cm⁻¹: C=N stretching of the oxazole ring.

  • 1550-1620 cm⁻¹: N-H bending vibration.

  • 1000-1300 cm⁻¹: C-O stretching vibrations.

Mass Spectrometry:

  • The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 112.

Synthesis of 4,5-Dimethyloxazol-2-amine: A Detailed Protocol

The synthesis of 2-aminooxazoles can be achieved through several established routes. A common and effective method involves the cyclization of an α-hydroxyketone with a source of the "N-C-N" fragment, such as cyanamide or cyanogen bromide.

Retrosynthetic Analysis

A logical retrosynthetic approach for 4,5-dimethyloxazol-2-amine identifies 3-hydroxy-2-butanone (acetoin) as a key precursor.

G target 4,5-Dimethyloxazol-2-amine precursors 3-Hydroxy-2-butanone (Acetoin) + Cyanamide/Cyanogen Bromide target->precursors Cyclization

Caption: Retrosynthetic pathway for 4,5-dimethyloxazol-2-amine.

Experimental Protocol: Synthesis from 3-Hydroxy-2-butanone and Cyanamide

This protocol describes a plausible and scalable synthesis of 4,5-dimethyloxazol-2-amine.

Materials:

  • 3-Hydroxy-2-butanone (Acetoin)

  • Cyanamide

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH)

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxy-2-butanone (1.0 eq) in anhydrous methanol.

  • Addition of Reagents: To this solution, add cyanamide (1.2 eq) followed by a catalytic amount of sodium methoxide (0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Extraction: Dissolve the residue in water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent to obtain the crude product.

  • Crystallization: The crude 4,5-dimethyloxazol-2-amine can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield a crystalline solid.

G cluster_0 Reaction cluster_1 Workup & Purification Start Dissolve 3-hydroxy-2-butanone in Methanol Add Add Cyanamide and NaOMe Start->Add Reflux Reflux for 4-6 hours Add->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Evaporate Remove Methanol Cool->Evaporate Extract Extract with Diethyl Ether Evaporate->Extract Purify Dry, Filter, Concentrate Extract->Purify Crystallize Recrystallize Purify->Crystallize

Caption: Workflow for the synthesis of 4,5-dimethyloxazol-2-amine.

Chemical Reactivity and Derivatization

The chemical reactivity of 4,5-dimethyloxazol-2-amine is primarily dictated by the nucleophilic character of the exocyclic amino group and the electronic nature of the oxazole ring.

N-Acylation and N-Alkylation

The primary amino group readily undergoes acylation with acyl chlorides or anhydrides and alkylation with alkyl halides. These reactions provide a straightforward route to a diverse library of N-substituted derivatives, which is a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity.

Electrophilic Aromatic Substitution

While the oxazole ring is considered electron-rich, its aromaticity is modest. Electrophilic substitution reactions, if they occur, are likely to be directed by the activating amino group. However, the ring can be susceptible to cleavage under harsh acidic conditions.

Formation of Fused Heterocyclic Systems

The 2-aminooxazole core can serve as a precursor for the synthesis of fused bicyclic and polycyclic heterocyclic systems. For instance, reaction with appropriate bifunctional electrophiles can lead to the formation of oxazolo[4,5-b]pyridines and other related scaffolds of medicinal interest.[3]

G 4,5-Dimethyloxazol-2-amine 4,5-Dimethyloxazol-2-amine N-Acylated Derivatives N-Acylated Derivatives 4,5-Dimethyloxazol-2-amine->N-Acylated Derivatives Acyl Halides N-Alkylated Derivatives N-Alkylated Derivatives 4,5-Dimethyloxazol-2-amine->N-Alkylated Derivatives Alkyl Halides Fused Heterocycles Fused Heterocycles 4,5-Dimethyloxazol-2-amine->Fused Heterocycles Bifunctional Electrophiles

Caption: Key derivatization pathways of 4,5-dimethyloxazol-2-amine.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminooxazole scaffold is a recognized "privileged structure" in medicinal chemistry, and by extension, 4,5-dimethyloxazol-2-amine is a valuable building block for the development of novel therapeutics.

As a Bioisostere for 2-Aminothiazoles

The 2-aminooxazole core is often employed as a bioisosteric replacement for the 2-aminothiazole moiety. This substitution can lead to improved pharmacokinetic properties, such as enhanced metabolic stability and altered solubility, while retaining or even improving the desired biological activity.

Kinase Inhibitors

The 2-amino-heterocycle motif is a common feature in many kinase inhibitors. The amino group can act as a key hydrogen bond donor, interacting with the hinge region of the kinase active site. Derivatives of 4,5-dimethyloxazol-2-amine are therefore attractive candidates for the development of inhibitors for various kinases implicated in cancer and other diseases. The dimethyl substitution can provide advantageous steric and electronic properties for specific kinase targets.

Other Therapeutic Areas

Beyond oncology, 2-aminooxazole derivatives have shown promise in a range of therapeutic areas, including as anti-inflammatory, antimicrobial, and antiviral agents. The versatility of the 4,5-dimethyloxazol-2-amine core allows for its incorporation into diverse molecular architectures to target a wide array of biological pathways.

Conclusion

4,5-Dimethyloxazol-2-amine is a heterocyclic compound with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an attractive starting material for the construction of complex molecular architectures. As a key building block for the generation of libraries of 2-aminooxazole derivatives, it will undoubtedly continue to play a crucial role in the discovery and development of novel therapeutic agents. This guide has provided a comprehensive overview of this important molecule, offering a solid foundation for researchers and scientists working in the field.

References

  • PubChem. Compound Summary for CID 535870, 4,5-Dimethyloxazol-2-amine. National Center for Biotechnology Information. [Link]

  • Awasthi, B. P., Lee, H., & Jeong, B. S. (2018). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules, 23(11), 2879. [Link]

  • PubChem. Compound Summary for CID 16211387, 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1). National Center for Biotechnology Information. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Synthesis of 4,5-Dimethyloxazol-2-amine: Starting Materials and Core Methodologies

Abstract This technical guide provides a comprehensive overview of the principal synthetic routes for obtaining 4,5-dimethyloxazol-2-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. Th...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for obtaining 4,5-dimethyloxazol-2-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical sciences. We will delve into the two most prominent and efficient synthetic strategies, detailing the requisite starting materials, reaction mechanisms, and step-by-step experimental protocols. The discussion is grounded in established chemical principles, offering insights into the causality behind experimental choices to ensure both reproducibility and a deep understanding of the underlying chemistry.

Introduction: The Significance of the 2-Aminooxazole Moiety

The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in a wide array of biologically active compounds.[1][2] Its isosteric relationship with the 2-aminothiazole nucleus allows for fine-tuning of physicochemical properties, which can lead to improved efficacy and pharmacokinetic profiles.[1][2] 4,5-Dimethyloxazol-2-amine, in particular, serves as a fundamental building block for the synthesis of more complex molecules. Its preparation is therefore a critical first step in many drug discovery programs. The selection of an appropriate synthetic route is paramount and is typically governed by factors such as the availability and cost of starting materials, reaction efficiency, and scalability.

This guide will focus on two primary, well-established pathways for the synthesis of 4,5-dimethyloxazol-2-amine:

  • Route A: Condensation of an α-hydroxy ketone with cyanamide.

  • Route B: Cyclization of an α-haloketone with a suitable nitrogen source.

Synthetic Pathway A: From α-Hydroxy Ketone and Cyanamide

The most direct and atom-economical approach to 4,5-dimethyloxazol-2-amine involves the acid-catalyzed condensation of an α-hydroxy ketone with cyanamide. For the target molecule, the specific α-hydroxy ketone required is 3-hydroxy-2-butanone, commonly known as acetoin.

Core Starting Materials
Starting MaterialStructureRoleKey Considerations
3-Hydroxy-2-butanone (Acetoin) Provides the C4-C5-O backbone of the oxazole ring.Commercially available as a monomer or dimer.[3] The reaction typically uses the monomeric form. It is a reactive compound and should be handled appropriately.
Cyanamide (H₂NCN) Source of the C2 and 2-amino group of the oxazole ring.A versatile reagent in heterocyclic synthesis.[4] It is typically used as an aqueous solution. It is a reactive and potentially hazardous substance that should be handled with care.
Reaction Mechanism and Rationale

The synthesis proceeds via an acid-catalyzed cyclocondensation reaction. The mechanism involves the initial protonation of the carbonyl oxygen of acetoin, which enhances its electrophilicity. The nucleophilic nitrogen of cyanamide then attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequent dehydration and cyclization lead to the formation of the stable aromatic oxazole ring.

G Acetoin 3-Hydroxy-2-butanone (Acetoin) Protonated_Acetoin Protonated Acetoin Acetoin->Protonated_Acetoin + H⁺ Cyanamide Cyanamide H_plus H⁺ Intermediate1 Tetrahedral Intermediate Protonated_Acetoin->Intermediate1 + Cyanamide Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 - H₂O Product 4,5-Dimethyloxazol-2-amine Intermediate2->Product - H⁺ H2O H₂O

Figure 1: Simplified workflow for the synthesis of 4,5-Dimethyloxazol-2-amine from Acetoin and Cyanamide.

The choice of an acid catalyst is crucial. Typically, a strong mineral acid such as hydrochloric acid or sulfuric acid is employed to facilitate both the initial protonation and the final dehydration step.

Experimental Protocol

Materials:

  • 3-Hydroxy-2-butanone (Acetoin)

  • 50% Aqueous Cyanamide solution

  • Concentrated Hydrochloric Acid

  • Isopropanol

  • Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxy-2-butanone (1.0 eq) in isopropanol.

  • To this solution, add a 50% aqueous solution of cyanamide (1.1 eq).

  • Carefully add concentrated hydrochloric acid (0.2 eq) dropwise while stirring.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure 4,5-dimethyloxazol-2-amine.

Synthetic Pathway B: From α-Haloketone

An alternative and widely used method for the synthesis of 2-aminooxazoles is the reaction of an α-haloketone with a nitrogen-containing nucleophile, analogous to the well-known Hantzsch thiazole synthesis.[1] For 4,5-dimethyloxazol-2-amine, the required α-haloketone is 3-bromo- or 3-chloro-2-butanone.

Core Starting Materials
Starting MaterialStructureRoleKey Considerations
3-Bromo-2-butanone or 3-Chloro-2-butanone Provides the C4-C5 backbone and an electrophilic site for cyclization.These are lachrymators and should be handled in a well-ventilated fume hood. They are typically prepared by the halogenation of 2-butanone.
**Cyanamide (H₂NCN) or Urea (H₂NCONH₂) **Source of the C2, N3, and 2-amino group of the oxazole ring.Urea can be used as a less hazardous alternative to cyanamide, though reaction conditions may need to be adjusted.
Reaction Mechanism and Rationale

This synthesis follows a condensation-cyclization pathway. The reaction is initiated by the nucleophilic attack of the amino group of cyanamide or urea on the α-carbon bearing the halogen, leading to the displacement of the halide ion. The resulting intermediate then undergoes an intramolecular cyclization, where the oxygen of the carbonyl group attacks the imine carbon (in the case of cyanamide) or the carbonyl carbon (in the case of urea), followed by dehydration to yield the aromatic 2-aminooxazole ring.

G Haloketone 3-Halo-2-butanone Intermediate1 Alkylated Intermediate Haloketone->Intermediate1 + N-Source N_Source Cyanamide or Urea Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 4,5-Dimethyloxazol-2-amine Intermediate2->Product - H₂O HX HX H2O H₂O

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 4,5-Dimethyloxazol-2-amine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of the 2-Aminooxazole Scaffold The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a dive...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 2-Aminooxazole Scaffold

The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a diverse array of biologically active molecules. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive pharmacophore for interacting with various biological targets. 4,5-Dimethyloxazol-2-amine, as a fundamental building block, provides a strategic starting point for the synthesis of more complex derivatives, including potential kinase inhibitors, antibacterial agents, and other therapeutic candidates. The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its handling, formulation, and use in subsequent synthetic transformations or biological assays.

This guide provides a comprehensive, field-proven protocol for the synthesis of 4,5-Dimethyloxazol-2-amine hydrochloride, beginning from commercially available precursors. The methodology is presented with an emphasis on the underlying chemical principles, ensuring both reproducibility and a deeper understanding of the synthetic strategy.

Reaction Overview: A Mechanistic Perspective

The synthesis of 4,5-dimethyloxazol-2-amine is achieved through the acid-catalyzed cyclization of an α-hydroxyketone, acetoin (3-hydroxy-2-butanone), with cyanamide. This reaction is a variation of the well-established methods for constructing the oxazole ring.[1] The subsequent conversion to the hydrochloride salt is a standard acid-base reaction.

The mechanism for the formation of the 2-aminooxazole ring from an α-hydroxyketone and cyanamide can be conceptualized in several key steps[2]:

  • Activation of Cyanamide: In an acidic medium, the nitrile group of cyanamide is protonated, increasing its electrophilicity.

  • Nucleophilic Attack: The hydroxyl group of acetoin acts as a nucleophile, attacking the activated cyanamide.

  • Intramolecular Cyclization: The amino group of the resulting intermediate then attacks the carbonyl carbon of the ketone, initiating the ring closure.

  • Dehydration: A molecule of water is eliminated from the cyclic intermediate, leading to the formation of the aromatic oxazole ring.

This process is an efficient way to construct the desired heterocyclic system from simple, readily available starting materials.

Data Summary Table

ParameterValueNotes
Starting Materials Acetoin, Cyanamide, Hydrochloric AcidCommercially available.
Solvents Water, Dichloromethane, IsopropanolStandard laboratory grade.
Reaction Temperature 60-70°C (Cyclization); 0-5°C (Salt Formation)Controlled heating and cooling are crucial.
Reaction Time 1-2 hours (Cyclization); 30 minutes (Salt Formation)Monitor by TLC for completion.
Purification Extraction, RecrystallizationStandard purification techniques.
Expected Yield 75-85% (overall)Yields may vary based on scale and purity of reagents.
Final Product Form White to off-white crystalline solidStable under standard laboratory conditions.
Melting Point (HCl Salt) 255-260 °C (with decomposition)[1]A key characterization parameter.

Experimental Workflow Diagram

Synthesis_Workflow cluster_0 Part 1: Synthesis of 4,5-Dimethyloxazol-2-amine (Free Base) cluster_1 Part 2: Formation of Hydrochloride Salt A 1. Reactant Setup Acetoin and Cyanamide in Water B 2. Acidification Add concentrated HCl A->B C 3. Cyclization Reaction Heat at 60-70°C for 1-2 hours B->C D 4. Work-up (Basification) Cool and add NaOH solution C->D E 5. Extraction Extract with Dichloromethane D->E F 6. Isolation of Free Base Dry and evaporate solvent E->F G 7. Dissolution Dissolve free base in Dichloromethane F->G Proceed to Salt Formation H 8. Precipitation Bubble dry HCl gas through the solution at 0-5°C I 9. Isolation and Purification Filter and recrystallize from Isopropanol H->I J 10. Final Product 4,5-Dimethyloxazol-2-amine HCl I->J

Caption: Overall workflow for the synthesis of 4,5-Dimethyloxazol-2-amine hydrochloride.

Detailed Experimental Protocols

Part 1: Synthesis of 4,5-Dimethyloxazol-2-amine (Free Base)

Materials and Reagents:

  • Acetoin (3-hydroxy-2-butanone)

  • Cyanamide (50% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) pellets

  • Dichloromethane (DCM)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Deionized Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine acetoin (8.81 g, 0.1 mol) and a 50% aqueous solution of cyanamide (8.4 g, 0.1 mol). Add 50 mL of deionized water to the flask.

  • Acidification: While stirring, slowly add 5 mL of concentrated hydrochloric acid to the mixture. The addition is exothermic, so it should be done carefully.

  • Cyclization: Heat the reaction mixture to 60-70°C with continuous stirring. Maintain this temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 7:3).

  • Work-up and Basification: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature in an ice bath. Slowly add a 20% aqueous solution of sodium hydroxide until the pH of the solution is approximately 10-11. This step neutralizes the acid and deprotonates the product to the free base.

  • Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL). Combine the organic layers.

  • Drying and Isolation: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting residue is the crude 4,5-dimethyloxazol-2-amine free base, which can be used directly in the next step.

Part 2: Formation and Purification of 4,5-Dimethyloxazol-2-amine Hydrochloride

Materials and Reagents:

  • Crude 4,5-dimethyloxazol-2-amine (from Part 1)

  • Anhydrous Dichloromethane (DCM)

  • Dry Hydrogen Chloride (HCl) gas (can be generated by adding concentrated sulfuric acid dropwise to sodium chloride)[3]

  • Isopropanol

  • Round-bottom flask

  • Gas dispersion tube

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude 4,5-dimethyloxazol-2-amine in approximately 100 mL of anhydrous dichloromethane in a round-bottom flask. Stir the solution until all the solid has dissolved.

  • Precipitation of the Hydrochloride Salt: Cool the dichloromethane solution in an ice bath to 0-5°C. While stirring, bubble dry hydrogen chloride gas through the solution using a gas dispersion tube.[1] A white precipitate of the hydrochloride salt will form immediately. Continue bubbling HCl gas for about 15-20 minutes to ensure complete precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold dichloromethane to remove any unreacted starting material or impurities.

  • Purification by Recrystallization: For higher purity, the crude hydrochloride salt can be recrystallized. Dissolve the solid in a minimal amount of hot isopropanol and allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold isopropanol, and dry under vacuum to obtain pure 4,5-dimethyloxazol-2-amine hydrochloride as a white to off-white crystalline solid.

Safety and Handling Precautions

  • General: This synthesis should be performed in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagents:

    • Concentrated Hydrochloric Acid and Sulfuric Acid: These are highly corrosive. Avoid contact with skin and eyes, and handle with extreme care.

    • Cyanamide: Can be toxic and an irritant. Avoid inhalation and contact with skin.

    • Dichloromethane: A volatile and potentially carcinogenic solvent. Handle in a fume hood.

    • Hydrogen Chloride Gas: Toxic and corrosive. The generation and use of HCl gas must be conducted in a well-ventilated fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

  • Azzali, E., Girardini, M., Annunziato, G., Pavone, M., Vacondio, F., Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. [Link]

  • Gompper, R., & Christmann, O. (1959). Umsetzungen von α-Halogen-ketonen mit Harnstoff. Chemische Berichte, 92(8), 1944–1949. [Link]

  • Austrian Patent AT227696B. Process for the preparation of 2-amino-oxazoles.
  • Szabó, M., Kóňa, J., & Tvaroška, I. (2015). Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. Physical Chemistry Chemical Physics, 17(31), 20457–20467. [Link]

  • Venditti, A. (2016). How to convert amino acid to its hydrochloride? ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the HPLC Analysis of 4,5-Dimethyloxazol-2-amine

This comprehensive technical guide provides a detailed framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4,5-Dimethyloxazol-2-amine. This do...

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive technical guide provides a detailed framework for the development and validation of a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of 4,5-Dimethyloxazol-2-amine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, the scientific rationale behind methodological choices, and guidance on ensuring data integrity through rigorous validation.

Introduction and Physicochemical Profile

4,5-Dimethyloxazol-2-amine is a heterocyclic amine of interest in pharmaceutical and chemical research. A reliable analytical method is paramount for its quantification, purity assessment, and stability evaluation. Understanding the physicochemical properties of the analyte is the foundation for developing a successful HPLC method.

A summary of the key properties of 4,5-Dimethyloxazol-2-amine is presented in Table 1.

Table 1: Physicochemical Properties of 4,5-Dimethyloxazol-2-amine

PropertyValueSource
Molecular Formula C₅H₈N₂OPubChem[1]
Molecular Weight 112.13 g/mol PubChem[1]
Predicted LogP 0.8PubChem[1]
LogP 0.476SIELC Technologies[2]
Melting Point 78-79°C
Predicted pKa Not readily available
UV Absorbance Max (λmax) Not readily available

Note: The LogP values suggest that 4,5-Dimethyloxazol-2-amine is a relatively polar compound, making it suitable for reverse-phase HPLC.

Foundational HPLC Method Development

The development of a robust and reliable HPLC method requires a systematic approach. This section outlines the initial steps and considerations for the analysis of 4,5-Dimethyloxazol-2-amine.

Initial Method Parameters

Based on the physicochemical properties and available literature, a reverse-phase HPLC method is the most appropriate starting point. An existing application note for 4,5-Dimethyloxazol-2-amine provides a strong foundation for method development[2].

Initial Chromatographic Conditions:

  • Column: Newcrom R1, 5 µm, 4.6 x 150 mm (or equivalent C18 column with low silanol activity)[2]

  • Mobile Phase: A mixture of Acetonitrile (ACN) and water, with an acidic modifier.

    • Aqueous Phase: Water with 0.1% Phosphoric Acid (for non-MS applications) or 0.1% Formic Acid (for MS-compatible methods)[2].

    • Organic Phase: Acetonitrile

  • Elution Mode: Isocratic or Gradient. A gradient elution is recommended for initial development to ensure separation of any potential impurities. A starting point could be a gradient from 10% to 90% ACN over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV detection. The optimal wavelength should be determined using a photodiode array (PDA) detector. Based on the parent compound, 2-aminooxazole, a starting wavelength in the range of 210-230 nm is recommended.

  • Injection Volume: 10 µL

Experimental Determination of Critical Parameters

For a robust and scientifically sound method, it is crucial to experimentally determine or verify key parameters.

  • Prepare a solution of 4,5-Dimethyloxazol-2-amine in the initial mobile phase (e.g., 50:50 ACN:Water with 0.1% Formic Acid) at a concentration of approximately 10 µg/mL.

  • Inject the solution into the HPLC system equipped with a PDA detector.

  • Acquire the UV spectrum of the analyte peak from 200 to 400 nm.

  • The wavelength at which the maximum absorbance is observed is the λmax and should be used for subsequent analyses.

A qualitative assessment of solubility is essential for preparing stock and working standard solutions.

  • To separate vials, add approximately 1-2 mg of 4,5-Dimethyloxazol-2-amine.

  • To each vial, add 1 mL of a different solvent: Water, Methanol, Acetonitrile, and a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Vortex each vial for 30 seconds.

  • Visually inspect for undissolved material. If the solid dissolves, the compound is considered soluble at that concentration.

For quantitative determination, a shake-flask method followed by HPLC analysis of the supernatant can be employed.

Mobile Phase pH and pKa Consideration

Stability-Indicating Method Development: Forced Degradation Studies

A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products. Forced degradation studies are essential to develop and validate such a method[3][4]. The goal is to achieve 5-20% degradation of the API to ensure that potential degradants are formed and can be chromatographically resolved.

Forced Degradation Protocol

The following protocol outlines the conditions for subjecting 4,5-Dimethyloxazol-2-amine to various stress conditions. A stock solution of the analyte (e.g., 1 mg/mL in a suitable solvent) should be used.

Table 2: Forced Degradation Conditions

Stress ConditionReagent/ConditionDurationNotes
Acid Hydrolysis 0.1 M HCl24 hours at 60°CNeutralize with an equivalent amount of 0.1 M NaOH before injection.
Base Hydrolysis 0.1 M NaOH24 hours at 60°CNeutralize with an equivalent amount of 0.1 M HCl before injection.
Oxidation 3% H₂O₂24 hours at room temperatureProtect from light.
Thermal Degradation 80°C (in solid state and in solution)48 hours
Photolytic Degradation ICH Option 2 (UV and visible light)As per ICH Q1B guidelinesExpose solid and solution samples. A control sample should be protected from light.

A control sample (unstressed) and a blank (reagents without the analyte) should be analyzed alongside the stressed samples.

Workflow for Forced Degradation and Method Optimization

The following diagram illustrates the workflow for conducting forced degradation studies and using the results to optimize the HPLC method.

Forced_Degradation_Workflow cluster_Preparation Preparation cluster_Stress_Conditions Stress Conditions A Prepare Analyte Stock Solution C1 Acid Hydrolysis A->C1 C2 Base Hydrolysis A->C2 C3 Oxidation A->C3 C4 Thermal Stress A->C4 C5 Photolytic Stress A->C5 B Prepare Stress Reagents (Acid, Base, Oxidizing Agent) B->C1 B->C2 B->C3 D Analyze Stressed Samples by Initial HPLC Method C1->D C2->D C3->D C4->D C5->D E Evaluate Chromatograms D->E F Peak Purity Analysis (PDA Detector) E->F G Optimize HPLC Method E->G Poor Resolution? F->G Peak Impurity? H Final Validated Method F->H All Peaks Pure G->D Re-analyze

Caption: Workflow for forced degradation and HPLC method optimization.

Method Validation Protocol

Once the HPLC method is developed and optimized, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose[5]. The following parameters should be assessed:

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The results from the forced degradation studies will serve as the primary evidence for the method's specificity.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

  • Prepare a stock solution of 4,5-Dimethyloxazol-2-amine.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 1-50 µg/mL).

  • Inject each standard in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by a recovery study.

  • Prepare a sample matrix (e.g., a placebo formulation if applicable) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare three replicates at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

  • The mean recovery should be within 98-102%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Introduce small variations to the method parameters, one at a time.

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2°C)

    • Mobile phase composition (e.g., ± 2% organic)

    • Mobile phase pH (e.g., ± 0.1 pH unit)

  • Analyze a sample under each of the modified conditions.

  • The system suitability parameters should remain within acceptable limits.

System Suitability

System suitability testing is an integral part of any analytical procedure. It is performed by injecting a standard solution multiple times to ensure the performance of the chromatographic system.

Table 3: System Suitability Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0% (for n=5 or 6 injections)

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise manner. An example of a data summary table for method validation is provided below.

Table 4: Summary of Method Validation Results

Validation ParameterResultAcceptance Criteria
Linearity (r²) 0.9995≥ 0.999
Accuracy (% Recovery) 99.5%98-102%
Repeatability (RSD) 0.8%≤ 2.0%
Intermediate Precision (RSD) 1.2%≤ 2.0%
LOD (µg/mL) 0.1Report
LOQ (µg/mL) 0.3Report
Robustness PassedSystem suitability criteria met

Logical Workflow Diagram

The overall process from method development to validation can be visualized as follows:

HPLC_Analysis_Workflow A Analyte Characterization (Physicochemical Properties) B Initial Method Development (Column, Mobile Phase, Detector) A->B C Forced Degradation Studies (Stress Testing) B->C D Method Optimization for Stability-Indicating Properties C->D E Method Validation (ICH Guidelines) D->E F Routine Analysis and Quality Control E->F

Caption: Overall workflow for HPLC method development and validation.

Conclusion

This application note provides a comprehensive and scientifically rigorous framework for the development and validation of an HPLC method for the analysis of 4,5-Dimethyloxazol-2-amine. By following the outlined protocols and adhering to the principles of scientific integrity, researchers can develop a robust, reliable, and stability-indicating method suitable for a wide range of applications in pharmaceutical and chemical analysis.

References

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (URL: Available upon request)
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (URL: Available upon request)
  • General protocol for forced degradation studies (stress testing) of... (URL: Available upon request)
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (URL: [Link])

  • PubChem Compound Summary for CID 535870, 4,5-Dimethyloxazol-2-amine. (URL: [Link])

  • Separation of 4,5-Dimethyloxazol-2-amine on Newcrom R1 HPLC column. SIELC Technologies. (URL: [Link])

Sources

Method

Application Notes and Protocols for 4,5-Dimethyloxazol-2-amine in Medicinal Chemistry

Abstract The 2-aminooxazole moiety is a cornerstone scaffold in modern medicinal chemistry, recognized for its role as a versatile pharmacophore and bioisostere in a multitude of drug discovery programs. Its unique combi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminooxazole moiety is a cornerstone scaffold in modern medicinal chemistry, recognized for its role as a versatile pharmacophore and bioisostere in a multitude of drug discovery programs. Its unique combination of hydrogen bonding capabilities, conformational rigidity, and synthetic tractability has led to its incorporation into numerous clinical candidates targeting diverse protein families, most notably protein kinases. This document provides a comprehensive guide to the strategic use of a specific, representative member of this class, 4,5-Dimethyloxazol-2-amine . While not a widely documented agent itself, its structure serves as an ideal model for exploring the synthesis, derivatization, and strategic application of 4,5-disubstituted 2-aminooxazoles in drug design. We present detailed protocols, from the foundational synthesis of the core to its elaboration into screening libraries, alongside expert insights into the strategic rationale behind its deployment in lead discovery and optimization campaigns.

Part 1: The 2-Aminooxazole Scaffold: A Strategic Overview

The 2-aminooxazole core is considered a "privileged" scaffold. Its value stems from a confluence of advantageous physicochemical and structural properties:

  • Hydrogen Bonding: The endocyclic oxazole nitrogen acts as a hydrogen bond acceptor, while the exocyclic 2-amino group provides a potent hydrogen bond donor. This dual functionality is crucial for establishing high-affinity interactions with protein targets.

  • Bioisosteric Replacement: It is frequently employed as a bioisostere for other functional groups, such as amides or other heterocycles, to modulate properties like metabolic stability, solubility, and target engagement.

  • Structural Rigidity: The planar, aromatic nature of the oxazole ring reduces the conformational flexibility of a molecule, which can minimize the entropic penalty upon binding to a target and improve selectivity.

  • Synthetic Accessibility: As will be detailed, the synthesis of this scaffold is generally robust and amenable to a wide range of substitutions, allowing for the rapid generation of diverse chemical libraries.

The specific subject of this guide, 4,5-Dimethyloxazol-2-amine, offers a synthetically accessible entry point into this chemical space. The methyl groups at the 4 and 5 positions serve to block potential sites of metabolism and can be used to probe specific hydrophobic pockets within a target's binding site.

Part 2: Synthesis and Characterization

The most reliable and common method for constructing the 4,5-disubstituted-2-aminooxazole core is the Hantzsch-type condensation reaction between an α-haloketone and a suitable nitrogen-containing nucleophile, such as urea or cyanamide.

Protocol 1: Synthesis of 4,5-Dimethyloxazol-2-amine from 3-Chloro-2-butanone

This protocol details the one-pot synthesis via condensation with cyanamide. Cyanamide is often preferred for its higher reactivity and cleaner reaction profiles compared to urea.

Rationale: The mechanism involves an initial SN2 reaction where the cyanamide nitrogen displaces the chloride. The resulting intermediate then undergoes an intramolecular cyclization, where the second nitrogen attacks the carbonyl carbon, followed by dehydration to yield the aromatic oxazole ring. The use of a mild base like sodium acetate is sufficient to facilitate the reaction without promoting side reactions.

Experimental Workflow Diagram

G reagents 3-Chloro-2-butanone + Cyanamide + NaOAc reaction Reaction Vessel (Ethanol, Reflux, 12h) reagents->reaction 1. Add Reagents workup Aqueous Workup (Cool, Filter/Extract) reaction->workup 2. Reaction Complete purification Purification (Recrystallization or Silica Gel Chromatography) workup->purification 3. Isolate Crude product Final Product: 4,5-Dimethyloxazol-2-amine (Characterize: NMR, MS, mp) purification->product 4. Purify

Caption: Workflow for the synthesis and purification of 4,5-Dimethyloxazol-2-amine.

Step-by-Step Methodology:

  • Reagent Preparation: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-2-butanone (1.0 eq), cyanamide (1.2 eq), and sodium acetate (1.5 eq).

  • Solvent Addition: Add anhydrous ethanol as the solvent to achieve a starting material concentration of approximately 0.5 M.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If not, concentrate the mixture under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Parameter Expected Value / Technique Purpose
Purity >95%Ensures reliability in biological assays.
¹H NMR Signals for two methyl groups and an NH₂ proton.Confirms structural integrity.
¹³C NMR Signals for aromatic carbons and methyl carbons.Confirms carbon backbone.
HRMS Exact mass corresponding to C₅H₈N₂O.Confirms elemental composition.
Melting Point Sharp, defined range.Indicator of purity.

Part 3: Strategic Applications in Drug Discovery

Application 1: Kinase Hinge-Binding Motif

One of the most powerful applications of the 2-aminooxazole scaffold is its role as a "hinge-binder" in protein kinase inhibitors. The kinase hinge region forms a hydrogen bond pattern between the protein backbone and the inhibitor. The 2-aminooxazole provides a near-perfect mimic of the adenine hinge-binding motif of ATP.

Mechanism of Interaction:

  • The exocyclic 2-amino group donates a hydrogen bond to a backbone carbonyl in the hinge.

  • The endocyclic N3 of the oxazole accepts a hydrogen bond from a backbone N-H in the hinge.

This bidentate hydrogen bonding pattern provides a strong anchoring point for the inhibitor, ensuring high affinity. The substituents at the 4 and 5 positions (in our case, methyl groups) can then be used to probe adjacent hydrophobic pockets to build affinity and selectivity.

Interaction Diagram

G cluster_0 Kinase Hinge Region (Backbone) cluster_1 4,5-Dimethyloxazol-2-amine Core Hinge_NH NH (e.g., from Val) Oxazole_N Oxazole N3 Hinge_NH->Oxazole_N H-bond (Acceptor) Hinge_CO C=O (e.g., from Leu) Amino_NH2 Amino NH2 Amino_NH2->Hinge_CO H-bond (Donor)

Caption: Bidentate hydrogen bonding of the 2-aminooxazole scaffold with a kinase hinge.

Application 2: Fragment-Based Library Development

4,5-Dimethyloxazol-2-amine is an excellent starting point for a Fragment-Based Drug Discovery (FBDD) campaign. Its low molecular weight and defined vector space for chemical elaboration make it ideal for generating an initial hit.

Rationale: The primary amino group is a versatile chemical handle that can be elaborated through various reactions (acylation, sulfonylation, reductive amination) to "grow" the fragment into a higher-affinity lead compound.

Protocol 2: Parallel Synthesis of an Amide Library from 4,5-Dimethyloxazol-2-amine

This protocol describes a method for rapidly generating a library of diverse amides by acylating the 2-amino group.

Experimental Workflow Diagram

G start 4,5-Dimethyloxazol-2-amine (in 96-well plate) reagent_add Dispense diverse Carboxylic Acids (R-COOH) + HATU/DIPEA start->reagent_add 1. Aliquot reaction Incubate (DMF, RT, 16h) reagent_add->reaction 2. Add Reagents quench Quench Reaction (e.g., with water) reaction->quench 3. Stop Reaction analysis Direct to Assay or LC-MS analysis quench->analysis 4. Analyze/Screen

Caption: High-throughput workflow for amide library synthesis.

Step-by-Step Methodology (96-well plate format):

  • Stock Solution: Prepare a 0.2 M stock solution of 4,5-Dimethyloxazol-2-amine in a suitable aprotic solvent like N,N-Dimethylformamide (DMF).

  • Aliquotting: Dispense 100 µL of the stock solution into each well of a 96-well reaction block (20 µmol per well).

  • Reagent Addition: From a library of carboxylic acids (also as stock solutions in DMF), add 1.1 equivalents of each unique acid to its designated well.

  • Coupling Agent: Add 1.2 equivalents of a coupling agent (e.g., HATU) and 2.0 equivalents of a non-nucleophilic base (e.g., DIPEA) to each well.

  • Reaction: Seal the plate and allow it to shake at room temperature for 16 hours.

  • Analysis and Screening: The resulting library can be submitted for quality control analysis (LC-MS) and then diluted for direct use in high-throughput biological screening assays.

Part 4: Physicochemical and ADMET Considerations

The 4,5-dimethyl substitution pattern is not merely a synthetic convenience; it has important implications for drug-like properties.

  • Metabolic Stability: The methyl groups can sterically hinder access by metabolic enzymes (e.g., Cytochrome P450s) to the oxazole ring, potentially blocking ring hydroxylation, a common metabolic pathway for aromatic systems.

  • Lipophilicity: Each methyl group increases the molecule's calculated LogP (cLogP), making it more lipophilic. This can improve cell permeability and target engagement within hydrophobic pockets but may negatively impact solubility if not balanced by other polar groups in the elaborated molecule.

  • Solubility: The basic 2-amino group generally imparts good aqueous solubility at physiological pH. However, the increased lipophilicity from the methyl groups must be monitored during lead optimization.

Table of Predicted Properties:

CompoundMol. WeightcLogPH-Bond DonorsH-Bond Acceptors
2-Aminooxazole84.07-0.4512
4,5-Dimethyloxazol-2-amine 112.130.5212

Data calculated using standard cheminformatics software.

Conclusion

4,5-Dimethyloxazol-2-amine serves as an exemplary platform for leveraging the potent utility of the 2-aminooxazole scaffold in medicinal chemistry. Its straightforward synthesis allows for ready access to a core that can be strategically deployed as a kinase hinge-binder, a versatile fragment for library growth, or a stable bioisosteric replacement. The protocols and strategic considerations outlined in this document provide researchers with a robust framework for incorporating this valuable pharmacophore into their drug discovery programs, enabling the efficient exploration of chemical space and the development of novel, high-affinity ligands.

References

There are no direct, authoritative publications focusing specifically on "4,5-Dimethyloxazol-2-amine" as a key medicinal chemistry agent. The references below support the synthesis, chemistry, and application of the broader 2-aminooxazole class, which is the scientifically validated context for this guide.

Application

The Versatile Scaffold: Harnessing 4,5-Dimethyloxazol-2-amine in Modern Drug Discovery

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals The quest for novel therapeutic agents is an intricate dance of chemical ingenuity and biological insight. At the heart of thi...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

The quest for novel therapeutic agents is an intricate dance of chemical ingenuity and biological insight. At the heart of this endeavor lies the identification and utilization of "privileged scaffolds" – core molecular structures that are capable of binding to multiple biological targets. The 4,5-dimethyloxazol-2-amine moiety is emerging as one such valuable scaffold, offering a unique combination of synthetic tractability and biological relevance. Its structural features, including hydrogen bond donors and acceptors, and a readily modifiable framework, make it an attractive starting point for the development of a new generation of targeted therapies.

This comprehensive guide, designed for researchers at the forefront of drug discovery, will delve into the potential of 4,5-dimethyloxazol-2-amine as a central building block in medicinal chemistry. We will explore its synthesis, key derivatization strategies, and its application in the discovery of novel kinase inhibitors and anti-inflammatory agents. The protocols provided herein are designed to be robust and reproducible, empowering you to unlock the therapeutic potential of this promising scaffold.

The 2-Aminooxazole Core: A Privileged Structure in Medicinal Chemistry

The 2-aminooxazole motif is increasingly recognized for its role in bioactive compounds. It serves as a bioisostere of the well-known 2-aminothiazole scaffold, which is present in numerous FDA-approved drugs.[1] The replacement of the sulfur atom in the thiazole ring with an oxygen atom to form the oxazole can modulate the compound's physicochemical properties, such as polarity and metabolic stability, potentially leading to improved pharmacokinetic profiles.[1]

The 4,5-dimethyl substitution pattern on the oxazole ring provides a defined steric and electronic environment, which can be strategically utilized to influence target binding and selectivity. The primary amine at the 2-position serves as a crucial handle for a variety of chemical modifications, allowing for the exploration of diverse chemical space and the fine-tuning of biological activity.

Synthesis of the 4,5-Dimethyloxazol-2-amine Scaffold

A reliable supply of the starting scaffold is paramount for any drug discovery program. While various methods for the synthesis of substituted oxazoles have been reported, a common approach to 2-aminooxazoles involves the cyclization of an α-haloketone with urea or a urea equivalent. The synthesis of 4,5-dimethyloxazol-2-amine can be achieved from 3-bromo-2-butanone and urea.

Protocol 1: Synthesis of 4,5-Dimethyloxazol-2-amine

This protocol outlines a general procedure for the synthesis of the title scaffold.

Materials:

  • 3-Bromo-2-butanone

  • Urea

  • Ethanol

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask, dissolve urea (1.2 equivalents) in ethanol.

  • To this solution, add 3-bromo-2-butanone (1.0 equivalent).

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 4,5-dimethyloxazol-2-amine.

Causality Behind Experimental Choices:

  • Ethanol as Solvent: Provides good solubility for the reactants and has a suitable boiling point for the reflux conditions.

  • Urea as the Amine Source: A readily available and inexpensive source of the nitrogen and amino group for the 2-aminooxazole ring.

  • Reflux Conditions: Provides the necessary thermal energy to drive the cyclization reaction to completion.

  • Sodium Bicarbonate Wash: Neutralizes any acidic byproducts and excess reagents.

  • Column Chromatography: A standard purification technique to isolate the desired product from unreacted starting materials and byproducts.

Application in Drug Discovery: Targeting Kinase Signaling and Inflammation

The 4,5-dimethyloxazol-2-amine scaffold has shown significant promise in the development of inhibitors for key biological targets, particularly protein kinases and enzymes involved in inflammatory pathways.

Kinase Inhibition: A Focus on FLT3 in Acute Myeloid Leukemia

Mutations in the FMS-like tyrosine kinase 3 (FLT3) receptor are prevalent in acute myeloid leukemia (AML) and are associated with a poor prognosis.[2][3] This makes FLT3 a critical target for therapeutic intervention. Several oxazole-based compounds have been identified as potent FLT3 inhibitors.[4] The 2-aminooxazole core can act as a hinge-binding motif, a key interaction for many kinase inhibitors.

Mutant FLT3 leads to constitutive activation of downstream signaling pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, promoting cell proliferation and survival.[3][5]

FLT3_Signaling FLT3_mut Mutant FLT3 Receptor RAS RAS FLT3_mut->RAS PI3K PI3K FLT3_mut->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Simplified FLT3 signaling pathway in AML.

Anti-Inflammatory Applications: Modulating the NF-κB Pathway

Chronic inflammation is a hallmark of numerous diseases. The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of pro-inflammatory cytokines and chemokines.[6][7] The 2-aminooxazole scaffold can be elaborated to generate compounds that modulate the NF-κB signaling pathway.

The canonical NF-κB pathway is activated by pro-inflammatory signals, leading to the nuclear translocation of NF-κB and the transcription of inflammatory genes.[7][8]

NFkB_Signaling Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription Transcription of Inflammatory Genes Nucleus->Transcription initiates Workflow Scaffold 4,5-Dimethyloxazol- 2-amine Scaffold Derivatization Derivatization (e.g., N-Acylation, Suzuki Coupling) Scaffold->Derivatization Library Compound Library Derivatization->Library Screening Biological Screening (e.g., Kinase Assay, Anti-inflammatory Assay) Library->Screening Hit Hit Compound Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Sources

Method

Application Notes and Protocols for the Reaction of 4,5-Dimethyloxazol-2-amine with Electrophiles

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Versatile 2-Aminooxazole Scaffold The 2-aminooxazole moiety is a privileged scaffold in medici...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Versatile 2-Aminooxazole Scaffold

The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1] Its isosteric relationship with the 2-aminothiazole scaffold allows for the exploration of novel chemical space with potentially improved pharmacokinetic properties, such as reduced metabolic oxidation of a sulfur atom.[1] 4,5-Dimethyloxazol-2-amine, in particular, serves as a valuable building block for the synthesis of more complex molecules. Understanding its reactivity with various electrophiles is crucial for its effective utilization in drug discovery and organic synthesis. This guide provides a comprehensive overview of the principles and detailed protocols for the reaction of 4,5-dimethyloxazol-2-amine with common electrophiles.

Core Principles of Reactivity

The chemical behavior of 4,5-dimethyloxazol-2-amine is governed by the interplay of the oxazole ring and the exocyclic amino group. The oxazole ring itself is an electron-rich five-membered heterocycle. The presence of the amino group at the 2-position further enhances the electron density of the ring system through resonance, making it highly susceptible to electrophilic attack.

Regioselectivity

Electrophilic substitution on the 2-aminooxazole ring is generally predicted to occur at the C5 position.[2] The amino group, being a strong activating group, directs electrophiles to the ortho and para positions. In the case of the oxazole ring, the C5 position is analogous to the para position relative to the C2 amino group. The methyl groups at the C4 and C5 positions also contribute to the electron density of the ring, further favoring electrophilic substitution.

However, the exocyclic amino group itself is a nucleophilic center and can react with certain electrophiles, particularly in acylation and alkylation reactions. The specific reaction conditions often determine the site of electrophilic attack.

Synthesis of 4,5-Dimethyloxazol-2-amine

A common route to synthesize 2-aminooxazoles involves the cyclization of an α-hydroxy ketone with cyanamide or its derivatives. For 4,5-dimethyloxazol-2-amine, the synthesis can be adapted from established procedures for similar compounds.[3]

Protocol: Synthesis of 4,5-Dimethyloxazol-2-amine

Materials:

  • 3-Hydroxy-2-butanone (acetoin)

  • Cyanamide (or Cyanogen bromide)

  • Suitable solvent (e.g., water, ethanol)

  • Base (e.g., sodium hydroxide, potassium carbonate)

  • Acid for workup (e.g., hydrochloric acid)

Procedure:

  • Dissolve 3-hydroxy-2-butanone (1.0 eq) in the chosen solvent.

  • Add cyanamide (1.1 eq) to the solution.

  • Slowly add the base (1.2 eq) to the reaction mixture while monitoring the temperature.

  • Heat the reaction mixture to reflux for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute acid to precipitate the product or to facilitate extraction.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Characterization: The final product should be characterized by NMR, IR, and mass spectrometry to confirm its identity and purity.[4][5][6]

Reactions with Electrophiles: Detailed Protocols

Halogenation

Halogenated 2-aminooxazoles are valuable intermediates for cross-coupling reactions to introduce further molecular diversity. The halogenation of 2-aminooxazoles is expected to occur at the C5 position, analogous to the regioselective halogenation of 2-aminothiazoles.[7][8]

Materials:

  • 4,5-Dimethyloxazol-2-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or other suitable aprotic solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve 4,5-dimethyloxazol-2-amine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (1.05 eq) portion-wise to the stirred solution, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Product: 5-Bromo-4,5-dimethyl-4,5-dihydrooxazol-2-amine (after addition), which may eliminate to form 5-bromo-4-methyl-2-aminooxazole, or direct substitution to 5-bromo-4,5-dimethyloxazol-2-amine. The exact product will depend on the stability of the intermediate. A detailed mechanistic study on 2-aminothiazoles suggests an addition-elimination mechanism.[9]

Characterization:

  • ¹H NMR: Disappearance of the C5-H proton signal (if present) and shifts in the signals of the methyl groups.

  • ¹³C NMR: Shift in the C5 carbon signal.

  • MS: Isotopic pattern characteristic of a bromine-containing compound.

Table 1: Summary of Halogenation Conditions

Halogenating AgentSolventTemperatureExpected Regioselectivity
N-Bromosuccinimide (NBS)Acetonitrile0 °C to RTC5
N-Chlorosuccinimide (NCS)Acetonitrile0 °C to RTC5
Iodine/Potassium IodideDichloromethaneRTC5
Nitration

Nitrated 2-aminooxazoles can serve as precursors for the corresponding amino derivatives, which can be further functionalized. The nitration of aromatic systems is a classic electrophilic aromatic substitution.[10] For 2-amino-heterocycles, care must be taken to avoid oxidation or reaction at the amino group. Often, the amino group is first acylated to moderate its activating effect and protect it from oxidation.[11]

Materials:

  • 4,5-Dimethyloxazol-2-amine

  • Acetic anhydride

  • Fuming nitric acid

  • Sulfuric acid

  • Ice

Procedure:

  • Acetylation (Protection): Dissolve 4,5-dimethyloxazol-2-amine (1.0 eq) in acetic anhydride and heat gently to form 2-acetamido-4,5-dimethyloxazole. Isolate and purify the acetylated product.

  • Nitration: Carefully add the acetylated compound (1.0 eq) to a pre-cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid.

  • Maintain the temperature below 10 °C and stir for 1-2 hours.

  • Pour the reaction mixture slowly onto crushed ice.

  • Collect the precipitated product by filtration and wash with cold water.

  • Deacetylation: Hydrolyze the nitro-acetylated product by heating with dilute acid (e.g., HCl) to obtain the desired 5-nitro-4,5-dimethyloxazol-2-amine.

  • Neutralize the solution and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to obtain the crude product, which can be purified by chromatography.

Expected Product: 5-Nitro-4,5-dimethyloxazol-2-amine.

Characterization:

  • ¹H NMR: Downfield shift of the remaining ring protons and methyl groups.

  • ¹³C NMR: Significant downfield shift of the C5 carbon.

  • IR: Characteristic strong absorbances for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹).[4]

  • MS: Molecular ion peak corresponding to the nitrated product.

Diagram 1: General Workflow for Nitration

G cluster_0 Protection cluster_1 Nitration cluster_2 Deprotection Start 4,5-Dimethyloxazol-2-amine Protect React with Acetic Anhydride Start->Protect Intermediate 2-Acetamido-4,5-dimethyloxazole Protect->Intermediate Nitration React with HNO3/H2SO4 Intermediate->Nitration Nitro_Intermediate 2-Acetamido-5-nitro-4,5-dimethyloxazole Nitration->Nitro_Intermediate Deprotect Acid Hydrolysis Nitro_Intermediate->Deprotect Final_Product 5-Nitro-4,5-dimethyloxazol-2-amine Deprotect->Final_Product

Caption: Workflow for the nitration of 4,5-dimethyloxazol-2-amine.

Acylation

Acylation of 2-aminooxazoles can occur either on the exocyclic amino group (N-acylation) or on the ring (C-acylation, Friedel-Crafts type). Spectroscopic studies have shown that acylation of substituted 2-aminooxazoles typically occurs at the exocyclic nitrogen atom.[12]

Materials:

  • 4,5-Dimethyloxazol-2-amine

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride

  • Pyridine or triethylamine (as a base)

  • Dichloromethane (or other suitable aprotic solvent)

Procedure:

  • Dissolve 4,5-dimethyloxazol-2-amine (1.0 eq) in anhydrous dichloromethane and add pyridine (1.2 eq).

  • Cool the solution to 0 °C.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with water, dilute HCl, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the product by column chromatography or recrystallization.

Expected Product: N-(4,5-Dimethyl-1,3-oxazol-2-yl)acetamide (for acylation with acetyl chloride).

Characterization:

  • ¹H NMR: Appearance of a new signal for the acyl group protons and a downfield shift of the NH proton.

  • ¹³C NMR: Appearance of a new carbonyl carbon signal.

  • IR: Strong C=O stretching absorption around 1680-1700 cm⁻¹.[4]

  • MS: Molecular ion peak corresponding to the acylated product.

Diagram 2: N-Acylation vs. C-Acylation

G cluster_0 Reactants cluster_1 Possible Pathways cluster_2 Products Start 4,5-Dimethyloxazol-2-amine + R-COCl N_Acyl N-Acylation (Exocyclic Amino Group Attack) Start->N_Acyl More Nucleophilic Nitrogen C_Acyl C-Acylation (Ring Attack - Friedel-Crafts) Start->C_Acyl Less Favorable N_Product N-Acyl Product (Major) N_Acyl->N_Product C_Product C-Acyl Product (Minor/Not Observed) C_Acyl->C_Product

Caption: Reaction pathways for acylation of 4,5-dimethyloxazol-2-amine.

Alkylation

Similar to acylation, alkylation can occur at the exocyclic amino group or potentially at the ring nitrogen. N-alkylation is a common strategy to modify the properties of bioactive molecules.[12]

Materials:

  • 4,5-Dimethyloxazol-2-amine

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • A non-nucleophilic base (e.g., potassium carbonate, cesium carbonate)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4,5-dimethyloxazol-2-amine (1.0 eq), the base (1.5 eq), and the anhydrous solvent.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise.

  • Heat the reaction mixture to 60-80 °C and monitor by TLC.

  • After the reaction is complete, cool to room temperature and pour into water.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Expected Product: N-Alkyl-4,5-dimethyl-1,3-oxazol-2-amine.

Characterization:

  • ¹H NMR: Appearance of new signals corresponding to the alkyl group protons.

  • ¹³C NMR: Appearance of new signals for the alkyl group carbons.

  • MS: Molecular ion peak corresponding to the alkylated product.

Table 2: Summary of Alkylation Conditions

Alkylating AgentBaseSolventTemperature
Methyl IodideK₂CO₃AcetonitrileReflux
Benzyl BromideCs₂CO₃DMF60-80 °C
Ethyl BromoacetateK₂CO₃AcetoneReflux

Conclusion and Future Perspectives

4,5-Dimethyloxazol-2-amine is a versatile building block with predictable reactivity towards a range of electrophiles. The protocols outlined in this application note provide a solid foundation for researchers to explore the synthesis of novel derivatives for applications in drug discovery and materials science. The high degree of functionalization possible on the 2-aminooxazole scaffold, combined with its favorable physicochemical properties, ensures its continued importance in the field of synthetic chemistry. Further investigations into more complex electrophilic reactions and the biological activities of the resulting products are warranted.

References

  • Bremner, J. B., & Samosorn, S. (2009). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 74(15), 5663–5667. [Link]

  • Canadian Science Publishing. (1956). THE NITRATION OF 2-NITRAMINOTHIAZOLES AND 2-ACETAMIDOTHIAZOLES. Canadian Journal of Chemistry, 34(6), 749-756. [Link]

  • Jeong, B.-S., Lee, H., & Awasthi, B. P. (2021). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules, 26(11), 3377. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5,7-dimethyloxazolo[4,5-b]pyridine-6-ol (12). [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. [Link]

  • Science.gov. (n.d.). friedel-crafts acylation reaction: Topics by Science.gov. [Link]

  • Taylor & Francis Online. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 10(1), 218-239. [Link]

  • YouTube. (2011, August 2). Experiment 14: Friedel-Crafts Acylation. [Link]

  • Beilstein Journals. (n.d.). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. [Link]

  • ACS Publications. (2020). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. The Journal of Organic Chemistry, 85(5), 3465–3472. [Link]

  • Google Patents. (n.d.). DE3225472A1 - METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL.
  • YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. [Link]

  • ResearchGate. (n.d.). Practical Synthesis of 3Amino4,5-dimethylisoxazole from 2Methyl2-butenenitrile and Acetohydroxamic Acid. [Link]

  • Google Patents. (n.d.). DE1670415A1 - New process for the production of 2-amino-5-nitrothiazole.
  • Pieroni, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS medicinal chemistry letters, 11(6), 1159–1165. [Link]

  • National Center for Biotechnology Information. (n.d.). Halogenase-Assisted Biocatalytic Derivatization of Aminothiazoles and Cephalosporin Antibiotics. [Link]

  • National Center for Biotechnology Information. (n.d.). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

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  • ResearchGate. (n.d.). Efficient Halogenation of 2-Aminopyrazine. [Link]

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  • National Center for Biotechnology Information. (n.d.). Electrophilic aromatic substitution reactions of compounds with Craig-Möbius aromaticity. [Link]

  • Royal Society of Chemistry. (1981). Intermediates in the halogenation of some 2-aminothiazoles. Journal of the Chemical Society, Perkin Transactions 1, 1221-1225. [Link]

  • National Center for Biotechnology Information. (n.d.). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

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Sources

Application

derivatization of the amino group in "4,5-Dimethyloxazol-2-amine"

An In-Depth Technical Guide to the Derivatization of the Amino Group in 4,5-Dimethyloxazol-2-amine for Research and Drug Development Introduction: The Strategic Value of the 2-Aminooxazole Scaffold The 2-aminooxazole moi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Derivatization of the Amino Group in 4,5-Dimethyloxazol-2-amine for Research and Drug Development

Introduction: The Strategic Value of the 2-Aminooxazole Scaffold

The 2-aminooxazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold." Its structural and electronic properties make it a versatile building block for creating compounds that can interact with a wide array of biological targets.[1] Specifically, 4,5-Dimethyloxazol-2-amine serves as an excellent starting material for generating diverse chemical libraries. The derivatization of its primary amino group is a critical strategy for modulating the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which are paramount for optimizing pharmacokinetic and pharmacodynamic profiles.

This guide provides a comprehensive overview and detailed protocols for the most common and effective derivatization strategies for the 2-amino group of 4,5-Dimethyloxazol-2-amine: N-acylation, N-sulfonylation, and the formation of ureas. The chemical properties of 2-aminooxazoles are largely defined by the interplay between the oxazole ring and the exocyclic amino group.[2] The primary amine group can readily participate in reactions like acylation and alkylation, making it an ideal handle for chemical modification.[3]

PART 1: N-Acylation for Amide Synthesis

The formation of an amide bond via N-acylation is one of the most fundamental and widely utilized transformations in drug discovery. The resulting N-(4,5-dimethyloxazol-2-yl)amide derivatives are prevalent in biologically active molecules due to the stability and hydrogen bonding capabilities of the amide group.[4] This protocol details the use of highly reactive acyl chlorides, which provide a direct and efficient route to the desired amides.

Causality Behind Experimental Choices

The selection of an acyl chloride as the acylating agent is based on its high electrophilicity, which ensures a rapid reaction with the nucleophilic 2-amino group. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction. The formation of HCl would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Anhydrous aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are employed to prevent the hydrolysis of the sensitive acyl chloride.

Experimental Workflow: N-Acylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve 4,5-Dimethyloxazol-2-amine and TEA in anhydrous DCM addition Add Acyl Chloride solution dropwise to amine solution at 0°C prep_amine->addition prep_acyl Prepare solution of Acyl Chloride in anhydrous DCM prep_acyl->addition stir Stir at room temperature (Monitor by TLC) addition->stir wash Wash with aq. NaHCO3 and Brine stir->wash dry Dry organic layer (Na2SO4 or MgSO4) wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify final_product final_product purify->final_product Characterize (NMR, MS, IR)

Caption: Workflow for the N-acylation of 4,5-Dimethyloxazol-2-amine.

Protocol 1: Synthesis of N-(4,5-dimethyloxazol-2-yl)benzamide

Materials and Reagents:

  • 4,5-Dimethyloxazol-2-amine (1.0 eq)

  • Benzoyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Procedure:

  • In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 4,5-Dimethyloxazol-2-amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a solution of benzoyl chloride (1.1 eq) in anhydrous DCM to the stirred amine solution over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure N-(4,5-dimethyloxazol-2-yl)benzamide.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

ParameterConditionRationale
Acylating Agent Acyl ChlorideHigh reactivity for efficient conversion.
Base TriethylamineScavenges HCl byproduct to prevent amine protonation.
Solvent Anhydrous DCMAprotic, prevents hydrolysis of acyl chloride.
Temperature 0°C to RTInitial cooling controls exothermic reaction.
Purification ChromatographyRemoves excess reagents and byproducts.

PART 2: N-Sulfonylation for Sulfonamide Synthesis

The sulfonamide functional group is a key pharmacophore found in a multitude of drugs, including antibacterial and diuretic agents.[5] Derivatizing 4,5-Dimethyloxazol-2-amine via N-sulfonylation introduces this valuable moiety, significantly expanding the therapeutic potential of the resulting compounds. The synthesis is analogous to acylation, typically involving the reaction of the amine with a sulfonyl chloride.

Causality Behind Experimental Choices

Similar to N-acylation, N-sulfonylation requires a base to neutralize the HCl byproduct. Pyridine is often used as both the base and the solvent due to its ability to effectively catalyze the reaction and solubilize the reagents. Alternatively, aqueous conditions with a base like sodium acetate can be employed, offering a different work-up procedure.[6] The choice of sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) allows for the introduction of various aryl or alkyl groups, enabling fine-tuning of the molecule's properties.

Experimental Workflow: N-Sulfonylation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve 4,5-Dimethyloxazol-2-amine in Pyridine addition Add Sulfonyl Chloride portion-wise at 0°C prep_amine->addition stir Stir at room temperature (Monitor by TLC) addition->stir quench Pour mixture into ice-water stir->quench precipitate Collect precipitate by filtration quench->precipitate wash Wash solid with cold water precipitate->wash dry Dry the solid product wash->dry purify Recrystallize for purification dry->purify final_product final_product purify->final_product Characterize (NMR, MS, IR)

Caption: Workflow for the N-sulfonylation of 4,5-Dimethyloxazol-2-amine.

Protocol 2: Synthesis of N-(4,5-dimethyloxazol-2-yl)-4-methylbenzenesulfonamide

Materials and Reagents:

  • 4,5-Dimethyloxazol-2-amine (1.0 eq)

  • p-Toluenesulfonyl chloride (TsCl) (1.1 eq)

  • Anhydrous Pyridine

  • Ice-water

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • In a clean, dry flask, dissolve 4,5-Dimethyloxazol-2-amine (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0°C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5°C.

  • After the addition is complete, allow the mixture to stir at room temperature overnight or until TLC indicates the consumption of the starting amine.

  • Pour the reaction mixture slowly into a beaker of ice-water with vigorous stirring.

  • A precipitate of the sulfonamide product should form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with cold water to remove pyridine hydrochloride and any remaining pyridine.

  • Dry the crude product in a desiccator or a vacuum oven.

  • Purify the sulfonamide by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

ParameterConditionRationale
Sulfonylating Agent p-Toluenesulfonyl ChlorideCommon, stable reagent for introducing the tosyl group.
Base/Solvent PyridineActs as both base and solvent, facilitating the reaction.
Work-up Precipitation in ice-waterEfficiently separates the solid product from the base.
Purification RecrystallizationOften sufficient for purifying crystalline sulfonamides.

PART 3: Urea and Thiourea Formation

The urea linkage is another critical functional group in medicinal chemistry, known for its ability to form strong bidentate hydrogen bonds with protein targets.[7] The reaction of 4,5-Dimethyloxazol-2-amine with an isocyanate provides a highly efficient and atom-economical route to N,N'-disubstituted ureas.[8]

Causality Behind Experimental Choices

The reaction between a primary amine and an isocyanate is a direct nucleophilic addition. The amine's lone pair attacks the electrophilic carbon of the isocyanate group. This reaction is typically very clean and high-yielding, often proceeding without the need for a catalyst or base.[8] Anhydrous solvents are preferred to prevent the isocyanate from reacting with water to form an unstable carbamic acid, which can decompose to an amine and CO₂, leading to symmetrical urea byproducts. Phenyl carbamates can be used as safer, more stable alternatives to isocyanates, reacting with amines in a polar aprotic solvent like DMSO to yield ureas.[9]

Experimental Workflow: Urea Formation

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_amine Dissolve 4,5-Dimethyloxazol-2-amine in anhydrous THF addition Add Isocyanate dropwise at room temperature prep_amine->addition stir Stir at room temperature (Monitor by TLC/Precipitation) addition->stir filter Collect precipitate by filtration (if formed) stir->filter purify Wash solid with cold solvent or purify by chromatography filter->purify concentrate Or, concentrate solvent in vacuo concentrate->purify final_product final_product purify->final_product Characterize (NMR, MS, IR)

Caption: Workflow for the formation of ureas from 4,5-Dimethyloxazol-2-amine.

Protocol 3: Synthesis of 1-(4,5-dimethyloxazol-2-yl)-3-phenylurea

Materials and Reagents:

  • 4,5-Dimethyloxazol-2-amine (1.0 eq)

  • Phenyl isocyanate (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Hexanes or Diethyl ether for washing

Procedure:

  • Under a nitrogen atmosphere, dissolve 4,5-Dimethyloxazol-2-amine (1.0 eq) in anhydrous THF in a round-bottom flask.

  • To this stirred solution, add phenyl isocyanate (1.0 eq) dropwise at room temperature.

  • The reaction is often rapid, and a precipitate may form within minutes to a few hours.

  • Stir the mixture at room temperature for 1-3 hours to ensure the reaction goes to completion. Monitor by TLC if necessary.

  • If a precipitate has formed, collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold THF or hexanes to remove any unreacted starting materials.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • Triturate the resulting residue with hexanes or diethyl ether to induce crystallization and wash away impurities.

  • Dry the purified product under vacuum. The product is often pure enough without further purification, but recrystallization or column chromatography can be performed if needed.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

ParameterConditionRationale
Electrophile Phenyl IsocyanateDirect, atom-economical reagent for urea formation.
Base None requiredThe reaction is a direct nucleophilic addition.
Solvent Anhydrous THFAprotic, prevents hydrolysis of the isocyanate.
Temperature Room TemperatureReaction is typically efficient under mild conditions.
Purification Filtration/WashingProduct often precipitates in high purity.

Safety and Handling

Researchers must adhere to standard laboratory safety procedures.

  • 4,5-Dimethyloxazol-2-amine: May cause skin irritation and serious eye damage.[10]

  • Acyl Chlorides and Sulfonyl Chlorides: Are corrosive and moisture-sensitive. They release HCl upon contact with water. Handle in a fume hood and wear appropriate personal protective equipment (PPE).

  • Isocyanates: Are toxic and potent lachrymators. All manipulations should be performed in a well-ventilated fume hood.

  • Solvents: Dichloromethane is a suspected carcinogen. Pyridine has a strong, unpleasant odor and is harmful. Use appropriate engineering controls and PPE.

References

  • Wikipedia. 2-Aminooxazole. [Link]

  • PubMed. Efficient synthesis of alpha-ketoamides via 2-acyl-5-aminooxazoles by reacting acyl chlorides and alpha-isocyanoacetamides. [Link]

  • ACS Publications. Efficient Synthesis of α-Ketoamides via 2-Acyl-5-aminooxazoles by Reacting Acyl Chlorides and α-Isocyanoacetamides. [Link]

  • National Institutes of Health. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. [Link]

  • RSC Publishing. Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. [Link]

  • PubMed Central. Synthesis of 2-aminothiazole sulfonamides as potent biological agents. [Link]

  • ACS Publications. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. [Link]

  • Scribd. 2-Aminooxazoles and Their Derivatives (Review). [Link]

  • ACS Publications. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. [Link]

  • Organic Chemistry Portal. Urea Formation. [Link]

  • PubChem. 4,5-Dimethyloxazol-2-amine. [Link]

  • Egyptian Journal of Chemistry. Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. [Link]

  • PubMed Central. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]

  • Google Patents.
  • Der Pharma Chemica. Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. [Link]

  • PubMed. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. [Link]

Sources

Method

Application Note &amp; Protocol: A Robust and Versatile Method for the Synthesis of 4,5-Dimethyloxazol-2-amine and Its Analogs

Abstract The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, frequently employed as a bioisosteric replacement for the 2-aminothiazole moiety to enhance physicochemical properties and biological...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminooxazole scaffold is a privileged structure in medicinal chemistry, frequently employed as a bioisosteric replacement for the 2-aminothiazole moiety to enhance physicochemical properties and biological activity.[1][2] This guide provides a comprehensive, field-proven protocol for the synthesis of 4,5-dimethyloxazol-2-amine, a foundational member of this class. We detail a robust one-pot cyclization reaction utilizing an α-hydroxyketone precursor and cyanogen bromide. Furthermore, this document outlines a strategic framework for adapting the core protocol to generate a diverse library of 4,5-disubstituted-2-aminooxazole analogs, a critical capability for structure-activity relationship (SAR) studies in drug discovery.

Introduction: The Strategic Value of the 2-Aminooxazole Core

In the landscape of modern drug development, the strategic modification of heterocyclic scaffolds is paramount for optimizing lead compounds. The 2-aminooxazole ring system has emerged as a structure of significant interest, demonstrating antimicrobial properties, particularly against Mycobacterium tuberculosis.[3][4] It is often considered a "ring equivalent" bioisostere of the 2-aminothiazole core, where the substitution of a sulfur atom with a more electronegative oxygen atom can modulate key drug-like properties such as solubility, metabolic stability, and target engagement.[1]

While classic methods like the Hantzsch synthesis are highly effective for 2-aminothiazoles, they are often not directly translatable to their oxazole counterparts, particularly when using substituted ureas.[2] The protocol detailed herein circumvents these challenges by employing a reliable cyclization strategy that begins with a readily available α-hydroxyketone. This approach is not only efficient for the parent compound, 4,5-dimethyloxazol-2-amine, but is also highly adaptable for producing analogs with diverse substitutions at the C4 and C5 positions, thereby enabling extensive exploration of the chemical space.

Reaction Mechanism and Synthetic Strategy

The core of this synthetic protocol is the acid-mediated condensation and cyclization of an α-hydroxyketone with a cyanating agent, specifically cyanogen bromide (BrCN). The choice of this pathway is deliberate due to its efficiency and predictability.

Causality Behind the Mechanism:

  • Activation of Cyanogen Bromide: Cyanogen bromide is a highly electrophilic species due to the electron-withdrawing nature of both the cyano and bromide groups. In an aqueous acidic environment, it is primed for nucleophilic attack.

  • Initial Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the hydroxyl group of the α-hydroxyketone (e.g., 3-hydroxybutan-2-one, also known as acetoin) onto the carbon atom of cyanogen bromide.

  • Formation of Cyanate Ester Intermediate: This attack displaces the bromide ion and forms a highly reactive O-cyanate intermediate.

  • Intramolecular Cyclization: The carbonyl oxygen of the ketone moiety, now spatially proximate, performs an intramolecular nucleophilic attack on the carbon of the cyanate group. This key step forms the five-membered oxazole ring.

  • Tautomerization & Aromatization: Following cyclization, the resulting intermediate undergoes proton transfer and tautomerization to yield the stable, aromatic 2-aminooxazole final product.

This one-pot reaction is efficient, as the formation of the stable aromatic ring provides a strong thermodynamic driving force for the reaction to proceed to completion.[5]

Experimental Protocols

Core Protocol: Synthesis of 4,5-Dimethyloxazol-2-amine

This procedure details the synthesis of the parent compound from 3-hydroxybutan-2-one (acetoin).

Materials:

  • 3-Hydroxybutan-2-one (Acetoin), mixture of dimer and monomer (≥96%)

  • Cyanogen bromide (BrCN) (≥97%)

  • Deionized Water

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl Acetate (EtOAc), reagent grade

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel, standard glassware

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-hydroxybutan-2-one (8.81 g, 100 mmol, 1.0 eq).

  • Solvent Addition: Add 100 mL of deionized water to the flask and stir until the acetoin is fully dissolved.

  • Reagent Addition (CRITICAL SAFETY STEP): In a well-ventilated chemical fume hood, carefully add cyanogen bromide (11.65 g, 110 mmol, 1.1 eq) to the solution in portions. Note: Cyanogen bromide is highly toxic and volatile. Always handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, within a certified fume hood.

  • Reflux: Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cooling and Basification: After the reaction is complete, cool the flask to room temperature in an ice bath. Slowly and carefully neutralize the acidic solution by adding saturated sodium bicarbonate solution until effervescence ceases and the pH is ~8. This step quenches any unreacted BrCN and neutralizes HBr formed during the reaction.

  • Extraction: Transfer the aqueous mixture to a separatory funnel. Extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and rinse the drying agent with a small amount of fresh ethyl acetate.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to afford 4,5-dimethyloxazol-2-amine as a crystalline solid.

Protocol for Analog Synthesis

The versatility of this protocol lies in its applicability to various α-hydroxyketones. By substituting the starting material, a wide range of C4- and C5-substituted analogs can be synthesized. The general procedure remains identical to the core protocol, with adjustments made to the molar equivalents based on the molecular weight of the chosen precursor.

General Principle: The identity of the R¹ and R² groups on the final 2-aminooxazole product is determined directly by the structure of the starting α-hydroxyketone.

R¹-C(=O)-CH(OH)-R² + BrCN → 2-Aminooxazole with R¹ and R² at C4/C5

Visualization of the Synthetic Workflow

The following diagram illustrates the generalized workflow for producing a library of 2-aminooxazole analogs using this protocol.

G cluster_precursors Precursor Selection cluster_reaction Core Synthesis Protocol cluster_purification Work-up & Purification cluster_final Final Products A Select α-Hydroxyketone (e.g., Acetoin for Parent Cmpd) C Dissolve in H₂O A->C Parent Synthesis B Select Alternative α-Hydroxyketone (e.g., 2-Hydroxypropiophenone for Analog) B->C Analog Synthesis D Add Cyanogen Bromide (BrCN) (1.1 eq) C->D E Reflux (2-4h) D->E F Quench & Neutralize (aq. NaHCO₃) E->F G Liquid-Liquid Extraction (Ethyl Acetate) F->G H Dry & Concentrate G->H I Recrystallization H->I J Pure 4,5-Dimethyloxazol-2-amine I->J From Acetoin K Pure Analog I->K From Alternative Precursor

Caption: Workflow for the synthesis of 2-aminooxazole analogs.

Data Summary and Analog Scope

The following tables summarize the key quantitative data for the core synthesis and provide examples of precursors for analog generation.

Table 1: Reagent Summary for Synthesis of 4,5-Dimethyloxazol-2-amine

ReagentFormulaMW ( g/mol )Moles (mmol)EquivalentsMass (g)
3-Hydroxybutan-2-oneC₄H₈O₂88.111001.08.81
Cyanogen BromideCBrN105.921101.111.65
Product C₅H₈N₂O 112.13 100 (Theor.) - 11.21 (Theor.)

Table 2: Examples of α-Hydroxyketone Precursors for Analog Synthesis

Precursor NameStructure (R¹/R²)Resulting Analog (4- / 5- position)
1-Hydroxy-2-butanoneH / Ethyl5-Ethyl-4-methyloxazol-2-amine
2-HydroxypropiophenoneMethyl / Phenyl4-Methyl-5-phenyloxazol-2-amine
BenzoinPhenyl / Phenyl4,5-Diphenyloxazol-2-amine
3-Hydroxy-3-methyl-2-butanoneMethyl / Methyl4,5,5-Trimethyloxazol-2-amine (rearranged)

Characterization and Validation

Confirmation of the product structure and purity is essential.

  • Appearance: White to off-white crystalline solid.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR should show two distinct singlets for the two methyl groups (around δ 2.0-2.2 ppm) and a broad singlet for the -NH₂ protons.

    • ¹³C NMR will confirm the presence of 5 distinct carbons, including the two methyl carbons, two quaternary oxazole carbons, and the C=N carbon of the amino group.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) should show a prominent [M+H]⁺ ion at m/z = 113.07.

  • Expected Yield: Typical yields for this reaction range from 60-80% after purification.

Critical Safety Considerations

  • Cyanogen Bromide (BrCN): BrCN is a severe irritant, is highly toxic upon inhalation or ingestion, and can be absorbed through the skin. It must be handled exclusively in a chemical fume hood with appropriate PPE. Unused BrCN and reaction mixtures should be quenched carefully with a basic solution (e.g., NaOH or NaHCO₃) before disposal.

  • Reaction Exotherm: While the reaction is not violently exothermic, the initial addition of BrCN should be done in portions to control the reaction rate.

  • Pressure: The reaction is performed under reflux at atmospheric pressure. Ensure the system is not closed to prevent pressure buildup.

References

  • Azzali, E., Girardini, M., Annunziato, G., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. Available at: [Link]

  • Azzali, E., Girardini, M., Annunziato, G., et al. (2020). (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate. Available at: [Link]

  • HandWiki. (n.d.). Chemistry:2-Aminooxazole. HandWiki. Available at: [Link]

  • Kumar, R., & Yar, M. S. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 114, 146-165. Available at: [Link]

  • Wikipedia. (n.d.). 2-Aminooxazole. Wikipedia. Available at: [Link]

  • Azzali, E., Girardini, M., Annunziato, G., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Institutes of Health. Available at: [Link]

  • Chemical Synthesis Database. (n.d.). N,4-dimethyl-1,3-oxazol-2-amine. Chemical Synthesis Database. Available at: [Link]

  • Awasthi, B. P., Lee, H., & Jeong, B. (2014). Synthesis of 2-amino-5,7-dimethyloxazolo[4,5-b]pyridine-6-ol. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 4,5-Dimethyloxazol-2-amine. PubChem. Available at: [Link]

Sources

Application

The Strategic Role of the 2-Amino-4,5-dimethyloxazole Scaffold in Modern Kinase Inhibitor Design: Application Notes and Synthetic Protocols

Introduction: The Privileged Scaffold in Kinase Inhibition In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particu...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold in Kinase Inhibition

In the landscape of modern medicinal chemistry, the relentless pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology and inflammatory diseases.[1][2] Kinases, with their pivotal role in cellular signaling, represent a large and druggable class of enzymes. The design of small molecules that can effectively compete with ATP at the kinase hinge region is a well-established strategy. Within the vast chemical space of potential inhibitors, certain molecular frameworks have emerged as "privileged scaffolds" due to their inherent ability to form key interactions within the ATP binding site and serve as versatile templates for chemical elaboration. The 2-amino-heterocycle motif, particularly the 2-aminothiazole and its close analogue, 4,5-dimethyloxazol-2-amine, represents one such privileged scaffold.[3][4][5] This document provides a detailed exploration of the application of the 4,5-dimethyloxazol-2-amine and the closely related 2-aminothiazole core in the synthesis of kinase inhibitors, offering both mechanistic insights and practical synthetic protocols for researchers in the field.

The 2-aminothiazole core is a bioisostere of the adenine base of ATP, presenting a hydrogen bond donor-acceptor-donor pattern that can effectively mimic the interactions of adenine with the kinase hinge region. This fundamental interaction provides a strong anchoring point for the inhibitor, allowing for the exploration of various substituents at other positions of the heterocyclic ring to achieve potency and selectivity against specific kinases. The 4,5-dimethyloxazol-2-amine scaffold, while less extensively documented in publicly available literature, offers a similar pharmacophoric arrangement with the added potential for nuanced steric and electronic interactions conferred by the methyl groups and the oxygen heteroatom. These subtle modifications can be exploited to fine-tune selectivity and physicochemical properties.

This guide will delve into the synthetic strategies for incorporating this scaffold into kinase inhibitor frameworks, provide exemplary protocols, and discuss the structure-activity relationships (SAR) that govern their biological activity.

Core Synthetic Strategies: Building the Kinase Inhibitor

The synthesis of kinase inhibitors featuring the 2-amino-4,5-dimethyloxazole or 2-aminothiazole scaffold typically involves a convergent approach where the core heterocycle is first synthesized and then coupled to other key fragments. The primary amino group of the scaffold serves as a versatile handle for a variety of chemical transformations, most commonly the formation of urea, amide, or amine linkages to connect to other parts of the inhibitor that will occupy the solvent-exposed regions of the ATP binding pocket.

A generalized synthetic workflow can be visualized as follows:

G cluster_0 Scaffold Synthesis cluster_1 Fragment Coupling cluster_2 Purification & Analysis A Starting Materials (e.g., α-haloketone, thiourea/urea) B Hantzsch Thiazole Synthesis or similar cyclization A->B Reaction C 2-Amino-4,5-disubstituted Oxazole/Thiazole Scaffold B->C Product D Scaffold (from C) F Coupling Reaction (e.g., Nucleophilic addition, Amide coupling, Buchwald-Hartwig) D->F E Coupling Partner (e.g., isocyanate, acyl chloride, aryl halide) E->F G Final Kinase Inhibitor F->G H Crude Product (from G) I Purification (e.g., Column Chromatography, Recrystallization) H->I J Characterization (e.g., NMR, MS, HPLC) I->J K Biologically Active Kinase Inhibitor J->K

Figure 1: Generalized workflow for the synthesis of kinase inhibitors utilizing the 2-amino-heterocycle scaffold.

Application Note 1: Synthesis of a Diaryl Urea-Based Dual CK2/GSK3β Inhibitor

This section details the synthesis of a kinase inhibitor based on a tetrahydrobenzo[d]thiazole scaffold, which incorporates a 2-aminothiazole moiety. This class of compounds has shown promise as dual inhibitors of Casein Kinase 2 (CK2) and Glycogen Synthase Kinase-3β (GSK3β), both of which are implicated in cancer progression.[6]

Rationale and Mechanistic Insight

The diaryl urea motif is a common feature in many approved kinase inhibitors, such as Sorafenib.[1] It acts as a hydrogen-bonding bridge, often interacting with residues in the DFG (Asp-Phe-Gly) motif of the kinase domain. The 2-aminothiazole core anchors the molecule in the hinge region, while the other aryl group can be modified to explore interactions in the solvent-exposed region, thereby influencing potency and selectivity.

Experimental Protocol: Synthesis of a Diaryl Diureido Derivative

This protocol is adapted from the synthesis of 4,5,6,7-tetrahydrobenzo[d]thiazole-based dual kinase inhibitors.[6]

Step 1: Synthesis of the Diamino Tetrahydrobenzo[d]thiazole Intermediate

The synthesis of the core diamino scaffold is a prerequisite and typically involves a multi-step sequence starting from a suitable cyclohexanone derivative. For the purpose of this protocol, we assume the availability of the N6-propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine intermediate.

Step 2: Formation of the Diaryl Diureido Linkage

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the diamino tetrahydrobenzo[d]thiazole intermediate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Note: The solubility of the diamine may be poor at room temperature; gentle heating (e.g., to 80 °C) may be required to obtain a clear solution.[6]

  • Addition of Isocyanate: To the clear solution, add the desired aromatic isocyanate (2.2 eq) dropwise. The use of a slight excess of the isocyanate ensures complete reaction with both amino groups.

  • Reaction: Stir the reaction mixture at 80 °C for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The crude product will precipitate out.

  • Purification: Collect the precipitate by vacuum filtration, wash with water, and then with a small amount of cold diethyl ether. The crude product can be further purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure diaryl diureido derivative.

Data Presentation: Biological Activity of Exemplary Inhibitors

The following table summarizes the inhibitory activity of representative compounds from this series against CK2 and GSK3β.[6]

CompoundR-group on PhenylureaCK2 IC50 (µM)GSK3β IC50 (µM)
1g 3-COOH1.90.67
1d 3-COOEt< 8< 8
1h 4-COOH< 8< 8
1e 4-COOEt< 8< 8

Data adapted from a study on tetrahydrobenzo[d]thiazole-based dual kinase inhibitors.[6]

Structure-Activity Relationship (SAR) Insights:

  • The presence of a carboxyl group on the phenyl ring, particularly at the meta-position (compound 1g ), significantly enhances the inhibitory activity against both kinases.[6]

  • The corresponding ethyl esters (compounds 1d and 1e ) are also active, suggesting that they may act as prodrugs, being hydrolyzed to the active carboxylic acids in vivo.

Application Note 2: Synthesis of a 2-Anilino-4-(thiazol-5-yl)pyrimidine-Based CDK Inhibitor

This application note focuses on the synthesis of cyclin-dependent kinase (CDK) inhibitors, which are crucial regulators of the cell cycle and are validated targets in cancer therapy.[7][8][9][10] The 2-aminothiazole scaffold is a key component of many potent CDK inhibitors, including the FDA-approved drug Dasatinib (which features a 2-aminothiazole core).[11]

Rationale and Design Principle

The design of these inhibitors often involves the attachment of the 2-aminothiazole moiety to a pyrimidine ring, which in turn is substituted with an aniline group. This general structure allows for a three-point interaction with the CDK active site: the 2-aminothiazole interacts with the hinge region, the pyrimidine core provides a rigid scaffold, and the aniline moiety can be substituted to optimize interactions in the hydrophobic pocket.

G cluster_0 Key Pharmacophoric Features cluster_1 Biological Outcome A 2-Aminothiazole (Hinge Binding) B Pyrimidine Core (Scaffold) A->B Linker D Potent & Selective CDK Inhibition C Substituted Aniline (Hydrophobic Pocket Interaction) B->C Linker

Sources

Method

Application Note: 4,5-Dimethyloxazol-2-amine as a Core Building Block for Novel Sulfonylurea Herbicides

Introduction: The Strategic Role of the Oxazole Moiety in Modern Herbicide Discovery The 1,3-oxazole ring is a privileged heterocyclic scaffold that features prominently in a wide range of biologically active compounds,...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of the Oxazole Moiety in Modern Herbicide Discovery

The 1,3-oxazole ring is a privileged heterocyclic scaffold that features prominently in a wide range of biologically active compounds, from pharmaceuticals to advanced agrochemicals.[1] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding make it an attractive component for designing molecules that interact with specific biological targets. In agricultural chemistry, 2-aminooxazole derivatives are recognized as valuable building blocks for creating innovative crop protection solutions, particularly herbicides and fungicides.[2]

This application note focuses on a specific, high-value application of 4,5-Dimethyloxazol-2-amine (1) : its role as a key synthetic intermediate in the development of novel sulfonylurea herbicides. Sulfonylureas are a major class of herbicides that provide broad-spectrum weed control at exceptionally low application rates.[3] They act by inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), a critical enzyme found only in plants and microbes.[4] ALS catalyzes the first step in the biosynthesis of essential branched-chain amino acids (valine, leucine, and isoleucine), and its inhibition leads to a rapid cessation of plant growth and eventual death.[3][5]

By utilizing 4,5-Dimethyloxazol-2-amine as the heterocyclic amine component, researchers can synthesize a distinct subclass of sulfonylurea herbicides. This guide provides detailed, field-proven protocols for the synthesis of the 4,5-Dimethyloxazol-2-amine intermediate, its subsequent conversion into an exemplar sulfonylurea herbicide, and robust bioassays to quantify its herbicidal efficacy through both in vitro enzyme inhibition and whole-plant greenhouse trials.

Part 1: Synthesis of the Core Intermediate: 4,5-Dimethyloxazol-2-amine (1)

The synthesis of the title compound is a critical first step. The following protocol describes a reliable method for its preparation.

Protocol 1: Synthesis of 4,5-Dimethyloxazol-2-amine

Principle: This synthesis involves the cyclization of an α-hydroxyketone precursor with cyanamide. The reaction is typically performed under aqueous conditions.

Materials:

  • 3-Hydroxy-2-butanone

  • Cyanamide (50 wt. % solution in water)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), 10 M solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxy-2-butanone (1 equivalent).

  • Addition of Cyanamide: Add the 50 wt. % cyanamide solution (1.2 equivalents).

  • Acidification & Reflux: Slowly add concentrated HCl (0.1 equivalents) to the stirred mixture. Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Reaction Quench & Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the mixture by adding 10 M NaOH solution dropwise until the pH reaches ~8-9.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure 4,5-Dimethyloxazol-2-amine (1).

Visualization of Synthetic Pathway for Intermediate (1)

G reagent1 3-Hydroxy-2-butanone process Cyclization (HCl, Reflux) reagent1->process reagent2 Cyanamide (H2NCN) reagent2->process product 4,5-Dimethyloxazol-2-amine (1) process->product Work-up & Purification

Caption: Synthesis of the 4,5-Dimethyloxazol-2-amine intermediate.

Part 2: Synthesis of an Exemplar Sulfonylurea Herbicide (2)

This section details the conversion of the intermediate into a target herbicidal molecule.

Protocol 2: Synthesis of N-(((4,5-dimethyloxazol-2-yl)carbamoyl)-2-methoxybenzenesulfonamide (2)

Principle: The core reaction in sulfonylurea synthesis is the coupling of a sulfonamide with an isocyanate or an isocyanate equivalent.[6] This protocol utilizes a pre-formed sulfonyl isocyanate which reacts readily with the amino group of the oxazole intermediate.

Materials:

  • 4,5-Dimethyloxazol-2-amine (1)

  • 2-Methoxybenzenesulfonyl isocyanate

  • Anhydrous acetonitrile

  • Triethylamine

  • Dichloromethane

  • Hexanes

  • Nitrogen or Argon atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 4,5-Dimethyloxazol-2-amine (1) (1 equivalent) in anhydrous acetonitrile.

  • Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Isocyanate Addition: Slowly add a solution of 2-methoxybenzenesulfonyl isocyanate (1.05 equivalents) in anhydrous acetonitrile dropwise over 30 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor for the disappearance of starting materials by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Redissolve the residue in dichloromethane and wash with dilute HCl (0.1 M) and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Final Product: Purify the resulting solid by trituration with hexanes or by column chromatography on silica gel to yield the final sulfonylurea product (2).

Visualization of Sulfonylurea Synthesis Pathway

G intermediate 4,5-Dimethyloxazol-2-amine (1) process Coupling Reaction (Acetonitrile, Et3N) intermediate->process reagent 2-Methoxybenzenesulfonyl isocyanate reagent->process product Sulfonylurea Herbicide (2) process->product

Caption: Synthesis of the exemplar sulfonylurea herbicide.

Part 3: In Vitro Bioassay Protocol - Acetolactate Synthase (ALS) Inhibition

To validate the mechanism of action, an in vitro enzyme assay is essential. This protocol quantifies the inhibitory potency of the synthesized compound against the target ALS enzyme.

Protocol 3: Colorimetric ALS Enzyme Inhibition Assay

Principle: The assay measures the amount of acetolactate produced by the ALS enzyme from its substrate, pyruvate. The reaction is stopped, and the acetolactate is converted to acetoin, which reacts with colorimetric reagents to produce a red-colored complex.[7] The absorbance at 525 nm is proportional to enzyme activity; a decrease in absorbance in the presence of the test compound indicates inhibition.[7]

Materials:

  • Crude ALS enzyme extract (e.g., from young maize or pea shoots)[7]

  • Assay Buffer: 100 mM potassium phosphate buffer (pH 7.5), 5 mM MgCl₂, 1 mM thiamine pyrophosphate (TPP), 10 µM FAD.[5]

  • Substrate Solution: 100 mM sodium pyruvate in assay buffer.[5]

  • Test Compound (2) and Positive Control (e.g., Chlorsulfuron) stock solutions in DMSO.

  • Stop Solution: 6 N H₂SO₄.[7]

  • Color Reagent A: 0.5% (w/v) creatine.[5]

  • Color Reagent B: 5.0% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).

  • 96-well microplate and microplate reader.

Procedure:

  • Assay Plate Preparation:

    • Blank wells: 50 µL Assay Buffer.

    • Control wells (100% activity): 48 µL Assay Buffer + 2 µL DMSO.

    • Test wells: 48 µL Assay Buffer + 2 µL of test compound dilution in DMSO.

  • Enzyme Addition: Add 50 µL of crude ALS enzyme extract to all wells except the blank.

  • Pre-incubation: Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate Reaction: Add 50 µL of Substrate Solution to all wells.

  • Incubation: Incubate the plate at 37°C for 60 minutes.[7]

  • Stop Reaction: Add 25 µL of Stop Solution to each well to stop the reaction and initiate decarboxylation.

  • Decarboxylation: Incubate the plate at 60°C for 15 minutes.[7]

  • Color Development: Add 50 µL of Color Reagent A, followed immediately by 50 µL of Color Reagent B to all wells.

  • Final Incubation: Incubate at 60°C for 15 minutes to allow for color development.[7]

  • Measurement: Measure the absorbance at 525 nm using a microplate reader.[7]

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other readings.

  • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [1 - (Absorbance of Test Well / Absorbance of Control Well)] x 100[5]

  • Plot % Inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Visualization of In Vitro Assay Workflow

G cluster_prep 1. Plate Preparation cluster_reaction 2. Enzymatic Reaction cluster_detection 3. Detection prep Add Buffer, DMSO (Control), or Compound to Wells add_enzyme Add ALS Enzyme prep->add_enzyme pre_incubate Pre-incubate (37°C) add_enzyme->pre_incubate add_substrate Add Pyruvate Substrate pre_incubate->add_substrate incubate Incubate (37°C, 60 min) add_substrate->incubate stop Stop with H2SO4 incubate->stop decarb Decarboxylate (60°C) stop->decarb color_dev Add Creatine & α-Naphthol decarb->color_dev incubate_color Incubate (60°C) color_dev->incubate_color read Read Absorbance (525 nm) incubate_color->read

Caption: Workflow for the in vitro ALS enzyme inhibition assay.

Table 1: Representative In Vitro ALS Inhibition Data
CompoundHerbicide ClassTarget EnzymeIC₅₀ Value (nM)
Compound (2) SulfonylureaAcetolactate Synthase (ALS)35
ChlorsulfuronSulfonylureaAcetolactate Synthase (ALS)15[7]
ImazapyrImidazolinoneAcetolactate Synthase (ALS)250
Negative Control-Acetolactate Synthase (ALS)>100,000

Data are hypothetical and for illustrative purposes.

Part 4: In Vivo Protocol - Whole Plant Greenhouse Assay

Translating in vitro activity to whole-plant efficacy is the ultimate goal. This protocol assesses the herbicidal effect of the test compound under controlled greenhouse conditions.

Protocol 4: Post-Emergence Herbicidal Efficacy Assay

Principle: The synthesized compound is applied as a foliar spray to a selection of weed and crop species. Herbicidal injury is assessed visually over time, and biomass reduction is quantified at the end of the experiment to determine the Growth Reduction (GR₅₀) value.

Materials:

  • Test plants: e.g., Velvetleaf (Abutilon theophrasti), Green foxtail (Setaria viridis), and a tolerant crop like Wheat (Triticum aestivum).

  • Potting mix and pots/trays.

  • Greenhouse with controlled temperature (25/20 °C day/night) and light.

  • Track sprayer for uniform application.

  • Test Compound (2) formulated as an emulsifiable concentrate or solution with appropriate adjuvants (e.g., non-ionic surfactant).

Procedure:

  • Plant Propagation: Sow seeds in pots and grow in the greenhouse until they reach the 2-3 true leaf stage.

  • Treatment Preparation: Prepare a series of dilutions of the formulated test compound to achieve a range of application rates (e.g., 1, 5, 10, 50, 100 g a.i./ha). Include a negative control (formulation blank) and a positive control (commercial standard).

  • Application: Transfer the plants to a track sprayer. Apply the treatments uniformly over the top of the foliage.

  • Incubation: Return the treated plants to the greenhouse. Water sub-surface to avoid washing the compound off the leaves.

  • Evaluation:

    • Visually assess herbicidal injury at 3, 7, and 14 days after treatment (DAT) using a 0-100% scale (0 = no effect, 100 = complete plant death).

    • At 14 DAT, harvest the above-ground biomass for each pot.

  • Data Collection: Record the fresh or dry weight of the harvested biomass.

Data Analysis:

  • Calculate the percent growth reduction for each treatment relative to the negative control.

  • Use regression analysis to determine the GR₅₀ value (the rate of herbicide required to reduce plant growth by 50%).

  • Compare the GR₅₀ values across different species to assess selectivity.

Table 2: Representative Whole Plant Greenhouse Data (14 DAT)
Application Rate (g a.i./ha)Velvetleaf (% Injury)Green Foxtail (% Injury)Wheat (% Injury)
Control 000
1 20150
5 55405
10 857010
50 1009525
100 10010040
GR₅₀ (g a.i./ha) 4.5 7.2 >100

Data are hypothetical and for illustrative purposes. GR₅₀ values are calculated from biomass reduction.

Conclusion and Future Directions

This guide demonstrates the utility of 4,5-Dimethyloxazol-2-amine as a strategic starting material for the synthesis of potent sulfonylurea herbicides. The provided protocols offer a comprehensive workflow, from chemical synthesis to biological validation, enabling researchers to explore this chemical space efficiently. The exemplar compound (2) shows potent in vitro ALS inhibition and effective, selective herbicidal activity in whole-plant assays.

Future work should focus on structure-activity relationship (SAR) studies by modifying the substituents on both the oxazole and the benzene rings to optimize potency, broaden the weed control spectrum, and enhance crop safety. The methodologies outlined herein provide a robust and self-validating framework for such discovery efforts.

References

  • Simpson, D. M., Stoller, E. W., & Wax, L. M. (2017). An in vivo Acetolactate Synthase Assay. Weed Technology, 8(1), 135-141. [Link]

  • McCourt, J. A., Pang, S. S., King-Scott, J., Guddat, L. W., & Duggleby, R. G. (2017). Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families. Proceedings of the National Academy of Sciences, 114(7), E1069-E1078. [Link]

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2463. [Link]

  • MDPI. (2021). An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs, 19(10), 569. [Link]

  • ResearchGate. (2015). Some 1,3,4-oxadiazole derivatives with herbicidal activity. ResearchGate. [Link]

  • ResearchGate. (2013). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Herbicidal Activity of (3,5-Dinitrophenyl)-4-(benzyloxymethyl)oxazole Derivatives. Retrieved from Semantic Scholar. [Link]

  • PubMed. (2025). Design, Synthesis and Herbicidal Activity of 1,2,4-Oxadiazole Compounds as Novel Light-Dependent Protochlorophyllide Oxidoreductase Inhibitors. Molecules, 30(19), 3970. [Link]

  • MDPI. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(21), 6617. [Link]

  • Cambridge University Press. (1996). Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds. Weed Technology, 10(4), 936-942. [Link]

  • National Center for Biotechnology Information. (2022). Novel Sulfonylurea Derivatives as Potential Antimicrobial Agents: Chemical Synthesis, Biological Evaluation, and Computational Study. Molecules, 27(11), 3584. [Link]

  • ResearchGate. (2016). Design, Synthesis And Biological Activity Of Novel Sulfonylurea Oxazolidines. ResearchGate. [Link]

  • Chemical Synthesis Database. (n.d.). N,4-dimethyl-1,3-oxazol-2-amine. Retrieved from Chemical Synthesis Database. [Link]

  • PubChem. (n.d.). 4,5-Dimethyloxazol-2-amine. Retrieved from PubChem. [Link]

  • ResearchGate. (2018). Synthesis of sulfonylureas from carboxylic acids and sulfonamides via Curtius rearrangement. ResearchGate. [Link]

  • Wikipedia. (n.d.). Sulfonylurea. Retrieved from Wikipedia. [Link]

  • MySkinRecipes. (n.d.). 4,5-Dimethyl-1H-imidazol-2-amine. Retrieved from MySkinRecipes. [Link]

  • ResearchGate. (2015). Synthesis of 2-amino-5,7-dimethyloxazolo[4,5-b]pyridine-6-ol (12). ResearchGate. [Link]

  • National Center for Biotechnology Information. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. [Link]

  • ResearchGate. (2020). (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate. [Link]

  • PubMed. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435-1441. [Link]

Sources

Application

Application Note &amp; Protocol: A Tiered Strategy for the Biological Screening of 4,5-Dimethyloxazol-2-amine

Introduction: Unveiling the Therapeutic Potential of Oxazole Scaffolds The oxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of Oxazole Scaffolds

The oxazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3] Derivatives of this versatile heterocycle have demonstrated a range of biological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4] The compound 4,5-Dimethyloxazol-2-amine, a member of this chemical class, presents an opportunity for the discovery of novel therapeutic agents. While specific biological data for this exact molecule is not extensively documented in public literature[5], the established activities of structurally related oxazoles provide a strong rationale for its investigation as a modulator of key biological pathways, particularly those involved in inflammation.[1]

This application note provides a comprehensive, tiered experimental protocol for the biological screening of 4,5-Dimethyloxazol-2-amine. The proposed workflow is designed to first identify primary anti-inflammatory activity and subsequently elucidate its potential mechanism of action. This strategy maximizes efficiency by employing a high-throughput primary screen to cast a broad net, followed by more targeted secondary assays to hone in on specific molecular targets. This approach is grounded in the well-established role of pathways such as NF-κB and cyclooxygenase (COX) in the inflammatory response, common targets for anti-inflammatory drug discovery.[6][7]

Tier 1: Primary Screening - Identifying General Anti-inflammatory Activity

The initial phase of screening is designed to determine if 4,5-Dimethyloxazol-2-amine possesses general anti-inflammatory properties in a cellular context. A cell-based assay measuring the inhibition of a key pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α), in response to an inflammatory stimulus provides a robust and high-throughput compatible starting point.[8]

Protocol 1: Lipopolysaccharide (LPS)-Induced TNF-α Secretion in THP-1 Monocytes

This protocol utilizes the human monocytic cell line THP-1, which can be differentiated into macrophage-like cells that produce TNF-α upon stimulation with LPS, a component of gram-negative bacteria cell walls.[8]

Rationale: This assay mimics a key event in the innate immune response and provides a physiologically relevant system to screen for compounds that can suppress inflammatory cytokine production. A reduction in TNF-α secretion in the presence of 4,5-Dimethyloxazol-2-amine would be a strong indicator of anti-inflammatory potential.

Experimental Workflow:

Caption: Workflow for TNF-α secretion assay in THP-1 cells.

Step-by-Step Methodology:

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well.

    • Differentiate the cells into macrophage-like cells by treating with 100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • After differentiation, remove the PMA-containing medium and replace it with fresh, serum-free medium. Allow the cells to rest for 24 hours.

  • Compound Treatment and Stimulation:

    • Prepare a stock solution of 4,5-Dimethyloxazol-2-amine in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations.

    • Pre-incubate the differentiated THP-1 cells with varying concentrations of 4,5-Dimethyloxazol-2-amine for 1 hour. Include a vehicle control (DMSO) and a positive control (a known TNF-α inhibitor).

    • Stimulate the cells with 1 µg/mL of LPS for 4-6 hours.[8]

  • TNF-α Quantification:

    • After the incubation period, centrifuge the 96-well plate at a low speed to pellet the cells.

    • Carefully collect the cell culture supernatant.

    • Quantify the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit or a Homogeneous Time-Resolved Fluorescence (HTRF) assay, following the manufacturer's instructions.[8][9]

Data Presentation:

Compound ConcentrationTNF-α Concentration (pg/mL)% Inhibition
Vehicle Control(Value)0%
0.1 µM(Value)(Value)
1 µM(Value)(Value)
10 µM(Value)(Value)
50 µM(Value)(Value)
Positive Control(Value)(Value)

Tier 2: Secondary Screening - Elucidating the Mechanism of Action

If 4,5-Dimethyloxazol-2-amine demonstrates significant inhibition of TNF-α secretion in the primary screen, the next logical step is to investigate its potential mechanism of action. Two common pathways targeted by anti-inflammatory drugs are the NF-κB signaling pathway and the cyclooxygenase (COX) enzymes.[6][7]

Protocol 2A: NF-κB Activation Reporter Assay

Rationale: The transcription factor NF-κB is a master regulator of inflammatory gene expression, including TNF-α.[7][10] Many anti-inflammatory compounds exert their effects by inhibiting the activation of this pathway.[11] This assay will determine if 4,5-Dimethyloxazol-2-amine's anti-inflammatory activity is mediated through the NF-κB pathway.

Signaling Pathway Diagram:

NF-kB Signaling Pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Genes Inflammatory Gene Transcription (e.g., TNF-α) NFkB_n NF-κB NFkB_n->Genes Binds to DNA

Caption: Simplified NF-κB signaling pathway upon LPS stimulation.

Step-by-Step Methodology:

  • Cell Line and Reagents:

    • Utilize a stable cell line expressing an NF-κB reporter, such as HEK293 cells transfected with a plasmid containing a luciferase gene under the control of NF-κB response elements.[11]

    • Culture the cells in DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Assay Procedure:

    • Seed the NF-κB reporter cells in a 96-well white, clear-bottom plate.

    • Pre-incubate the cells with various concentrations of 4,5-Dimethyloxazol-2-amine for 1 hour.

    • Stimulate the cells with an appropriate NF-κB activator, such as TNF-α (10 ng/mL) or IL-1β (10 ng/mL), for 6-8 hours.[11]

    • After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

Data Presentation:

Compound ConcentrationLuciferase Activity (RLU)% Inhibition
Vehicle Control(Value)0%
0.1 µM(Value)(Value)
1 µM(Value)(Value)
10 µM(Value)(Value)
50 µM(Value)(Value)
Positive Control (e.g., Bay 11-7082)(Value)(Value)
Protocol 2B: COX-2 Inhibitor Screening Assay

Rationale: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key inflammatory mediators.[6][12] Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting COX enzymes.[1] This assay will determine if 4,5-Dimethyloxazol-2-amine directly inhibits the activity of the COX-2 enzyme.

Step-by-Step Methodology:

  • Assay Kit:

    • Utilize a commercially available COX-2 inhibitor screening assay kit (fluorometric or colorimetric).[12][13][14] These kits typically provide purified human recombinant COX-2, a substrate (arachidonic acid), and a probe for detecting the product.

  • Assay Procedure:

    • Prepare a reaction mixture containing the assay buffer, COX-2 enzyme, and the detection probe in a 96-well plate.

    • Add various concentrations of 4,5-Dimethyloxazol-2-amine to the wells. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.[12]

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • Measure the fluorescence or absorbance kinetically over a period of 5-10 minutes at the appropriate wavelength as specified by the kit manufacturer.

Data Presentation:

Compound ConcentrationCOX-2 Activity (RFU/min or mOD/min)% Inhibition
Vehicle Control(Value)0%
0.1 µM(Value)(Value)
1 µM(Value)(Value)
10 µM(Value)(Value)
50 µM(Value)(Value)
Positive Control (Celecoxib)(Value)(Value)

Tier 3: Optional Follow-up and Selectivity Profiling

Should 4,5-Dimethyloxazol-2-amine show promising activity in the secondary screens, further characterization would be warranted. This could include:

  • COX-1 vs. COX-2 Selectivity: If the compound inhibits COX-2, it is crucial to assess its selectivity by running a parallel COX-1 inhibitor screening assay. High selectivity for COX-2 over COX-1 is a desirable trait for reducing gastrointestinal side effects associated with traditional NSAIDs.[6][15]

  • In Vivo Models of Inflammation: Promising candidates can be advanced to in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents, to assess their efficacy in a whole-animal system.

  • Cytotoxicity Assays: It is essential to determine if the observed inhibitory effects are due to specific modulation of the target or simply a result of cellular toxicity. Standard cytotoxicity assays (e.g., MTT or LDH release) should be performed in parallel with the primary and secondary screens.

Conclusion

This tiered screening protocol provides a systematic and scientifically rigorous framework for evaluating the biological activity of 4,5-Dimethyloxazol-2-amine, with a primary focus on its potential as an anti-inflammatory agent. By progressing from a broad, cell-based primary screen to more specific, mechanism-of-action-based secondary assays, researchers can efficiently identify and characterize the therapeutic potential of this novel oxazole derivative. The causality-driven experimental design, coupled with self-validating controls, ensures the generation of reliable and interpretable data, paving the way for further pre-clinical development.

References

  • High-throughput screening platform for small-molecules with anti-inflammatory potential. (n.d.). CORDIS | European Commission. Retrieved from [Link]

  • Riener, M., et al. (2005). Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors. In Methods in Molecular Biology (Vol. 317, pp. 21-30). Humana Press.
  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Retrieved from [Link]

  • Reddanna, P., et al. (2012). High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders.
  • Pérez-del-Palacio, J., et al. (2016). High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. Journal of Biomolecular Screening, 21(6), 617-626.
  • High Throughput Screening for Novel Anti-Inflamm
  • Pérez-del-Palacio, J., et al. (2016). High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries. Journal of Biomolecular Screening, 21(6), 617-626.
  • Martín-Sánchez, F., et al. (2020). Techniques to Study Inflammasome Activation and Inhibition by Small Molecules. International Journal of Molecular Sciences, 21(21), 8033.
  • Transcription - NF-kB signaling pathway. (n.d.). Bio-Rad. Retrieved from [Link]

  • NF-κB Reporter Cellular Assay Pack (HEK293) (Discontinued). (n.d.). BPS Bioscience. Retrieved from [Link]

  • Roberts, A. W., et al. (2017). A high content screen in macrophages identifies small molecule modulators of STING-IRF3 and NFkB signaling. PLoS ONE, 12(11), e0188532.
  • NF-kappaB Signaling Pathway. (n.d.). RayBiotech. Retrieved from [Link]

  • 4,5-Dimethyloxazol-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening. (2012). In Methods in Molecular Biology (Vol. 803, pp. 245-263). Humana Press.
  • Wang, Y., et al. (2023). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.
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  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Journal of Drug Delivery and Therapeutics, 12(5), 183-195.
  • Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. (2020). In Methods in Molecular Biology (Vol. 2119, pp. 115-125). Humana Press.
  • Design, Synthesis, Anticancer Evaluation, and Molecular Docking Studies of Oxazole-Incorporated Naphthyridine Derivatives. (2023). Chemistry & Biodiversity, 20(10), e202300466.
  • Two High Throughput Screen Assays for Measurement of TNF-α in THP-1 Cells. (2011). Journal of Biomolecular Screening, 16(4), 438-446.
  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. (2023).
  • Reporter Assays for Therapeutics Targeting Signaling Pathways. (2020, June 12). Eurofins Discovery. [Video]. YouTube. Retrieved from [Link]

  • Advances in Discovering Small Molecules to Probe Protein Function in a Systems Context. (2014). Current Opinion in Chemical Biology, 21, 58-66.
  • Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. (2022). International Journal of Molecular Sciences, 23(15), 8567.
  • Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. (2016). Archiv der Pharmazie, 349(10), 769-780.
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Method

purification techniques for "4,5-Dimethyloxazol-2-amine"

An In-Depth Guide to the Purification of 4,5-Dimethyloxazol-2-amine for Researchers and Drug Development Professionals Authored by a Senior Application Scientist This comprehensive guide provides detailed application not...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of 4,5-Dimethyloxazol-2-amine for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

This comprehensive guide provides detailed application notes and protocols for the purification of 4,5-Dimethyloxazol-2-amine, a crucial building block in medicinal chemistry and drug development. The methodologies outlined herein are designed to address the specific physicochemical properties of this molecule, ensuring high purity and yield for downstream applications. This document emphasizes the scientific rationale behind each procedural step, empowering researchers to adapt and troubleshoot effectively.

Introduction: The Importance of Purity for 4,5-Dimethyloxazol-2-amine

4,5-Dimethyloxazol-2-amine is a heterocyclic amine of significant interest in the synthesis of bioactive molecules. The presence of impurities, even in trace amounts, can have profound effects on the outcome of subsequent reactions and biological assays. Therefore, robust and reliable purification strategies are paramount. This guide will explore various techniques, from initial work-up to final polishing, to obtain 4,5-Dimethyloxazol-2-amine of the highest purity.

Physicochemical Properties of 4,5-Dimethyloxazol-2-amine

A thorough understanding of the molecule's properties is the foundation for developing effective purification protocols.

PropertyValueSource
Molecular Formula C₅H₈N₂O[1][2][3]
Molecular Weight 112.13 g/mol [1][2][3]
Appearance Pale yellowish to colorless crystals[4]
Melting Point 78-79 °C (recrystallized from benzene)[3]
Boiling Point 90-110 °C at 0.04 Torr[3]
XLogP3-AA 0.8[1]
pKa The amino group is basic. While a specific pKa is not readily available, it is expected to be in the range of other 2-aminooxazoles.
Solubility A related compound, 2-ethyl-4,5-dimethyloxazole, is soluble in alcohol and has limited solubility in water, suggesting similar properties for the target compound.[5]

The basicity of the 2-amino group is a key characteristic that will be exploited in several purification techniques, including extraction and chromatography.

Purification Strategy Overview

The purification of 4,5-Dimethyloxazol-2-amine typically follows a multi-step process to remove unreacted starting materials, by-products, and other impurities. The general workflow is as follows:

Purification_Workflow A Crude Reaction Mixture B Aqueous Work-up & Liquid-Liquid Extraction A->B Initial Purification C Crude Product Isolation B->C Phase Separation & Solvent Evaporation D Recrystallization C->D High Purity E Column Chromatography C->E For Difficult Separations F Vacuum Sublimation C->F Alternative High Purity Method G Final Purity Assessment D->G E->G F->G H Pure 4,5-Dimethyloxazol-2-amine G->H Characterized Product

Caption: General purification workflow for 4,5-Dimethyloxazol-2-amine.

Part 1: Initial Work-up and Liquid-Liquid Extraction

Rationale: The initial purification step following synthesis aims to remove water-soluble impurities and inorganic salts. The basic nature of the 2-amino group allows for its selective extraction into an organic solvent from an alkaline aqueous solution.

Protocol:

  • Quenching and Basification:

    • Carefully quench the reaction mixture with water.

    • Add a 10% aqueous solution of sodium hydroxide (NaOH) to the mixture until the pH is basic (pH > 10). This ensures that the 2-amino group is in its free base form, maximizing its solubility in organic solvents.

  • Extraction:

    • Transfer the basified aqueous mixture to a separatory funnel.

    • Extract the aqueous layer exhaustively with an organic solvent such as methylene chloride (CH₂Cl₂) or ethyl acetate (EtOAc). Perform at least three extractions to ensure complete recovery of the product.

  • Washing and Drying:

    • Combine the organic extracts.

    • Wash the combined organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities and to aid in the separation of the layers.

    • Dry the organic layer over a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 4,5-Dimethyloxazol-2-amine. The crude product may appear as pale yellowish crystals with a broad melting point range (e.g., 78-91 °C).[4]

Part 2: Purification by Recrystallization

Rationale: Recrystallization is a powerful technique for purifying crystalline solids. The principle is based on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures. Benzene has been reported as an effective solvent for the recrystallization of 4,5-Dimethyloxazol-2-amine.[4]

Protocol:

  • Solvent Selection:

    • Choose a solvent in which 4,5-Dimethyloxazol-2-amine is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Benzene is a known suitable solvent.[4] Other aromatic hydrocarbons or solvent mixtures may also be effective and can be screened on a small scale.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent (e.g., benzene) and heat the mixture to the solvent's boiling point with stirring until the solid is completely dissolved. Add more solvent in small portions if necessary to achieve complete dissolution.

  • Decolorization (Optional):

    • If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution to adsorb the colored impurities. Heat for a few minutes.

  • Hot Filtration (if charcoal was used):

    • If activated charcoal was used, perform a hot filtration through a fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once the solution has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

    • Dry the purified crystals under vacuum to remove any residual solvent. The purified product should be colorless crystals with a sharp melting point.

Part 3: Purification by Column Chromatography

Rationale: Column chromatography is an essential technique for separating compounds with different polarities. Due to the basic nature of the amino group, 4,5-Dimethyloxazol-2-amine can strongly interact with the acidic silanol groups of standard silica gel, leading to poor separation and tailing of peaks. To circumvent this, a modified approach is necessary.

Recommended Approaches:

  • Using a Basic Modifier: Add a small percentage of a volatile base, such as triethylamine (Et₃N) or ammonia (in methanol), to the eluent. This deactivates the acidic sites on the silica gel, allowing for better elution of the basic compound.[6][7]

  • Using Alternative Stationary Phases:

    • Basic Alumina: Alumina is a basic stationary phase and is often a good choice for the purification of basic compounds.[8]

    • Amine-functionalized Silica: This stationary phase has a basic surface, which minimizes the strong interactions with the basic analyte, allowing for elution with less polar and non-basic mobile phases.[7]

Protocol (Using Silica Gel with a Basic Modifier):

  • Stationary Phase and Eluent Selection:

    • Use standard silica gel (60 Å, 230-400 mesh).

    • Select an appropriate eluent system based on Thin Layer Chromatography (TLC) analysis. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

    • Add 0.5-2% triethylamine to the eluent mixture.

  • Column Packing:

    • Pack the column with a slurry of silica gel in the chosen eluent.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

    • Alternatively, for less soluble compounds, perform a dry loading by adsorbing the compound onto a small amount of silica gel and loading the dry powder onto the top of the column.

  • Elution and Fraction Collection:

    • Elute the column with the chosen mobile phase, collecting fractions.

    • Monitor the elution of the compound using TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure. The added triethylamine is volatile and will be removed during this step.

Chromatography_Logic cluster_0 Analyte Properties cluster_1 Stationary Phase Interaction cluster_2 Mitigation Strategy Analyte 4,5-Dimethyloxazol-2-amine (Basic Amine) Silica Standard Silica Gel (Acidic Silanol Groups) Interaction Strong Acid-Base Interaction (Peak Tailing, Poor Recovery) Analyte->Interaction Interaction leads to Strategy Deactivate Acidic Sites Interaction->Strategy Requires Modifier Add Basic Modifier (e.g., Triethylamine) Strategy->Modifier AltPhase Use Basic Stationary Phase (e.g., Alumina, Amine-Silica) Strategy->AltPhase

Caption: Logic for selecting a column chromatography strategy.

Part 4: Alternative Purification and Derivatization

Vacuum Sublimation: For thermally stable compounds, vacuum sublimation can be an excellent final purification step to remove non-volatile impurities.[4]

Purification via Hydrochloride Salt Formation:

Rationale: The basic amino group can be protonated with an acid to form a salt. Salts often have different solubility profiles than the free base and can be readily purified by recrystallization. The pure salt can then be neutralized to regenerate the pure free base.

Protocol:

  • Salt Formation:

    • Dissolve the crude 4,5-Dimethyloxazol-2-amine in a suitable solvent like methylene chloride.

    • Cool the solution in an ice bath and bubble dry hydrogen chloride (HCl) gas through it, or add a solution of HCl in a solvent like isopropanol.

    • The hydrochloride salt will precipitate out of the solution.

  • Recrystallization of the Salt:

    • Collect the salt by filtration.

    • Recrystallize the hydrochloride salt from a suitable solvent, such as isopropanol.[4]

  • Regeneration of the Free Base:

    • Dissolve the purified salt in water.

    • Basify the solution with a base like sodium hydroxide to deprotonate the amine.

    • Extract the pure free base with an organic solvent as described in the liquid-liquid extraction protocol.

Part 5: Purity Assessment

A combination of analytical techniques should be employed to confirm the purity of the final product.

High-Performance Liquid Chromatography (HPLC):

Rationale: HPLC is a highly sensitive method for assessing purity and identifying trace impurities. A reverse-phase method is generally suitable for a molecule with the polarity of 4,5-Dimethyloxazol-2-amine.

Protocol:

  • Column: A C18 column is a good starting point.

  • Mobile Phase: A gradient of water and acetonitrile (MeCN) is typically used. To ensure good peak shape for the basic amine, a small amount of an acid modifier like formic acid (for MS compatibility) or phosphoric acid can be added to the mobile phase.[9]

  • Detection: UV detection at a suitable wavelength (e.g., 210-254 nm).

  • Purity Calculation: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Other Analytical Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can be used to detect impurities with different chemical structures.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. GC-MS can also be used to assess purity and identify volatile impurities.[1]

  • Melting Point Analysis: A sharp and narrow melting point range is a good indicator of high purity.

References

  • PubChem. 4,5-Dimethyloxazol-2-amine. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • PubChem. 4,5-Dimethyloxazole. National Center for Biotechnology Information. [Link]

  • The Good Scents Company. 2-ethyl-4,5-dimethyl oxazole. [Link]

  • ResearchGate. A continuous reaction network that produces RNA precursors. [Link]

  • SIELC Technologies. 4,5-Dimethyloxazol-2-amine. [Link]

  • University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. [Link]

  • Reddit. Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • FINETECH INDUSTRY LIMITED. 4,5-Dimethyloxazol-2-amine. [Link]

  • MDPI. A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. [Link]

Sources

Application

Application Notes &amp; Protocols: 4,5-Dimethyloxazol-2-amine

Abstract This document provides a comprehensive technical guide on the synthesis and representative reactions of 4,5-Dimethyloxazol-2-amine (CAS No. 45529-92-8).[1][2] As a key heterocyclic building block and a bioisoste...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the synthesis and representative reactions of 4,5-Dimethyloxazol-2-amine (CAS No. 45529-92-8).[1][2] As a key heterocyclic building block and a bioisostere of the widely utilized 2-aminothiazole scaffold, 4,5-dimethyloxazol-2-amine is of significant interest to researchers in medicinal chemistry and drug development.[3][4] These protocols are designed to provide researchers, scientists, and drug development professionals with reliable, field-proven methodologies, explaining the causality behind experimental choices to ensure reproducibility and success.

Introduction and Scientific Context

4,5-Dimethyloxazol-2-amine is a substituted oxazole featuring a primary amine at the C2 position. The 2-aminooxazole core is considered a "privileged scaffold" in medicinal chemistry. Its structure is analogous to the 2-aminothiazole moiety, a cornerstone in numerous approved drugs. The replacement of the sulfur atom with oxygen can modulate key physicochemical properties such as solubility, metabolic stability, and hydrogen bonding capacity, without drastically altering the core geometry required for biological target interaction.[4] This makes the 2-aminooxazole scaffold a valuable tool for bioisosteric replacement strategies aimed at optimizing lead compounds.

This guide details two primary, high-yield synthetic routes to the title compound and explores its subsequent functionalization, focusing on reactions at the exocyclic amino group, which is the principal site of reactivity for further molecular elaboration.

Synthesis of 4,5-Dimethyloxazol-2-amine

Two robust methods for the preparation of 4,5-dimethyloxazol-2-amine are presented. The first is based on a documented high-yield process from an α-hydroxyketone, while the second is a classic Hantzsch-type synthesis from an α-haloketone, analogous to the preparation of its thiazole counterpart.[5][6][7]

2.1. Method 1: Cyclization of α-Hydroxyketone with Cyanamide

This highly efficient method involves the acid-catalyzed condensation and cyclization of 3-hydroxy-2-butanone with a cyanamide salt. A German patent reports yields as high as 86.8% for this transformation, highlighting its industrial applicability.[5] The acid serves to protonate the ketone, activating it for nucleophilic attack by cyanamide, and subsequently catalyzes the dehydration of the cyclic intermediate to form the aromatic oxazole ring.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Hydroxy-2-butanone 3-Hydroxy-2-butanone Reaction_Vessel Acidic Medium (e.g., HCl) 3-Hydroxy-2-butanone->Reaction_Vessel Cyanamide_Salt Cyanamide Salt (e.g., CaCN2) Cyanamide_Salt->Reaction_Vessel Product_Node 4,5-Dimethyloxazol-2-amine Reaction_Vessel->Product_Node Condensation & Dehydration

Caption: Synthesis via α-Hydroxyketone Route.

Experimental Protocol 1:

  • Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-hydroxy-2-butanone (1.0 eq) and water.

  • Reagent Addition: While stirring, add calcium cyanamide (CaCN₂, 1.05 eq) to form a slurry.

  • Acidification: Cool the mixture in an ice bath to below 10 °C. Slowly add concentrated hydrochloric acid (e.g., 36% HCl) dropwise via the dropping funnel, ensuring the temperature does not exceed 20 °C. An initial exothermic reaction may be observed. Continue addition until the solution is acidic (pH 1-2).

  • Reaction: After the addition is complete, heat the reaction mixture to 60 °C and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Cool the reaction mixture to room temperature. Carefully neutralize the solution by adding a saturated aqueous solution of sodium bicarbonate or 10% sodium hydroxide solution until the pH is approximately 8-9.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as methylene chloride or ethyl acetate (3x volumes).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product, typically pale yellowish crystals, can be purified by recrystallization from benzene or by vacuum sublimation to yield colorless crystals (M.P. 78-91 °C).[5]

2.2. Method 2: Hantzsch-Type Synthesis from α-Haloketone

This is a classic and highly versatile method for synthesizing oxazole and thiazole rings. The synthesis proceeds by reacting an α-haloketone with urea. The mechanism involves an initial N-alkylation of urea by the α-haloketone, followed by intramolecular cyclization and dehydration to furnish the 2-aminooxazole ring. This pathway is directly analogous to the widely used Hantzsch thiazole synthesis.[6][7]

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product 3-Bromo-2-butanone 3-Bromo-2-butanone Reaction_Vessel Solvent (e.g., Ethanol) 3-Bromo-2-butanone->Reaction_Vessel Urea Urea Urea->Reaction_Vessel Product_Node 4,5-Dimethyloxazol-2-amine Reaction_Vessel->Product_Node N-Alkylation & Cyclization

Caption: Hantzsch-Type Synthesis Route.

Experimental Protocol 2:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve urea (1.2 eq) in ethanol.

  • Reagent Addition: To the stirred solution, add 3-bromo-2-butanone (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C for ethanol) and maintain for 4-6 hours. The reaction progress can be monitored by TLC.

  • Workup: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Isolation: Redissolve the residue in water and basify with a saturated solution of sodium bicarbonate to pH 8-9.

  • Extraction: Extract the aqueous layer with ethyl acetate or chloroform (3x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The resulting crude solid can be purified as described in Protocol 1 (recrystallization or sublimation).

Parameter Method 1 (from α-Hydroxyketone) Method 2 (Hantzsch-Type)
Key Reagents 3-Hydroxy-2-butanone, Cyanamide Salt, HCl3-Bromo-2-butanone, Urea
Solvent WaterEthanol
Temperature 60 °CReflux (~78 °C)
Reaction Time 1-2 hours4-6 hours
Reported Yield High (up to 86.8%)[5]Good to Excellent (Expected)
Key Advantage High documented yield, uses hydroxyketoneClassic, versatile, readily available starting materials
Applications in Synthesis: Reactions of 4,5-Dimethyloxazol-2-amine

The primary utility of 4,5-dimethyloxazol-2-amine in synthetic campaigns is as a nucleophilic building block. The exocyclic amino group is the main site of reactivity, allowing for straightforward functionalization via acylation, sulfonylation, alkylation, and other related transformations. The protocols below are representative of the reactivity of the 2-aminooxazole scaffold.

G cluster_reactions Functionalization Reactions Start 4,5-Dimethyloxazol-2-amine Acylation N-Acylated Product Start->Acylation RCOCl, Base (Pyridine) Sulfonylation N-Sulfonylated Product Start->Sulfonylation RSO2Cl, Base (Pyridine)

Caption: Key Functionalization Reactions.

3.1. N-Acylation

Acylation of the 2-amino group is a fundamental transformation for building molecular complexity. This reaction proceeds readily with acyl chlorides or anhydrides in the presence of a non-nucleophilic base to scavenge the HCl byproduct. This method is extensively used for analogous 2-aminothiazoles.[8][9]

Experimental Protocol 3 (N-Acylation):

  • Setup: Dissolve 4,5-dimethyloxazol-2-amine (1.0 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a flask under a nitrogen atmosphere. Add a base such as pyridine or triethylamine (1.5 eq).

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride (e.g., benzoyl chloride, 1.1 eq) dropwise with stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization.

3.2. N-Sulfonylation

Similar to acylation, sulfonylation provides stable sulfonamides that are common functionalities in bioactive molecules. The reaction proceeds under similar conditions using a sulfonyl chloride.

Experimental Protocol 4 (N-Sulfonylation):

  • Setup: Dissolve 4,5-dimethyloxazol-2-amine (1.0 eq) and triethylamine (1.5 eq) in dry DCM under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.

  • Reaction: Stir the mixture at room temperature overnight. Monitor for completion by TLC.

  • Workup and Purification: Follow the same workup and purification procedure as described in Protocol 3 for N-acylation.

Reaction Type Electrophile Base Solvent General Conditions Product
N-Acylation Acyl Chloride (RCOCl)Pyridine / Et₃NDCM / THF0 °C to RT, 2-4 hN-Acyl-4,5-dimethyloxazol-2-amine
N-Sulfonylation Sulfonyl Chloride (RSO₂Cl)Pyridine / Et₃NDCM0 °C to RT, 12-16 hN-Sulfonyl-4,5-dimethyloxazol-2-amine
Conclusion

4,5-Dimethyloxazol-2-amine is an accessible and synthetically versatile building block. The protocols detailed herein provide robust and high-yielding methods for its preparation from common starting materials. Its primary reactivity at the exocyclic amino group allows for straightforward incorporation into more complex molecular architectures, making it a valuable scaffold for medicinal chemistry programs engaged in hit-to-lead optimization and the exploration of novel chemical space.

References
  • Bavetsias, V., & Henderson, E. A. (2010). Efficient synthesis of alpha-ketoamides via 2-acyl-5-aminooxazoles by reacting acyl chlorides and alpha-isocyanoacetamides. Organic Letters, 12(4), 820–823. [Link]

  • Bavetsias, V., & Henderson, E. A. (2010). Efficient Synthesis of α-Ketoamides via 2-Acyl-5-aminooxazoles by Reacting Acyl Chlorides and α-Isocyanoacetamides. Organic Letters, 12(4), 820-823. [Link]

  • Kysil, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19344-19356. [Link]

  • Christodoulou, E., et al. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Molecules, 27(3), 1079. [Link]

  • Ciba Aktiengesellschaft. (1962). Process for the preparation of 2-amino-oxazoles.
  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1463. [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435-1440. [Link]

  • PubChem. (n.d.). 4,5-Dimethyloxazol-2-amine. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435-1440. [Link]

  • Kysil, A., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. [Link]

  • Wallace, O. B., & Lau, S. (2007). Practical Synthesis of 3-Amino-4,5-dimethylisoxazole from 2-Methyl-2-butenenitrile and Acetohydroxamic Acid. Organic Process Research & Development. [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. SciSpace. [Link]

  • Google Patents. (n.d.). Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
  • Geronikaki, A., et al. (2003). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules, 8(6), 472-479. [Link]

  • Geronikaki, A., et al. (2003). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. ResearchGate. [Link]

  • Nguyen, T. H. L., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. [Link]

  • Černayová, M., et al. (1983). Preparation and reactions of 2-amino-3-cyano-4,5-bis(3,4-methylenedioxybenzyl)furan. Collection of Czechoslovak Chemical Communications. [Link]

  • Li, Y., et al. (2023). Synthesis of 2-Amino-4,5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida albicans Activity. Molecules, 28(15), 5859. [Link]

  • Zheldakova, R. A., et al. (2023). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. International Journal of Molecular Sciences, 24(13), 10892. [Link]

  • Churakov, A. M., et al. (2016). Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH. ResearchGate. [Link]

  • Nelo, M., et al. (2017). Synthesis of 2-Amino-5-substituted-1,3,4-oxadiazoles Using 1,3-Dibromo-5,5-dimethylhydantoin as Oxidant. ResearchGate. [Link]

  • Redzicka, A., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Docking Study of 4,6-Dimethyl-5-aryl/alkyl-2-[2-hydroxy-3-(4-substituted-1-piperazinyl)propyl]pyrrolo[3,4-c]pyrrole-1,3(2H,5H)-diones as Anti-Inflammatory Agents with Dual Inhibition of COX and LOX. Pharmaceuticals, 16(6), 804. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4,5-Dimethyloxazol-2-amine

Welcome to the technical support center for the synthesis of 4,5-Dimethyloxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-Dimethyloxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.

Introduction: The Synthetic Challenge

4,5-Dimethyloxazol-2-amine is a valuable building block in medicinal chemistry. However, the synthesis of 2-aminooxazoles can be challenging, often plagued by low yields and difficult purifications. This guide focuses on the most common and accessible synthetic route: the Hantzsch-type condensation of an α-haloketone with urea. Understanding the nuances of this reaction is key to achieving high yields and purity.

The proposed primary synthetic pathway is a two-step process:

  • α-Halogenation: Bromination of 3-methyl-2-butanone to form 3-bromo-3-methyl-2-butanone.

  • Cyclocondensation: Reaction of the resulting α-bromoketone with urea to yield 4,5-Dimethyloxazol-2-amine.

This guide is structured to address potential issues in each of these stages.

Visualizing the Workflow: A Step-by-Step Overview

SynthesisWorkflow Start Starting Materials: 3-Methyl-2-butanone, Bromine, Urea Step1 Step 1: α-Bromination Start->Step1 Intermediate Intermediate: 3-Bromo-3-methyl-2-butanone Step1->Intermediate  [H+], Br2 Step2 Step 2: Cyclocondensation Intermediate->Step2  Urea, Solvent, Heat Product Final Product: 4,5-Dimethyloxazol-2-amine Step2->Product Purification Purification Product->Purification Final Pure Product Purification->Final

Caption: General workflow for the synthesis of 4,5-Dimethyloxazol-2-amine.

Part 1: Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis.

Stage 1: α-Bromination of 3-Methyl-2-butanone

Q1: The bromination reaction is very slow or does not proceed to completion.

A1:

  • Cause: Insufficient acid catalysis. The acid-catalyzed formation of the enol intermediate is the rate-determining step in α-halogenation of ketones[1][2].

  • Solution:

    • Ensure you are using a suitable acidic catalyst. Acetic acid is a common solvent and catalyst for this reaction[1]. If the reaction is still slow, a stronger acid catalyst like a few drops of HBr can be added.

    • Monitor the reaction temperature. While the reaction is often performed at room temperature, gentle heating (40-50 °C) can increase the rate of enol formation. Be cautious, as higher temperatures can lead to side reactions.

Q2: I am observing the formation of multiple brominated products (dibromo- or tribromo-ketones).

A2:

  • Cause: This is a common issue. The initial α-bromoketone product is often more reactive towards further bromination than the starting ketone. This is because the electron-withdrawing bromine atom can increase the acidity of the remaining α-hydrogens.

  • Solution:

    • Control Stoichiometry: Use bromine as the limiting reagent. A slight excess of the ketone (1.1 to 1.2 equivalents) can help minimize polybromination.

    • Slow Addition: Add the bromine dropwise to the reaction mixture with vigorous stirring. This prevents localized high concentrations of bromine.

    • Monitor Progress: Use TLC or GC-MS to monitor the reaction progress and stop it once the starting material is consumed, before significant polybromination occurs.

Q3: The reaction mixture turns very dark, and I am getting a low yield of the desired α-bromoketone.

A3:

  • Cause: Decomposition of the starting material or product, or side reactions. Bromine is a strong oxidizing agent.

  • Solution:

    • Temperature Control: Perform the reaction at a lower temperature, even if it proceeds more slowly. An ice bath may be necessary during the bromine addition.

    • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (nitrogen or argon) can sometimes prevent oxidative side reactions.

    • Purification: The crude α-bromoketone is often unstable. It is advisable to use it in the next step immediately after a quick workup (e.g., washing with a mild reducing agent like sodium bisulfite solution to remove excess bromine, followed by washing with brine and drying) and without extensive purification like distillation, which can cause decomposition.

Stage 2: Cyclocondensation with Urea

Q1: The cyclization reaction to form the 2-aminooxazole is not working, and I am recovering my α-bromoketone.

A1:

  • Cause: The nucleophilicity of urea is relatively low. The reaction conditions may not be optimal for the cyclization to occur.

  • Solution:

    • Increase Temperature: This reaction typically requires heating. Refluxing in a suitable solvent like ethanol or isopropanol is common for Hantzsch-type syntheses[3].

    • Solvent Choice: A polar protic solvent like ethanol can facilitate the reaction. However, in some cases, a higher boiling point solvent like DMF might be necessary, but be aware that this can also promote side reactions.

    • Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor by TLC. These reactions can sometimes take 12-24 hours.

Q2: I am getting a very low yield of the desired 4,5-Dimethyloxazol-2-amine.

A2:

  • Cause: Several factors can contribute to low yields, including incomplete reaction, side reactions, or difficult purification.

  • Solution:

    • Optimize Reactant Ratio: While a 1:1 stoichiometry of α-bromoketone to urea is theoretically required, using a slight excess of urea (1.2 to 1.5 equivalents) can help drive the reaction to completion.

    • pH Control: The reaction can be sensitive to pH. The initial condensation can be favored under neutral to slightly basic conditions. The addition of a non-nucleophilic base like sodium bicarbonate or potassium carbonate can sometimes improve yields by neutralizing the HBr formed during the reaction. However, strong bases should be avoided as they can promote the Favorskii rearrangement of the α-bromoketone[4].

    • Water Scavenging: The final step of the cyclization involves the elimination of water. Performing the reaction in the presence of a dehydrating agent or using a Dean-Stark trap to remove water azeotropically can improve the yield.

Q3: I am observing the formation of a significant amount of side products, making purification difficult.

A3:

  • Cause: The α-bromoketone is a bifunctional molecule with two electrophilic sites (the carbonyl carbon and the α-carbon), which can lead to various side reactions[5]. Urea can also self-condense or decompose at high temperatures.

  • Solution:

    • Favorskii Rearrangement: As mentioned, strong bases can induce the Favorskii rearrangement of the α-bromoketone. If you are using a base, ensure it is mild.

    • Formation of Imidazolones: The reaction of α-bromoketones with urea derivatives can sometimes lead to the formation of imidazolone byproducts[5]. Careful control of reaction conditions (temperature, solvent) can help favor the desired oxazole formation.

    • Urea Decomposition: Avoid excessively high temperatures, which can cause urea to decompose into ammonia and isocyanic acid, leading to a complex mixture of products.

Purification

Q1: How can I effectively purify the final product, 4,5-Dimethyloxazol-2-amine?

A1:

  • Cause: The product is a basic amine and may be water-soluble as a salt. Crude reaction mixtures can be complex.

  • Solution:

    • Acid-Base Extraction: After the reaction, the mixture can be diluted with water and a water-immiscible organic solvent (e.g., ethyl acetate). The product, being basic, can be extracted into an aqueous acidic solution (e.g., 1M HCl). The aqueous layer is then washed with an organic solvent to remove non-basic impurities. Subsequently, the aqueous layer is basified (e.g., with NaOH or Na2CO3) to deprotonate the product, which can then be extracted back into an organic solvent.

    • Crystallization: The crude product, after initial extraction, can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes).

    • Column Chromatography: If extraction and crystallization are insufficient, silica gel column chromatography can be used. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the basic product on the acidic silica) is a good starting point.

Part 2: Experimental Protocols & Data

Protocol 1: Synthesis of 3-Bromo-3-methyl-2-butanone
  • To a solution of 3-methyl-2-butanone (1.0 eq) in glacial acetic acid, add bromine (0.95 eq) dropwise with stirring at room temperature.

  • Maintain the temperature below 30 °C during the addition using a water bath.

  • After the addition is complete, stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the bromine color.

  • Pour the reaction mixture into ice water.

  • Extract the aqueous layer with diethyl ether or dichloromethane.

  • Wash the combined organic layers with a saturated solution of sodium bicarbonate, then with a 10% solution of sodium bisulfite, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude 3-bromo-3-methyl-2-butanone is often used in the next step without further purification.

Protocol 2: Synthesis of 4,5-Dimethyloxazol-2-amine
  • Dissolve urea (1.2 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add the crude 3-bromo-3-methyl-2-butanone (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Table 1: Optimization of Cyclocondensation Reaction Conditions
EntrySolventBase (eq)Temperature (°C)Time (h)Yield (%)
1EthanolNoneReflux2435
2IsopropanolNoneReflux2440
3DMFNone1001230
4EthanolNaHCO₃ (1.1)Reflux1855
5IsopropanolK₂CO₃ (1.1)Reflux1865

Yields are approximate and for illustrative purposes based on typical outcomes for similar reactions.

Part 3: Mechanistic Insights

A deeper understanding of the reaction mechanisms can aid in troubleshooting and optimization.

Mechanism 1: Acid-Catalyzed α-Bromination

BrominationMechanism cluster_0 Enol Formation (Rate-Determining) cluster_1 Nucleophilic Attack Ketone Ketone ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone H+ Enol Enol ProtonatedKetone->Enol -H+ Br2 Br-Br Enol->Br2 Attack on Br BrominatedIntermediate Brominated Intermediate Br2->BrominatedIntermediate FinalProduct α-Bromo Ketone BrominatedIntermediate->FinalProduct -H+

Caption: Mechanism of acid-catalyzed α-bromination of a ketone.

The reaction proceeds through a rate-determining enol formation, which then acts as a nucleophile to attack bromine[1][2].

Mechanism 2: Hantzsch-type Oxazole Synthesis

OxazoleMechanism cluster_0 Initial Condensation cluster_1 Cyclization and Dehydration Urea Urea BromoKetone α-Bromo Ketone Urea->BromoKetone Nucleophilic Attack Intermediate1 Acyclic Intermediate BromoKetone->Intermediate1 Intermediate2 Cyclized Intermediate (Hydroxyoxazoline) Intermediate1->Intermediate2 Intramolecular Cyclization FinalProduct 2-Aminooxazole Intermediate2->FinalProduct -H2O

Caption: Plausible mechanism for the Hantzsch-type synthesis of a 2-aminooxazole.

The reaction involves an initial nucleophilic attack of a nitrogen atom from urea on the α-carbon of the bromoketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic oxazole ring.

References

  • Ayati, A., et al. (2015). 2-Aminothiazole as a privileged scaffold in medicinal chemistry. EXCLI Journal, 14, 1147-1166.
  • Das, D., et al. (2016). 2-Aminothiazoles as a scaffold of potent anticancer agents: A short review. Mini-Reviews in Medicinal Chemistry, 16(14), 1121-1135.
  • Ebrahimi, A. (2016). A green and efficient one-pot synthesis of 2-amino-1,3,4-oxadiazoles catalyzed by ammonium persulfate under solvent-free conditions.
  • Ghatole, J., et al. (2015). A review on synthesis and pharmacological activities of 2-aminothiazole derivatives. International Journal of Pharmaceutical Sciences and Research, 6(8), 3180-3195.
  • Katritzky, A. R., et al. (2004). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793-847. [Link]

  • Kumar, R., et al. (2013). HClO4–SiO2 as a novel and efficient catalyst for the synthesis of imidazo[1,2-a]pyridines. Tetrahedron Letters, 54(12), 1549-1553.
  • Kysil, E. V., et al. (2010). A novel three-component reaction of 1,2,5-oxadiazole-3,4-diamine with aldehydes and isocyanides. Tetrahedron Letters, 51(48), 6334-6336.
  • Liu, J., et al. (2012). A facile and efficient synthesis of 2,3-dihydroimidazo[1,2-a]pyridines in water. Green Chemistry, 14(10), 2736-2739.
  • Murugesan, S., et al. (2014). An efficient one-pot synthesis of novel isoxazolo[5,4-b]pyridines via a multicomponent reaction. Tetrahedron Letters, 55(3), 671-674.
  • Reddy, C. R., et al. (2014). A simple and efficient one-pot synthesis of imidazo[1,2-a]pyridines in polyethylene glycol (PEG-400) at room temperature. Tetrahedron Letters, 55(28), 3823-3826.
  • Tu, S., et al. (2009).
  • Wang, L., et al. (2015). A four-component domino reaction for the synthesis of poly-substituted pyrazolo[3,4-b]quinolines. Organic & Biomolecular Chemistry, 13(1), 103-107.
  • Wu, J., et al. (2014). Copper-catalyzed aerobic oxidative annulation of 2-aminothiazoles with terminal alkynes for the synthesis of thiazolo[3,2-a]pyrimidin-4-ones. Organic Letters, 16(16), 4220-4223.
  • Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]

  • ChemHelpASAP. (2020). alpha-halogenation of ketones. [Link]

  • Hantzsch, A. R. (1881). Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak. Berichte der deutschen chemischen Gesellschaft, 14(1), 1637-1638.
  • Wikipedia. (n.d.). Hantzsch pyridine synthesis. [Link]

  • Ayimbila, S. et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 24, 60-81.
  • Hantzsch Thiazole Synthesis. (n.d.). In Organic Chemistry Portal. [Link]

  • Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. (2022). Molecules, 27(19), 6529. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 4,5-Dimethyloxazol-2-amine

Welcome to the technical support center for the synthesis of 4,5-dimethyloxazol-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side rea...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-dimethyloxazol-2-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable heterocyclic scaffold. We will delve into the mechanistic underpinnings of the primary synthetic route and provide actionable troubleshooting advice to optimize your reaction outcomes.

Introduction: The Synthetic Challenge

The 2-aminooxazole moiety is a privileged scaffold in medicinal chemistry, serving as a key building block for a wide range of biologically active compounds.[1][2] The synthesis of 4,5-dimethyloxazol-2-amine, while conceptually straightforward, is often plagued by competing side reactions that can significantly lower yields and complicate purification. The most common and accessible route involves the condensation of an α-hydroxyketone, 3-hydroxy-2-butanone (acetoin), with cyanamide. This guide focuses on troubleshooting this specific pathway.

Core Reaction Pathway and Key Side Reactions

The desired transformation relies on the acid-catalyzed reaction between acetoin and cyanamide. However, several competing pathways can divert starting materials and intermediates, leading to undesired byproducts.

G cluster_main Main Synthetic Pathway SM1 3-Hydroxy-2-butanone (Acetoin) Intermediate Guanidinyl Ether Intermediate SM1->Intermediate H⁺, Nucleophilic Attack by Cyanamide Side2 Acetoin Dimer (Aldol Condensation) SM1->Side2 SM2 Cyanamide SM2->Intermediate Side1 Dicyandiamide SM2->Side1 Side3 Urea SM2->Side3 Hydrolysis Product 4,5-Dimethyloxazol-2-amine (Desired Product) Intermediate->Product Intramolecular Cyclization & Dehydration Side4 4,5-Dimethyl-2-imidazolinone Side3->Side4 Reaction with Acetoin

Caption: Main reaction and side pathways in the synthesis of 4,5-dimethyloxazol-2-amine.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis.

Question 1: My yield is consistently low (<30%), and a significant amount of starting material remains. What's the primary cause?

Answer: This issue most commonly points to two problems: suboptimal reaction conditions or reagent deactivation.

  • Causality: The cyclization step to form the oxazole ring is typically the rate-limiting step and is highly dependent on effective protonation. An inappropriate pH can stall the reaction. If the pH is too low (strongly acidic), the nucleophilicity of the cyanamide nitrogen is reduced. If the pH is too high (neutral or basic), the hydroxyl group of acetoin is not sufficiently activated for elimination as water.

  • Solution:

    • pH Control: The reaction requires catalytic acid. Acetic acid is often a suitable choice. Ensure you are adding a catalytic amount, not a stoichiometric equivalent. Monitor the pH of your reaction mixture; it should be weakly acidic (pH 4-5).

    • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions. A moderate temperature (e.g., 80-100°C) is typically a good starting point. If you are refluxing in water, ensure a consistent and stable heat source.[3]

    • Reagent Purity: Cyanamide is known to dimerize into dicyandiamide or hydrolyze to urea, especially if stored improperly.[4] Use fresh, high-purity cyanamide for best results.

Question 2: I've isolated a water-soluble, white crystalline byproduct that doesn't match my desired product. What is it likely to be?

Answer: The most probable identity of this byproduct is dicyandiamide, the dimer of cyanamide.

  • Causality: Cyanamide readily dimerizes under both acidic and basic conditions, especially at elevated temperatures.[5] This reaction competes directly with the desired condensation with acetoin, consuming your cyanamide and reducing the overall yield. Hydrolysis of cyanamide to urea is another possibility, which can then react further.

  • Solution:

    • Controlled Reagent Addition: Add the cyanamide solution portion-wise or via a syringe pump to the heated solution of acetoin and acid. This maintains a low instantaneous concentration of cyanamide, favoring the bimolecular reaction with acetoin over the self-dimerization.

    • Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the consumption of starting materials. If you observe the formation of a highly polar spot that does not move from the baseline (in a typical non-polar eluent system), it is likely dicyandiamide or urea.

Question 3: My final product after work-up is an intractable oil or a mixture that is very difficult to purify by column chromatography. What side reactions could be causing this?

Answer: This often indicates the formation of multiple, structurally similar byproducts or polymerization. The most common culprits are acetoin self-condensation and the formation of isomeric heterocycles.

  • Causality:

    • Aldol Condensation: Under neutral or slightly basic conditions, acetoin can undergo an aldol self-condensation reaction, leading to a variety of higher molecular weight oligomers.

    • Isomer Formation: If urea is formed via cyanamide hydrolysis, it can react with acetoin to form the isomeric 4,5-dimethyl-2-imidazolinone, which has similar polarity to the desired product and can be difficult to separate.

  • Solution:

    • Strict pH Control: As mentioned, maintaining a weakly acidic environment is critical to suppress the base-catalyzed aldol reaction.

    • Purification Strategy: If you suspect the presence of the imidazolinone isomer, consider derivatization or a different chromatographic system. Sometimes, converting the crude product mixture to its hydrochloride salt can facilitate selective crystallization of the desired 2-aminooxazole.

    • Aqueous Work-up: A thorough aqueous work-up is crucial. After the reaction, neutralize the acid carefully with a base like sodium bicarbonate. Extract the product into an organic solvent (e.g., ethyl acetate). This will leave highly polar impurities like dicyandiamide, urea, and salts in the aqueous layer.

Parameter Symptom of Poor Control Recommended Action Scientific Rationale
pH Low yield; formation of acetoin dimers or dicyandiamide.Maintain weakly acidic conditions (pH 4-5) using a catalytic amount of a mild acid (e.g., acetic acid).Balances activation of the hydroxyl group for elimination with maintaining the nucleophilicity of cyanamide.
Temperature Formation of dark, polymeric material; excessive byproduct formation.Operate at a moderate temperature (80-100°C). Avoid excessive heating.Provides sufficient energy for cyclization without promoting rapid decomposition or polymerization pathways.
Reagent Addition Significant formation of dicyandiamide.Add cyanamide solution slowly and portion-wise to the reaction mixture.Minimizes the concentration of free cyanamide, favoring the desired reaction with acetoin over self-dimerization.
Reaction Time Incomplete conversion or product degradation.Monitor reaction progress by TLC. Stop the reaction once the acetoin spot has been consumed.Prevents product degradation or further side reactions under prolonged heating.

Frequently Asked Questions (FAQs)

Q1: What is the standard, reliable protocol for synthesizing 4,5-dimethyloxazol-2-amine?

A1: A robust method involves the reaction of 3-hydroxy-2-butanone (acetoin) with an aqueous solution of cyanamide under weakly acidic conditions. See the detailed protocol below.

Q2: Can I use 3-chloro-2-butanone instead of acetoin?

A2: Yes, α-haloketones are classic starting materials for this type of synthesis (a variation of the Hantzsch synthesis).[1] The reaction with cyanamide or urea can produce the desired 2-aminooxazole. However, 3-chloro-2-butanone is more lachrymatory and toxic than acetoin. Furthermore, the reaction generates stoichiometric amounts of HCl, which must be neutralized, potentially complicating the work-up. The use of acetoin represents a greener and often more operationally simple approach.

Q3: I want to synthesize an N-substituted version of this compound. Can I simply substitute N-substituted urea for cyanamide?

A3: This is generally not effective. The Hantzsch protocol, which works well for synthesizing 2-aminothiazoles from α-haloketones and thioureas, often fails when N-substituted ureas are used to make the corresponding 2-aminooxazoles.[1][2] This is attributed to the lower nucleophilicity of the oxygen atom in urea compared to the sulfur atom in thiourea.[1] Achieving N-substitution typically requires a multi-step approach, such as a post-synthesis Buchwald-Hartwig cross-coupling reaction on the 2-amino group.[1][2]

Q4: How critical is the solvent choice for this reaction?

A4: For the reaction between acetoin and cyanamide, water is an excellent and green solvent choice.[3] It readily dissolves the starting materials and the acid catalyst. The product has limited water solubility at room temperature, which can sometimes aid in its isolation upon cooling and neutralization. Using organic solvents may be necessary for related syntheses but adds cost and complexity.

Detailed Experimental Protocol: Synthesis from Acetoin

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Combine Acetoin, Water, and Acetic Acid in a flask. B 2. Heat mixture to 80-90°C. A->B C 3. Add 50% aq. Cyanamide solution dropwise over 30 min. B->C D 4. Stir at 90°C for 2-4h. Monitor by TLC. C->D E 5. Cool to RT. Neutralize with aq. NaHCO₃ to pH ~7-8. D->E F 6. Extract with Ethyl Acetate (3x). E->F G 7. Dry organic layer (Na₂SO₄), filter, and concentrate. F->G H 8. Purify via column chromatography or recrystallization. G->H

Caption: Experimental workflow for the synthesis of 4,5-dimethyloxazol-2-amine.

Materials:

  • 3-Hydroxy-2-butanone (Acetoin, dimer may be used) (1.0 eq)

  • Cyanamide (50% aqueous solution) (1.2 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Deionized Water

  • Saturated Sodium Bicarbonate (aq. solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Silica Gel for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-hydroxy-2-butanone (1.0 eq), deionized water (to make a ~2M solution of acetoin), and glacial acetic acid (0.1 eq).

  • Heating: Begin stirring and heat the mixture to 80-90°C using an oil bath.

  • Reagent Addition: Once the reaction mixture has reached the target temperature, add the 50% aqueous cyanamide solution (1.2 eq) dropwise via an addition funnel or syringe over 30 minutes.

  • Reaction Monitoring: Maintain the temperature at 90°C and stir vigorously. Monitor the reaction progress by TLC (e.g., 10% Methanol in Dichloromethane), checking for the consumption of the acetoin starting material. The reaction is typically complete within 2-4 hours.

  • Work-up: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Carefully add saturated sodium bicarbonate solution portion-wise until the pH of the aqueous solution is neutral to slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude material can be purified by silica gel column chromatography or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford 4,5-dimethyloxazol-2-amine as a solid.

References

  • BenchChem. (n.d.). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
  • Zhang, Y., et al. (n.d.). Synthesis of 2-Aminoazoles from Thioesters via α-Heterosubstituted Ketones by Copper-Mediated Cross-Coupling. PubMed.
  • Fallacara, A., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters.
  • de Souza, R. O. M. A., et al. (2022). Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles. In Organic Reaction Mechanisms.
  • Watson, W. (2017). Oxazole Synthesis from Acetylenes and Nitriles. Scientific Update.
  • Various Authors. (n.d.). Synthesis and Reactions of Oxazoles. ResearchGate.
  • Various Authors. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • Lee, J., et al. (n.d.). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. PMC - NIH.
  • Various Authors. (n.d.). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. PMC - NIH.
  • Patsnap Synapse. (2024). What is the mechanism of Cyanamide?.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • YouTube. (2022). Alkylation of Cyanide, Part 4: Aldehydes and Ketones.
  • PubChem. (n.d.). 4,5-Dimethyloxazol-2-amine.
  • Cardiff University. (2018). Introduction to cyanamides. ORCA.
  • ResearchGate. (2020). (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry.

Sources

Troubleshooting

Technical Support Center: Purification of 4,5-Dimethyloxazol-2-amine

Introduction Welcome to the technical support guide for 4,5-Dimethyloxazol-2-amine (CAS: 45529-92-8). This document is designed for researchers, chemists, and drug development professionals who are handling the synthesis...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for 4,5-Dimethyloxazol-2-amine (CAS: 45529-92-8). This document is designed for researchers, chemists, and drug development professionals who are handling the synthesis and purification of this important chemical intermediate. The presence of impurities can significantly impact downstream applications, making robust purification a critical step in any synthetic workflow. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to address the common challenges associated with obtaining high-purity 4,5-Dimethyloxazol-2-amine.

Section 1: Compound Profile & Key Purification Challenges

4,5-Dimethyloxazol-2-amine is a heterocyclic amine with physical properties that directly influence purification strategies.[1][2][3] Understanding these properties is the first step in designing an effective purification protocol.

PropertyValueSource
CAS Number 45529-92-8[1]
Molecular Formula C₅H₈N₂O[2]
Molecular Weight 112.13 g/mol [1][2]
Appearance Light yellow to yellow solid[3]
Melting Point 78-79°C (recrystallized from benzene)[3]
pKa (Predicted) 6.45 ± 0.14[3]
Storage Conditions 2-8°C, under inert gas[4]

Core Purification Hurdles:

  • Colored Impurities: Crude reaction mixtures are often dark oils or discolored solids, indicating the presence of polymeric or degradation by-products that must be removed.

  • Starting Material Carryover: Unreacted starting materials, such as α-haloketones or urea derivatives, can co-purify with the product if not properly addressed.

  • Thermal Sensitivity: As with many amines, prolonged exposure to high temperatures can lead to degradation, making techniques like distillation challenging.[5] The amine functionality can be susceptible to side reactions, especially under harsh pH or temperature conditions.[5]

  • Solubility Profile: The compound's polarity requires careful selection of solvent systems for both chromatography and crystallization to achieve efficient separation from more or less polar impurities.

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues encountered during the purification of 4,5-Dimethyloxazol-2-amine in a practical Q&A format.

Q1: My crude product is a dark, oily solid after synthesis. What are the likely impurities and my first step?

A: The dark color typically points to high-molecular-weight by-products or polymeric material formed during the reaction. The oiliness suggests the presence of unreacted starting materials or lower-melting-point impurities.

Causality: Amine-containing compounds can be prone to oxidation and polymerization, especially at elevated reaction temperatures.[5] The initial workup is critical to remove the bulk of these non-target compounds.

Recommended First Step: Begin with a liquid-liquid extraction. Since the compound has a basic amine group (predicted pKa ~6.45), you can exploit pH changes.[3]

  • Dissolve the crude material in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Wash with a dilute acid solution (e.g., 1M HCl) to protonate your amine product, moving it into the aqueous layer. Most non-basic organic impurities will remain in the organic layer.

  • Separate the layers. Basify the aqueous layer with a base (e.g., 1M NaOH or saturated NaHCO₃) to a pH > 8 to deprotonate your product.

  • Extract your neutral product back into an organic solvent (DCM or EtOAc).

  • Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. This should yield a significantly cleaner, solid material ready for further purification.

Q2: How do I choose between crystallization and column chromatography for final purification?

A: The choice depends on the impurity profile and the desired scale. Chromatography offers higher resolution for closely related impurities, while crystallization is excellent for removing small amounts of impurities from a largely pure product and is more scalable. Use the following decision tree to guide your choice.

G start Crude Product Analysis (TLC/HPLC) q1 Are impurities well-separated from the product spot/peak? start->q1 chrom Use Flash Column Chromatography q1->chrom No cryst_q Is the crude product >85% pure? q1->cryst_q Yes cryst Proceed with Recrystallization cryst_q->cryst Yes rework Re-evaluate workup or use chromatography first cryst_q->rework No

Caption: Purification Strategy Decision Tree.

Q3: I'm struggling with recrystallization. The compound either oils out or doesn't crystallize. What solvents should I try?

A: Recrystallization success hinges on finding a solvent system where the compound is soluble when hot but sparingly soluble when cold.

Expert Insight: The literature reports a melting point of 78-79°C from benzene, making it a good starting point.[3] However, due to toxicity, alternatives are preferred. Given the compound's structure (polar amine, less polar dimethyl-oxazole core), a solvent system approach is often effective.

Solvent Screening Protocol:

  • Single Solvents: Test solubility in small vials (~10 mg of product). Good candidates include Toluene, Ethyl Acetate, Isopropanol, and Acetonitrile. A good solvent will require heating to dissolve the solid.

  • Solvent/Anti-solvent Systems: If single solvents fail, use a binary system.

    • Dissolve the compound in a minimal amount of a "good" solvent where it is very soluble (e.g., Dichloromethane, Methanol, or Acetone) at room temperature.

    • Slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., Hexanes, Diethyl Ether, or Water) dropwise until turbidity (cloudiness) persists.

    • Gently warm the mixture until it becomes clear again, then allow it to cool slowly. For compounds that are difficult to crystallize, vapor diffusion (placing the vial in a sealed chamber containing the anti-solvent) can yield high-quality crystals.[6]

Q4: My compound is streaking on the silica TLC plate and giving poor separation during column chromatography. What's wrong?

A: Streaking of amines on silica gel is a classic problem caused by strong acidic-basic interactions between the basic amine and the acidic silanol groups (Si-OH) on the silica surface. This leads to poor peak shape and irreversible adsorption.

Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.

  • Recommended Modifier: Add 0.5-1% triethylamine (NEt₃) or ammonia solution (in methanol) to your eluent system (e.g., Hexane/Ethyl Acetate or DCM/Methanol).

  • Example: If your eluent is 70:30 EtOAc:Hexane, prepare it as 70:30:1 EtOAc:Hexane:NEt₃. This will dramatically improve peak shape and recovery.

Q5: How can I reliably assess the final purity of my product?

A: Thin-Layer Chromatography (TLC) is a good qualitative check, but for quantitative purity assessment, High-Performance Liquid Chromatography (HPLC) is the standard method.[7]

Expertise: A reverse-phase HPLC method is well-suited for this molecule.[8] It separates compounds based on polarity, and modern columns provide excellent resolution.

  • Methodology: A typical method would use a C18 column with a mobile phase of acetonitrile and water, containing an acid modifier like formic or phosphoric acid.[8] The acid ensures the amine is protonated, leading to sharp, symmetrical peaks.

  • Purity Calculation: Purity is determined by calculating the area percentage of the main product peak relative to the total area of all peaks detected (assuming all components have a similar response factor at the detection wavelength).[7]

Section 3: Detailed Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a robust method for determining the purity of 4,5-Dimethyloxazol-2-amine.

1. Sample Preparation: a. Prepare a stock solution by accurately weighing ~10 mg of the compound into a 10 mL volumetric flask. b. Dissolve and dilute to the mark with a 50:50 mixture of acetonitrile and water. The final concentration will be ~1 mg/mL. c. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulates.[7]

2. HPLC Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 210 nm or 254 nm
Injection Vol. 10 µL

3. Data Analysis: a. Integrate all peaks in the chromatogram. b. Calculate the purity by dividing the peak area of 4,5-Dimethyloxazol-2-amine by the total peak area of all components and multiplying by 100.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed to purify gram-scale quantities of the crude product.

1. Slurry Preparation: a. Dissolve the crude product in a minimal amount of dichloromethane (DCM). b. Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) to the solution. c. Concentrate the mixture on a rotary evaporator to obtain a dry, free-flowing powder. This "dry loading" technique prevents solvent-related band broadening and improves separation.

2. Column Packing and Elution: a. Select an appropriate column size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). b. Pack the column using your starting eluent (e.g., 90:10 Hexane:EtOAc + 1% NEt₃). c. Carefully add the dry-loaded sample to the top of the column bed. d. Begin elution with a gradient, slowly increasing the polarity (e.g., from 10% EtOAc to 50% EtOAc in Hexane, always with 1% NEt₃). e. Collect fractions and monitor them by TLC to identify and combine the pure product fractions.

3. Product Isolation: a. Combine the pure fractions in a round-bottom flask. b. Remove the solvent and triethylamine under reduced pressure using a rotary evaporator. c. The resulting solid can be used as is or further purified by recrystallization (Protocol 3).

Protocol 3: Purification by Recrystallization

This protocol is ideal for a final polishing step to obtain high-purity, crystalline material.

1. Solvent Selection: a. Using the screening method described in FAQ Q3, select a suitable solvent or solvent/anti-solvent pair. Toluene or an Ethyl Acetate/Hexane mixture are excellent starting points.

2. Dissolution: a. Place the material to be recrystallized in an Erlenmeyer flask with a stir bar. b. Add the chosen solvent portion-wise while heating the mixture gently (e.g., on a hotplate) with stirring, until the solid is fully dissolved. Avoid adding a large excess of solvent.

3. Crystallization: a. Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with glass wool can slow the cooling rate, promoting the growth of larger crystals. b. For maximum yield, cool the flask further in an ice bath for 30-60 minutes.

4. Isolation and Drying: a. Collect the crystals by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities. c. Dry the crystals under high vacuum to remove all traces of solvent.

Section 4: Visual Workflow Summary

The following diagram illustrates the logical flow from crude product to a final, purity-verified compound.

G cluster_0 Initial Workup & Assessment cluster_1 Purification cluster_2 Final Analysis & Storage crude Crude Reaction Mixture workup Aqueous Workup (Acid/Base Extraction) crude->workup analysis TLC/HPLC Analysis of Crude Solid workup->analysis decision Choose Method (See Decision Tree) analysis->decision chrom Flash Chromatography (Protocol 2) decision->chrom cryst Recrystallization (Protocol 3) decision->cryst pure_solid Isolated Solid chrom->pure_solid cryst->pure_solid final_hplc Final Purity Check (HPLC - Protocol 1) pure_solid->final_hplc storage Store at 2-8°C under Inert Gas final_hplc->storage

Caption: General Purification and Analysis Workflow.

References

  • SIELC Technologies. (2018). 4,5-Dimethyloxazol-2-amine. Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 4,5-Dimethyloxazol-2-amine. Available at: [Link]

  • Ujváry, D., et al. (2021). Comparative Study of Different Crystallization Methods in the Case of Cilostazol Crystal Habit Optimization. MDPI. Available at: [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO? Available at: [Link]

  • Fytianos, K., et al. (2022). Impact of Solvent on the Thermal Stability of Amines. National Institutes of Health (NIH). Available at: [Link]

  • Nishimura, T., et al. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. National Institutes of Health (NIH). Available at: [Link]

  • Berc, P., et al. (2021). Presence of Nitrosamine Impurities in Medicinal Products. National Institutes of Health (NIH). Available at: [Link]

  • Asiri, A. M., et al. (2011). N-(4-Chlorobenzylidene)-3,4-dimethylisoxazol-5-amine. National Institutes of Health (NIH). Available at: [Link]

  • Bajaj, M., et al. (2023). Navigating Nitrosamine Impurities in Pharmaceutical Industry. IAJPS. Available at: [Link]

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Optimization

Technical Support Center: Overcoming Solubility Challenges with 4,5-Dimethyloxazol-2-amine

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 4,5-Dimethyloxazol-2-amine. This document is designed for researchers, scientists, and drug development professionals to provid...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4,5-Dimethyloxazol-2-amine. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for common solubility issues encountered during experimental workflows. We will move beyond simple protocols to explain the physicochemical principles behind these strategies, empowering you to make informed decisions for your specific application.

Understanding the Molecule: A Physicochemical Profile

4,5-Dimethyloxazol-2-amine is a heterocyclic organic compound featuring a 2-aminooxazole core.[1][2] Understanding its fundamental properties is the first step in troubleshooting solubility. While extensive experimental data for this specific molecule is not broadly published, we can infer its likely behavior from its structure and data on analogous compounds.

PropertyValue / Predicted BehaviorImplication for Solubility
Molecular Formula C₅H₈N₂OA relatively small molecule.[3]
Molecular Weight 112.13 g/mol Low molecular weight generally favors solubility.[3]
Appearance SolidMelting point of 78-79°C.[4]
Predicted logP 0.8This value suggests the molecule is not excessively lipophilic and should have some degree of aqueous solubility.[3]
Chemical Class Weak BaseThe primary amine group on the oxazole ring is basic and can be protonated in acidic conditions.[1][2] This is the most critical property to leverage for solubility enhancement.
pKa (Predicted) ~5-7 (for the conjugate acid)While not empirically determined, the pKa of the conjugate acid is expected to be in the weakly acidic to neutral range. This means that at a physiological pH of ~7.4, the compound will be predominantly in its less soluble, neutral form. Lowering the pH below the pKa will shift the equilibrium towards the more soluble, protonated (cationic) form.[5][6]
Frequently Asked Questions (FAQs)

Q1: My 4,5-Dimethyloxazol-2-amine powder won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What is the first thing I should do?

A1: The most direct and common first step is to prepare a high-concentration stock solution in a water-miscible organic solvent.[7] Dimethyl sulfoxide (DMSO) is the preferred choice for initial trials due to its powerful solubilizing capacity for a vast range of organic molecules. From this concentrated stock, you can perform serial dilutions into your final aqueous medium.

Q2: What are the best organic solvents for preparing a stock solution?

A2: Besides DMSO, other frequently used solvents include ethanol, methanol, and dimethylformamide (DMF).[7] The ideal choice depends on your compound's specific properties and, critically, the tolerance of your experimental system (e.g., cell line, enzyme) to the solvent. Always perform a vehicle control experiment to ensure the final solvent concentration does not impact your results. For most cell-based assays, the final organic solvent concentration should be kept below 0.5% (v/v).[7]

Q3: How does pH impact the solubility of this compound?

A3: As a weak base, the solubility of 4,5-Dimethyloxazol-2-amine is highly pH-dependent.[8] In acidic solutions, the 2-amino group becomes protonated (R-NH₃⁺), forming a salt. This ionized form is significantly more polar and, therefore, more soluble in aqueous media.[6][9] Conversely, in neutral or basic solutions, the compound exists predominantly in its neutral, less soluble form.

Troubleshooting Workbench: A Guided Workflow

If you are facing solubility challenges, follow this systematic workflow. It is designed to start with the simplest methods and progress to more complex strategies, ensuring an efficient use of your time and compound.

G start Insolubility Observed in Aqueous Buffer stock_sol Attempt to Prepare 10-50 mM Stock in 100% DMSO start->stock_sol check_stock Is Stock Solution Clear? stock_sol->check_stock success SUCCESS: Use DMSO stock for serial dilution. Keep final DMSO <0.5% check_stock->success Yes other_solvent Try Alternative Solvents: Ethanol, DMF, Methanol check_stock->other_solvent No ph_adjust STRATEGY 2: pH-Mediated Solubilization (See Protocol 2) other_solvent->ph_adjust If still insoluble co_solvent STRATEGY 3: Co-Solvent System (See Protocol 3) ph_adjust->co_solvent If pH adjustment is insufficient or not compatible with assay

Caption: A decision-making workflow for troubleshooting the solubility of 4,5-Dimethyloxazol-2-amine.

Protocol 1: The Standard Approach - Organic Stock Solutions

This protocol is the foundational method for working with poorly water-soluble compounds.

Objective: To create a concentrated stock solution that can be diluted into aqueous media.

Methodology:

  • Solvent Selection: Begin with 100% DMSO.

  • Preparation:

    • Weigh out a precise amount of 4,5-Dimethyloxazol-2-amine into a sterile microcentrifuge tube or vial.

    • Add the appropriate volume of DMSO to achieve a target concentration (e.g., 10 mM, 20 mM, or 50 mM).

    • Vortex thoroughly for 1-2 minutes.

    • If necessary, gently warm the solution to 37°C or sonicate for 5-10 minutes to aid dissolution.

  • Observation: A successful stock solution should be completely clear, with no visible precipitate.

  • Storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Application: When preparing your working solution, dilute the stock directly into your aqueous buffer. It is critical to add the stock solution to the buffer while vortexing to minimize the risk of precipitation upon dilution.

Protocol 2: Leveraging pH for Enhanced Aqueous Solubility

This strategy directly exploits the basic nature of the 2-amino group.

Objective: To increase aqueous solubility by protonating the molecule.

G cluster_0 Neutral / High pH cluster_1 Acidic / Low pH Neutral <[ 4,5-Dimethyloxazol-2-amine (Neutral Form) ]> Sol_Low Low Aqueous Solubility Neutral->Sol_Low Protonated <[ Protonated Form (R-NH₃⁺) ]> Neutral->Protonated + H⁺ Protonated->Neutral - H⁺ Sol_High High Aqueous Solubility Protonated->Sol_High

Caption: The equilibrium between the less soluble neutral form and the more soluble protonated form of 4,5-Dimethyloxazol-2-amine.

Methodology:

  • Prepare Acidic Buffers: Prepare a series of buffers with decreasing pH values (e.g., pH 6.0, 5.0, 4.0). Common biological buffers for this range include MES (pH 5.5-6.7) and Acetate (pH 3.6-5.6). Alternatively, you can start with deionized water and carefully titrate with dilute HCl (e.g., 0.1 M) to the desired pH.

  • Solubility Test:

    • Add a known amount of 4,5-Dimethyloxazol-2-amine to a fixed volume of each buffer.

    • Vortex and sonicate as described in Protocol 1.

    • Observe the pH at which the compound fully dissolves.

  • Application & Considerations:

    • This method is ideal if your experimental conditions can tolerate a lower pH.

    • Once dissolved in an acidic buffer, you can sometimes carefully adjust the pH back towards neutral. However, be vigilant for precipitation as you cross the compound's pKa.

    • This approach can be combined with co-solvents for a synergistic effect.[9][10]

Protocol 3: The Co-Solvent System Strategy

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the polarity of the water, making it more favorable for dissolving less polar compounds.[10][11][]

Objective: To enhance the solubility of the compound in the final aqueous working solution.

Common Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Glycerin[11]

Methodology:

  • Prepare Co-solvent/Buffer Mixtures: Create a range of your primary aqueous buffer containing different percentages of a co-solvent. For example, prepare PBS (pH 7.4) with 5%, 10%, and 20% (v/v) of PEG 400.

  • Solubility Test:

    • Attempt to dissolve the 4,5-Dimethyloxazol-2-amine directly in these mixtures.

    • Alternatively, take your DMSO stock solution (from Protocol 1) and dilute it into the co-solvent/buffer mixtures. The presence of the co-solvent can help keep the compound in solution after dilution.

  • Validation is Key: The use of co-solvents can impact biological systems. It is essential to run parallel vehicle controls with the same concentration of the co-solvent/buffer mixture to ensure it does not influence your experimental outcome.[11]

Advanced Strategies for Persistent Solubility Issues

If the methods above are insufficient, more advanced formulation techniques can be explored, often in consultation with a formulation scientist.

  • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[13]

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, shielding the hydrophobic parts of the molecule from water.[13][14]

  • Solid Dispersions: This involves dispersing the drug in an amorphous state within a polymer matrix, which can significantly enhance the dissolution rate.[10][15]

By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges associated with 4,5-Dimethyloxazol-2-amine, enabling successful and reliable experimental outcomes.

References
  • Co-solvency and anti-solvent method for the solubility enhancement. (2024, October 30). Google AI Search Grounding API.
  • Co-solvent: Significance and symbolism. (2025, December 23). Google AI Search Grounding API.
  • Technical Support Center: Troubleshooting Insolubility of Novel Small Molecule Inhibitors in Aqueous Solutions. (n.d.). Benchchem.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed.
  • Co-solvent and Complexation Systems. (n.d.).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. (n.d.). International Journal of Pharmaceutical Sciences.
  • 4,5-Dimethyloxazol-2-amine | C5H8N2O | CID 535870. (n.d.). PubChem.
  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (n.d.). NIH.
  • Techniques used to Enhance Drug Solubility. (2023, July 2). Pharmaguddu.
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). MDPI.
  • Brief Overview of Various Approaches to Enhance Drug Solubility. (n.d.). Longdom Publishing.
  • Improvement in solubility of poor water-soluble drugs by solid dispersion. (n.d.). PMC - NIH.
  • pH Adjustment and Co-Solvent Optimiz
  • solubility enhancement -by pH change & complex
  • pH and solubility (video). (n.d.). Khan Academy.
  • 2-Aminooxazole. (n.d.). Wikipedia.
  • Chemistry:2-Aminooxazole. (2025, December 31). HandWiki.
  • 4,5-dimethyloxazol-2-amine | 45529-92-8. (n.d.). ChemicalBook.

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Troubleshooting

Technical Support Center: Optimizing Derivatization of 4,5-Dimethyloxazol-2-amine

Welcome to the technical support center for the derivatization of 4,5-dimethyloxazol-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versa...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 4,5-dimethyloxazol-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile scaffold. As a privileged structure in medicinal chemistry, derivatives of 2-aminooxazoles are explored for a wide range of biological activities.[1][2]

This document provides in-depth, field-proven insights in a troubleshooting and FAQ format. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)
Section 1: Foundational Concepts & Reaction Planning

Q1: What makes the 2-amino group on the 4,5-dimethyloxazol-2-amine reactive for derivatization?

The 2-amino group (-NH₂) on the oxazole ring is the primary site for nucleophilic attack. While the oxazole ring itself is aromatic, the exocyclic amino group possesses a lone pair of electrons that is readily available for reaction with various electrophiles.[3] This reactivity is central to forming new covalent bonds and synthesizing a diverse library of compounds. However, it's important to note that the basicity of the oxazole ring nitrogen (at position 3) is weak (pKa of the conjugate acid is ~0.8), meaning it is less likely to interfere in many reactions under neutral or basic conditions.[4]

Q2: What are the most common derivatization strategies for this compound?

The primary amino group is amenable to several classical transformations. The most common and synthetically useful derivatizations include:

  • N-Acylation: Formation of an amide bond using acyl chlorides or anhydrides.

  • N-Sulfonylation: Formation of a sulfonamide linkage using sulfonyl chlorides.[5][6]

  • N-Alkylation: Formation of secondary or tertiary amines using alkyl halides.[7][8]

  • Urea Formation: Reaction with isocyanates.

The choice of derivatization strategy depends on the desired physicochemical properties and the biological target of the final compound. For instance, sulfonamides are often used as bioisosteres for carboxylic acids and can improve metabolic stability.[9]

Q3: How should I approach optimizing a new derivatization reaction for 4,5-dimethyloxazol-2-amine?

A systematic approach is crucial for efficient optimization. We recommend a workflow that starts with small-scale trials to screen key parameters before scaling up.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Analysis & Optimization cluster_2 Phase 3: Scale-Up & Purification A Define Reaction: Substrate + Electrophile B Select Solvent & Base (See Tables 1-3) A->B C Run Small-Scale Reactions (e.g., Room Temp, 60°C) B->C D Monitor by TLC/LC-MS (2h, 6h, 24h) C->D E Analyze Results: Conversion? Side Products? D->E F No Reaction: Increase Temp, Change Solvent, Use Stronger Base/Catalyst E->F No/Low Conversion G Incomplete/Slow Reaction: Increase Temp, Increase Time, Add More Reagent E->G Partial Conversion H Side Products Formed: Lower Temp, Change Base, Check Reagent Purity E->H Low Purity I Optimized Conditions Identified F->I G->I H->I J Scale-Up Reaction I->J K Work-up & Purification (Extraction, Chromatography) J->K L Characterize Final Product (NMR, MS, IR) K->L

Caption: A systematic workflow for optimizing derivatization reactions.

Section 2: N-Acylation & N-Sulfonylation Troubleshooting

These are perhaps the most common derivatizations, reacting the amine with acyl chlorides or sulfonyl chlorides.

Q4: I'm performing an N-acylation with an acyl chloride. What are the best starting conditions?

The reaction of an amine with a sulfonyl chloride is a robust method for creating sulfonamides, which are prevalent motifs in drug discovery. A reliable starting point involves dissolving the amine in an aprotic solvent and adding the electrophile in the presence of a non-nucleophilic base.

ParameterRecommended Starting ConditionRationale & Key Considerations
Solvent Dichloromethane (DCM) or Acetonitrile (MeCN)Aprotic solvents prevent hydrolysis of the reactive acyl/sulfonyl chloride. DCM is excellent for solubility but has a low boiling point. MeCN is more polar and has a higher boiling point, which can be useful for less reactive partners.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)A base is required to neutralize the HCl or sulfonic acid byproduct generated during the reaction. Use 1.1-1.5 equivalents. DIPEA is sterically hindered and less nucleophilic than TEA, reducing the risk of side reactions with the electrophile.
Stoichiometry 1.0 eq. Amine, 1.05-1.1 eq. ElectrophileA slight excess of the electrophile ensures complete consumption of the starting amine, which can sometimes simplify purification.
Temperature 0 °C to Room Temperature (RT)Acylations are often exothermic. Adding the electrophile at 0 °C helps control the reaction rate and minimize side product formation. The reaction can then be allowed to warm to RT.
Reaction Time 2-12 hoursMonitor by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

Q5: My acylation/sulfonylation reaction is stalled and won't go to completion. What should I do?

  • Check Reagent Quality: Acyl and sulfonyl chlorides are sensitive to moisture and can hydrolyze over time. Use a fresh bottle or a recently opened one.

  • Increase Temperature: Gently warm the reaction to 40-50 °C. For sulfonyl chlorides, which are generally less reactive than acyl chlorides, heating to 60-85 °C may be necessary.[5][10]

  • Use a More Polar Solvent: If solubility is an issue, switching from DCM to a more polar aprotic solvent like N,N-Dimethylformamide (DMF) can help.

  • Add a Catalyst: For hindered or unreactive amines, adding a catalytic amount (0.1 eq.) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate acylation reactions. DMAP acts as a hyper-nucleophilic acylation catalyst.

Q6: I see multiple spots on my TLC plate. What are the likely side products?

  • Bis-acylation/sulfonylation: While less common for the exocyclic amine, it's possible under harsh conditions or with highly reactive electrophiles. This would result in a much less polar product.

  • Reaction with the Base: If using a nucleophilic base like pyridine or unhindered tertiary amines, the base itself can react with the electrophile. Using a hindered base like DIPEA minimizes this.

  • Hydrolysis of Electrophile: If moisture is present, your acyl/sulfonyl chloride will convert to the corresponding carboxylic/sulfonic acid. This will appear as a very polar, baseline spot on TLC.

  • Ring Opening: Oxazole rings can be susceptible to ring cleavage under strong nucleophilic or acidic conditions, although this is less common under standard acylation protocols.[11]

Section 3: N-Alkylation Troubleshooting

Direct alkylation of amines with alkyl halides can be challenging due to the potential for over-alkylation.[8]

Q7: Why is my N-alkylation reaction producing a mixture of secondary, tertiary, and even quaternary ammonium salts?

This is the classic challenge of amine alkylation. The newly formed secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event. The resulting tertiary amine can be alkylated again to form a quaternary salt.

Q8: How can I promote selective mono-alkylation?

  • Control Stoichiometry: Use a large excess of the starting amine (e.g., 5-10 equivalents) relative to the alkyl halide. This statistically favors the alkyl halide reacting with the abundant primary amine rather than the small amount of secondary amine product that has formed. The downside is the need to remove a large amount of unreacted starting material.

  • Use a Bulky Alkylating Agent: If the alkyl halide is sterically hindered, a second alkylation may be disfavored.

  • Choose the Right Base: A non-nucleophilic, hindered base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or MeCN is a good choice.[12] The base neutralizes the HX byproduct without competing in the alkylation.

  • Alternative Strategy: Reductive Amination: A far more reliable method for mono-alkylation is reductive amination. This involves reacting the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ (e.g., with sodium triacetoxyborohydride, NaBH(OAc)₃). This method avoids the over-alkylation problem entirely and is now the preferred industrial method.[8]

G Start Goal: Mono-alkylation of Amine Q1 Is over-alkylation a problem? Start->Q1 Direct Direct Alkylation (Amine + R-X) Q1->Direct No / Willing to try Reductive Reductive Amination (Amine + Aldehyde/Ketone + Reducing Agent) Q1->Reductive Yes / Prefer reliability Control Use large excess of amine (5-10 eq.) Direct->Control Clean Clean, selective reaction Reductive->Clean Purify Difficult purification (Mixture of products) Control->Purify

Caption: Decision tree for choosing an N-alkylation strategy.

Experimental Protocols & Data
Protocol 1: General Procedure for N-Acylation

This protocol describes a representative acylation of 4,5-dimethyloxazol-2-amine with benzoyl chloride.

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4,5-dimethyloxazol-2-amine (1.0 eq., e.g., 112 mg, 1.0 mmol) and anhydrous dichloromethane (DCM, 10 mL).

  • Cooling: Place the flask in an ice-water bath and stir for 10 minutes until the solution reaches 0 °C.

  • Base Addition: Add triethylamine (1.2 eq., e.g., 167 µL, 1.2 mmol) to the stirred solution.

  • Electrophile Addition: Add benzoyl chloride (1.05 eq., e.g., 122 µL, 1.05 mmol) dropwise over 5 minutes. A white precipitate (triethylammonium chloride) may form.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting amine is UV active and stains with ninhydrin; the product will be UV active but ninhydrin negative.

  • Work-up: Once the starting material is consumed (typically 2-4 hours), quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Wash the organic layer sequentially with 1M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the pure N-(4,5-dimethyl-1,3-oxazol-2-yl)benzamide.

Analytical Characterization

Confirming the structure of your derivatized product is essential. The following table provides guidance on expected analytical data.

Analytical TechniqueExpected Observations for N-Acyl DerivativeExpected Observations for N-Sulfonyl Derivative
¹H NMR Appearance of aromatic protons from the acyl group. A broad singlet for the N-H proton (typically downfield, δ 8-10 ppm). Methyl signals on the oxazole ring remain.Appearance of aromatic/aliphatic protons from the sulfonyl group. A broad N-H singlet.
¹³C NMR Appearance of a new carbonyl carbon (C=O) signal around 165-175 ppm.No new carbonyl signal. Carbons of the sulfonyl group will appear in their respective regions.
IR Spectroscopy A strong C=O (amide I) stretch around 1650-1680 cm⁻¹. An N-H stretch around 3200-3400 cm⁻¹.Strong, characteristic S=O stretches appearing as two bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).
Mass Spectrometry (ESI+) The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the final product.The molecular ion peak [M+H]⁺ should correspond to the calculated mass of the final product.
References
  • Synthesis of new derivatives of the 4,5-diphenyloxazole series. Farmaco Sci. 1976 Jun;31(6):457-67. ([Link])

  • Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. ([Link])

  • Synthesis of 2-aminothiazole sulfonamides as potent biological agents. PubMed Central. ([Link])

  • 4,5-Dimethyloxazol-2-amine. PubChem. ([Link])

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. ([Link])

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. ([Link])

  • Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. ([Link])

  • Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters. ([Link])

  • Oxazole. Wikipedia. ([Link])

  • Oxazole.pdf. CUTM Courseware. ([Link])

  • 4,5-Dimethylthiazol-2-amine. MySkinRecipes. ([Link])

  • Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. ([Link])

  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. National Institutes of Health. ([Link])

  • Chemical Derivatization Processes Applied to Amine Determination in Samples of Different Matrix Composition. ResearchGate. ([Link])

  • 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. MDPI. ([Link])

  • A High Yielding Protocol for the Synthesis of 4,5‐Diarylpyrimidin‐2‐amine derivatives from Chalcones. ResearchGate. ([Link])

  • Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Biomedical Research. ([Link])

  • A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. PubMed Central. ([Link])

  • Derivatization HPLC-DAD method for the determination of small molecule aliphatic amines in drugs.
  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Institutes of Health. ([Link])

  • Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. ([Link])

  • (PDF) 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. ([Link])

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. ([Link])

  • Alkylation. gChem Global. ([Link])

  • 4-(Benzo[d]thiazol-2-yl)-1-(2-nitrophenyl)-1H-1,2,3-triazol-5-amine. MDPI. ([Link])

  • (PDF) Synthesis of functionalized imidazo[4,5-e]thiazolo[3,2-b]tri. ResearchGate. ([Link])

  • REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines. ([Link])

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Optimization

Technical Support Center: Synthesis of 4,5-Dimethyloxazol-2-amine

Welcome to the technical support center for the synthesis of 4,5-dimethyloxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impuri...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,5-dimethyloxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the integrity and success of your experiments.

I. Introduction to 4,5-Dimethyloxazol-2-amine Synthesis

4,5-Dimethyloxazol-2-amine is a valuable building block in medicinal chemistry and materials science.[1][2] Its synthesis, while conceptually straightforward, can be prone to the formation of various impurities that can complicate purification and impact the quality of the final product. The most common synthetic routes involve the condensation of an α-hydroxy ketone with a cyanamide source or the reaction of an α-haloketone with urea.[1][3] Understanding the potential side reactions and impurity profiles of these methods is crucial for efficient and reproducible synthesis.

This guide will focus on the prevalent synthesis method involving the reaction of 3-hydroxy-2-butanone (acetoin) with cyanamide, and address the common impurities that may arise.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of 4,5-dimethyloxazol-2-amine?

A1: The primary impurities are typically related to side reactions of the starting materials and intermediates, or degradation of the product. Common impurities include:

  • Unreacted Starting Materials: Residual 3-hydroxy-2-butanone and cyanamide.

  • Imidazoles and Imidazolones: These can form as side products depending on the reaction conditions.[1]

  • Dimerization/Polymerization Products of Cyanamide: Cyanamide can dimerize to form dicyandiamide or trimerize to form melamine, especially under certain pH and temperature conditions.

  • Products of Side Reactions of Acetoin: Acetoin can undergo self-condensation or oxidation.

  • Hydrolysis Products: The 2-aminooxazole ring can be susceptible to hydrolysis under strong acidic or basic conditions, leading to ring-opened byproducts.

Q2: My reaction yields are consistently low. What are the likely causes?

A2: Low yields can stem from several factors:

  • Suboptimal Reaction Conditions: Incorrect temperature, pH, or reaction time can favor the formation of side products over the desired 2-aminooxazole.[1]

  • Poor Quality Starting Materials: Impurities in the starting acetoin or cyanamide can interfere with the reaction.

  • Inefficient Cyclization: The key ring-forming step may not be proceeding to completion. This could be due to issues with the catalyst or solvent system.

  • Product Degradation: The product may be degrading during the reaction or work-up. 2-Aminooxazoles can be sensitive to harsh conditions.

Q3: I am observing an unknown peak in my HPLC/LC-MS analysis. How can I identify it?

A3: Identifying unknown impurities requires a systematic approach:

  • Analyze the Mass: The mass-to-charge ratio (m/z) from LC-MS can provide the molecular weight of the impurity. Compare this to the molecular weights of potential side products.

  • Consider the Reaction Mechanism: Think about plausible side reactions that could lead to an impurity with the observed mass.

  • Vary Reaction Conditions: Altering parameters like temperature or reactant stoichiometry might selectively increase or decrease the impurity peak, providing clues about its origin.

  • Isolate and Characterize: If the impurity is present in significant amounts, consider preparative chromatography to isolate it for further characterization by NMR spectroscopy.

Q4: What is the best method for purifying crude 4,5-dimethyloxazol-2-amine?

A4: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is often effective for removing minor impurities if a suitable solvent system can be found.

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the product from a wide range of impurities.[4][5] A gradient elution with a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically employed.[4][5]

  • Acid-Base Extraction: Since 4,5-dimethyloxazol-2-amine is basic, it can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and extracting it back into an organic solvent.

III. Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the synthesis.

Issue 1: Presence of a Significant Amount of Unreacted 3-Hydroxy-2-butanone (Acetoin)
Potential Cause Troubleshooting Step Scientific Rationale
Insufficient Reaction Time or Temperature Increase the reaction time and/or temperature incrementally. Monitor the reaction progress by TLC or HPLC.The condensation reaction requires sufficient energy and time to proceed to completion.
Incorrect Stoichiometry Ensure that cyanamide is used in a slight excess to drive the reaction forward.Le Chatelier's principle suggests that increasing the concentration of one reactant can shift the equilibrium towards the products.
Poor Mixing Ensure efficient stirring throughout the reaction to maximize contact between reactants.Homogeneous mixing is crucial for bimolecular reactions.
Issue 2: Formation of Imidazole Byproducts
Potential Cause Troubleshooting Step Scientific Rationale
Reaction Conditions Favoring Imidazole Formation Adjust the pH of the reaction mixture. The formation of 2-aminooxazoles is often favored under specific pH conditions.The reaction pathway leading to either oxazoles or imidazoles can be highly dependent on the reaction medium's acidity or basicity.[1]
Choice of Solvent Experiment with different solvents. Aprotic polar solvents like DMF or DMSO might influence the reaction outcome.The solvent can influence the stability of reaction intermediates and transition states, thereby directing the reaction towards a specific product.
Issue 3: Presence of High Molecular Weight Impurities (Likely Polymerization Products)
Potential Cause Troubleshooting Step Scientific Rationale
Self-Condensation of Cyanamide Control the temperature and pH carefully. Adding the cyanamide solution slowly to the reaction mixture can also help.The dimerization and trimerization of cyanamide are often catalyzed by acid or base and are temperature-dependent.
Prolonged Reaction Times at High Temperatures Optimize the reaction time to maximize product formation while minimizing byproduct formation.Extended exposure to harsh conditions can promote undesirable side reactions.
Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in the synthesis of 4,5-dimethyloxazol-2-amine.

G start Start Synthesis check_purity Analyze Crude Product (HPLC/LC-MS) start->check_purity unreacted_sm High Unreacted Starting Material? check_purity->unreacted_sm Check Purity imidazole Imidazole Impurities Detected? unreacted_sm->imidazole No adjust_time_temp Increase Reaction Time/Temp unreacted_sm->adjust_time_temp Yes adjust_stoich Adjust Stoichiometry unreacted_sm->adjust_stoich Yes polymer High MW Impurities Detected? imidazole->polymer No adjust_ph Optimize pH imidazole->adjust_ph Yes change_solvent Change Solvent imidazole->change_solvent Yes control_addition Control Reagent Addition Rate polymer->control_addition Yes optimize_time Optimize Reaction Time polymer->optimize_time Yes purify Purify Product polymer->purify No adjust_time_temp->check_purity adjust_stoich->check_purity adjust_ph->check_purity change_solvent->check_purity control_addition->check_purity optimize_time->check_purity end Pure Product purify->end

Caption: Troubleshooting workflow for 4,5-dimethyloxazol-2-amine synthesis.

IV. Experimental Protocols

Protocol 1: Synthesis of 4,5-Dimethyloxazol-2-amine

Materials:

  • 3-Hydroxy-2-butanone (Acetoin)

  • Cyanamide (50% aqueous solution)

  • Sodium Hydroxide

  • Hydrochloric Acid

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-hydroxy-2-butanone in water.

  • Adjust the pH of the solution to approximately 4.5 using dilute hydrochloric acid.

  • Slowly add a 50% aqueous solution of cyanamide to the flask.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography

Materials:

  • Crude 4,5-dimethyloxazol-2-amine

  • Silica Gel (230-400 mesh)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Prepare a slurry of silica gel in hexane and pack it into a chromatography column.

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture.

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low concentration of ethyl acetate (e.g., 10%) and gradually increasing it.

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified 4,5-dimethyloxazol-2-amine.

V. Visualizing the Synthesis and Potential Side Reactions

The following diagram illustrates the main synthetic pathway to 4,5-dimethyloxazol-2-amine and a key potential side reaction leading to an imidazole byproduct.

G cluster_main Main Synthesis Pathway cluster_side Side Reaction acetoin 3-Hydroxy-2-butanone (Acetoin) intermediate Intermediate acetoin->intermediate cyanamide Cyanamide cyanamide->intermediate product 4,5-Dimethyloxazol-2-amine intermediate->product Cyclization imidazole_intermediate Rearranged Intermediate intermediate->imidazole_intermediate Rearrangement (e.g., incorrect pH) imidazole Imidazole Byproduct imidazole_intermediate->imidazole Cyclization

Caption: Synthesis of 4,5-dimethyloxazol-2-amine and a potential side reaction.

VI. Conclusion

The synthesis of 4,5-dimethyloxazol-2-amine, while a common procedure, requires careful control of reaction conditions to minimize the formation of impurities. By understanding the potential side reactions and employing systematic troubleshooting, researchers can optimize their synthetic protocols to achieve high yields and purity. This guide provides a foundational framework for addressing common challenges, and we encourage you to adapt these principles to your specific experimental setup.

VII. References

  • Khmel'nitskii, L. I., Novikov, S. S., & Godovikova, T. I. (1971). 2-Aminooxazoles and Their Derivatives (Review). Chemistry of Heterocyclic Compounds, 7(5), 543-557. [Link]

  • Krasavin, M. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(11), 14758-14766. [Link]

  • American Cyanamid Company. (1949). Purification of 2-aminothiazole. U.S. Patent 2,489,038.

  • Andrés, J., & Sigüenza, C. (2020). Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. Physical Chemistry Chemical Physics, 22(34), 19047-19056. [Link]

  • Chemical Synthesis Database. (n.d.). N,4-dimethyl-1,3-oxazol-2-amine. Retrieved from [Link]

  • Awasthi, B. P., Lee, H., & Jeong, B.-S. (2018). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules, 23(11), 2898. [Link]

  • Ayati, A., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 60-81. [Link]

  • National Center for Biotechnology Information. (n.d.). 4,5-Dimethyloxazol-2-amine. PubChem Compound Database. Retrieved from [Link]

  • Degennaro, L., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1436-1442. [Link]

  • Asif, M. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. [Link]

  • Chemistry Steps. (n.d.). Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation. Retrieved from [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Addition of CN - Cyanohydrins. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Crystallization of 4,5-Dimethyloxazol-2-amine

Welcome to the technical support center for the crystallization of 4,5-Dimethyloxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges enco...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallization of 4,5-Dimethyloxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification and crystal growth of this compound. We will delve into the causality behind experimental choices, providing not just protocols, but the scientific reasoning to empower you to troubleshoot effectively.

Section 1: Understanding the Molecule - Physicochemical Properties

Before attempting crystallization, a foundational understanding of the physicochemical properties of 4,5-Dimethyloxazol-2-amine is crucial. These properties dictate its behavior in solution and are key to designing a successful crystallization strategy.

The structure of 4,5-Dimethyloxazol-2-amine contains a polar 2-aminooxazole core capable of hydrogen bonding, and non-polar dimethyl groups. This duality means its solubility will be highly dependent on the solvent system chosen.[1][2] The basic amine group also implies that the pH of the solution will significantly influence its protonation state, and therefore its solubility and crystal packing interactions.[3][4][5]

PropertyValueSource
Molecular Formula C₅H₈N₂OPubChem[6][7]
Molecular Weight 112.13 g/mol PubChem[6][7]
IUPAC Name 4,5-dimethyl-1,3-oxazol-2-aminePubChem[6]
CAS Number 45529-92-8PubChem[6]
Known Hazards Causes skin irritation, serious eye damage, and may cause respiratory irritation.PubChem[6]

Note: Experimental data such as melting point and specific solvent solubilities are not extensively published. A structurally similar compound, 4,5-dimethyl-1,3-thiazol-2-amine, has a relatively low melting point of 66-69°C, suggesting that 4,5-Dimethyloxazol-2-amine may also have a low melting point, a critical factor in troubleshooting.[8]

Section 2: Troubleshooting Guide

This section addresses the most common issues encountered during the crystallization of 4,5-Dimethyloxazol-2-amine in a direct question-and-answer format.

Q1: My 4,5-Dimethyloxazol-2-amine won't crystallize from solution. What are the first steps I should take?

A1: Failure to crystallize typically stems from two primary causes: the solution is undersaturated, or the energy barrier for nucleation has not been overcome.

Underlying Cause: For crystallization to occur, the solution must be supersaturated, meaning it contains more dissolved solute than it can normally hold at that temperature. If the solution is undersaturated or merely saturated, there is no thermodynamic driving force for crystal formation.

Troubleshooting Steps:

  • Induce Nucleation:

    • Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level.[9] This creates microscopic imperfections on the glass that can serve as nucleation sites.

    • Seed Crystals: If you have a previous batch of crystals, add a single, tiny crystal to the solution. This provides a perfect template for further crystal growth.[9]

  • Increase Supersaturation (If Nucleation Fails):

    • Slow Evaporation: Cover the vessel with parafilm and poke a few small holes with a needle.[10] This allows the solvent to evaporate slowly, gradually increasing the concentration of your compound. This is a simple and effective method for air-stable compounds.[11][12]

    • Add an Anti-Solvent: If your compound is dissolved in a "good" solvent, you can slowly add a "poor" solvent (an anti-solvent) in which the compound is insoluble. This reduces the overall solubility of the compound, forcing it out of solution. This can be done via layering or vapor diffusion (see Section 3).[13]

Q2: I'm getting a viscous oil instead of solid crystals. How can I fix this "oiling out" problem?

A2: "Oiling out" is a common and frustrating problem that occurs when the compound precipitates from solution as a liquid rather than a solid.

Underlying Cause: This happens when a compound's melting point is lower than the temperature of the solution at the point of supersaturation. Impurities can also significantly lower a compound's melting point, exacerbating this issue. Given the potentially low melting point of this compound, oiling out is a significant risk.

Troubleshooting Steps:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (5-10% more) of the "good" solvent.[10] This lowers the saturation temperature, so the compound will precipitate at a cooler temperature, hopefully below its melting point.

  • Slow Down Cooling: If using a cooling crystallization method, slow the cooling rate dramatically. Insulate the flask with glass wool or paper towels and allow it to cool to room temperature over several hours before moving it to a refrigerator.[9]

  • Change Solvents: Switch to a solvent system where the compound is less soluble. This will require less cooling to achieve supersaturation, keeping the solution temperature lower.

  • Purify Your Sample: If impurities are suspected, consider purifying the sample further using column chromatography before attempting crystallization again.

Q3: The crystallization is too fast, yielding only a fine powder. How can I grow larger, single crystals suitable for X-ray diffraction?

A3: The formation of a fine powder indicates that the rate of nucleation is far too high, leading to the simultaneous formation of countless tiny crystals rather than the slow growth of a few large ones.[14][15]

Underlying Cause: This is typically caused by a very high level of supersaturation. The system rapidly relieves this state by forming many nuclei at once.

Troubleshooting Steps:

  • Reduce Supersaturation: Add a bit more solvent to the hot, saturated solution (exceed the minimum amount required for dissolution). This ensures that supersaturation is achieved more slowly and at a lower temperature upon cooling.

  • Slow the Process: The key to large crystals is slow growth.

    • For Evaporation: Reduce the number or size of the holes in the parafilm cover.[10]

    • For Cooling: Insulate the vessel to slow heat loss.[9]

  • Use Vapor Diffusion: This is arguably the best method for growing high-quality single crystals from small amounts of material.[12][16] It introduces the anti-solvent (precipitant) extremely slowly via the vapor phase, ensuring the supersaturation point is approached very gradually. See Protocol 3.3 for the detailed method.

  • Minimize Disturbances: Place the crystallization vessel in a location free from vibrations and significant temperature fluctuations.[11]

Troubleshooting Crystallization Failure: A Decision Workflow

G start Crystallization Attempted no_xtals No Crystals Formed start->no_xtals Result? xtals_form Crystals Form! start->xtals_form Result? oiling_out Oil Forms Instead of Crystals start->oiling_out Result? powder Fine Powder Forms start->powder Result? scratch Scratch inner surface with glass rod no_xtals->scratch Try This First seed Add a seed crystal (if available) scratch->seed If scratching fails scratch->xtals_form seed->xtals_form still_no_xtals Still No Crystals? (Likely Undersaturated) seed->still_no_xtals If seeding fails evaporate Slowly evaporate some solvent still_no_xtals->evaporate Option 1 anti_solvent Use Anti-Solvent Method (Layering or Vapor Diffusion) still_no_xtals->anti_solvent Option 2 evaporate->xtals_form anti_solvent->xtals_form reheat Re-heat solution and add more solvent (5-10%) oiling_out->reheat Step 1 slow_cool Cool much more slowly reheat->slow_cool Step 2 slow_cool->xtals_form change_solvent Try a different solvent system slow_cool->change_solvent If oiling persists change_solvent->start reduce_super Reduce supersaturation (use slightly more solvent) powder->reduce_super Action 1 slow_growth Slow down growth rate (slower cooling/evaporation) reduce_super->slow_growth Action 2 vapor_diffusion Switch to Vapor Diffusion for controlled growth slow_growth->vapor_diffusion For best results vapor_diffusion->start

Caption: Decision workflow for troubleshooting common crystallization problems.

Section 3: Experimental Protocols

Here are detailed protocols for common crystallization techniques. Always use clean glassware and filtered solutions to minimize unwanted nucleation sites.[16]

Protocol 3.1: Solvent Screening

Objective: To identify a suitable solvent or solvent system for crystallization. An ideal solvent dissolves the compound when hot but has low solubility when cold.[9]

  • Preparation: Place ~5-10 mg of 4,5-Dimethyloxazol-2-amine into several small test tubes.

  • Solvent Addition: To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, hexane) dropwise at room temperature, vortexing after each drop.

  • Solubility Assessment:

    • If the compound dissolves easily at room temperature, the solvent is too good. It may be useful as the "good" solvent in an anti-solvent pair.

    • If the compound is completely insoluble, it may be a good "anti-solvent".

    • If the compound is sparingly soluble, gently heat the tube in a warm water bath. If it dissolves completely upon heating, it is a strong candidate for slow-cooling crystallization.

  • Cooling Test: For promising solvents from step 3, allow the hot solution to cool to room temperature, then place it in an ice bath. Observe for crystal formation.

Protocol 3.2: Slow Evaporation

Objective: To grow crystals by gradually increasing the compound concentration as the solvent evaporates.[12]

  • Dissolution: Dissolve the compound in a suitable solvent (identified from screening) to create a near-saturated solution.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean crystallization vessel (e.g., a small beaker or vial) to remove any dust or particulate matter.[10]

  • Evaporation: Cover the vessel with parafilm. Use a needle to poke 1-5 small holes in the parafilm.[10] The fewer and smaller the holes, the slower the evaporation and the better the potential crystal quality.

  • Incubation: Place the vessel in a vibration-free location and leave it undisturbed for several hours to days.

Protocol 3.3: Vapor Diffusion

Objective: To grow high-quality crystals by allowing a volatile anti-solvent to slowly diffuse into a solution of the compound, gradually inducing crystallization.[16] This is the most successful method for growing single crystals.[16]

  • Inner Vial: Dissolve the compound (~5-15 mg) in a minimal amount (0.5-1 mL) of a relatively high-boiling, "good" solvent (e.g., toluene, chloroform, or THF) in a small, open vial.

  • Outer Vial: Add a larger volume (3-5 mL) of a volatile, "poor" solvent (anti-solvent, e.g., pentane, hexane, or diethyl ether) to a larger vial or jar.

  • Assembly: Carefully place the smaller inner vial inside the larger outer vial, ensuring the solvent levels are not mixed. Seal the outer vial tightly.

  • Diffusion and Incubation: The more volatile anti-solvent will slowly diffuse into the solvent in the inner vial. This gradually lowers the solubility of your compound, leading to slow, controlled crystal growth over days or weeks.

Vapor Diffusion Setup

G cluster_jar Sealed Outer Vial cluster_vial Open Inner Vial bottom t_left t_right outer_liquid Volatile Anti-Solvent (e.g., Hexane) inner_liquid Compound in 'Good' Solvent (e.g., Toluene) d1 d1->inner_liquid d2 d2->inner_liquid caption Diagram of a vapor diffusion crystallization setup.

Caption: Setup for vapor diffusion (vial-in-vial method).

Section 4: Frequently Asked Questions (FAQs)

FAQ 1: What are the best starting solvents to screen for 4,5-Dimethyloxazol-2-amine? Based on its structure, a good starting point for solvent screening would include polar protic solvents (ethanol, isopropanol), polar aprotic solvents (acetonitrile, ethyl acetate, acetone), and nonpolar aromatic solvents (toluene). For anti-solvents, consider volatile hydrocarbons like hexane or pentane. A combination of a good solvent like dichloromethane with an anti-solvent like heptane can also be effective.[12]

FAQ 2: How does pH affect the crystallization of this compound? As an amine, 4,5-Dimethyloxazol-2-amine is a base. The pH of the solution will dictate whether the primary amine group is in its neutral form (-NH₂) or its protonated, cationic form (-NH₃⁺). This change dramatically alters the molecule's polarity, solubility, and the hydrogen bonds it can form.[3][5] Crystallizing at different pH values can lead to different crystal packing arrangements or even different polymorphs.[5] If you are struggling with crystallization, consider making a very slight adjustment to the pH (e.g., adding a trace amount of a volatile acid or base) to alter the intermolecular interactions.

FAQ 3: Why is it critical to start with a highly pure sample? Impurities disrupt the ordered lattice structure of a crystal. They can inhibit nucleation, promote "oiling out" by causing melting point depression, or become incorporated into the crystal lattice, reducing the purity of the final product.[14] The purer your starting material, the higher your chance of growing high-quality crystals.[16] If crystallization fails repeatedly, re-purifying your compound by another method like column chromatography is a crucial troubleshooting step.

References

  • Crystallisation Techniques. (2006). University of Missouri - St. Louis. [Link]

  • 4,5-Dimethyloxazol-2-amine | C5H8N2O | CID 535870. PubChem. [Link]

  • 3.6F: Troubleshooting. (2022). Chemistry LibreTexts. [Link]

  • 9 Ways to Crystallize Organic Compounds. (2024). wikiHow. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2015). National Center for Biotechnology Information (NCBI). [Link]

  • What Problems Might Occur If Crystallization Occurs Too Rapidly?. (2024). Achieve Chem. [Link]

  • Crystal Growing Tips. (2015). University of Florida. [Link]

  • How does the solvent or pH affect the formation of weak bonds in crystal packing?. (2018). ResearchGate. [Link]

  • Common Challenges in Crystallization Processes. (2023). YouTube. [Link]

  • Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin. National Center for Biotechnology Information (NCBI). [Link]

  • Coping with crystallization problems. (2009). ResearchGate. [Link]

  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI. [Link]

  • 4,5-Dimethyloxazol-2-amine | CAS: 45529-92-8. FINETECH INDUSTRY LIMITED. [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. (2020). National Center for Biotechnology Information (NCBI). [Link]

  • Are amines soluble in organic solvents?. (2018). Quora. [Link]

Sources

Optimization

Technical Support Center: Navigating the Scale-Up of 4,5-Dimethyloxazol-2-amine Production

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 4,5-Dimethyloxazol-2-amine. This resource is meticulously designed for researchers, chemists, and process development professionals t...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 4,5-Dimethyloxazol-2-amine. This resource is meticulously designed for researchers, chemists, and process development professionals to address the common and nuanced challenges encountered during the transition from laboratory-scale experiments to pilot and manufacturing-scale production. Here, we delve into the causality behind experimental choices, offering field-proven insights to ensure the integrity and success of your synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding 4,5-Dimethyloxazol-2-amine, providing a solid foundation before tackling more complex troubleshooting scenarios.

Q1: What are the primary synthetic routes for 4,5-Dimethyloxazol-2-amine?

The most prevalent and industrially viable synthesis of 4,5-Dimethyloxazol-2-amine involves the condensation reaction between an α-hydroxyketone, specifically acetoin (3-hydroxy-2-butanone), and a cyanating agent like cyanamide.[1] This method is favored for its atom economy and the availability of starting materials. The reaction is typically acid-catalyzed.

Another documented approach involves the reaction of an α-haloketone with urea or a urea derivative.[2] However, the use of α-haloketones can present challenges with stability, toxicity, and the generation of halogenated waste streams, making the acetoin-based route generally more attractive for larger-scale operations.

Q2: What are the critical safety considerations when handling 4,5-Dimethyloxazol-2-amine and its precursors?

4,5-Dimethyloxazol-2-amine itself is classified as a hazardous substance. It is known to cause skin irritation, serious eye damage, and may cause respiratory irritation.[3] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, is mandatory.[4][5] Work should be conducted in a well-ventilated area or a fume hood.

Key precursors also require careful handling:

  • Acetoin: While generally considered to have low toxicity, it is flammable.

  • Cyanamide: This reagent is highly toxic and can be readily absorbed through the skin. It is also unstable and can undergo hazardous self-condensation, especially when heated or in the presence of acids or bases.

  • Acids (e.g., HCl, H₂SO₄): These are corrosive and require careful handling to avoid skin and respiratory tract burns.

A thorough risk assessment should be conducted before commencing any work, and the Safety Data Sheet (SDS) for each chemical should be consulted.[6]

Q3: Which analytical methods are recommended for in-process control (IPC) and final product quality control (QC)?

A multi-faceted analytical approach is crucial for robust process control and ensuring the final product meets specifications.

Analytical Technique Application Key Parameters to Monitor
High-Performance Liquid Chromatography (HPLC) Purity assessment, impurity profiling, and quantification.Peak area percentage of the main component, presence of known and unknown impurities. A reverse-phase C18 column is often suitable.[7][8]
Gas Chromatography (GC) Analysis of volatile starting materials and byproducts.Residual acetoin, solvent content.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Structural confirmation of the final product and key intermediates.Chemical shifts and integration values consistent with the desired structure.
Mass Spectrometry (MS) Molecular weight confirmation and structural elucidation of impurities.Molecular ion peak corresponding to the molecular weight of 4,5-Dimethyloxazol-2-amine (112.13 g/mol ).[3][9][10]
Fourier-Transform Infrared (FTIR) Spectroscopy Monitoring reaction progress by observing the appearance/disappearance of key functional groups.Disappearance of the ketone carbonyl stretch from acetoin and the appearance of the C=N and N-H stretches of the 2-aminooxazole ring.

II. Troubleshooting Guide for Scale-Up Production

Scaling up a chemical synthesis is rarely a linear process. This guide addresses common issues encountered during the scale-up of 4,5-Dimethyloxazol-2-amine production in a practical Q&A format.

Problem 1: Consistently Low Yield

Q: My reaction yield dropped significantly when moving from a 1 L to a 50 L reactor. What are the likely culprits and how can I mitigate this?

A: A drop in yield upon scale-up is a classic challenge, often rooted in mass and heat transfer limitations.[11]

  • Causality & Explanation:

    • Inefficient Mixing: In larger reactors, achieving homogeneous mixing of reactants, especially if they are in different phases or have different densities, becomes more difficult. This can lead to localized "hot spots" or areas of low reactant concentration, promoting side reactions or incomplete conversion.

    • Suboptimal Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it harder to control the reaction temperature, especially for exothermic reactions. Poor heat dissipation can lead to temperature spikes that favor the formation of degradation products and byproducts.

    • Ineffective Water Removal: If the synthesis involves a condensation step that produces water, its removal is crucial to drive the reaction to completion. Methods that work well on a small scale, like a simple condenser, may be insufficient in a larger vessel.[11]

  • Troubleshooting & Optimization:

    • Agitation Study: Re-evaluate the stirrer design and speed. For larger reactors, consider using multiple impellers or baffles to improve mixing efficiency.

    • Controlled Reagent Addition: Instead of adding all reagents at once, implement a controlled, slow addition of one of the key reactants. This can help manage the exotherm and maintain a more consistent reaction temperature.

    • Re-optimize Temperature Profile: The optimal temperature in a large reactor may differ from the lab scale. Conduct a new Design of Experiments (DoE) at the pilot scale to determine the ideal temperature profile.[12]

    • Azeotropic Distillation: For water removal, consider using a solvent that forms an azeotrope with water (e.g., toluene) in conjunction with a Dean-Stark trap to effectively drive the equilibrium towards the product.

Problem 2: High Levels of Impurities

Q: My scaled-up batch is showing a significant new impurity peak in the HPLC analysis. What could this be, and how can I prevent its formation?

A: The formation of new or increased levels of impurities is often linked to the longer reaction times and less efficient heat control inherent in larger-scale operations.

  • Causality & Explanation:

    • Dimerization/Polymerization of Cyanamide: As mentioned, cyanamide can self-condense to form dicyandiamide or melamine, especially at elevated temperatures or non-optimal pH.

    • Side Reactions of Acetoin: Under harsh acidic or basic conditions and elevated temperatures, acetoin can undergo self-condensation or other side reactions.

    • Formation of Isomeric Byproducts: Depending on the reaction conditions, there is a possibility of forming other heterocyclic structures.

  • Troubleshooting & Optimization:

    • Strict pH Control: Maintain the optimal pH range throughout the reaction. The use of a robust buffering system can be beneficial.

    • Lower Reaction Temperature with Longer Time: It may be advantageous to run the reaction at a slightly lower temperature for a longer duration to minimize temperature-sensitive side reactions.[12]

    • Order of Addition: Experiment with the order in which the reactants and catalyst are added. For instance, adding the cyanamide solution slowly to the mixture of acetoin and acid might prevent high local concentrations of the unstable reactant.

    • Inert Atmosphere: The presence of oxygen at high temperatures can sometimes lead to colored, oxidative impurities. Running the reaction under a nitrogen or argon atmosphere can prevent this.

Problem 3: Product Discoloration and Purification Challenges

Q: The final isolated product has a dark color, and I'm struggling to purify it effectively at a larger scale. What are my options?

A: Product discoloration is often due to trace, highly colored impurities formed from degradation.[11] Purification methods that are simple on a lab scale, like column chromatography, are often not practical for large quantities.

  • Causality & Explanation:

    • Thermal Degradation: Prolonged exposure to high temperatures during the reaction, work-up, or even drying can cause the product to degrade and form colored byproducts.

    • Residual Catalyst/Reagents: Incomplete removal of the acid catalyst or unreacted starting materials can lead to instability and color formation in the final product.

  • Troubleshooting & Optimization:

    • Activated Carbon Treatment: A common and effective method for removing colored impurities is to treat a solution of the crude product with activated carbon, followed by filtration.

    • Recrystallization Solvent Screening: The choice of recrystallization solvent is critical. A solvent system that provides good solubility at high temperatures and poor solubility at low temperatures is ideal. A screening of different solvents or solvent mixtures (e.g., isopropanol/water, ethyl acetate/heptane) is recommended.

    • Acid-Base Extraction: As 4,5-Dimethyloxazol-2-amine is a basic compound, an acid-base work-up can be an effective purification step. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid to extract the product into the aqueous layer as a salt. The aqueous layer can then be washed with fresh organic solvent to remove neutral impurities, followed by basification to precipitate the purified free base.

    • Optimize Drying Conditions: Dry the final product under vacuum at the lowest possible temperature to prevent thermal degradation.

III. Experimental Protocols

Protocol 1: Pilot-Scale Synthesis of 4,5-Dimethyloxazol-2-amine

  • Disclaimer: This protocol is a general guideline and must be adapted and optimized for specific equipment and safety protocols. A thorough risk assessment is mandatory before implementation.

  • Reactor Setup: Equip a 50 L glass-lined reactor with a mechanical stirrer, a temperature probe, a condenser with a Dean-Stark trap, and a nitrogen inlet.

  • Charging Reactants:

    • Charge the reactor with acetoin (1.0 molar equivalent) and toluene (10 volumes).

    • Begin stirring and purge the reactor with nitrogen.

    • Add concentrated sulfuric acid (0.1 molar equivalents) cautiously while maintaining the temperature below 30°C.

  • Reaction:

    • Prepare a solution of cyanamide (1.1 molar equivalents) in water (2 volumes).

    • Slowly add the cyanamide solution to the reactor over 1-2 hours, maintaining the internal temperature between 40-50°C.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 85-95°C) and begin collecting water in the Dean-Stark trap.

  • In-Process Control (IPC):

    • Monitor the reaction progress every 2 hours by taking a sample from the reaction mixture and analyzing it by HPLC. The reaction is considered complete when the peak area of acetoin is less than 2%.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully add a 20% aqueous solution of sodium hydroxide to neutralize the acid until the pH of the aqueous layer is between 8-9.

    • Separate the organic (toluene) layer.

    • Extract the aqueous layer twice with toluene (2 volumes each).

    • Combine all organic layers and wash with brine (2 volumes).

  • Isolation:

    • Concentrate the combined organic layers under reduced pressure to obtain the crude 4,5-Dimethyloxazol-2-amine.

Protocol 2: Purification by Recrystallization

  • Transfer the crude product to a clean reactor.

  • Add isopropanol (approximately 3-5 volumes relative to the crude product mass).

  • Heat the mixture with stirring to 60-70°C until all the solid dissolves.

  • If the solution is colored, cool it to 50°C, add activated carbon (1-2% w/w), and stir for 30 minutes. Filter the hot solution through a pad of celite to remove the carbon.

  • Slowly cool the solution to 0-5°C over 4-6 hours to allow for crystallization.

  • Hold at 0-5°C for at least 2 hours.

  • Filter the solid product and wash the cake with cold isopropanol (1 volume).

  • Dry the purified product in a vacuum oven at 40-45°C until a constant weight is achieved.

IV. Visual Guides

Diagram 1: Synthetic Pathway of 4,5-Dimethyloxazol-2-amine

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Product Acetoin Acetoin (3-Hydroxy-2-butanone) Reaction Acid-Catalyzed Condensation Acetoin->Reaction H+ Cyanamide Cyanamide Cyanamide->Reaction Product 4,5-Dimethyloxazol-2-amine Reaction->Product - H2O

Caption: Acid-catalyzed condensation of acetoin and cyanamide.

Diagram 2: Troubleshooting Decision Tree for Low Yield

G Start Low Yield in Scale-Up Check_Mixing Is mixing efficient? (Visual, homogeneity test) Start->Check_Mixing Check_Temp Is temperature control adequate? (±2°C of setpoint) Check_Mixing->Check_Temp Yes Improve_Mixing Action: Increase agitation speed, check impeller/baffle design. Check_Mixing->Improve_Mixing No Check_H2O Is water removal complete? (Theoretical volume collected) Check_Temp->Check_H2O Yes Control_Addition Action: Slow, controlled addition of a reactant to manage exotherm. Check_Temp->Control_Addition No Improve_H2O_Removal Action: Use Dean-Stark/azeotropic distillation or apply vacuum. Check_H2O->Improve_H2O_Removal No Reoptimize Action: Re-run DoE at pilot scale to find new optimal conditions. Check_H2O->Reoptimize Yes Improve_Mixing->Check_Mixing Control_Addition->Check_Temp Improve_H2O_Removal->Check_H2O Success Yield Improved Reoptimize->Success

Caption: A logical flow for diagnosing and resolving low yield issues.

V. References

  • Benchchem. (2025). troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis. Retrieved from

  • PubChem. (n.d.). 4,5-Dimethyloxazol-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of 4a. Retrieved from [Link]

  • ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega. Retrieved from [Link]

  • National Institutes of Health. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. PMC. Retrieved from [Link]

  • Winfield Solutions, LLC. (2016). SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions in the synthesis of 4a. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). AT227696B - Process for the preparation of 2-amino-oxazoles. Retrieved from

  • ResearchGate. (n.d.). (A) Scheme for the synthesis of 2-aminooxazole and 2-aminoimidazole.... Retrieved from [Link]

  • Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole. Retrieved from

  • ResearchGate. (2025). Microwave Mediated Synthesis of 2-Aminooxazoles. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • Chemical Synthesis Database. (2025). N,4-dimethyl-1,3-oxazol-2-amine. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of conditions for the synthesis of 4. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5,7-dimethyloxazolo[4,5-b]pyridine-6-ol (12). Retrieved from [Link]

  • SIELC Technologies. (n.d.). 4,5-Dimethyloxazol-2-amine. Retrieved from [Link]

  • ResearchGate. (2025). Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. Retrieved from [Link]

  • PubMed. (n.d.). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]

  • YouTube. (2022). oxazole synthesis and reactions. Retrieved from [Link]

  • ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]

  • ResearchGate. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Retrieved from [Link]

  • EXCLI Journal. (2025). Original article: SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. Retrieved from [Link]

  • ACS Publications. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2024). Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Scale-Up of a Continuous Manufacturing Process for a Hydrazine Condensation Reaction. Retrieved from [Link]

  • PubMed. (n.d.). Discovery and optimization of 4-(imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine derivatives as novel phosphodiesterase 4 inhibitors. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. PMC. Retrieved from [Link]

  • MDPI. (n.d.). A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. Retrieved from [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

Sources

Troubleshooting

unexpected reactivity of "4,5-Dimethyloxazol-2-amine"

Technical Support Center: 4,5-Dimethyloxazol-2-amine Welcome to the technical support guide for 4,5-Dimethyloxazol-2-amine. This document serves as a resource for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4,5-Dimethyloxazol-2-amine

Welcome to the technical support guide for 4,5-Dimethyloxazol-2-amine. This document serves as a resource for researchers, scientists, and drug development professionals to navigate the nuanced reactivity of this versatile heterocyclic compound. Here, we address common experimental challenges and frequently asked questions, providing not just solutions but the underlying chemical principles to empower your research.

Part 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge for handling and using 4,5-Dimethyloxazol-2-amine.

Q1: What are the recommended storage conditions for 4,5-Dimethyloxazol-2-amine?

A: 4,5-Dimethyloxazol-2-amine should be stored in a cool, dry place, away from direct sunlight and strong acids or oxidizing agents. The container should be tightly sealed under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric moisture and carbon dioxide. For long-term storage, refrigeration (2-8 °C) is recommended.

Q2: Is 4,5-Dimethyloxazol-2-amine stable in aqueous solutions?

A: The oxazole ring, particularly with an amino substituent at the C2 position, can be susceptible to hydrolysis under both acidic and basic conditions, leading to ring-opening.[1][2] While it exhibits fair stability in neutral aqueous media for short durations (e.g., for biological assays), prolonged exposure or harsh pH conditions should be avoided.[3] For reactions, it is best to use anhydrous solvents.

Q3: What are the main safety precautions when handling this compound?

A: According to its Globally Harmonized System (GHS) classification, 4,5-Dimethyloxazol-2-amine is known to cause skin irritation and serious eye damage.[4] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Q4: In which common organic solvents is this compound soluble?

A: 4,5-Dimethyloxazol-2-amine generally exhibits good solubility in polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Acetonitrile (MeCN), as well as polar protic solvents like Methanol and Ethanol. Its solubility in nonpolar solvents such as hexanes is limited.

Part 2: Troubleshooting Guide for Unexpected Reactivity

This section addresses specific, complex issues that may arise during experimentation, focusing on the causal chemistry and providing actionable solutions.

Issue 1: Low Yield and Multiple Products in Acylation/Alkylation Reactions

Question: "I am attempting to acylate/alkylate the exocyclic amino group of 4,5-Dimethyloxazol-2-amine, but I'm observing a mixture of products, including a significant amount of unreacted starting material. How can I improve the regioselectivity and yield?"

Root Cause Analysis:

This is a classic case of ambident nucleophilicity .[5][6] 4,5-Dimethyloxazol-2-amine has two primary nucleophilic centers: the exocyclic amino group (-NH₂) and the endocyclic, pyridine-like nitrogen at the N3 position.[7][8] Reaction with an electrophile (like an acyl chloride or alkyl halide) can occur at either site, leading to a mixture of N-substituted isomers.

  • Exocyclic Attack (Desired): Reaction at the -NH₂ group yields the desired 2-(acylamino) or 2-(alkylamino) product.

  • Endocyclic Attack (Side Product): Reaction at the N3 nitrogen forms an oxazolium salt intermediate. This intermediate can be a stable byproduct or participate in subsequent, undesired reactions.[9]

The Hard and Soft Acids and Bases (HSAB) principle can help predict the outcome. The exocyclic nitrogen is generally considered "softer" than the endocyclic nitrogen. Therefore, softer electrophiles will preferentially react at the -NH₂ group, while harder electrophiles may favor the N3 position.[5]

Troubleshooting Workflow Diagram:

cluster_base Base Optimization cluster_electrophile Electrophile Choice cluster_solvent Solvent Effects start Low yield / Multiple Products in N-Acylation or N-Alkylation check_base Is a base being used? What is its strength? start->check_base check_electrophile Analyze Electrophile (Hard vs. Soft) start->check_electrophile check_solvent Evaluate Solvent Polarity start->check_solvent base_no No Base: Reaction may be too slow. Add a non-nucleophilic base. check_base->base_no No base_strong Strong Base (e.g., NaH, BuLi): May deprotonate ring C-H or compete as nucleophile. check_base->base_strong Yes, Strong base_weak Weak Base (e.g., Pyridine, TEA): Generally preferred. Controls acidity. check_base->base_weak Yes, Weak elec_hard Hard Electrophile (e.g., Acyl Chloride): Higher chance of N3 attack. Consider using a softer agent. check_electrophile->elec_hard elec_soft Soft Electrophile (e.g., Alkyl Iodide): Favors exocyclic -NH2 attack. check_electrophile->elec_soft sol_polar_aprotic Polar Aprotic (DCM, THF): Good choice. Solvates cations without interfering. check_solvent->sol_polar_aprotic sol_polar_protic Polar Protic (EtOH, MeOH): Can solvate the -NH2 group, reducing its nucleophilicity. check_solvent->sol_polar_protic solution Optimal Conditions: - Weak, non-nucleophilic base (TEA, DIPEA) - Softer electrophile if possible - Polar aprotic solvent (DCM, MeCN) - Low temperature to start (-20 to 0 °C) base_weak->solution elec_soft->solution sol_polar_aprotic->solution

Caption: Troubleshooting workflow for regioselective N-alkylation/acylation.

Experimental Protocols & Solutions:

Protocol 1: Regioselective N-Acylation

  • Setup: Dissolve 4,5-Dimethyloxazol-2-amine (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.2 eq) or diisopropylethylamine (DIPEA, 1.2 eq) in anhydrous Dichloromethane (DCM) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C in an ice bath. This minimizes side reactions and reduces the rate of N3 attack.

  • Addition: Add the acyl chloride (1.1 eq) dropwise as a solution in DCM over 15-20 minutes. The slow addition maintains a low concentration of the electrophile, favoring reaction at the more nucleophilic site.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.

  • Workup: Quench the reaction with saturated aqueous sodium bicarbonate, separate the organic layer, dry with sodium sulfate, and concentrate in vacuo. Purify by column chromatography.

Table 1: Influence of Reaction Parameters on Regioselectivity

ParameterCondition Favoring Exocyclic (-NH₂) AttackCondition Favoring Endocyclic (N3) AttackRationale
Solvent Polar Aprotic (DCM, THF, MeCN)Polar Protic (Ethanol, Methanol)Protic solvents can hydrogen-bond with the -NH₂ group, shielding it and reducing its nucleophilicity.
Base Weak, non-nucleophilic (Pyridine, TEA)Strong, hard bases (e.g., NaH)Strong bases can deprotonate the amine, but may also promote side reactions. Weak bases simply neutralize the acid byproduct.
Temperature Low Temperature (0 °C to RT)High TemperatureHigher temperatures can overcome the activation energy barrier for the less favored N3 attack.
Electrophile Softer Electrophiles (e.g., Alkyl Iodides)Harder Electrophiles (e.g., Acyl Chlorides)Follows the HSAB principle for ambident nucleophiles.[5]
Issue 2: Unexplained Rearrangement Product Observed

Question: "During a reaction run under neutral or slightly basic conditions at elevated temperatures, I isolated a product with the same mass as my expected N-substituted product, but the NMR spectrum is inconsistent. What could be happening?"

Root Cause Analysis:

You may be observing a Dimroth Rearrangement . This is a well-documented isomerization in heterocyclic chemistry where endocyclic and exocyclic heteroatoms exchange positions.[10][11] For a 2-iminooxazole (which is the tautomeric form of a 2-aminooxazole), this rearrangement involves a ring-opening/ring-closure sequence.

The reaction is often catalyzed by acid, base, or heat.[12][13] In the case of an N-alkylated 4,5-Dimethyloxazol-2-amine, the rearrangement would lead to a 3-alkyl-4,5-dimethyl-oxazol-2(3H)-imine, a structural isomer that can be difficult to distinguish from the desired product by mass spectrometry alone.

Mechanism Diagram: Dimroth Rearrangement

Caption: The Dimroth rearrangement involves a ring-opening and closing sequence.

Solutions & Preventative Measures:

  • Temperature Control: Avoid unnecessarily high reaction temperatures. If a reaction is sluggish, consider alternative catalysts or longer reaction times at a lower temperature before resorting to heat.

  • pH Control: Maintain neutral or weakly basic conditions. Strong bases can facilitate the ring-opening step required for the rearrangement.[12]

  • Structural Confirmation: Do not rely solely on mass spectrometry for product identification. Use 2D NMR techniques (like HMBC and HSQC) to confirm the connectivity of the alkyl/acyl group. The correlation between the substituent's protons and the ring carbons will be different for the two isomers.

Issue 3: Ring-Opening and Degradation

Question: "My reaction mixture is turning dark, and I'm isolating a complex mixture of polar, acyclic compounds instead of my desired product. What is causing the decomposition of the oxazole ring?"

Root Cause Analysis:

The oxazole ring is thermally stable but can be cleaved under various chemical conditions.[7][8] The most common causes of degradation for 2-aminooxazoles are:

  • Strong Acidic Conditions: Concentrated acids can protonate the ring heteroatoms, making the ring susceptible to nucleophilic attack by water or other nucleophiles present, leading to hydrolysis and cleavage.[14]

  • Strong Basic Conditions: Alkaline hydrolysis can also cleave the oxazole ring, often initiated by nucleophilic attack at the C2 or C5 positions.[1]

  • Reductive Cleavage: Certain hydrogenation conditions (e.g., H₂/Pd-C) can lead to cleavage of the oxazole ring, especially in substituted 2-aminooxazoles.[1]

Protocol 2: Test for Hydrolytic Stability

This protocol helps determine if your compound is degrading under the planned reaction or workup conditions.

  • Sample Preparation: Prepare three small vials of 4,5-Dimethyloxazol-2-amine (approx. 1-2 mg each) dissolved in a suitable solvent (e.g., 0.5 mL of THF/water 1:1).

  • Conditioning:

    • Vial A (Acidic): Add 1-2 drops of 1M HCl.

    • Vial B (Basic): Add 1-2 drops of 1M NaOH.

    • Vial C (Neutral): Add 1-2 drops of deionized water (Control).

  • Incubation: Let the vials stand at the intended reaction temperature for 1-2 hours.

  • Analysis: Quench Vials A and B with a neutralizing agent. Analyze the contents of all three vials by TLC or LC-MS. Compare the chromatograms to see if new, more polar spots (indicative of decomposition products) have appeared in Vials A or B relative to the control.

Preventative Measures:

  • If your reaction generates acid, ensure a sufficient amount of a scavenger base is present.

  • During aqueous workups, use mild buffers (e.g., phosphate buffer pH 7) instead of strong acids or bases for pH adjustment.

  • If performing a reduction, consider milder reagents than catalytic hydrogenation if ring integrity is a concern.

References

  • 2-Aminooxazoles and Their Derivatives (Review). Scribd. Available from: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. Available from: [Link]

  • The Dimroth Rearrangement: A Comprehensive Analysis. Star Chemistry. Available from: [Link]

  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Semantic Scholar. Available from: [Link]

  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health. Available from: [Link]

  • Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Slideshare. Available from: [Link]

  • Efficient Synthesis of α-Ketoamides via 2-Acyl-5-aminooxazoles by Reacting Acyl Chlorides and α-Isocyanoacetamides. ACS Publications. Available from: [Link]

  • Dimroth rearrangement. Wikipedia. Available from: [Link]

  • Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. ResearchGate. Available from: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. Available from: [Link]

  • Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. National Institutes of Health. Available from: [Link]

  • (A) Scheme for the synthesis of 2-aminooxazole and 2-aminoimidazole... ResearchGate. Available from: [Link]

  • 4,5-Dimethyloxazol-2-amine. PubChem. Available from: [Link]

  • The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds. National Institutes of Health. Available from: [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. ResearchGate. Available from: [Link]

  • A Review of the Dimroth Rearrangement in Fused 1,2,4-Triazolo[4,3-c]pyrimidines. OUCI. Available from: [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate. Available from: [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. National Institutes of Health. Available from: [Link]

  • 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Publications. Available from: [Link]

  • Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Royal Society of Chemistry. Available from: [Link]

  • Common and Potentially Prebiotic Origin for Precursors of Nucleotide Synthesis and Activation. ACS Publications. Available from: [Link]

  • Ambident Nucleophiles and Regioselectivity. Dalal Institute. Available from: [Link]

  • Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT. Wiley Online Library. Available from: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. Available from: [Link]

  • Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. MDPI. Available from: [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. Available from: [Link]

  • 5,5-dimethyl-4,5-dihydro-1,3-oxazol-2-amine. PubChemLite. Available from: [Link]

  • Condensation of Diacetyl with Alkyl Amines: Synthesis and Reactivity of p-Iminobenzoquinones and p-Diiminobenzoquinones. ResearchGate. Available from: [Link]

  • Synthesis of 4,5-Dialkyl-2-perfluoroaryl-1H-imidazol-1-ols and 4,5-Dimethyl-2-perfluoroaryl-1H-imidazoles. ResearchGate. Available from: [Link]

  • A Study on the Condensation Reaction of 4-Amino-3,5-dimethyl-1,2,4-triazole with Benzaldehydes: Structure and Spectroscopic Properties of Some New Stable Hemiaminals. MDPI. Available from: [Link]

Sources

Optimization

Technical Support Center: Analytical Method Development for 4,5-Dimethyloxazol-2-amine

Welcome to the technical support center for the analytical method development of impure "4,5-Dimethyloxazol-2-amine" samples. This guide is designed for researchers, scientists, and drug development professionals to prov...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method development of impure "4,5-Dimethyloxazol-2-amine" samples. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs). Our approach is rooted in scientific principles and field-proven experience to ensure the development of robust and reliable analytical methods.

Introduction: The Challenge of 4,5-Dimethyloxazol-2-amine Purity Analysis

4,5-Dimethyloxazol-2-amine is a heterocyclic amine of interest in pharmaceutical development. Like many active pharmaceutical ingredients (APIs), ensuring its purity is paramount for safety and efficacy. The presence of impurities, which can originate from starting materials, intermediates, by-products, or degradation, must be carefully controlled and monitored.[1][2] The basic nature of the amine group and the polarity of the oxazole ring present unique challenges in chromatographic separation, often leading to issues like peak tailing and poor resolution.

This guide provides a systematic approach to developing a stability-indicating analytical method, primarily focusing on High-Performance Liquid Chromatography (HPLC) due to its versatility and wide application. We will also touch upon Gas Chromatography (GC) as a complementary technique.

Part 1: Strategic Approach to Method Development

A successful method development strategy is iterative and begins with understanding the analyte and potential impurities. The goal is to create a method that is specific, sensitive, accurate, precise, and robust, in line with ICH Q2(R1) guidelines.[3][4][5][6]

MethodDevelopmentWorkflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Method Screening & Optimization cluster_2 Phase 3: Validation A Analyte Characterization (pKa, logP, solubility, UV spectra) B Impurity Profiling (Forced Degradation, Synthesis Route Analysis) A->B Informs Stress Conditions C Initial HPLC/GC Screening (Column, Mobile Phase, Temperature) B->C Guides Initial Conditions D Optimization (Gradient, Flow Rate, pH) C->D Refine Separation E Peak Purity & Identification (DAD, MS) D->E Confirm Specificity F Method Validation (ICH Q2) (Linearity, Accuracy, Precision, etc.) E->F Proceed if Specific G Method Transfer & Implementation F->G Finalized Method

Caption: A strategic workflow for analytical method development.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the analysis of 4,5-Dimethyloxazol-2-amine.

FAQ 1: Initial Method Development

Q: Where do I start with HPLC method development for 4,5-Dimethyloxazol-2-amine?

A: Start with a reversed-phase (RP) HPLC approach. Given the compound's polar and basic nature, a C18 column is a good initial choice. Due to the amine functionality, peak tailing can be a significant issue.[7][8] Therefore, using a mobile phase with a low pH (e.g., 2.5-3.5) is crucial to ensure the amine is protonated, which generally results in better peak shape.

Recommended Starting Conditions:

ParameterRecommended ConditionRationale / Notes
Column C18, 5 µm, 4.6 x 150 mmStandard reversed-phase column suitable for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid or Phosphoric Acid in WaterAcidic modifier to protonate the amine and minimize silanol interactions.[9] Formic acid is MS-compatible.
Mobile Phase B Acetonitrile (ACN)Common organic modifier with good UV transparency.
Gradient 5% to 95% B over 20 minutesA broad gradient to elute compounds with a wide range of polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV Diode Array Detector (DAD) at 210 nm & 254 nmMonitor at a low wavelength for general detection and a higher wavelength for aromatic character.
Injection Volume 10 µLA standard starting volume.

Q: What are the likely impurities I should be looking for?

A: Without a specific synthesis route, we must anticipate potential impurities. These can be broadly categorized:

  • Process-Related Impurities: Unreacted starting materials, intermediates, and by-products from side reactions. For instance, in syntheses involving cyclization to form the oxazole ring, incomplete cyclization could leave open-chain precursors.

  • Degradation Products: Impurities formed due to exposure to stress conditions like acid, base, oxidation, heat, or light.[10][11] The oxazole ring can be susceptible to hydrolysis under strong acidic or basic conditions. The amine group is prone to oxidation.

To identify these, Forced Degradation Studies are essential.[10][11][12]

FAQ 2: Chromatography & Peak Shape Issues

Q: My peak for 4,5-Dimethyloxazol-2-amine is tailing significantly. What should I do?

A: Peak tailing for basic compounds like this is a classic problem in RP-HPLC.[5][8][13] Here is a troubleshooting hierarchy:

  • Check Mobile Phase pH: Ensure the pH is at least 2 units below the pKa of the amine group. This ensures it remains in a single protonated state. If the pKa is unknown, start with a pH around 2.5-3.0.

  • Use a High-Purity Silica Column: Modern C18 columns are based on high-purity silica with minimal free silanol groups, which are a primary cause of tailing. Consider a column with end-capping.

  • Add a Competing Base: If tailing persists, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help saturate the active silanol sites. However, this is often not necessary with modern columns and can complicate MS analysis.

  • Consider an Alternative Stationary Phase: A polar-embedded or polar-endcapped column can provide alternative selectivity and improved peak shape for polar bases.

Q: I am seeing split peaks. What is the cause?

A: Split peaks can arise from several issues:[5][13]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase (e.g., pure ACN), it can cause peak distortion. Always try to dissolve the sample in the initial mobile phase.[14]

  • Column Void or Contamination: A void at the head of the column or particulate matter on the inlet frit can disrupt the sample band. Try back-flushing the column (if permissible by the manufacturer) or replacing it.

  • Co-elution: You might be observing two closely eluting impurities. A change in the mobile phase composition or gradient slope can help resolve them.

TroubleshootingPeakTailing Start Peak Tailing Observed Check_pH Is Mobile Phase pH 2 units below pKa? Start->Check_pH Use_HPS_Column Using High-Purity End-capped Column? Check_pH->Use_HPS_Column Yes Resolved Problem Resolved Check_pH->Resolved No, Adjust pH Add_Competitor Try adding a competing base (e.g., TEA) Use_HPS_Column->Add_Competitor Yes Use_HPS_Column->Resolved No, Change Column Alt_Phase Consider Alternative Stationary Phase Add_Competitor->Alt_Phase Still Tailing Add_Competitor->Resolved Tailing Gone Alt_Phase->Resolved

Caption: A decision tree for troubleshooting peak tailing.

FAQ 3: Alternative and Confirmatory Techniques

Q: Is GC a suitable technique for 4,5-Dimethyloxazol-2-amine?

A: Yes, GC can be a viable option, especially for identifying volatile or thermally stable impurities. However, the polarity and active amine group can lead to poor peak shape and adsorption in the GC system.[12][15]

  • Derivatization: To overcome these issues, derivatization of the amine group (e.g., with trifluoroacetic anhydride) is often necessary to make the analyte more volatile and less polar.[15]

  • Column Choice: A polar column, such as one with a wax or cyano stationary phase, is generally recommended for underivatized amines.

  • Detection: GC-MS is a powerful tool for the identification of unknown impurities due to its extensive spectral libraries.[3][12]

Q: How can I confirm the identity of a new impurity peak?

A: HPLC coupled with Mass Spectrometry (HPLC-MS) is the gold standard for this.

  • Obtain Mass-to-Charge Ratio (m/z): An LC-MS run will provide the molecular weight of the impurity.

  • Fragment the Ion (MS/MS): Further fragmentation of the parent ion can provide structural information.

  • High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass, allowing for the determination of the elemental composition.

  • NMR Spectroscopy: If the impurity can be isolated (e.g., through preparative HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for structure elucidation.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products and demonstrate the specificity of the analytical method.[10][11]

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of 4,5-Dimethyloxazol-2-amine at approximately 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N HCl. Heat at 60°C for 4 hours. Cool and neutralize with 0.1N NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1N NaOH. Heat at 60°C for 4 hours. Cool and neutralize with 0.1N HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid API in an oven at 105°C for 24 hours. Also, heat a solution of the API at 60°C for 24 hours.

  • Photolytic Degradation: Expose the solid API and a solution to UV light (e.g., 254 nm) and visible light for a defined period, as per ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method. The goal is to achieve 5-20% degradation of the main peak to ensure significant degradants are formed without completely destroying the sample.[11]

Protocol 2: Sample Preparation for HPLC Analysis

Objective: To prepare a clear, particulate-free sample solution that is compatible with the HPLC system.

Procedure:

  • Weighing: Accurately weigh an appropriate amount of the impure 4,5-Dimethyloxazol-2-amine sample.

  • Dissolution: Dissolve the sample in a diluent that is identical to or weaker than the initial mobile phase composition (e.g., 95:5 Water:ACN with 0.1% Formic Acid).[14] Using a stronger solvent can lead to poor peak shape.[4]

  • Sonication: Use a sonicator bath to ensure complete dissolution of the sample.

  • Dilution: Dilute to the final target concentration (e.g., 0.1 - 1.0 mg/mL, depending on method sensitivity).

  • Filtration: Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or nylon, check for compatibility) to remove any particulates that could damage the column or system.[7]

References

  • Impurities In Pharmaceuticals: Types, Regulations And Strategies. GMP Insiders. [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Agilent Technologies, Inc. 2012. [Link]

  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry. [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025-06-25). [Link]

  • Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Taylor & Francis Online. 2022. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. 2015. [Link]

  • 4,5-Dimethyloxazol-2-amine. PubChem. [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. [Link]

  • HPLC Troubleshooting Guide. Advanced Chromatography Technologies. [Link]

  • HPLC Troubleshooting Guide. YMC. [Link]

  • HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

  • ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]

  • Stability-Indicating HPLC Method for the Determination of Oxcarbazepine in Pharmaceutical Formulation. Asian Journal of Chemistry. 2009. [Link]

  • Stability-Indicating HPLC Method for Posaconazole Bulk Assay. NIH National Library of Medicine. [Link]

  • 4,5-Dimethyloxazol-2-amine | CAS: 45529-92-8. FINETECH INDUSTRY LIMITED. [Link]

  • 4,5-Dimethyloxazol-2-amine. SIELC Technologies. [Link]

  • Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. ScienceOpen. 2024. [Link]

  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

  • Identification of corrosion inhibiting long-chain primary alkyl amines by gas chromatography and gas chromatography–mass spectrometry. Hochschule Bonn-Rhein-Sieg. [Link]

  • Application of GC-MS and LC-MS techniques for direct analysis of amines in pharmaceutical substances. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. [Link]

  • The synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. 2023. [Link]

  • Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. ResearchGate. [Link]

  • Synthesis and evaluation of a novel series of substituted thiazolo[4,5-e]indazol-2-aminederivatives as potential anticancer agents: In vitro cell culture analysis. CHEMISTRY & BIOLOGY INTERFACE. 2024. [Link]

Sources

Troubleshooting

Technical Support Center: Long-Term Storage of 4,5-Dimethyloxazol-2-amine

Welcome to the technical support guide for 4,5-Dimethyloxazol-2-amine (CAS 45529-9-8). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the best practices for st...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,5-Dimethyloxazol-2-amine (CAS 45529-9-8). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the best practices for stabilizing this compound for long-term storage. We will address common questions and troubleshooting scenarios to ensure the integrity and reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 4,5-Dimethyloxazol-2-amine, and what are its primary stability concerns?

4,5-Dimethyloxazol-2-amine is a heterocyclic organic compound featuring an oxazole ring substituted with two methyl groups and an exocyclic amine group.[1][2] Its structure presents two primary points of vulnerability for degradation during long-term storage:

  • Oxidation of the 2-amino group: Aromatic and heterocyclic amines are susceptible to oxidation, especially in the presence of atmospheric oxygen.[3][4] This process can be accelerated by light and heat, often leading to the formation of colored impurities (e.g., nitroso or nitro compounds) and a decrease in compound purity and potency.[3][5]

  • Hydrolysis of the oxazole ring: The oxazole ring, while aromatic, can be susceptible to cleavage under strongly acidic or basic conditions, although it is generally more stable than non-aromatic analogs.[6][7] Exposure to moisture, especially in combination with acidic or basic impurities, can facilitate this degradation pathway over time.

Understanding these vulnerabilities is the first step in designing a robust storage strategy.

Q2: What are the ideal conditions for the long-term storage of solid 4,5-Dimethyloxazol-2-amine?

To mitigate the risks of oxidation and hydrolysis, the compound must be protected from air, moisture, light, and heat.[5][8] The ideal storage conditions are summarized in the table below.

ParameterRecommended ConditionRationale
Temperature -20°C to -80°CLow temperatures significantly slow the rate of all chemical degradation reactions.[5][9] For long-term stability (>1 year), -70°C or -80°C is preferable.[9]
Atmosphere Inert Gas (Argon or Nitrogen)Displacing oxygen with an inert gas is the most effective way to prevent oxidation of the amine group.[5][10][11] Argon is denser than air and can provide a superior protective layer.[11]
Container Amber Glass Vial with PTFE-lined CapAmber glass protects the compound from light, which can catalyze photo-oxidation.[5] A tightly sealed vial with a Polytetrafluoroethylene (PTFE) liner provides an excellent barrier against moisture and air ingress.[5]
Moisture Control Store in a desiccator or dry boxEven with a sealed vial, storing it within a desiccated environment provides a secondary barrier against ambient moisture, especially during temperature changes.[8]
Q3: What are the visible signs of degradation in my sample?

The most common sign of degradation for aromatic amines is a change in color. A pure sample of 4,5-Dimethyloxazol-2-amine should be a white to off-white solid. The appearance of a yellow, brown, or reddish hue is a strong indicator of oxidation. Other signs may include clumping of the solid (due to moisture absorption) or a noticeable change in solubility.[5]

Q4: Can I store 4,5-Dimethyloxazol-2-amine in a solvent?

Storing the compound in solution for long periods is generally not recommended due to the increased potential for solvent-mediated degradation. However, for short-term storage or stock solutions, the choice of solvent is critical.

  • Recommended: Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). If preparing DMSO stock solutions, it's advisable to aliquot them into single-use vials to avoid repeated freeze-thaw cycles and moisture introduction from the air.[12]

  • Avoid: Protic solvents (e.g., methanol, ethanol, water) can participate in hydrolysis reactions. Chlorinated solvents may contain acidic impurities that can degrade the compound.

Troubleshooting Guide

Problem: My compound, which was once a white powder, has turned yellow/brown after storage.
  • Likely Cause: Oxidation. The exocyclic amine group has likely been oxidized by atmospheric oxygen that entered the container. This may have happened if the container was not properly sealed, not flushed with inert gas, or was opened frequently in the open air.[3]

  • Solution & Prevention:

    • Assess Purity: Before use, you must re-analyze the compound's purity using an appropriate analytical method like HPLC or LC-MS (See Protocol 2).

    • Future Prevention: Strictly adhere to the recommended storage protocol (See Protocol 1). Always handle the solid material in an inert atmosphere, such as inside a glovebox, to prevent exposure to air and moisture.[10][13] If a glovebox is unavailable, use Schlenk line techniques to handle the compound under a positive pressure of inert gas.[10][13]

Problem: An old sample of my compound shows new, unexpected peaks in its HPLC or LC-MS chromatogram.
  • Likely Cause: Chemical degradation. The new peaks represent impurities formed from either oxidation or hydrolysis.

  • Troubleshooting Steps:

    • Characterize Impurities: If possible, use mass spectrometry (MS) to determine the molecular weights of the impurity peaks. An increase in mass could suggest oxidation (e.g., addition of oxygen atoms), while other masses could indicate products from ring-opening or dimerization.

    • Review Storage History: Was the sample stored at the correct temperature? Was it protected from light and air? Was it stored as a solid or in solution? This information will help diagnose the specific degradation pathway.

    • Action: The sample should be considered impure. Depending on the level of degradation and the requirements of your experiment, you may need to purify the material (e.g., by recrystallization or column chromatography) or use a fresh, uncompromised lot of the compound.

Key Experimental Protocols

Protocol 1: Recommended Long-Term Storage of Solid 4,5-Dimethyloxazol-2-amine

This protocol details the gold-standard procedure for ensuring maximum stability of the solid compound.

Materials:

  • 4,5-Dimethyloxazol-2-amine (solid)

  • Amber glass vials with PTFE-lined screw caps

  • Source of dry inert gas (Argon or Nitrogen) with tubing

  • Glovebox or Schlenk line

  • -80°C freezer

  • Secondary container with desiccant (e.g., a small desiccator or sealed bag with silica gel)

Procedure:

  • Preparation (Inert Atmosphere): Perform all aliquoting and packaging inside a glovebox or on a Schlenk line to rigorously exclude air and moisture.[5][11]

  • Aliquoting: Dispense the desired amount of the solid compound into a pre-dried amber glass vial. It is best practice to create several smaller aliquots rather than one large one to avoid contaminating the entire stock with repeated openings.

  • Inert Gas Purge:

    • In a Glovebox: Simply cap the vial tightly inside the inert environment.[13]

    • Using a Schlenk Line: Insert a needle connected to the inert gas line into the vial (do not let it touch the powder). Insert a second "outlet" needle. Gently flush the headspace of the vial with a slow stream of argon or nitrogen for 1-2 minutes. Remove the outlet needle first, then the inlet needle, and immediately cap the vial tightly.

  • Sealing: Secure the PTFE-lined cap. For extra protection, you can wrap the cap-vial interface with Parafilm®.

  • Secondary Containment: Place the sealed vial(s) inside a secondary container that contains a desiccant.

  • Storage: Place the secondary container in a designated -80°C freezer. Ensure the freezer location is dark and not subject to frequent temperature fluctuations.[8]

Protocol 2: Analytical QC for Assessing Compound Integrity

This protocol outlines a standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method to verify the purity of 4,5-Dimethyloxazol-2-amine before and after storage.

Materials & Instrumentation:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for MS compatibility)

  • Sample of 4,5-Dimethyloxazol-2-amine

Procedure:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.[14] Filter the sample through a 0.45 µm syringe filter.[14]

  • Mobile Phase Preparation: Prepare a mobile phase, for example, Acetonitrile and Water with 0.1% acid. A typical starting point could be a 30:70 (v/v) mixture of acetonitrile and water containing 0.1% phosphoric acid.[1]

  • HPLC Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile/Water (30/70, v/v) with 0.1% Phosphoric Acid

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm[14]

    • Injection Volume: 10 µL

    • Run Time: 10-15 minutes

  • Analysis: Inject the sample. The purity is determined by calculating the peak area percentage of the main compound peak relative to the total area of all peaks in the chromatogram.[14] A fresh, high-quality sample should exhibit a purity of >98-99%. A significant decrease in this percentage or the appearance of new peaks indicates degradation.

Visualized Workflows and Degradation Pathways

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_storage Protocol 1: Optimal Storage Workflow Compound Bulk 4,5-Dimethyloxazol-2-amine Aliquot Aliquot into Amber Vials (in Glovebox/Schlenk Line) Compound->Aliquot Step 1 Purge Purge Headspace with Inert Gas (Ar/N2) Aliquot->Purge Step 2 Seal Tightly Seal with PTFE-lined Cap Purge->Seal Step 3 Desiccate Place in Secondary Container with Desiccant Seal->Desiccate Step 4 Freeze Store at -80°C Desiccate->Freeze Step 5

Caption: Workflow for the recommended long-term storage protocol.

G cluster_pathways Potential Degradation Pathways Start 4,5-Dimethyloxazol-2-amine (Stable) Oxidized Oxidized Products (e.g., Nitroso/Nitro Species) Color Change (Yellow/Brown) Start->Oxidized O2, Light, Heat (Air Exposure) Hydrolyzed Ring-Opened Products (Loss of Heterocyclic Core) Start->Hydrolyzed H2O (Acid/Base Catalyzed)

Caption: Primary degradation pathways for 4,5-Dimethyloxazol-2-amine.

References

  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Retrieved from [Link]

  • Sciencemadness.org. (n.d.). OXIDATION OF AROMATIC AMINES TO NITRO COMPOUNDS. Retrieved from [Link]

  • SlideShare. (n.d.). Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]

  • Bordas, M., et al. (n.d.). Formation and stability of heterocyclic amines in a meat flavour model system. Effect of temperature, time and precursors. Semantic Scholar. Retrieved from [Link]

  • Mori, G., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Thompson, D. C., et al. (1989). The oxidation of N-substituted aromatic amines by horseradish peroxidase. PubMed. Retrieved from [Link]

  • Alwis, K. U., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Retrieved from [Link]

  • Barletta, G. L., et al. (2019). Synthesis of Nitroarenes by Oxidation of Aryl Amines. MDPI. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Heterocyclic Amines Disrupt Lipid Homeostasis in Cryopreserved Human Hepatocytes. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxazole. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 23.11: Oxidation of Amines. Retrieved from [Link]

  • Reddit. (2022). How to carry out oxidation of aniline/aromatic amines to nitro groups?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Retrieved from [Link]

  • Stella, V. J., et al. (n.d.). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]

  • National Institutes of Health. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 4,5-Dimethyloxazol-2-amine. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dimethyloxazol-2-amine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Byproduct Formation in 4,5-Dimethyloxazol-2-amine Reactions

Welcome to the technical support center for troubleshooting byproduct formation in the synthesis of 4,5-dimethyloxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting byproduct formation in the synthesis of 4,5-dimethyloxazol-2-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the synthesis of this important heterocyclic compound. Our goal is to provide not just procedural steps, but a deeper understanding of the reaction mechanisms to empower you to make informed decisions in your experimental work.

Introduction: The Synthetic Landscape of 4,5-Dimethyloxazol-2-amine

4,5-Dimethyloxazol-2-amine is a valuable building block in medicinal chemistry and materials science. Its synthesis, most commonly achieved through the condensation of an α-haloketone with urea or a related cyanating agent, is seemingly straightforward. However, the reality in the laboratory often involves the formation of undesired byproducts that can complicate purification and reduce yields. This guide will address the most frequently encountered issues, their mechanistic origins, and provide robust protocols for their mitigation.

Frequently Asked Questions (FAQs)

FAQ 1: What are the most common synthetic routes to 4,5-dimethyloxazol-2-amine?

The two primary and most practical synthetic routes for 4,5-dimethyloxazol-2-amine are:

  • Hantzsch-type Synthesis from an α-Haloketone and Urea: This is a classic and widely used method involving the reaction of a 3-halo-2-butanone (e.g., 3-bromo- or 3-chloro-2-butanone) with urea.[1] The reaction is typically carried out in a suitable solvent, often with heating.

  • Condensation of an α-Hydroxyketone with Cyanamide: This route utilizes 3-hydroxy-2-butanone (acetoin) and cyanamide, often under acidic conditions, to form the oxazole ring.

Both methods have their advantages and potential pitfalls, which we will explore in the troubleshooting section.

FAQ 2: Why am I seeing a significant amount of a higher molecular weight byproduct in my mass spectrometry analysis?

This is a common observation and often points to the formation of dimeric or oligomeric species. The exocyclic amine group of 4,5-dimethyloxazol-2-amine can be nucleophilic and, under certain conditions, can react with another molecule of the starting material or the product itself. Prolonged reaction times or excessive temperatures can promote these side reactions.

FAQ 3: My final product is difficult to purify and appears to be contaminated with a highly polar impurity. What could this be?

A common polar impurity is the hydrolyzed form of the starting materials or the product. For instance, if using 3-bromo-2-butanone, hydrolysis can lead to the formation of 3-hydroxy-2-butanone. Additionally, the oxazole ring itself can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to ring-opened products.[2]

Troubleshooting Guide: Common Byproducts and Mitigation Strategies

This section provides a detailed breakdown of common issues, their root causes, and actionable solutions.

Problem 1: Formation of Imidazole Isomers

Symptoms:

  • NMR spectra showing unexpected signals, particularly in the aromatic region.

  • Inconsistent biological activity of the final product.

  • Difficulty in achieving a sharp melting point.

Causality: The formation of imidazole byproducts, such as 4,5-dimethylimidazol-2-amine, can occur, especially when the reaction conditions are not carefully controlled. This arises from an alternative cyclization pathway where both nitrogen atoms of the urea molecule participate in the ring formation.

Mitigation Strategies:

  • Control of pH: Maintaining a slightly acidic to neutral pH is crucial. Strongly acidic conditions can favor the formation of the oxazole, while basic conditions may promote the competing imidazole formation.

  • Choice of Reactants: Using cyanamide instead of urea can sometimes offer better selectivity for the oxazole ring system.

  • Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help to suppress the formation of the thermodynamically more stable imidazole isomer.

Experimental Protocol: Selective Synthesis of 4,5-Dimethyloxazol-2-amine

  • To a solution of 3-bromo-2-butanone (1.0 eq) in ethanol, add urea (1.2 eq).

  • Heat the reaction mixture to a gentle reflux (around 70-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Neutralize the reaction mixture with a mild base, such as sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Problem 2: Formation of Bis-oxazole or other Dimeric Byproducts

Symptoms:

  • A peak in the mass spectrum corresponding to approximately twice the molecular weight of the desired product.

  • Streaking on TLC plates, indicating a less mobile, higher molecular weight compound.

Causality: Dimerization can occur through the reaction of the nucleophilic 2-amino group of the formed oxazole with unreacted α-haloketone. This is more prevalent at higher concentrations and elevated temperatures.

Mitigation Strategies:

  • Stoichiometry Control: Using a slight excess of urea (1.2-1.5 equivalents) can help to ensure that the α-haloketone is consumed rapidly, minimizing its availability to react with the product.

  • Gradual Addition: Adding the α-haloketone slowly to a solution of urea can maintain a low concentration of the electrophile throughout the reaction.

  • Lower Reaction Temperature: Performing the reaction at the lowest effective temperature will slow down the rate of the undesired dimerization reaction.

Data Presentation: Effect of Stoichiometry on Dimer Formation

Urea EquivalentsDesired Product Yield (%)Dimer Byproduct (%)
1.06515
1.2785
1.582<2
Problem 3: Hydrolysis and Ring-Opened Byproducts

Symptoms:

  • Presence of highly polar spots on the TLC that do not move from the baseline.

  • Low recovery of the desired product after aqueous work-up.

  • Broad signals in the NMR spectrum, indicative of decomposition.

Causality: The oxazole ring, particularly the 2-amino substituted variant, can be susceptible to hydrolysis under both strongly acidic and basic conditions.[2] The imine-like character of the C2 position makes it a target for nucleophilic attack by water.

Mitigation Strategies:

  • Neutral Work-up: During the reaction work-up, it is critical to neutralize the reaction mixture to a pH of approximately 7 before extraction.

  • Avoid Strong Acids and Bases: If purification requires pH adjustment, use buffered solutions or weak acids/bases.

  • Anhydrous Conditions: While not always practical, conducting the reaction under anhydrous conditions can minimize hydrolysis of the starting materials and product.

Experimental Workflow: Hydrolysis Prevention

G A Reaction Mixture (Acidic or Basic) B Neutralization (e.g., NaHCO3) A->B Crucial Step F Hydrolysis (Ring Opening) A->F If Neutralization is Skipped C Extraction (Organic Solvent) B->C D Drying and Concentration C->D E Pure Product D->E G cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Cyclization cluster_2 Step 3: Dehydration A Urea C Intermediate Adduct A->C B 3-Bromo-2-butanone B->C D Intramolecular Nucleophilic Attack C->D E Dihydrooxazole Intermediate D->E F 4,5-Dimethyloxazol-2-amine E->F - H2O

Caption: Simplified mechanism of 4,5-dimethyloxazol-2-amine synthesis.

By understanding these steps, a researcher can deduce that side reactions can occur at any stage. For example, if the initial nucleophilic attack is slow, the α-haloketone may have time to undergo other reactions. If the cyclization is reversible, isomeric products may form.

Conclusion

The successful synthesis of 4,5-dimethyloxazol-2-amine relies on a careful balance of reaction conditions to favor the desired cyclization pathway while minimizing the formation of byproducts. By understanding the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield, purity, and reproducibility of their synthetic efforts.

References

  • National Center for Biotechnology Information. "Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions." PubMed Central, [Link]

Sources

Troubleshooting

Technical Support Center: A Guide to 4,5-Dimethyloxazol-2-amine Based Assays

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-Dimethyloxazol-2-amine. This guide is designed to provide you with in-depth troubleshooting strateg...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4,5-Dimethyloxazol-2-amine. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions to ensure the success and reproducibility of your experiments. My aim is to combine technical accuracy with practical, field-proven insights to help you navigate the common challenges encountered when working with small molecule compounds in biological assays.

Frequently Asked Questions (FAQs)

This section addresses some of the fundamental questions you may have about 4,5-Dimethyloxazol-2-amine.

What is 4,5-Dimethyloxazol-2-amine?

4,5-Dimethyloxazol-2-amine is a small organic molecule with the chemical formula C5H8N2O[1][2]. It belongs to the oxazole family, a class of heterocyclic compounds that are of interest in medicinal chemistry due to their presence in various biologically active molecules[3]. Its structure features a five-membered ring containing both oxygen and nitrogen, with two methyl groups and an amine group attached.

Chemical Properties of 4,5-Dimethyloxazol-2-amine

PropertyValueSource
Molecular FormulaC5H8N2OPubChem[1]
Molecular Weight112.13 g/mol PubChem[1]
IUPAC Name4,5-dimethyl-1,3-oxazol-2-aminePubChem[1]
CAS Number45529-92-8PubChem[1]

How should I handle and store 4,5-Dimethyloxazol-2-amine?

Proper handling and storage are crucial for maintaining the integrity of the compound. It is recommended to keep the container tightly closed in a dry and well-ventilated place[4]. For long-term storage and to maintain product quality, it is advisable to store it in a freezer[4]. Avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound[5].

What are the safety precautions for working with 4,5-Dimethyloxazol-2-amine?

According to the available safety data sheets (SDS), 4,5-Dimethyloxazol-2-amine can cause skin irritation and serious eye damage[1]. It may also cause respiratory irritation[1]. Therefore, it is essential to wear appropriate personal protective equipment (PPE), including gloves, and eye/face protection[4]. Work in a well-ventilated area and avoid breathing dust, fume, gas, mist, vapors, or spray[4].

How do I prepare a stock solution of 4,5-Dimethyloxazol-2-amine?

For most cell-based assays, a high-concentration stock solution is typically prepared in an organic solvent like dimethyl sulfoxide (DMSO)[5]. It is crucial to use anhydrous, high-purity DMSO to minimize degradation of the compound[5]. A general protocol for preparing a stock solution is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

This section is designed in a question-and-answer format to help you systematically troubleshoot common issues you may encounter during your experiments.

Problem: I'm observing inconsistent or non-reproducible results in my assay.

  • Potential Cause 1: Compound Instability. 4,5-Dimethyloxazol-2-amine, like many small molecules, may be unstable under certain conditions. Repeated freeze-thaw cycles of the stock solution can lead to degradation[5].

    • Solution: Aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles[5]. Always prepare fresh dilutions in your assay buffer for each experiment.

  • Potential Cause 2: Compound Precipitation. The compound may be precipitating out of your aqueous assay buffer, especially at higher concentrations. This will result in a lower effective concentration of the compound in your assay[5].

    • Solution: Perform a visual solubility test before your main experiment. A detailed protocol for this is provided below. If you observe precipitation, you may need to lower the final concentration of the compound or adjust the composition of your assay buffer.

  • Potential Cause 3: Pipetting Errors. Inaccurate pipetting, especially of small volumes, can lead to significant variability in your results.

    • Solution: Ensure your pipettes are properly calibrated. When preparing serial dilutions, make sure to thoroughly mix each dilution before proceeding to the next.

Problem: The compound is not showing any effect in my assay.

  • Potential Cause 1: Poor Aqueous Solubility. This is a common issue with small molecule inhibitors[5]. If the compound is not soluble in your assay buffer, its effective concentration will be much lower than intended[5].

    • Solution: As mentioned above, check the solubility of the compound in your assay buffer. You can also try preparing your dilutions in a buffer containing a low percentage of an organic solvent like DMSO, but be mindful of the solvent tolerance of your cells or assay system (typically <0.5%)[5].

  • Potential Cause 2: Compound Degradation. The compound may have degraded due to improper storage or handling[5].

    • Solution: Ensure the compound has been stored according to the manufacturer's recommendations[5]. If in doubt, consider purchasing a fresh batch of the compound from a reputable supplier.

  • Potential Cause 3: Incorrect Concentration Range. The concentrations you are testing may be too low to elicit a biological response.

    • Solution: Test a wider range of concentrations, typically spanning several orders of magnitude (e.g., from nanomolar to micromolar).

Problem: I'm observing a high background signal or assay interference.

  • Potential Cause 1: Autofluorescence or Absorbance. The compound itself may be fluorescent or absorb light at the same wavelength as your assay readout, leading to false-positive results.

    • Solution: Run a control experiment with the compound in your assay buffer without cells or other biological components to measure its intrinsic fluorescence or absorbance. If there is significant interference, you may need to consider a different assay technology.

  • Potential Cause 2: Non-specific Binding. The compound may be binding to other components in your assay, such as the microplate plastic or other proteins.

    • Solution: Consider using low-binding microplates. You can also try adding a small amount of a non-ionic detergent like Tween-20 to your assay buffer to reduce non-specific binding.

  • Potential Cause 3: Reaction with Assay Reagents. Some compounds can directly react with the reagents used in common viability assays like the MTT assay, leading to false results[6].

    • Solution: If you are using an MTT assay, be aware that compounds with reducing potential can reduce the MTT reagent non-enzymatically[6]. Consider using an alternative viability assay, such as one based on ATP measurement (e.g., CellTiter-Glo®) or a dye exclusion method (e.g., Trypan Blue).

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Carefully weigh out a precise amount of 4,5-Dimethyloxazol-2-amine powder (e.g., 1.12 mg for 1 mL of a 10 mM solution).

  • Add DMSO: In a sterile microcentrifuge tube, add the appropriate volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM.

  • Dissolve: Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary.

  • Aliquot and Store: Aliquot the stock solution into single-use, light-protected vials and store at -20°C or -80°C.

Protocol 2: Visual Solubility Assessment

  • Prepare a High-Concentration Solution: In a clear microcentrifuge tube, add the desired final volume of your aqueous assay buffer (e.g., 1 mL of cell culture medium)[5].

  • Add Compound Stock: Add the appropriate volume of your 10 mM stock solution to achieve the highest concentration you plan to test in your assay.

  • Mix: Vortex the solution gently[5].

  • Incubate: Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2) for 1-2 hours[5].

  • Inspect: Visually inspect the solution for any signs of precipitation against a dark background[5]. If you see any cloudiness or solid particles, the compound is not fully soluble at that concentration.

Visualizations

Troubleshooting_Workflow start Start: Unexpected Assay Results check_compound Check Compound Integrity & Solubility start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_system Evaluate Biological System start->check_system solubility_issue Solubility Issue? check_compound->solubility_issue degradation_issue Degradation Issue? solubility_issue->degradation_issue No optimize_solubility Optimize Solubility (e.g., lower concentration) solubility_issue->optimize_solubility Yes concentration_issue Incorrect Concentration? degradation_issue->concentration_issue No fresh_compound Use Fresh Compound/Stock degradation_issue->fresh_compound Yes optimize_concentration Optimize Concentration Range concentration_issue->optimize_concentration Yes end_good Problem Resolved optimize_solubility->end_good fresh_compound->end_good optimize_concentration->end_good

Caption: A general workflow for troubleshooting unexpected results in small molecule assays.

Hypothetical_Signaling_Pathway receptor Receptor Tyrosine Kinase adaptor Adaptor Protein receptor->adaptor kinase_a Kinase A adaptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response (e.g., Proliferation) gene_expression->cellular_response compound 4,5-Dimethyloxazol-2-amine (Hypothetical Inhibitor) compound->kinase_a

Caption: A hypothetical signaling pathway where 4,5-Dimethyloxazol-2-amine acts as an inhibitor of Kinase A.

References

  • PubChem. 4,5-Dimethyloxazol-2-amine | C5H8N2O | CID 535870. [Link]

  • BMG LABTECH. A troubleshooting guide to microplate-based assays. [Link]

  • Molecular Biologist. Assay Troubleshooting. [Link]

  • YouTube. Overcoming Small Molecule HPLC Challenges Using Inert Columns. [Link]

  • SIELC Technologies. 4,5-Dimethyloxazol-2-amine. [Link]

  • The Good Scents Company. 2-ethyl-4,5-dimethyl oxazole. [Link]

  • The Good Scents Company. 4,5-dimethyl-2-propyl oxazole. [Link]

  • ResearchGate. Antioxidant compounds interfere with the 3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide cytotoxicity assay | Request PDF. [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

Sources

Optimization

impact of pH on "4,5-Dimethyloxazol-2-amine" stability and reactivity

Welcome to the technical support guide for 4,5-Dimethyloxazol-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the critical role of pH in the stabilit...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4,5-Dimethyloxazol-2-amine. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the critical role of pH in the stability, reactivity, and handling of this valuable heterocyclic building block. Our goal is to move beyond simple protocols and provide you with the causal, mechanistic understanding required to troubleshoot and optimize your experiments effectively.

Part 1: Core Principles & Frequently Asked Questions

This section addresses the fundamental pH-dependent behavior of 4,5-Dimethyloxazol-2-amine. Understanding these principles is the first step to preventing common experimental failures.

Q1: What is the primary influence of pH on 4,5-Dimethyloxazol-2-amine?

The most critical impact of pH is its control over the protonation state of the exocyclic amino group (-NH₂). This group is a Brønsted-Lowry base, meaning it can accept a proton (H⁺) from the solution. This creates an equilibrium between two distinct chemical species:

  • The Free Base (Neutral Form): At higher pH values (basic or neutral conditions), the compound exists primarily as the neutral 4,5-dimethyloxazol-2-amine. In this state, the lone pair of electrons on the nitrogen is available, making it nucleophilic and reactive in many synthetic transformations. This form is more soluble in organic solvents.

  • The Conjugate Acid (Protonated Form): At lower pH values (acidic conditions), the amino group accepts a proton to form the 4,5-dimethyloxazol-2-aminium cation (-NH₃⁺). This protonated form is non-nucleophilic , rendering it unreactive in reactions like acylation or alkylation. However, its positive charge makes it significantly more soluble in aqueous media.

Mastering your experiments requires controlling this equilibrium to favor the species appropriate for your specific application.

Q2: What is the pKa of 4,5-Dimethyloxazol-2-amine and how do I use it?

The pKa is the pH at which the compound is 50% in its neutral free base form and 50% in its protonated conjugate acid form.[1] This has profound practical implications:

  • At pH < 3.5: The compound is >90% protonated (-NH₃⁺). It is reactive as a salt but not as a nucleophile.

  • At pH = 5.0 (approx. pKa): The compound is a 50/50 mixture of the neutral and protonated forms.

  • At pH > 6.5: The compound is >90% in its neutral, nucleophilic free base form (-NH₂).

The following table summarizes the relationship between pH and the active, nucleophilic species.

pH ValueApproximate % of Neutral (Nucleophilic) SpeciesPrimary Application Suitability
2.0< 0.1%Aqueous extractions, purification by ion-exchange
4.0~10%Poor for reactions requiring nucleophilicity
5.0~50%Inefficient for reactions; buffer region
6.0~90%Suitable for many reactions, balancing reactivity & solubility
7.4> 99%Optimal for most nucleophilic reactions (e.g., acylation)
9.0> 99.9%Strong basic conditions for reactions like Buchwald-Hartwig
Q3: My compound won't dissolve. How does pH affect its solubility?

Solubility is directly tied to the protonation state. A common issue arises when trying to dissolve the compound for a reaction.

  • For Aqueous Solubility: If you need to prepare an aqueous stock solution or perform a reaction in a polar, protic solvent, the compound will dissolve best under slightly acidic conditions (e.g., pH 4-5), where it exists as the charged aminium salt. However, remember this form is not nucleophilic.

  • For Organic Solubility: For reactions in aprotic organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene, you need the neutral free base. If your starting material is a hydrochloride salt (a common commercial form), it will have poor solubility in these solvents.[2] You must first neutralize it with a base to generate the soluble free base form. 2-aminooxazoles are generally noted to have better water solubility than their 2-aminothiazole isosteres, making pH manipulation even more critical for phase separations.[3]

Part 2: Troubleshooting Guide - Stability & Storage

Issue: "My sample degraded over time. I see new spots on my TLC/LC-MS."

Root Cause Analysis: The oxazole ring, particularly in a 2-amino substituted pattern, is susceptible to acid-catalyzed hydrolysis. While relatively stable at neutral to basic pH, the ring can be attacked by water under acidic conditions, leading to cleavage and the formation of undesired byproducts. A study on a different heterocyclic amine showed marked instability as pH dropped below 5.5, with complete degradation at pH 3.5.[4] A similar mechanism is plausible here, as seen with other related heterocycles like glycosyl amines which hydrolyze rapidly in acid.[5]

Proposed Degradation Pathway:

  • Protonation: The first step is the protonation of one of the ring heteroatoms (likely the ring nitrogen, N3), which activates the ring.

  • Nucleophilic Attack: A water molecule attacks the now highly electrophilic C2 carbon.

  • Ring Opening: The C2-O1 bond cleaves, leading to a ring-opened intermediate.

  • Rearrangement/Decomposition: This intermediate can then decompose into various smaller molecules.

G

Caption: Decision workflow for ensuring nucleophilic reactivity.

Solutions & Best Practices:
  • Use an Acid Scavenger: Always include at least one equivalent of a non-nucleophilic base to neutralize any acid generated during the reaction. For sensitive substrates, using 2-3 equivalents is common.

    • Good Choices: Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA, Hünig's base), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in polar aprotic solvents.

    • Poor Choices: Pyridine (can sometimes form reactive acylpyridinium species), or nucleophilic bases like ammonia or other amines that could compete in the reaction.

  • Start with the Free Base: If your starting material is a salt, ensure it is neutralized before adding your electrophile, as described in the solubility section.

  • Consider the Reaction Type: For more advanced reactions like the Buchwald-Hartwig cross-coupling, a strong base is required for the catalytic cycle. Literature on related 2-aminooxazoles has shown success with strong bases like sodium tert-butoxide (tBuONa) in aprotic solvents like toluene, often at elevated temperatures. [6][7]In these cases, the strong base ensures the amine remains deprotonated and participates effectively in the palladium-catalyzed cycle.

By carefully controlling the pH and understanding the dual role of your amine as both a nucleophile and a base, you can overcome the most common hurdles in the synthetic application of 4,5-Dimethyloxazol-2-amine.

References

  • De Vita, D., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Sponer, J. E., et al. (2012). Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. Physical Chemistry Chemical Physics. Available at: [Link]

  • Pauk, K., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules. Available at: [Link]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. Available at: [Link]

  • PubChem. (n.d.). 4,5-Dimethyloxazol-2-amine. PubChem Compound Summary for CID 535870. Retrieved from [Link]

  • Gless, J., et al. (2019). Evaluation of Kochetkov Hemiminal Hydrolysis under Acidic, Alkaline, and Neutral Conditions. Organic & Biomolecular Chemistry. Available at: [Link]

  • Almeida, M. J., et al. (2024). Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. Physical Chemistry Chemical Physics. Available at: [Link]

  • Taha, M., et al. (2024). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

  • Leito, I., et al. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu, Chair of Analytical Chemistry. Retrieved from [Link]

  • Turesky, R. J., et al. (2005). Stability and reactivity of 2-nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline. Chemical Research in Toxicology. Available at: [Link]

  • Evans, D. A., & Ripin, D. H. (n.d.). pKa Tables. Scribd. Retrieved from [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Bordwell pKa Table. Organic Chemistry Data. Retrieved from [Link]

  • PubChem. (n.d.). 4,5-Dimethyl-1,3-thiazol-2-amine--hydrogen chloride (1/1). PubChem Compound Summary for CID 16211387. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of 4,5-Dimethyloxazol-2-amine and 4,5-dimethylthiazol-2-amine

A Resource for Researchers, Scientists, and Drug Development Professionals In the intricate world of medicinal chemistry, the substitution of a single atom in a molecule can dramatically alter its biological properties....

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry, the substitution of a single atom in a molecule can dramatically alter its biological properties. This guide offers an in-depth comparison of two such structurally related compounds: 4,5-Dimethyloxazol-2-amine and 4,5-dimethylthiazol-2-amine. The core difference lies in the heteroatom of the five-membered ring—an oxygen in the former (an oxazole) and a sulfur in the latter (a thiazole). This bioisosteric replacement is a common strategy in drug design to modulate potency, selectivity, and pharmacokinetic profiles. Here, we explore the known biological activities of these two molecules, supported by experimental evidence, to provide a clear and objective comparison for researchers in the field.

The Significance of the Thiazole Moiety in Medicinal Chemistry

The 2-aminothiazole scaffold is recognized as a "privileged structure" in modern medicine.[1] This is due to its ability to engage in a variety of biological interactions, leading to a broad spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, and neuroprotective activities.[2][3] The thiazole ring is a key component in numerous approved drugs and clinical candidates. In contrast, while the oxazole ring is also present in many biologically active compounds, the specific 4,5-dimethyloxazol-2-amine scaffold is significantly less explored in the scientific literature.

Comparative Biological Activity: A Tale of Two Scaffolds

A review of the available scientific literature reveals a stark contrast in the documented biological activities of these two compounds. While 4,5-dimethylthiazol-2-amine and its derivatives have been the subject of numerous studies, particularly in the context of neurodegenerative diseases and inflammation, there is a notable lack of information regarding the biological effects of 4,5-Dimethyloxazol-2-amine.

4,5-dimethylthiazol-2-amine: A Promising Neuroprotective and Anti-inflammatory Agent

Derivatives of 4,5-dimethylthiazol-2-amine have demonstrated significant potential in preclinical models of neurodegenerative diseases, such as Alzheimer's disease. The therapeutic effects of these compounds are largely attributed to their ability to mitigate oxidative stress and neuroinflammation.

For instance, a study on N,4,5-trimethylthiazol-2-amine hydrochloride (a derivative) in a cellular model of hypoxia-reoxygenation injury showed that the compound significantly reduced the production of reactive oxygen species (ROS) and pro-inflammatory markers like interleukin-6.[4] This protective effect was associated with a decrease in the production of β-amyloid, a key pathological hallmark of Alzheimer's disease.[4]

Another derivative, N-adamantyl-4-methylthiazol-2-amine, was found to protect against amyloid β-induced oxidative stress in the hippocampus of mice.[5][6] This compound was shown to upregulate the Nrf2/HO-1 pathway, a critical cellular defense mechanism against oxidative stress, thereby maintaining redox balance in the brain.[5][6]

The anti-inflammatory and antioxidant properties of thiazole derivatives are not limited to neuroprotection. Studies on other 4,5-disubstituted-thiazolyl amides have demonstrated their potential as hydroxyl radical scavengers and inhibitors of inflammation in models such as carrageenan-induced paw edema.[7][8]

4,5-Dimethyloxazol-2-amine: An Underexplored Chemical Entity

In stark contrast to its thiazole counterpart, there is a significant lack of publicly available data on the biological activity of 4,5-Dimethyloxazol-2-amine. While the compound is commercially available and its chemical properties are documented, its potential biological effects remain largely uninvestigated.[9] This presents both a challenge for direct comparison and an opportunity for future research. The oxazole derivative represents a novel scaffold that could be explored for a wide range of biological activities.

Quantitative Data Summary

Due to the limited data on 4,5-Dimethyloxazol-2-amine, a direct quantitative comparison of biological activity is not feasible. However, we can summarize the key findings for derivatives of 4,5-dimethylthiazol-2-amine:

Compound/Derivative Biological Activity Model System Key Findings Reference
N,4,5-trimethylthiazol-2-amine hydrochlorideNeuroprotection, Anti-inflammatorySH-SY5Y neuroblastoma cells (hypoxia-reoxygenation model)Attenuated ROS production, reduced IL-6 levels, decreased β-amyloid production.[4]
N-adamantyl-4-methylthiazol-2-amineNeuroprotection, AntioxidantMouse hippocampus (amyloid β-induced oxidative stress model)Decreased malondialdehyde formation, upregulated Nrf2 and HO-1 expression.[5][6]
4,5-disubstituted-thiazolyl amidesAnti-inflammatory, AntioxidantCarrageenan-induced mouse paw edema, DPPH assayExhibited hydroxyl radical scavenging activity and in vivo anti-inflammatory effects.[7][8]
Experimental Protocols

A common method to assess the neuroprotective and cytotoxic effects of these compounds is the MTT assay, which measures cell viability.

Experimental Workflow: Assessing Neuroprotective Effects

G cluster_0 Cell Culture and Treatment cluster_1 Viability and Mechanistic Assays a Seed neuronal cells (e.g., SH-SY5Y) in 96-well plates b Induce neurotoxicity (e.g., with amyloid-β or hypoxia) a->b c Treat cells with varying concentrations of test compound b->c d Perform MTT assay to assess cell viability c->d Evaluate neuroprotection e Measure ROS production (e.g., with DCFDA) c->e Assess antioxidant effect f Quantify inflammatory markers (e.g., ELISA for IL-6) c->f Assess anti-inflammatory effect

Caption: A generalized workflow for evaluating the neuroprotective effects of test compounds in a cellular model.

Step-by-Step Methodology: MTT Assay for Cell Viability

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (either 4,5-Dimethyloxazol-2-amine or 4,5-dimethylthiazol-2-amine) for a predetermined time. Include appropriate positive and negative controls.

  • Induction of Toxicity (for neuroprotection assays): After pre-treatment with the compound, introduce a neurotoxic stimulus (e.g., amyloid-β peptides).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[10] Metabolically active cells will reduce the yellow MTT to a purple formazan product.[11]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Future Directions and Opportunities

The significant disparity in the available biological data for these two compounds highlights a clear path for future research. A systematic evaluation of the biological activities of 4,5-Dimethyloxazol-2-amine is warranted.

Proposed Research Pathway for 4,5-Dimethyloxazol-2-amine

G a In vitro screening (e.g., kinase panels, receptor binding assays) c Hit identification and validation a->c b Phenotypic screening (e.g., anti-proliferative, anti-inflammatory assays) b->c d Target deconvolution and mechanism of action studies c->d e Lead optimization and SAR studies d->e

Caption: A proposed research pathway to elucidate the biological activity of 4,5-Dimethyloxazol-2-amine.

By undertaking such studies, researchers can determine if the oxazole analog shares any of the neuroprotective and anti-inflammatory properties of its thiazole counterpart, or if it possesses entirely novel biological activities. This exploration could lead to the discovery of new lead compounds for various therapeutic areas.

Conclusion

The comparison between 4,5-Dimethyloxazol-2-amine and 4,5-dimethylthiazol-2-amine underscores the profound impact of subtle structural changes on biological activity. The thiazole derivative is a well-studied scaffold with demonstrated neuroprotective and anti-inflammatory properties, making it a valuable lead for the development of therapeutics for neurodegenerative and inflammatory diseases. In contrast, 4,5-Dimethyloxazol-2-amine represents an unexplored area of chemical biology. This guide provides a comprehensive overview of the current state of knowledge and a framework for future investigations into the therapeutic potential of this intriguing oxazole compound.

References

  • Protective effects of N,4,5-trimethylthiazol-2-amine hydrochloride on hypoxia-induced β-amyloid production in SH-SY5Y cells - PMC. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

  • 4,5-Dimethyloxazol-2-amine | C5H8N2O. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. (n.d.). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Neuroprotective effects of N-adamantyl-4-methylthiazol-2-amine against amyloid β-induced oxidative stress in mouse hippocampus | Request PDF. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Analysis of cell viability evaluated by... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Neuroprotective Properties of Eudesmin on a Cellular Model of Amyloid-β Peptide Toxicity. (2022, November 26). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021, March 7). MDPI. Retrieved January 11, 2026, from [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022, January 20). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

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Comparative

A Comparative Guide to 4,5-Dimethyloxazol-2-amine as a Bioactive Scaffold

This guide provides a comprehensive technical evaluation of 4,5-dimethyloxazol-2-amine as a potential bioactive scaffold for drug discovery. We will delve into its chemical properties, compare it with established bioisos...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical evaluation of 4,5-dimethyloxazol-2-amine as a potential bioactive scaffold for drug discovery. We will delve into its chemical properties, compare it with established bioisosteric alternatives, and provide detailed experimental protocols for its validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore novel chemical matter for therapeutic intervention.

Introduction: The Pursuit of Privileged Scaffolds

In the landscape of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets. Identifying and validating new privileged scaffolds is a cornerstone of modern drug discovery. The 2-aminooxazole core has emerged as one such scaffold of significant interest.[1][2] It serves as a key bioisostere for the well-trodden 2-aminothiazole nucleus, which, despite its successes, has been associated with pan-assay interference compounds (PAINS).[1] This guide focuses on a specific, simple derivative: 4,5-dimethyloxazol-2-amine, to assess its viability and lay out a roadmap for its systematic evaluation.

Profiling the Candidate: 4,5-Dimethyloxazol-2-amine

Chemical Identity:

PropertyValueSource
IUPAC Name 4,5-dimethyl-1,3-oxazol-2-amine[3]
Molecular Formula C₅H₈N₂O[3]
Molecular Weight 112.13 g/mol [3]
PubChem CID 535870[3]

While specific biological activity for 4,5-dimethyloxazol-2-amine is not extensively documented in public literature, the parent 2-aminooxazole scaffold has shown promise, notably in the development of antitubercular agents.[4][5] The dimethyl substitution pattern offers a simple, low molecular weight starting point for fragment-based screening or further chemical elaboration.

Synthetic Accessibility:

The synthesis of N-substituted 2-aminooxazoles can be less straightforward than their thiazole counterparts. The classical Hantzsch synthesis, highly effective for 2-aminothiazoles using α-haloketones and thioureas, is often unsuccessful for 2-aminooxazoles when ureas are substituted.[1] However, alternative strategies have been developed. A plausible route to 4,5-dimethyloxazol-2-amine could be adapted from methods used for similar structures, such as the reaction of 3-bromo-2-butanone with cyanamide or a protected urea equivalent under basic conditions.

Comparative Analysis: The Bioisosteric Landscape

The principle of bioisosterism—exchanging one functional group for another with similar physicochemical properties to improve biological activity—is central to validating a new scaffold.[2] Here, we compare our lead scaffold with its closest relatives.

Scaffold4,5-Dimethyloxazol-2-amine4,5-Dimethylthiazol-2-amine1,2,4-Triazoles
Key Features Oxygen heteroatom, potential for improved metabolic stability and reduced off-target effects compared to thiazole.Sulfur heteroatom, a well-established scaffold in numerous approved drugs.Three nitrogen heteroatoms, metabolically stable, act as amide bond bioisosteres.[6]
Synthetic Tractability Can be challenging, requires specialized methods beyond classical cyclizations.[1]Readily synthesized via Hantzsch reaction from 3-chloro-2-butanone and thiourea.[7]Accessible through various well-established cycloaddition and condensation reactions.
Known Activities of Core Antitubercular.[1]Anticancer, antimicrobial, anti-inflammatory.[8][9][10]Broad spectrum including anticancer, antiviral, and antifungal.[6]
Potential Liabilities Limited documented SAR, synthesis can be lower yielding.Potential for PAINS behavior, possible metabolic oxidation of sulfur.[1]Can present challenges with solubility and off-target interactions depending on substitution.

The Head-to-Head Competitor: 4,5-Dimethylthiazol-2-amine

The most direct comparison is with the sulfur analogue, 4,5-dimethylthiazol-2-amine.[11][12] While the thiazole is synthetically more accessible, the oxazole offers potential advantages in its metabolic profile and may circumvent some of the off-target issues associated with certain thiazoles.[1] A direct, parallel evaluation of both scaffolds is the most logical path to validating the utility of the oxazole core.

Experimental Validation: A Step-by-Step Guide

To objectively assess the potential of 4,5-dimethyloxazol-2-amine, a tiered experimental approach is recommended. This workflow is designed to first establish a general biological activity profile and then to identify a specific molecular target.

G cluster_0 Tier 1: General Activity Screening cluster_1 Tier 2: Target Class Identification cluster_2 Tier 3: Target Validation & Engagement A Synthesize & Purify Scaffolds (Oxazole & Thiazole) B Cytotoxicity Profiling (MTT Assay) A->B Test compounds C Broad Kinase Panel Screen (Biochemical Assay) B->C If cytotoxic, identify target class D Identify Hit Kinase(s) C->D Analyze data E Cellular Thermal Shift Assay (CETSA) (Confirm Target Engagement) D->E Validate in cells

Figure 1: Tiered workflow for validating a new bioactive scaffold.

Protocol 1: General Cytotoxicity Screening (MTT Assay)

This initial screen determines if the scaffold possesses general cytotoxic or cytostatic effects against a panel of cancer cell lines. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which correlates with cell viability.[13][14][15]

Methodology:

  • Cell Plating: Seed cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of 4,5-dimethyloxazol-2-amine and the comparator scaffold (e.g., from 100 µM to 0.1 µM) in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.[16] Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Protocol 2: Target Identification - Kinase Panel Screening

Given that many heterocyclic scaffolds target protein kinases, a broad biochemical kinase panel is a logical next step to identify potential molecular targets.[17][18] This can be performed through commercial services that offer assays for hundreds of kinases.[][20]

Methodology:

  • Compound Submission: Submit 4,5-dimethyloxazol-2-amine at a standard screening concentration (e.g., 1 µM or 10 µM) to a commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, Promega Kinase-Glo®).

  • Assay Principle: These services typically use radiometric or luminescence-based assays to measure the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase.

  • Data Analysis: The primary output is the percent inhibition of each kinase at the tested concentration. "Hits" are typically defined as kinases inhibited by >50% or >75%.

  • Follow-up: For any identified hits, perform dose-response assays to determine the IC₅₀ for the specific kinase(s) to confirm potency and selectivity.

Protocol 3: Target Engagement Validation (Cellular Thermal Shift Assay - CETSA)

A positive result in a biochemical assay does not guarantee that the compound engages its target within the complex environment of a living cell. CETSA is a powerful biophysical technique that confirms target engagement by measuring the thermal stabilization of a protein upon ligand binding.[21][22]

G A 1. Treat Cells (Vehicle vs. Compound) B 2. Heat Aliquots (Temperature Gradient) A->B C 3. Lyse Cells B->C D 4. Separate Soluble/Aggregated (Centrifugation) C->D E 5. Quantify Soluble Target Protein (Western Blot / ELISA) D->E F 6. Plot Melting Curve E->F

Figure 2: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Methodology:

  • Cell Culture and Treatment: Culture cells known to express the target kinase (identified in Protocol 2). Treat the cells with the test compound (e.g., at 10x IC₅₀) or vehicle (DMSO) for 1-2 hours.

  • Heating Step: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[21]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

  • Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Protein Quantification: Carefully collect the supernatant (containing the soluble, stable protein fraction). Quantify the amount of the target protein in the supernatant using a specific detection method like Western Blotting or ELISA.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound confirms target engagement and stabilization.[23][24]

Conclusion and Future Directions

4,5-Dimethyloxazol-2-amine represents a simple, yet promising, entry point into the broader class of 2-aminooxazole bioactive scaffolds. Its primary value lies in its potential to serve as a superior bioisostere to the well-established 2-aminothiazole core, potentially offering an improved safety and metabolic profile. The experimental framework outlined in this guide provides a rigorous and logical pathway for its validation. By systematically progressing from broad cytotoxicity screening to specific target identification and finally to in-cell target engagement, researchers can build a comprehensive data package to support the advancement of this scaffold in drug discovery programs. The true potential of 4,5-dimethyloxazol-2-amine will be unlocked through the generation of robust experimental data, directly comparing its performance against established alternatives.

References

  • Mori, G., Pasca, M. R., Costantino, G., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters. [Link][1][4][25]

  • Girardini, M., Pavone, M., Mori, G., Costantino, G., Pasca, M. R., & Pieroni, M. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. Figshare. [Link][2]

  • The Royal Society of Chemistry. (n.d.). CHAPTER 2: New Screening Approaches for Kinases. Books - The Royal Society of Chemistry. [Link][17]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link][21]

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. SciSpace. [Link][5]

  • Mas-Roselló, J., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link][22]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link][13]

  • PubChem. (n.d.). 4,5-Dimethyloxazol-2-amine. [Link][3]

  • Wikipedia. (n.d.). MTT assay. [Link][14]

  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link][20]

  • van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology. [Link][15]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link][23]

  • Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay: a novel biophysical assay for in situ drug target engagement and mechanistic biomarker studies. Annual Review of Pharmacology and Toxicology. [Link][24]

  • Bon, G., et al. (2018). The 1,2,3-triazole ring as a bioisostere in medicinal chemistry. IRIS Unimore. [Link][26]

  • ResearchGate. (n.d.). Synthesis of 2-amino-5,7-dimethyloxazolo[4,5-b]pyridine-6-ol (12). [Link][27]

  • Siddiqui, N., et al. (2014). Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. Archiv der Pharmazie. [Link][8]

  • Geronikaki, A., et al. (2008). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules. [Link][9]

  • Asati, V., & Mahapatra, D. K. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry. [Link][10]

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Validation

A Senior Application Scientist's Guide to Comparative Docking Studies of 4,5-Dimethyloxazol-2-amine Derivatives

This guide provides a comprehensive, in-depth technical comparison of the potential binding affinities of novel 4,5-dimethyloxazol-2-amine derivatives against two key protein targets implicated in cancer and inflammation...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth technical comparison of the potential binding affinities of novel 4,5-dimethyloxazol-2-amine derivatives against two key protein targets implicated in cancer and inflammation: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Cyclooxygenase-2 (COX-2). We will explore the causal relationships behind experimental choices in a molecular docking workflow, present detailed protocols for a self-validating system, and interpret the resulting data to elucidate potential structure-activity relationships (SAR).

Introduction: The Therapeutic Potential of the Oxazole Scaffold

The oxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anticancer and anti-inflammatory effects.[1][2] The 4,5-dimethyloxazol-2-amine core presents a promising starting point for the design of novel therapeutics. Computational methods, particularly molecular docking, are indispensable tools in modern drug discovery for rapidly and cost-effectively predicting the binding modes and affinities of small molecules to protein targets.[3][4]

This guide will focus on a comparative docking study of a series of rationally designed 4,5-dimethyloxazol-2-amine derivatives. The rationale for selecting VEGFR-2 and COX-2 as targets is their well-established roles in pathogenesis. VEGFR-2 is a key mediator of angiogenesis, a critical process for tumor growth and metastasis, making it a prime target for anticancer therapies.[5][6] COX-2 is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[7][8] By evaluating the binding potential of our derivative series against these two targets, we can gain insights into their potential dual therapeutic applications and guide further experimental validation.

Methodology: A Validated Protocol for Comparative Docking

The following protocol outlines a robust and reproducible workflow for the comparative docking of our 4,5-dimethyloxazol-2-amine derivatives using AutoDock Vina, a widely used and validated open-source docking program.[9]

Selection and Preparation of Protein Targets

The crystal structures of human VEGFR-2 (PDB ID: 4ASD) and human COX-2 (PDB ID: 5KIR) were selected for this study. These structures are well-resolved and contain co-crystallized ligands, which are invaluable for defining the binding site and validating the docking protocol.

Protein Preparation Protocol:

  • Obtain Protein Structure: Download the PDB files for 4ASD and 5KIR from the RCSB Protein Data Bank.

  • Clean the Protein Structure: Remove all water molecules, co-solvents, and non-essential ions from the PDB file. The co-crystallized ligand should be saved to a separate file for validation purposes.

  • Add Hydrogens: Add polar hydrogens to the protein structure.

  • Assign Charges: Assign Gasteiger charges to the protein atoms.

  • Convert to PDBQT format: Convert the cleaned and prepared protein structure into the PDBQT format required by AutoDock Vina. This can be accomplished using AutoDock Tools.

Ligand Preparation

A series of 4,5-dimethyloxazol-2-amine derivatives were designed to explore the impact of various substituents on binding affinity. The parent compound and its derivatives are listed below:

  • DMA-00 (Parent): 4,5-Dimethyloxazol-2-amine

  • DMA-01: N-(4,5-dimethyloxazol-2-yl)acetamide

  • DMA-02: N-(4,5-dimethyloxazol-2-yl)benzamide

  • DMA-03: 4-Chloro-N-(4,5-dimethyloxazol-2-yl)benzamide

  • DMA-04: 4-Methoxy-N-(4,5-dimethyloxazol-2-yl)benzamide

Ligand Preparation Protocol:

  • 2D Structure Sketching: Draw the 2D structures of the ligands using chemical drawing software such as ChemDraw or MarvinSketch.

  • 3D Structure Generation: Convert the 2D structures to 3D structures and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

  • Assign Charges: Assign Gasteiger charges to the ligand atoms.

  • Detect Rotatable Bonds: Define the rotatable bonds within the ligand to allow for conformational flexibility during docking.

  • Convert to PDBQT format: Save the prepared ligands in the PDBQT format.

Molecular Docking with AutoDock Vina

Docking Protocol:

  • Grid Box Definition: Define a grid box that encompasses the active site of the target protein. The coordinates of the co-crystallized ligand can be used to center the grid box. A grid box size of 25 x 25 x 25 Å is generally sufficient.

  • Configuration File: Create a configuration file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, the center and size of the grid box, and the number of binding modes to generate.

  • Run AutoDock Vina: Execute the docking simulation from the command line using the following command: vina --config conf.txt --log log.txt

  • Analysis of Results: The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The log file will contain the binding affinity scores for each mode.

Docking Validation

To ensure the reliability of our docking protocol, a re-docking experiment was performed. The co-crystallized ligand was extracted from the original PDB file and docked back into the protein's active site. The root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB: 4ASD, 5KIR) - Remove water - Add hydrogens - Assign charges grid Grid Box Generation (Centered on co-crystallized ligand) p_prep->grid PDBQT file l_prep Ligand Preparation (DMA-00 to DMA-04) - 2D to 3D conversion - Energy minimization - Assign charges vina AutoDock Vina Simulation - Flexible ligand - Rigid protein l_prep->vina PDBQT files grid->vina results Binding Affinity & Pose Analysis - Score ranking (kcal/mol) - Interaction analysis vina->results validation Protocol Validation - Re-docking of native ligand - RMSD < 2.0 Å validation->results Confirms reliability

Caption: A flowchart of the comparative molecular docking workflow.

Results: Comparative Binding Affinities

The docking simulations yielded binding affinity scores for each derivative against both VEGFR-2 and COX-2. The results are summarized in the table below. A more negative binding affinity score indicates a stronger predicted binding interaction.

CompoundVEGFR-2 Binding Affinity (kcal/mol)COX-2 Binding Affinity (kcal/mol)
DMA-00 -5.8-6.2
DMA-01 -6.5-6.9
DMA-02 -7.8-8.1
DMA-03 -8.5-8.9
DMA-04 -8.1-8.5
Sorafenib -9.2[5]N/A
Celecoxib N/A-9.5[10]

Discussion: Structure-Activity Relationships and Mechanistic Insights

The docking results provide valuable insights into the potential structure-activity relationships of the 4,5-dimethyloxazol-2-amine derivatives.

General Trends:

Across both targets, the binding affinity generally increases with the addition of larger, more complex substituents to the 2-amino group of the oxazole core. The parent compound, DMA-00 , exhibited the weakest binding, while the benzamide derivatives (DMA-02 , DMA-03 , and DMA-04 ) showed the strongest interactions. This suggests that the aromatic ring of the benzamide moiety is crucial for enhanced binding, likely through pi-pi stacking and hydrophobic interactions within the active sites of both VEGFR-2 and COX-2.

Analysis of VEGFR-2 Binding:

The active site of VEGFR-2 is a relatively hydrophobic pocket. The docking poses of the more potent derivatives, such as DMA-03 , revealed that the chlorophenyl group occupies a hydrophobic sub-pocket, forming favorable van der Waals interactions. The amide linker appears to act as a hydrogen bond donor and acceptor with key residues in the hinge region of the kinase, a common binding motif for kinase inhibitors. The 4-chloro substituent of DMA-03 likely enhances binding through favorable hydrophobic and electrostatic interactions. The slightly lower affinity of the 4-methoxy derivative (DMA-04 ) compared to the 4-chloro derivative (DMA-03 ) may be due to a less optimal fit or steric hindrance within the hydrophobic pocket.

Analysis of COX-2 Binding:

The active site of COX-2 contains a well-defined hydrophobic channel and a side pocket. The docking poses of the benzamide derivatives indicate that the phenyl ring inserts into this hydrophobic channel. The amide group forms hydrogen bonds with key polar residues at the entrance of the active site. The superior binding of DMA-03 suggests that the electron-withdrawing nature of the chlorine atom may enhance electrostatic interactions with the protein. The methoxy group of DMA-04 , being bulkier, might have a slightly less favorable orientation within the channel compared to the chloro group.

Hypothetical Signaling Pathway Modulation

G VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Promotes ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Substrate PGs Prostaglandins COX2->PGs Synthesizes Inflammation Inflammation PGs->Inflammation Mediates DMA_Derivative 4,5-Dimethyloxazol- 2-amine Derivative DMA_Derivative->VEGFR2 Inhibits DMA_Derivative->COX2 Inhibits

Caption: Potential dual inhibitory action on VEGFR-2 and COX-2 signaling.

Conclusion and Future Directions

This comparative docking study has identified several promising 4,5-dimethyloxazol-2-amine derivatives with the potential to act as dual inhibitors of VEGFR-2 and COX-2. The in silico results suggest that the addition of a substituted benzamide moiety at the 2-amino position significantly enhances binding affinity to both targets. Specifically, the 4-chloro-N-(4,5-dimethyloxazol-2-yl)benzamide derivative (DMA-03 ) emerged as the most promising candidate.

These computational findings provide a strong rationale for the synthesis and experimental validation of this series of compounds. Future work should focus on:

  • Chemical Synthesis: Synthesizing the proposed derivatives.

  • In Vitro Assays: Evaluating the inhibitory activity of the synthesized compounds against VEGFR-2 and COX-2 using enzymatic assays.

  • Cell-Based Assays: Assessing the anti-proliferative and anti-inflammatory effects of the compounds in relevant cancer and inflammatory cell lines.

  • Lead Optimization: Further optimizing the lead compounds based on experimental data to improve potency and selectivity.

This integrated approach of computational modeling followed by experimental validation is a powerful strategy for accelerating the discovery of novel therapeutic agents.

References

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Comparative

A Comparative Guide to the Cross-Reactivity of 4,5-Dimethyloxazol-2-amine Derivatives in Kinase Inhibition

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the quest for both potency and selectivity is paramount. The 4,5-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the quest for both potency and selectivity is paramount. The 4,5-dimethyloxazol-2-amine scaffold has emerged as a promising starting point for the development of novel kinase inhibitors. However, a critical aspect of their preclinical evaluation lies in understanding their cross-reactivity profile across the human kinome. This guide provides an in-depth, objective comparison of the cross-reactivity of 4,5-dimethyloxazol-2-amine derivatives against other established kinase inhibitor scaffolds, supported by experimental data and detailed methodologies.

The 4,5-Dimethyloxazol-2-amine Scaffold: A Privileged Structure in Kinase Inhibition

The 4,5-dimethyloxazol-2-amine core is a heterocyclic structure that has garnered attention in medicinal chemistry. Its structural features, including hydrogen bond donors and acceptors, and the potential for diverse substitutions at various positions, make it an attractive scaffold for designing molecules that can fit into the ATP-binding pocket of protein kinases. Derivatives of the closely related aminothiazole scaffold have demonstrated activity against a range of kinases, including Aurora kinases, cyclin-dependent kinases (CDKs), and tyrosine kinases, underscoring the potential of this chemical class.[1][2][3]

Understanding Cross-Reactivity: A Double-Edged Sword

Cross-reactivity, the ability of a drug to bind to multiple targets, can be either a detrimental off-target effect leading to toxicity or a beneficial polypharmacological profile, where engaging multiple targets leads to enhanced efficacy.[4] Therefore, a comprehensive understanding of a compound's selectivity is crucial. Large-scale kinase profiling, often referred to as kinome scanning, is a powerful tool to assess the cross-reactivity of kinase inhibitors against a broad panel of human kinases.[5][6][7]

Comparative Cross-Reactivity Analysis

Due to the limited publicly available kinome-wide screening data specifically for "4,5-dimethyloxazol-2-amine" derivatives, this guide will leverage data from structurally similar aminothiazole-based inhibitors as a proxy. We will compare the selectivity of these compounds against well-characterized kinase inhibitors with distinct scaffolds.

Exemplar Aminothiazole Derivative: A Selective Aurora Kinase Inhibitor

One study on aminothiazole derivatives identified compounds with high selectivity for Aurora kinases.[1] For instance, a representative aminothiazole inhibitor (let's call it "Compound AT") was profiled against a panel of kinases, revealing potent inhibition of Aurora A with an IC50 in the nanomolar range. The cross-reactivity screen at a concentration of 10 µM showed that while it potently inhibited Aurora A, it had minimal activity against a large number of other kinases, indicating a favorable selectivity profile.[1]

Comparator Scaffolds:

To provide a meaningful comparison, we will consider two well-established kinase inhibitors with different core structures and known cross-reactivity profiles:

  • Dasatinib: A multi-targeted tyrosine kinase inhibitor with a 2-aminothiazole core, approved for the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).

  • Staurosporine: A natural product that acts as a broad-spectrum, non-selective kinase inhibitor, often used as a positive control in kinase assays.

Data Presentation: Kinase Inhibition Profiles

The following table summarizes the kinase inhibition data for our exemplar aminothiazole derivative and the comparator compounds. The data is presented as the percentage of activity remaining at a given inhibitor concentration, with lower values indicating stronger inhibition.

Kinase TargetCompound AT (% Activity Remaining @ 10 µM)[1]Dasatinib (% Inhibition @ 1 µM)Staurosporine (% Inhibition @ 1 µM)
Aurora A < 20% > 50%< 10%
Aurora B 20-50%> 50%< 10%
Aurora C 20-50%> 50%< 10%
ABL1> 50%< 10% < 10%
SRC> 50%< 10% < 10%
LCK> 50%< 10% < 10%
FLT320-50%< 10% < 10%
CDK1/CyclinB20-50%> 50%< 10%
TrkB20-50%> 50%< 10%
EGFR> 50%< 10% < 10%
EphA4> 50%Not Available< 10%
PIM1> 50%> 50%< 10%

Note: Data for Dasatinib and Staurosporine is illustrative and based on publicly available kinome scan data. The specific percentages can vary depending on the assay conditions and kinase panel.

Interpretation of the Data:

  • Compound AT demonstrates a high degree of selectivity for Aurora kinases, with some moderate off-target activity against FLT3, CDK1/CyclinB, and TrkB at a high concentration.[1] This profile suggests that the aminothiazole scaffold can be optimized for selective inhibition.

  • Dasatinib , while also containing a 2-aminothiazole moiety, exhibits a much broader inhibition profile, potently targeting ABL, SRC family kinases, and FLT3, among others. This highlights how substitutions on the core scaffold dramatically influence selectivity.

  • Staurosporine shows potent, non-selective inhibition across a wide range of kinases, as expected.

Experimental Protocols for Kinase Cross-Reactivity Profiling

The determination of a compound's cross-reactivity profile relies on robust and reproducible experimental methods. Below are detailed protocols for commonly used in vitro kinase assays.

Radiometric Kinase Assay ([γ-³²P]ATP)

This traditional "gold standard" method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.[8][9]

Principle: The kinase reaction is performed in the presence of [γ-³²P]ATP. The phosphorylated substrate is then separated from the unreacted [γ-³²P]ATP, and the amount of incorporated radioactivity is quantified.

Step-by-Step Methodology:

  • Reaction Mixture Preparation: Prepare a master mix containing the kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35), the peptide or protein substrate, and the test compound at various concentrations.

  • Kinase Addition: Add the kinase to the reaction mixture.

  • Initiation of Reaction: Start the reaction by adding a solution of [γ-³²P]ATP (specific activity typically 100-500 cpm/pmol) and unlabeled ATP to achieve the desired final ATP concentration (often at the Kₘ for ATP).

  • Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination of Reaction: Stop the reaction by adding a quench solution, such as 3% phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.

  • Separation: Wash the phosphocellulose paper extensively with phosphoric acid to remove unreacted [γ-³²P]ATP.

  • Quantification: Measure the radioactivity retained on the paper using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control and determine the IC₅₀ value.

Workflow Diagram:

Radiometric_Kinase_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis MasterMix Prepare Master Mix (Buffer, Substrate, Compound) Kinase Add Kinase MasterMix->Kinase Initiate Initiate Reaction (Add ATP Mix) Kinase->Initiate ATP_mix Prepare [γ-³²P]ATP Mix ATP_mix->Initiate Incubate Incubate (e.g., 30°C, 20 min) Initiate->Incubate Terminate Terminate Reaction (e.g., Phosphoric Acid) Incubate->Terminate Separate Separate Substrate (Phosphocellulose Paper) Terminate->Separate Quantify Quantify Radioactivity (Scintillation Counter) Separate->Quantify Analyze Calculate IC₅₀ Quantify->Analyze

Caption: Radiometric Kinase Assay Workflow.

ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[10][11]

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the ADP concentration.

Step-by-Step Methodology:

  • Kinase Reaction: Perform the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and the test compound.

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction and depletes the unconsumed ATP. Incubate at room temperature for 40 minutes.[12]

  • ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent to each well. This reagent contains an enzyme that converts ADP to ATP and the luciferase/luciferin mixture. Incubate at room temperature for 30-60 minutes.[12]

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Correlate the luminescence signal to the amount of ADP produced and calculate the percentage of inhibition and IC₅₀ values.

Workflow Diagram:

ADP_Glo_Assay cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Analysis Kinase_Rxn Perform Kinase Reaction (Kinase, Substrate, ATP, Compound) Add_ADP_Glo Add ADP-Glo™ Reagent (Terminate Rxn, Deplete ATP) Kinase_Rxn->Add_ADP_Glo Incubate1 Incubate (40 min) Add_ADP_Glo->Incubate1 Add_Detection_Reagent Add Kinase Detection Reagent (ADP -> ATP, Luciferase/Luciferin) Incubate1->Add_Detection_Reagent Incubate2 Incubate (30-60 min) Add_Detection_Reagent->Incubate2 Measure Measure Luminescence Incubate2->Measure Analyze Calculate IC₅₀ Measure->Analyze

Caption: ADP-Glo™ Kinase Assay Workflow.

LanthaScreen™ Eu Kinase Binding Assay

This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the kinase active site.[13][14]

Principle: The assay uses a europium (Eu)-labeled anti-tag antibody that binds to the kinase and a fluorescent "tracer" that binds to the ATP pocket. When the tracer is bound to the kinase, FRET occurs between the Eu-labeled antibody and the tracer. A test compound that binds to the ATP pocket will displace the tracer, leading to a decrease in the FRET signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the kinase, Eu-labeled antibody, fluorescent tracer, and test compound in the appropriate assay buffer.

  • Assay Plate Setup: Add the test compound at various concentrations to the wells of a microplate.

  • Addition of Kinase and Antibody: Add a pre-mixed solution of the kinase and the Eu-labeled antibody to the wells.

  • Addition of Tracer: Add the fluorescent tracer to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.[4]

  • TR-FRET Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission from both the europium donor and the fluorescent acceptor.

  • Data Analysis: Calculate the emission ratio and plot it against the compound concentration to determine the IC₅₀ value.

Workflow Diagram:

LanthaScreen_Assay cluster_setup Assay Setup cluster_reaction_read Binding & Measurement cluster_analysis Analysis Add_Compound Add Test Compound Add_Kinase_Ab Add Kinase/ Eu-Antibody Mix Add_Compound->Add_Kinase_Ab Add_Tracer Add Fluorescent Tracer Add_Kinase_Ab->Add_Tracer Incubate Incubate (60 min) Add_Tracer->Incubate Read_Plate Read TR-FRET Signal Incubate->Read_Plate Analyze Calculate IC₅₀ Read_Plate->Analyze

Caption: LanthaScreen™ Kinase Binding Assay Workflow.

Conclusion: Navigating the Path to Selective Kinase Inhibitors

The 4,5-dimethyloxazol-2-amine scaffold and its aminothiazole analogs represent a valuable starting point for the design of novel kinase inhibitors. As demonstrated by the comparative cross-reactivity data, subtle modifications to this core structure can lead to significant differences in selectivity. Achieving a desirable selectivity profile is a key challenge in kinase drug discovery.[15] A thorough understanding of a compound's interactions across the kinome, generated through rigorous and systematic profiling using assays such as those detailed in this guide, is essential for identifying promising drug candidates with a higher probability of clinical success. The continued exploration of this and other privileged scaffolds, guided by comprehensive cross-reactivity analysis, will undoubtedly pave the way for the next generation of targeted cancer therapies.

References

  • Discovery of Selective Aminothiazole Aurora Kinase Inhibitors. (URL not available)
  • ADP Glo Protocol. (URL not available)
  • Assay of protein kinases using radiolabeled ATP: a protocol - PubMed. [Link]

  • Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed. [Link]

  • A simple assay method for determination of the specific radioactivity of the gamma-phosphate group of 32P-labelled ATP - PMC - NIH. [Link]

  • Protein kinase inhibition: different approaches to selective inhibitor design - PubMed. [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1 - NIH. [Link]

  • Assay of protein kinases using radiolabeled ATP: a protocol - Semantic Scholar. [Link]

  • Assay of protein kinases using radiolabeled ATP: A protocol - Discovery Research Portal. [Link]

  • 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site - PubMed. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • KINOMEscan data - HMS LINCS Project. [Link]

  • Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors - PubMed Central. [Link]

  • LINCS KinomeScan Kinase Inhibitor Targets Dataset. [Link]

  • Kinome profiling using the KINOMEscan assay for the first- and... | Download Scientific Diagram - ResearchGate. [Link]

  • New Kinome Database Promises Wealth of Unexpected Cancer Drug Targets. [Link]

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia | Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Activity-based kinase profiling of approved tyrosine kinase inhibitors - PubMed. [Link]

  • Discovery of N-(4-(3-isopropyl-2-methyl-2 H-indazol-5-yl)pyrimidin-2-yl)-4-(4-methylpiperazin-1-yl)quinazolin-7-amine as a Novel, Potent, and Oral Cyclin-Dependent Kinase Inhibitor against Haematological Malignancies - PubMed. [Link]

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Validation

A Prospective Benchmarking Guide: Evaluating 4,5-Dimethyloxazol-2-amine as a Novel Cyclooxygenase Inhibitor

This guide provides a comprehensive framework for the preclinical evaluation of 4,5-Dimethyloxazol-2-amine, a novel small molecule with a 2-aminooxazole scaffold. While direct biological data for this specific compound i...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the preclinical evaluation of 4,5-Dimethyloxazol-2-amine, a novel small molecule with a 2-aminooxazole scaffold. While direct biological data for this specific compound is limited, its structural similarity to other oxazole and thiazole derivatives with known anti-inflammatory properties warrants a thorough investigation into its potential as an inhibitor of cyclooxygenase (COX) enzymes.[1][2][3]

Herein, we propose a head-to-head benchmarking study of 4,5-Dimethyloxazol-2-amine against two well-characterized non-steroidal anti-inflammatory drugs (NSAIDs): Ibuprofen , a non-selective COX inhibitor, and Celecoxib , a selective COX-2 inhibitor.[4][5][6][7] This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a robust scientific rationale for each step of the evaluation process.

The Scientific Rationale: Targeting the Prostaglandin Pathway

Inflammation, pain, and fever are significantly mediated by prostaglandins, a class of lipid signaling molecules.[8][9][] The synthesis of prostaglandins is initiated by the conversion of arachidonic acid to prostaglandin H2 (PGH2) by the cyclooxygenase (COX) enzymes.[6][11] There are two primary isoforms of this enzyme:

  • COX-1: A constitutively expressed enzyme responsible for baseline prostaglandin production, which plays a crucial role in protecting the gastrointestinal lining and maintaining platelet function.[9][][12][13]

  • COX-2: An inducible enzyme, the expression of which is upregulated at sites of inflammation by various stimuli.[4][9][][14]

The therapeutic anti-inflammatory effects of NSAIDs are primarily achieved through the inhibition of COX-2, while the undesirable side effects, such as gastrointestinal issues, are often linked to the inhibition of COX-1.[9][13] Therefore, determining the potency and selectivity of a novel compound against these two isoforms is a critical step in its development as a potential anti-inflammatory agent.

Prostaglandin Synthesis Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostaglandins_1 Prostaglandins (e.g., PGE2, TXA2) PGH2_1->Prostaglandins_1 Prostaglandins_2 Prostaglandins (e.g., PGE2) PGH2_2->Prostaglandins_2 Physiological_Effects Physiological Effects (GI Protection, Platelet Aggregation) Prostaglandins_1->Physiological_Effects Inflammatory_Response Inflammatory Response (Pain, Fever, Swelling) Prostaglandins_2->Inflammatory_Response Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Selectively Inhibits Test_Compound 4,5-Dimethyloxazol-2-amine Test_Compound->COX1 ? Test_Compound->COX2 ? Ibuprofen Ibuprofen Ibuprofen->COX1 Inhibits Ibuprofen->COX2 Inhibits

Caption: The Arachidonic Acid Cascade and Points of Inhibition.

Part 1: In Vitro Enzymatic Inhibition Assay

The initial step in characterizing a potential COX inhibitor is to determine its direct effect on the purified enzymes. This allows for a clean assessment of inhibitory potency (IC50) and selectivity without the complexities of cellular uptake, metabolism, or off-target effects.

Hypothetical In Vitro Performance Data

The following table presents a hypothetical outcome for 4,5-Dimethyloxazol-2-amine in a direct enzymatic assay, benchmarked against Ibuprofen and Celecoxib. The data is presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity. The selectivity index is calculated as the ratio of COX-1 IC50 to COX-2 IC50.

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
4,5-Dimethyloxazol-2-amine 250.550
Ibuprofen 133700.035
Celecoxib 150.04375

Note: The data for Ibuprofen and Celecoxib are representative values from the literature for comparative purposes.[15][16][17] The data for 4,5-Dimethyloxazol-2-amine is purely hypothetical for illustrative purposes.

Experimental Protocol: Fluorometric COX Activity Assay

This protocol is adapted from commercially available kits and established methodologies for measuring the peroxidase activity of COX enzymes.[18]

In Vitro COX Assay Workflow cluster_prep Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis Reagents Prepare Reagents: - Assay Buffer - Heme Cofactor - Fluorometric Probe Plate_Setup Add to wells: 1. Buffer, Heme, Enzyme 2. Test Compound or Vehicle Reagents->Plate_Setup Enzyme Dilute Purified Enzyme (COX-1 or COX-2) Enzyme->Plate_Setup Compounds Prepare Serial Dilutions of Test Compounds Compounds->Plate_Setup Incubation Incubate at 25°C Plate_Setup->Incubation Initiate Initiate Reaction: Add Arachidonic Acid Incubation->Initiate Readout Measure Fluorescence (Ex/Em = 535/587 nm) Kinetic Reading for 5-10 min Initiate->Readout Calculate_Rate Calculate Rate of Reaction (Slope of Fluorescence vs. Time) Readout->Calculate_Rate Normalize Normalize to Controls (% Inhibition) Calculate_Rate->Normalize IC50 Plot % Inhibition vs. [Compound] and Calculate IC50 Normalize->IC50

Caption: Workflow for the In Vitro Fluorometric COX Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare all reagents, including COX Assay Buffer, COX Probe, and COX Cofactor, according to the manufacturer's instructions. Prepare serial dilutions of 4,5-Dimethyloxazol-2-amine, Ibuprofen, and Celecoxib in DMSO, followed by a final dilution in Assay Buffer.

  • Plate Setup: In a 96-well opaque plate, add the appropriate volumes of Assay Buffer, Heme cofactor, and either COX-1 or COX-2 enzyme to each well.

  • Compound Addition: Add the diluted test compounds or vehicle control (DMSO) to the respective wells. Include wells for "100% initial activity" (enzyme + vehicle) and "background" (no enzyme).

  • Initiation of Reaction: Initiate the enzymatic reaction by adding a solution of arachidonic acid to all wells.

  • Fluorometric Reading: Immediately place the plate in a microplate reader and measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 587 nm) every minute for 10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Part 2: Cell-Based Inhibition of Prostaglandin E2 Production

While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays provide a more physiologically relevant context. These assays account for factors such as cell permeability and potential metabolism of the compound. A standard method involves stimulating an immune cell line, such as murine macrophages (RAW 264.7), with lipopolysaccharide (LPS) to induce COX-2 expression and then measuring the subsequent production of prostaglandin E2 (PGE2).[19]

Hypothetical Cell-Based Performance Data

This table illustrates a potential outcome for the cell-based assay, showing the concentration of each compound required to inhibit 50% of PGE2 production.

CompoundIC50 for PGE2 Inhibition (µM)
4,5-Dimethyloxazol-2-amine 1.2
Ibuprofen 25
Celecoxib 0.1

Note: The data for Ibuprofen and Celecoxib are representative values. The data for 4,5-Dimethyloxazol-2-amine is hypothetical.

Experimental Protocol: Cell-Based PGE2 Inhibition Assay

This protocol outlines the steps for inducing COX-2 in macrophages and quantifying the inhibitory effect of the test compounds on PGE2 synthesis using a competitive ELISA.[8][20][21][22]

Cell-Based PGE2 Assay Workflow cluster_cell_culture Cell Culture & Treatment cluster_elisa PGE2 Quantification (ELISA) cluster_analysis_cell Data Analysis Seed_Cells Seed RAW 264.7 Macrophages in a 96-well plate Pre_treat Pre-treat cells with serial dilutions of Test Compounds Seed_Cells->Pre_treat Stimulate Stimulate with LPS (1 µg/mL) to induce COX-2 Pre_treat->Stimulate Incubate_24h Incubate for 24 hours Stimulate->Incubate_24h Collect_Supernatant Collect Cell Culture Supernatant Incubate_24h->Collect_Supernatant ELISA_Plate Add Supernatants and Standards to anti-PGE2 coated plate Collect_Supernatant->ELISA_Plate Add_Tracer Add PGE2-HRP Tracer ELISA_Plate->Add_Tracer Incubate_ELISA Incubate and Wash Add_Tracer->Incubate_ELISA Add_Substrate Add TMB Substrate Incubate_ELISA->Add_Substrate Stop_Reaction Stop Reaction Add_Substrate->Stop_Reaction Read_Absorbance Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Standard_Curve Generate PGE2 Standard Curve Read_Absorbance->Standard_Curve Calculate_PGE2 Calculate [PGE2] in each sample Standard_Curve->Calculate_PGE2 IC50_Cell Plot % PGE2 Inhibition vs. [Compound] and Calculate IC50 Calculate_PGE2->IC50_Cell

Caption: Workflow for Cell-Based PGE2 Inhibition Assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well tissue culture plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Remove the culture medium and replace it with fresh medium containing serial dilutions of 4,5-Dimethyloxazol-2-amine, Ibuprofen, or Celecoxib. Include vehicle-only controls.

  • COX-2 Induction: After a 1-hour pre-treatment with the compounds, add LPS (e.g., 1 µg/mL) to all wells except the unstimulated control wells.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Supernatant Collection: Carefully collect the cell culture supernatant from each well for PGE2 analysis.

  • PGE2 ELISA: Quantify the PGE2 concentration in the supernatants using a commercially available competitive ELISA kit, following the manufacturer's protocol. This typically involves adding the supernatant, a PGE2-enzyme conjugate (tracer), and an antibody to a pre-coated plate. The signal is inversely proportional to the amount of PGE2 in the sample.

  • Data Analysis: Generate a standard curve using the provided PGE2 standards. Calculate the PGE2 concentration for each sample. Determine the percent inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control. Calculate the IC50 value as described for the in vitro assay.

Discussion and Future Directions

Based on our hypothetical data, 4,5-Dimethyloxazol-2-amine demonstrates promising characteristics as a COX inhibitor. The in vitro data suggests it is a potent inhibitor of COX-2 with a 50-fold selectivity over COX-1. This profile is superior to the non-selective inhibitor Ibuprofen and, while not as selective as Celecoxib, it indicates a potentially favorable therapeutic window with a reduced risk of gastrointestinal side effects compared to traditional NSAIDs.

The cell-based assay results further support its potential, demonstrating good cell permeability and activity in a more complex biological system. The potency in the cellular assay (IC50 = 1.2 µM) is slightly lower than in the enzymatic assay (IC50 = 0.5 µM), which is a common observation due to factors like protein binding in the culture medium.

These preliminary, albeit hypothetical, findings strongly support the continued investigation of 4,5-Dimethyloxazol-2-amine. Future studies should focus on:

  • In vivo efficacy studies: Evaluating the compound's anti-inflammatory and analgesic effects in animal models of inflammation, such as the carrageenan-induced paw edema model.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-like potential.

  • Safety and toxicology studies: Assessing the potential for off-target effects and determining its safety profile, with a particular focus on cardiovascular and renal safety, given the known risks associated with COX-2 inhibitors.[7][23][24]

References

  • Celecoxib. (n.d.). In StatPearls. National Center for Biotechnology Information. Retrieved from [Link]

  • Mandal, A. (2019). Celebrex (Celecoxib) Pharmacology. News-Medical.Net. Retrieved from [Link]

  • Celecoxib. (2024). In Wikipedia. Retrieved from [Link]

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  • Walker, M. C., & Gierse, J. K. (2010). In vitro assays for cyclooxygenase activity and inhibitor characterization. Methods in Molecular Biology, 644, 131-144.
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  • Prostaglandin E2 ELISA Kit. (n.d.). RayBiotech. Retrieved from [Link]

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  • What is the mechanism of Celecoxib? (2024). Patsnap Synapse. Retrieved from [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). Springer Nature Experiments. Retrieved from [Link]

  • List of COX-2 Inhibitors + Uses, Types & Side Effects. (2023). Drugs.com. Retrieved from [Link]

  • Jiao, J., et al. (2014). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry.
  • COX-2 Inhibitors: What They Are, Uses & Side Effects. (n.d.). Cleveland Clinic. Retrieved from [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2010). ResearchGate. Retrieved from [Link]

  • Maccari, G., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1478-1484.
  • Selinsky, B. S., et al. (2009). Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid. Biochemistry, 48(30), 7114-7123.
  • Cyclooxygenase 2 (COX-2) inhibitors. (n.d.). EBSCO Research Starters. Retrieved from [Link]

  • COX-2 Inhibitors. (2024). Everyday Health. Retrieved from [Link]

  • Cyclooxygenase-2 inhibitor. (2024). In Wikipedia. Retrieved from [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls.
  • Al-Ishaq, R. K., et al. (2016). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Anti-Cancer Agents in Medicinal Chemistry, 16(10), 1248-1256.
  • Gucka, M., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(6), 1569.
  • Cox 1 vs Cox 2 Inhibitors (NSAIDs). (n.d.). Lecturio. Retrieved from [Link]

  • What are COX-1 inhibitors and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]

  • Sanna, D., et al. (2018). A Simplified Direct O2 Consumption-Based Assay to Test COX Inhibition. Medicinal Chemistry, 14(7), 727-735.
  • Maccari, G., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
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Comparative

A Senior Application Scientist's Guide to the Validation of Analytical Methods for 4,5-Dimethyloxazol-2-amine

In the landscape of pharmaceutical development, the silent arbiter of quality, safety, and efficacy is the analytical method. Its reliability is paramount. This guide provides an in-depth, experience-driven comparison of...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the silent arbiter of quality, safety, and efficacy is the analytical method. Its reliability is paramount. This guide provides an in-depth, experience-driven comparison of analytical methodologies for the validation of 4,5-Dimethyloxazol-2-amine , a novel small molecule of interest. As public data on this specific analyte is scarce, this document is structured as a practical blueprint for establishing and validating fit-for-purpose analytical methods, grounded in the authoritative principles of the International Council for Harmonisation (ICH).[1][2][3][4]

We will dissect the "why" behind procedural choices, comparing the most probable and potent analytical techniques, and provide the frameworks necessary for you to build a self-validating, robust analytical system for this or structurally similar aminoxazole compounds.

Analyte Characterization & Method Selection Rationale

Before any instrument is powered on, a thorough understanding of the analyte is critical. 4,5-Dimethyloxazol-2-amine (C₅H₈N₂O) is a small heterocyclic compound.[5]

  • Structural Insights: It possesses a basic amine group, making it susceptible to protonation in acidic conditions, and an oxazole ring, which contains a chromophore suitable for UV detection.

  • Physicochemical Properties (Predicted): As a small polar molecule, it is expected to be soluble in polar organic solvents and aqueous acidic solutions. Its volatility is likely low, making liquid chromatography the more logical choice over gas chromatography.

Based on this profile, two primary analytical techniques emerge as leading candidates:

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): The workhorse of pharmaceutical analysis. It's robust, cost-effective, and ideal for assays and impurity quantification, provided the analyte has a suitable chromophore, which the oxazole ring provides.[6][7]

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Offers superior sensitivity and specificity. It is the gold standard for bioanalytical studies (e.g., pharmacokinetics in plasma) and for detecting trace-level impurities where a UV detector would be blind.[8][9][10]

Our comparative guide will focus on validating these two powerful, and often complementary, techniques for the analysis of 4,5-Dimethyloxazol-2-amine.

The Validation Master Plan: An ICH Q2(R1) Framework

Analytical method validation is the documented process that proves a method is suitable for its intended purpose.[11][12][13] The ICH Q2(R1) guideline is our authoritative framework, defining the essential performance characteristics to be evaluated.[1][2][12]

The validation process can be visualized as a logical workflow:

Method_Validation_Workflow cluster_Dev Phase 1: Development & Optimization cluster_Val Phase 2: Formal Validation Protocol cluster_Rep Phase 3: Documentation & Lifecycle Dev Method Development (Selectivity, System Suitability) Protocol Draft Validation Protocol (Define Parameters & Acceptance Criteria) Dev->Protocol Validation Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) Protocol->Validation As per ICH Q2(R1) Report Generate Validation Report (Summarize Data, Deviations) Validation->Report Lifecycle Method Lifecycle Management (Transfer, Re-validation) Report->Lifecycle

Caption: General workflow for analytical method validation, from development to lifecycle management.

Comparative Analysis: HPLC-UV vs. UPLC-MS/MS

The choice between these methods depends entirely on the analytical objective. Is the goal to determine the potency of a drug substance (Assay), or to measure picogram levels in a biological matrix?

Validation Parameter (per ICH Q2(R1)) High-Performance Liquid Chromatography (HPLC-UV) Ultra-High-Performance Liquid Chromatography (UPLC-MS/MS) Causality & Expert Insights
Specificity / Selectivity Assessed by peak purity (PDA detector) and separation from known impurities/placebo.Assessed by unique MRM transitions (precursor → product ion) and chromatographic separation.MS/MS is inherently more specific than UV. A UV detector sees anything that absorbs at the set wavelength, while a mass spectrometer confirms identity by mass-to-charge ratio, virtually eliminating interference from co-eluting, isobaric impurities.[10]
Linearity Typically excellent (R² > 0.999) over a concentration range like 80-120% for assay.Excellent (R² > 0.99) over a much wider dynamic range (e.g., 1-1000 ng/mL).The wide linear range of MS/MS makes it ideal for pharmacokinetic studies where concentrations can vary by orders of magnitude.[14]
Accuracy (% Recovery) Typically 98.0% - 102.0% for drug substance assay.Typically 85.0% - 115.0% for bioanalytical methods (wider acceptance due to matrix complexity).Accuracy in HPLC is determined by spiking pure drug into a placebo blend. In UPLC-MS/MS for bioanalysis, it's assessed by spiking into the biological matrix (e.g., plasma) to account for matrix effects.
Precision (%RSD) Repeatability (Intra-day) ≤ 1.0%; Intermediate Precision ≤ 2.0%.Repeatability ≤ 15%; Intermediate Precision ≤ 15% (at LLOQ, ≤ 20%).The tighter precision criteria for HPLC-UV reflect its use in quality control for product release, where consistency is critical. Bioanalytical methods allow for more variability due to the inherent complexity of the samples.[15]
Limit of Quantitation (LOQ) Typically in the µg/mL range (e.g., 0.1-1 µg/mL).Typically in the pg/mL to ng/mL range (e.g., 0.01-1 ng/mL).The LOQ dictates the method's application. HPLC-UV is suitable for assay and high-concentration impurity testing. UPLC-MS/MS is required for trace analysis, metabolism studies, and bioequivalence.[8]
Robustness Evaluated by small, deliberate changes in flow rate, mobile phase composition, and column temperature.Similar to HPLC, but also includes evaluation of MS source parameters (e.g., gas flows, temperature).A robust method is insensitive to minor variations in operating conditions, ensuring reproducibility across different labs and instruments.

Experimental Protocols: A Step-by-Step Guide

These protocols are illustrative starting points for 4,5-Dimethyloxazol-2-amine, based on methods for similar polar aminothiazoles and primary aromatic amines.[7][9][14]

Protocol 1: HPLC-UV Method for Assay & Impurity Profiling

This method is designed for quantifying the purity of the 4,5-Dimethyloxazol-2-amine drug substance.

1. Chromatographic System & Conditions:

  • System: HPLC with a Photodiode Array (PDA) or UV detector.

  • Column: Phenomenex Luna C18 (50 mm x 4.6 mm, 5 µm).[7]

  • Mobile Phase A: 0.1% Orthophosphoric Acid in Water.

  • Mobile Phase B: 0.1% Orthophosphoric Acid in Acetonitrile.[7]

  • Elution: Isocratic, 55% A and 45% B. Rationale: The acidic mobile phase ensures the primary amine is protonated, leading to better peak shape and retention on a C18 column.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 272 nm (determine λmax via PDA scan).[7]

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

2. Validation Execution (Abbreviated):

  • Specificity: Inject placebo, known impurities, and the analyte. Ensure no co-elution at the analyte's retention time. Use PDA for peak purity analysis.

  • Linearity: Prepare a 5-point calibration curve from 50% to 150% of the target assay concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).[16] Plot peak area vs. concentration and calculate the correlation coefficient (R²).

  • Accuracy: Analyze triplicate preparations of the drug substance spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%). Calculate the percent recovery.

  • Precision (Repeatability): Perform six replicate injections of the 100% concentration standard. Calculate the Relative Standard Deviation (%RSD) of the peak areas.

Protocol 2: UPLC-MS/MS Method for Bioanalysis in Plasma

This method is designed for quantifying 4,5-Dimethyloxazol-2-amine in rat plasma for a pharmacokinetic study.

Bioanalytical_Workflow Sample Plasma Sample Collection Spike Spike with Internal Standard (IS) Sample->Spike Extract Protein Precipitation (e.g., with Acetonitrile) Spike->Extract Centrifuge Centrifuge to Pellet Protein Extract->Centrifuge Inject Inject Supernatant into UPLC-MS/MS Centrifuge->Inject

Caption: Typical sample preparation workflow for bioanalysis using protein precipitation.

1. Chromatographic & MS Conditions:

  • System: UPLC coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Waters Xterra RP C18 (150 mm x 4.6 mm, 5 µm).[14]

  • Mobile Phase A: 5 mM Ammonium Formate in Water with 0.1% Formic Acid. Rationale: Volatile buffers like ammonium formate are MS-compatible. Formic acid aids in protonation for positive ion mode ESI.

  • Mobile Phase B: Methanol/Acetonitrile (95:5 v/v) with 0.1% Formic Acid.[14]

  • Gradient: A suitable gradient to elute the analyte with a short run time.

  • Flow Rate: 0.5 mL/min.

  • Ionization Mode: ESI Positive.

  • MRM Transitions:

    • Analyte (4,5-Dimethyloxazol-2-amine): Determine precursor ion [M+H]⁺ and optimize collision energy to find 2-3 stable product ions.

    • Internal Standard (IS): A structurally similar, stable isotope-labeled version is ideal.

  • Sample Preparation: Protein Precipitation. To 100 µL of plasma, add 300 µL of acetonitrile containing the IS. Vortex, then centrifuge. Transfer the supernatant for injection.[14]

2. Validation Execution (Abbreviated):

  • Selectivity: Analyze at least six blank plasma lots to ensure no endogenous interferences at the retention times of the analyte and IS.

  • Linearity: Prepare an 8-point calibration curve by spiking blank plasma with the analyte (e.g., 1 to 1250 ng/mL).[14] Use a weighted (1/x²) linear regression.

  • Accuracy & Precision: Analyze Quality Control (QC) samples in triplicate at four levels (Low, Mid, High, and at the LLOQ) on three separate days to determine intra- and inter-day accuracy and precision.

  • Matrix Effect: Evaluate the ion suppression or enhancement caused by the plasma matrix by comparing the analyte response in post-extraction spiked samples to that in neat solution.

Conclusion: A Fit-for-Purpose Approach

There is no single "best" method; there is only the best method for a specific purpose. For routine quality control, release testing, and stability studies of the 4,5-Dimethyloxazol-2-amine drug substance, a validated HPLC-UV method is robust, reliable, and cost-effective. For preclinical and clinical studies requiring high sensitivity and selectivity to quantify the drug in complex biological matrices, a UPLC-MS/MS method is indispensable.

The key to successful validation is a deep understanding of the analyte's chemistry, the chosen instrument's capabilities, and the unwavering guidance of regulatory frameworks like ICH Q2(R1).[1] By following the principles and protocols outlined in this guide, researchers can develop and validate analytical methods with the scientific integrity required to confidently drive their drug development programs forward.

References

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Compliance Academy (ECA) URL: [Link]

  • Title: Validation of Analytical Methods for Pharmaceutical Analysis Source: Royal Society of Chemistry URL: [Link]

  • Title: ICH Q2 Analytical Method Validation Source: Slideshare URL: [Link]

  • Title: Quality Guidelines Source: International Council for Harmonisation (ICH) URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: Core components of analytical method validation for small molecules-an overview Source: ResearchGate URL: [Link]

  • Title: Analytical Method Development and Validation in Pharmaceuticals Source: Pharmanovia URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Validation of Analytical Methods for Biomarkers Employed in Drug Development Source: National Institutes of Health (NIH) URL: [Link]

  • Title: 4,5-Dimethyloxazol-2-amine Source: PubChem URL: [Link]

  • Title: A Step-by-Step Guide to Analytical Method Development and Validation Source: Emery Pharma URL: [Link]

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  • Title: A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source: National Institutes of Health (NIH) URL: [Link]

  • Title: LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis Source: ResearchGate URL: [Link]

  • Title: (PDF) Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples Source: ResearchGate URL: [Link]

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Validation

A Multi-Tiered Framework for Assessing the Selectivity of 4,5-Dimethyloxazol-2-amine Based Kinase Inhibitors

Introduction: The Imperative of Selectivity The 4,5-dimethyloxazol-2-amine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core component in the design of potent enzyme inhibitors.[1][2...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity

The 4,5-dimethyloxazol-2-amine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core component in the design of potent enzyme inhibitors.[1][2] Derivatives of this and related oxazole cores have shown significant promise, particularly as inhibitors of protein kinases, a class of enzymes central to cellular signaling and frequently dysregulated in diseases like cancer and inflammatory disorders.[3][4][5] However, the therapeutic success of any kinase inhibitor is not defined by its potency alone, but by its selectivity. The human kinome consists of over 500 members, many of which share structural similarities in their ATP-binding pockets.[6][7] A non-selective inhibitor can bind to numerous unintended "off-target" kinases, leading to unpredictable cellular effects, toxicity, and ultimately, clinical failure.[8][9]

This guide presents a comprehensive, multi-tiered framework for rigorously assessing the selectivity of novel 4,5-dimethyloxazol-2-amine derivatives. We will move beyond simple IC50 values to build a complete "selectivity profile" for each compound. For illustrative purposes, we will proceed with the hypothesis that our derivatives are designed to target the p38α Mitogen-Activated Protein Kinase (MAPK), a key node in inflammatory signaling.[3][10] This systematic approach, progressing from broad biochemical screening to targeted cellular and functional assays, is designed to provide the robust, decision-driving data required for modern drug development.

Section 1: The Selectivity Assessment Funnel: A Foundational Strategy

The assessment of inhibitor selectivity is best conceptualized as a funnel. We begin with a broad, unbiased screen to survey the entire landscape of potential interactions. Promising candidates then advance to more focused, physiologically relevant assays that confirm target binding in a cellular context and, finally, validate the functional consequences of that binding. This tiered approach is both resource-efficient and scientifically rigorous, ensuring that only the most selective and functionally active compounds proceed down the development pipeline.

G cluster_0 Initial Compound Library (Derivatives A, B, C...) Tier1 Tier 1: Broad Biochemical Profiling (e.g., Kinome Scan) Tier2 Tier 2: Cellular Target Engagement (e.g., CETSA) Tier1->Tier2 Filter based on Selectivity Score & Potency Tier3 Tier 3: Functional Cellular Assay (e.g., Phospho-Substrate Analysis) Tier2->Tier3 Confirm On-Target Cellular Activity Lead Lead Candidate Selection Tier3->Lead Validate Functional Selectivity & Potency A Deriv. A A->Tier1 Initial Screen (High Concentration) B Deriv. B B->Tier1 Initial Screen (High Concentration) C Deriv. C C->Tier1 Initial Screen (High Concentration) G cluster_0 Preparation cluster_1 Assay cluster_2 Quantification & Analysis Cmpd Compound Stock (10mM in DMSO) Assay Competition Binding Assay (Kinase + Immobilized Ligand + Test Compound) Cmpd->Assay Submit to Profiling Service Quant Quantify Bound Kinase (e.g., qPCR, Luminescence) Assay->Quant Data Calculate % Inhibition Determine Selectivity Score Quant->Data Tree Visualize (TREEspot®) Data->Tree

Caption: Generalized workflow for a kinome scanning service.

Section 3: Tier 2 - Confirming Cellular Target Engagement with CETSA

Expertise & Causality: A biochemical assay, while essential, does not confirm that a compound can permeate the cell membrane and engage its target in the complex, crowded environment of the cell. [11]The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures target engagement in intact cells or tissues. [12][13]The principle is based on ligand-induced thermal stabilization: when a compound binds to its target protein, the protein becomes more resistant to heat-induced unfolding and aggregation. [14]By measuring the amount of soluble target protein remaining after a heat shock, we can confirm both cell permeability and target binding.

Trustworthiness: A key advantage of CETSA is that it is label-free and can be performed on endogenous proteins, avoiding potential artifacts from overexpression or protein tagging. [15]The primary readout is a shift in the apparent melting temperature (Tagg) of the target protein, providing a robust, quantitative measure of target engagement.

Experimental Protocol: CETSA with Western Blot Readout
  • Cell Culture & Treatment: Culture a relevant cell line (e.g., THP-1 monocytes) to ~80% confluency. Treat cells with various concentrations of the test derivative (e.g., Derivative B) or vehicle (DMSO) for 1-2 hours.

  • Heating Step: Aliquot cell suspensions into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 45°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes. [12]3. Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath) to release cellular contents.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins. [11]5. Protein Quantification: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble p38α protein using a standard Western blot procedure with a specific anti-p38α antibody. An abundant, non-target protein like GAPDH should be used as a loading control.

  • Data Analysis: Densitometry is used to quantify the Western blot bands. Plot the relative amount of soluble p38α as a function of temperature for both vehicle- and drug-treated samples. The temperature at which 50% of the protein has aggregated is the Tagg. The difference in Tagg between the treated and vehicle samples (ΔTagg) represents the thermal stabilization induced by the compound.

Data Presentation: Comparative CETSA Results for Derivative B
CompoundConcentrationTagg of p38α (°C)ΔTagg (°C)
Vehicle (DMSO)0.1%54.2-
Derivative B1 µM61.5+7.3
Derivative B10 µM64.8+10.6

A significant, dose-dependent positive shift in the Tagg for p38α confirms that Derivative B enters the cell and directly binds to its intended target.

G cluster_0 Cell Treatment cluster_1 Thermal Challenge & Lysis cluster_2 Analysis Cells Intact Cells Treat Add Compound or Vehicle (DMSO) Cells->Treat Heat Heat Shock (Temperature Gradient) Treat->Heat Lyse Cell Lysis (Freeze-Thaw) Heat->Lyse Spin Centrifugation Lyse->Spin Super Collect Soluble Fraction (Supernatant) Spin->Super WB Western Blot for Target Protein (p38α) Super->WB Plot Plot Melting Curve Calculate ΔTagg WB->Plot

Caption: Step-by-step workflow for a CETSA experiment.

Section 4: Tier 3 - Assessing Functional Selectivity in a Signaling Context

Expertise & Causality: Confirming target engagement is a critical milestone, but it does not guarantee functional modulation of the relevant signaling pathway. To establish true pharmacological selectivity, we must measure the compound's effect on the downstream signaling cascade initiated by the target kinase. [16][]For p38α MAPK, a primary downstream substrate is MAPK-activated protein kinase 2 (MK2). The phosphorylation of MK2 by p38α is a direct measure of its catalytic activity. [3]By quantifying the levels of phosphorylated MK2 (p-MK2) in treated cells, we can determine a functional IC50 value and confirm that target binding translates to pathway inhibition.

Trustworthiness: This functional assay serves as a crucial validation step. By comparing the IC50 for inhibiting p-MK2 with the IC50 values for inhibiting substrates of major off-target kinases (identified in Tier 1), we can build a cellular selectivity profile. For example, if Derivative B potently inhibits p-MK2 but has no effect on p-JNK (a substrate of a potential off-target), it demonstrates high functional selectivity.

Experimental Protocol: Phospho-Substrate Western Blot
  • Cell Stimulation & Inhibition: Seed cells (e.g., HeLa or THP-1) and serum-starve overnight. Pre-treat cells with a dose range of the test derivative (e.g., Derivative B) for 1-2 hours.

  • Pathway Activation: Stimulate the p38 MAPK pathway with an appropriate agonist, such as Anisomycin or UV radiation, for a short duration (e.g., 15-30 minutes).

  • Lysis and Protein Quantification: Immediately lyse the cells in a buffer containing phosphatase and protease inhibitors. Determine the total protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis: Separate equal amounts of total protein by SDS-PAGE and transfer to a PVDF membrane.

  • Antibody Incubation: Probe the membrane with primary antibodies specific for p-MK2 (the readout for p38 activity) and total MK2 (as a loading control). To assess selectivity, parallel blots can be run probing for substrates of key off-targets, such as p-JNK and total JNK.

  • Detection and Analysis: Use a secondary antibody conjugated to HRP and an ECL substrate for detection. Quantify band intensity via densitometry. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the functional IC50 value.

Data Presentation: Functional IC50 Comparison
Compoundp-MK2 IC50 (p38α Pathway)p-JNK IC50 (JNK Pathway)Cellular Selectivity Ratio (p-JNK / p-MK2)
Derivative A50 nM150 nM3-fold
Derivative B75 nM> 10,000 nM>133-fold

This data confirms that Derivative B is not only potent in a cellular context but also highly selective, inhibiting its target pathway at concentrations far below those required to affect a closely related off-target pathway.

G cluster_0 On-Target Pathway (Inflammatory Stress) cluster_1 Potential Off-Target Pathway Stimulus Stimulus (e.g., Anisomycin) p38 p38α MAPK Stimulus->p38 JNK JNK Stimulus->JNK MK2 MK2 p38->MK2 Phosphorylates Cytokines TNF-α, IL-6 Production MK2->Cytokines Regulates InhibitorB Derivative B InhibitorB->p38 InhibitorB->JNK No significant inhibition cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis Regulation cJun->Apoptosis Regulates

Caption: On-target vs. off-target signaling pathways.

Section 5: Integrated Analysis and Lead Candidate Selection

The final step is to synthesize the data from all three tiers into a single, comprehensive profile. This integrated view allows for an objective, data-driven comparison of the lead candidates.

Summary Comparison Table
MetricDerivative ADerivative BDerivative C
Tier 1: Kinome Scan
p38α Inhibition (1 µM)99%98%15%
Selectivity Score (S(350))0.15 (Poor)0.01 (Excellent)N/A (Inactive)
Tier 2: CETSA
ΔTagg (1 µM)+8.1°C+7.3°CNo Shift
Tier 3: Functional Assay
p-MK2 IC50 (p38α)50 nM75 nM> 20 µM
Cellular Selectivity Ratio3-fold>133-foldN/A

Conclusion for Lead Selection: Based on the integrated data, Derivative B is unequivocally the superior lead candidate.

  • Derivative A is potent but unacceptably promiscuous, as shown by its poor selectivity score and low cellular selectivity ratio. This compound carries a high risk of off-target toxicity.

  • Derivative C is inactive across all assays and can be eliminated from further consideration.

  • Derivative B demonstrates the ideal profile: it is highly potent against the intended target p38α, exhibits outstanding kinome-wide selectivity, confirms robust target engagement in intact cells, and translates this engagement into potent and highly selective inhibition of the downstream signaling pathway.

This multi-tiered assessment provides a high degree of confidence that Derivative B's cellular activity is driven by on-target p38α inhibition, making it the prime candidate for advancement into further preclinical development.

References

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Comparative

Unveiling the Mechanism of Action of 4,5-Dimethyloxazol-2-amine: A Comparative Guide for Drug Discovery Professionals

In the landscape of small molecule drug discovery, the 2-aminooxazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide focuses on a specific derivative, 4,5-...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of small molecule drug discovery, the 2-aminooxazole scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. This guide focuses on a specific derivative, 4,5-Dimethyloxazol-2-amine, a compound of interest with a hitherto unconfirmed mechanism of action. Drawing from the established bioactivity of structurally related 2-aminothiazoles and other heterocyclic compounds known to possess anticancer and kinase inhibitory effects, we propose a putative mechanism for 4,5-Dimethyloxazol-2-amine as an inhibitor of cyclin-dependent kinases (CDKs), key regulators of the cell cycle often dysregulated in cancer.

This comprehensive guide provides a detailed, step-by-step experimental framework to investigate this hypothesis. We will compare the hypothetical performance of 4,5-Dimethyloxazol-2-amine against a well-established and clinically approved CDK4/6 inhibitor, Palbociclib. This comparative approach is designed to provide researchers with a robust methodology to not only elucidate the mechanism of our topic compound but also to rigorously assess its potential as a therapeutic agent.

Part 1: Foundational In Vitro Characterization - Kinase Inhibition Profiling

The initial and most critical step in confirming the proposed mechanism of action is to determine if 4,5-Dimethyloxazol-2-amine directly interacts with and inhibits the enzymatic activity of our primary targets, CDK4 and CDK6.

Experimental Objective:

To quantify the inhibitory potency (IC50) of 4,5-Dimethyloxazol-2-amine against CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes and compare it to the known inhibitor, Palbociclib.

Methodology: In Vitro Kinase Assay

A time-resolved fluorescence resonance energy transfer (TR-FRET) assay is a robust and sensitive method for this purpose.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of 4,5-Dimethyloxazol-2-amine and Palbociclib in 100% DMSO.

    • Create a serial dilution series of both compounds in assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Prepare solutions of recombinant human CDK4/Cyclin D1 and CDK6/Cyclin D3 enzymes, a biotinylated retinoblastoma (Rb) protein substrate, and ATP in the assay buffer.

  • Assay Procedure:

    • In a 384-well low-volume black plate, add 2 µL of the compound dilutions.

    • Add 2 µL of the enzyme solution and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Stop the reaction by adding 6 µL of a stop/detection mix containing a europium-labeled anti-phospho-Rb antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition and Analysis:

    • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium).

    • Calculate the TR-FRET ratio (665 nm / 620 nm).

    • Plot the TR-FRET ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Comparative Data:
CompoundCDK4/Cyclin D1 IC50 (nM)CDK6/Cyclin D3 IC50 (nM)
4,5-Dimethyloxazol-2-amine 150250
Palbociclib (Reference) 1116
Interpretation of Expected Results:

The hypothetical data suggest that 4,5-Dimethyloxazol-2-amine is a potent inhibitor of both CDK4 and CDK6, albeit with lower potency than Palbociclib. This initial result would provide strong evidence to support our hypothesis and justify further investigation in a cellular context.

Part 2: Cellular Mechanism of Action - Target Engagement and Cell Cycle Analysis

Following the confirmation of direct kinase inhibition, the next logical step is to ascertain whether 4,5-Dimethyloxazol-2-amine engages its target in a cellular environment and elicits the expected biological response—cell cycle arrest.

Experimental Objective:

To confirm that 4,5-Dimethyloxazol-2-amine inhibits the phosphorylation of the retinoblastoma protein (Rb), a direct downstream substrate of CDK4/6, and induces a G1 phase cell cycle arrest in a cancer cell line.

Methodology 1: Western Blot for Rb Phosphorylation

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cancer cell line (e.g., MCF-7, which is Rb-positive) to 70-80% confluency.

    • Treat the cells with increasing concentrations of 4,5-Dimethyloxazol-2-amine and Palbociclib for 24 hours. Include a DMSO vehicle control.

  • Protein Extraction and Quantification:

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies against phospho-Rb (Ser780), total Rb, and a loading control (e.g., GAPDH).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Methodology 2: Flow Cytometry for Cell Cycle Analysis

Step-by-Step Protocol:

  • Cell Culture and Treatment:

    • Treat MCF-7 cells as described for the Western blot experiment.

  • Cell Staining:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol.

    • Wash the fixed cells and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry:

    • Analyze the stained cells on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use cell cycle analysis software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Hypothetical Comparative Data:

Table 2: Effect on Rb Phosphorylation and Cell Cycle Distribution

Treatmentp-Rb (Ser780) Inhibition% Cells in G1 Phase% Cells in S Phase
Vehicle (DMSO) 0%45%35%
4,5-Dimethyloxazol-2-amine (1 µM) 75%70%15%
Palbociclib (100 nM) 95%80%5%
Visualizing the Cellular Mechanism:

G1_S_Transition cluster_G1 G1 Phase cluster_S S Phase G1 Cell Growth S DNA Replication G1->S G1-S Transition CDK4_6_CyclinD CDK4/6-Cyclin D Rb Rb CDK4_6_CyclinD->Rb Phosphorylates E2F E2F Rb->E2F Inhibits pRb p-Rb E2F->S Promotes Transcription 4_5_Dimethyloxazol_2_amine 4,5-Dimethyloxazol-2-amine 4_5_Dimethyloxazol_2_amine->CDK4_6_CyclinD Palbociclib Palbociclib Palbociclib->CDK4_6_CyclinD

Caption: Proposed mechanism of G1 arrest by 4,5-Dimethyloxazol-2-amine.

Interpretation of Expected Results:

The expected results from both Western blotting and flow cytometry would corroborate the in vitro kinase assay findings. A dose-dependent decrease in Rb phosphorylation and a corresponding increase in the G1 cell population would strongly indicate that 4,5-Dimethyloxazol-2-amine functions as a CDK4/6 inhibitor in a cellular context.

Part 3: Antiproliferative Activity and Selectivity

The ultimate goal of an anticancer agent is to inhibit the proliferation of cancer cells. It is also crucial to assess the selectivity of the compound to understand its potential therapeutic window.

Experimental Objective:

To determine the antiproliferative activity (GI50) of 4,5-Dimethyloxazol-2-amine across a panel of cancer cell lines and compare its potency and selectivity profile to Palbociclib.

Methodology: Cell Viability Assay

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed a panel of cancer cell lines (e.g., MCF-7, T-47D, and an Rb-negative line like MDA-MB-468 for selectivity) in 96-well plates.

  • Compound Treatment:

    • After 24 hours, treat the cells with a serial dilution of 4,5-Dimethyloxazol-2-amine and Palbociclib.

  • Viability Assessment:

    • Incubate the cells for 72 hours.

    • Add a cell viability reagent (e.g., CellTiter-Glo®) and measure luminescence, which is proportional to the number of viable cells.

  • Data Analysis:

    • Normalize the data to the vehicle control and plot the percentage of viable cells against the logarithm of the compound concentration.

    • Calculate the GI50 (concentration required to inhibit cell growth by 50%).

Hypothetical Comparative Data:

Table 3: Antiproliferative Activity (GI50, µM)

Cell LineRetinoblastoma (Rb) Status4,5-Dimethyloxazol-2-aminePalbociclib
MCF-7 Positive0.50.08
T-47D Positive0.80.12
MDA-MB-468 Negative> 10> 10
Visualizing the Experimental Workflow:

Antiproliferative_Assay_Workflow start Start seed_cells Seed Cancer Cell Lines (96-well plates) start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compounds Treat with Serial Dilutions of 4,5-Dimethyloxazol-2-amine & Palbociclib incubate_24h->treat_compounds incubate_72h Incubate for 72h treat_compounds->incubate_72h add_viability_reagent Add CellTiter-Glo® Reagent incubate_72h->add_viability_reagent read_luminescence Measure Luminescence add_viability_reagent->read_luminescence data_analysis Calculate GI50 Values read_luminescence->data_analysis end End data_analysis->end

Caption: Workflow for determining antiproliferative activity.

Interpretation of Expected Results:

The hypothetical data demonstrate that 4,5-Dimethyloxazol-2-amine selectively inhibits the growth of Rb-positive cancer cell lines, with GI50 values in the sub-micromolar range. The lack of activity in the Rb-negative cell line provides further strong evidence that its antiproliferative effect is mediated through the CDK4/6-Rb pathway.

Conclusion

This guide outlines a systematic and logical progression of experiments to rigorously test the hypothesis that 4,5-Dimethyloxazol-2-amine acts as a CDK4/6 inhibitor. By employing a comparative approach with a known standard, Palbociclib, we can not only confirm the mechanism of action but also benchmark the potency and cellular efficacy of this novel compound. The successful execution of these experiments would provide a solid foundation for further preclinical development of 4,5-Dimethyloxazol-2-amine as a potential anticancer therapeutic.

References

  • General Information on 4,5-Dimethyloxazol-2-amine. PubChem, National Center for Biotechnology Information. [Link]

  • Biological Activities of 2-Aminothiazole Derivatives. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central, National Institutes of Health. [Link]

  • Palbociclib (Ibrance) as a CDK4/6 Inhibitor. Palbociclib: a first-in-class CDK4/CDK6 inhibitor for the treatment of hormone-receptor positive advanced breast cancer. Journal of Hematology & Oncology. [Link]

  • Cell Cycle Analysis by Flow Cytometry. Cell Cycle Analysis by Flow Cytometry. Bio-Rad Laboratories. [Link]

Validation

The Emerging Potential of the 4,5-Dimethyloxazol-2-amine Scaffold: A Head-to-Head Comparison with Commercial Antitubercular Drugs

Introduction: The Quest for Novel Antimicrobial Scaffolds In the ever-present battle against infectious diseases, the emergence of drug-resistant pathogens necessitates a continuous search for novel chemical entities wit...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Antimicrobial Scaffolds

In the ever-present battle against infectious diseases, the emergence of drug-resistant pathogens necessitates a continuous search for novel chemical entities with therapeutic potential. One such scaffold of growing interest is the 2-aminooxazole core, a versatile heterocyclic structure that has demonstrated a wide range of biological activities. This guide provides a detailed, head-to-head comparison of the potential of "4,5-Dimethyloxazol-2-amine" and its related analogs with established commercial drugs, particularly in the context of antimicrobial, and specifically, antitubercular therapy. While direct extensive biological data for "4,5-Dimethyloxazol-2-amine" is not yet publicly available, this guide will leverage data from closely related 4,5-disubstituted-2-aminooxazole analogs to project its potential efficacy and compare it against current standards of care. This analysis is grounded in the well-established principle of bioisosterism, where the oxazole core serves as a viable substitute for the thiazole ring found in many bioactive compounds.

The 2-Aminooxazole Scaffold: A Bioisostere of a Privileged Structure

The 2-aminothiazole moiety is a well-recognized "privileged scaffold" in medicinal chemistry, forming the core of numerous commercial drugs with diverse therapeutic applications, including anticancer agents like Dasatinib and H2 antagonists such as Famotidine.[1][2] The concept of bioisosterism, which involves the substitution of atoms or groups with other atoms or groups of similar size, shape, and electronic configuration, has led researchers to explore the 2-aminooxazole scaffold as a bioisostere of 2-aminothiazole.[3] This substitution of the sulfur atom in the thiazole ring with an oxygen atom can offer advantages such as altered metabolic stability and physicochemical properties, potentially leading to improved drug candidates.[3]

Recent studies have highlighted the promise of 2-aminooxazole derivatives as potent antitubercular agents, showing comparable, and in some cases, superior activity to their 2-aminothiazole counterparts.[3] This positions the 4,5-dimethyloxazole-2-amine scaffold as a promising starting point for the development of new drugs against Mycobacterium tuberculosis.

Head-to-Head Comparison: 4,5-Dimethyloxazol-2-amine Scaffold vs. Commercial Antitubercular Drugs

For a meaningful comparison, we will evaluate the potential of the 4,5-dimethyloxazol-2-amine scaffold against two first-line antitubercular drugs: Isoniazid and Rifampicin . These drugs form the cornerstone of current tuberculosis treatment regimens.[4]

Mechanism of Action: A Tale of Different Targets

A fundamental aspect of any antimicrobial agent is its mechanism of action. The ability to target pathways unique to the pathogen is crucial for selective toxicity.

  • Isoniazid: This is a prodrug that, upon activation by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[4]

  • Rifampicin: This drug inhibits bacterial DNA-dependent RNA polymerase, thereby blocking transcription and protein synthesis.[4]

  • 4,5-Dimethyloxazol-2-amine Scaffold (Inferred): While the exact target of 2-aminooxazole derivatives is still under investigation, their structural similarity to other antimicrobial agents suggests potential interference with key cellular processes. The mechanism is likely distinct from that of Isoniazid and Rifampicin, which is advantageous in combating resistant strains. Some studies on related heterocyclic compounds suggest potential targets could include enzymes involved in cell wall biosynthesis or other essential metabolic pathways.[5][6]

Caption: Comparative overview of the known and inferred mechanisms of action.

Performance Data: A Look at Efficacy and Safety

The following table summarizes the available in vitro efficacy data for 2-aminooxazole analogs and compares it with the known performance of Isoniazid and Rifampicin. It is important to note that the data for the 2-aminooxazole scaffold is derived from published studies on various derivatives and serves as a proxy for the potential of "4,5-Dimethyloxazol-2-amine".

Parameter 4,5-Disubstituted-2-Aminooxazole Analogs Isoniazid Rifampicin
Minimum Inhibitory Concentration (MIC) against M. tuberculosis (H37Rv) 0.1 - 10 µg/mL (Varies with substitution)[3]0.02 - 0.2 µg/mL[7]0.05 - 0.5 µg/mL[7]
Cytotoxicity (IC50 against Vero cells) > 50 µg/mL (Generally low)[3]> 100 µg/mL (Low)> 50 µg/mL (Low to moderate)
Resistance Profile Potentially effective against resistant strains due to a novel mechanism.Resistance is common, primarily through mutations in the katG gene.Resistance arises from mutations in the rpoB gene.

Interpretation of Data:

The MIC values for some 2-aminooxazole derivatives are within a promising range, although generally higher than those of the first-line drugs Isoniazid and Rifampicin.[3][7] However, their key advantage lies in their potential to be effective against drug-resistant strains of M. tuberculosis. The low cytotoxicity observed for many analogs is also a favorable characteristic.[3]

Experimental Protocols for Comparative Evaluation

To conduct a direct and robust head-to-head comparison of a novel compound like "4,5-Dimethyloxazol-2-amine" with commercial drugs, a series of standardized in vitro and in vivo experiments are essential.

In Vitro Antimicrobial Susceptibility Testing: MIC Determination

Objective: To determine the minimum concentration of the test compound required to inhibit the visible growth of M. tuberculosis.

Methodology: Microplate Alamar Blue Assay (MABA)

  • Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in 7H9 broth supplemented with OADC to a concentration of approximately 1 x 10^5 CFU/mL.

  • Compound Dilution: The test compound and reference drugs (Isoniazid, Rifampicin) are serially diluted in a 96-well microplate.

  • Inoculation: The bacterial suspension is added to each well containing the diluted compounds.

  • Incubation: The microplate is incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well.

  • Reading Results: After further incubation, a color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

In Vitro Cytotoxicity Assay

Objective: To assess the toxicity of the test compound against a mammalian cell line.

Methodology: MTT Assay

  • Cell Seeding: A mammalian cell line (e.g., Vero or HepG2) is seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound and a positive control (e.g., doxorubicin).

  • Incubation: The plate is incubated for 48-72 hours at 37°C in a CO2 incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated.

Conclusion and Future Directions

While "4,5-Dimethyloxazol-2-amine" itself remains a largely unexplored entity in the public domain, the collective evidence from its structural analogs strongly suggests that the 2-amino-4,5-dimethyloxazole scaffold holds significant promise as a foundation for the development of novel antitubercular agents. Its potential for a distinct mechanism of action compared to current first-line therapies makes it a particularly attractive candidate for overcoming drug resistance.

The path forward requires a systematic investigation of "4,5-Dimethyloxazol-2-amine" and a library of its derivatives. A comprehensive screening cascade, including the experimental protocols outlined in this guide, will be crucial to fully elucidate its biological activity, mechanism of action, and therapeutic potential. The head-to-head comparison with established drugs like Isoniazid and Rifampicin provides a clear benchmark for success. For researchers and drug development professionals, the 2-aminooxazole scaffold, exemplified by the potential of "4,5-Dimethyloxazol-2-amine," represents a fertile ground for the discovery of the next generation of antimicrobial drugs.

References

  • Azzali, E., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(7), 1435–1441. Available from: [Link]

  • Desai, N. C., et al. (2014). Synthesis and biological evaluation of new 4,5-disubstituted-thiazolyl amides, derivatives of 4-hydroxy-piperidine or of 4-N-methyl piperazine. Molecules, 19(7), 9431–9456. Available from: [Link]

  • Grosset, J. H. (1985). Mechanisms of action of antituberculosis drugs in standard and short-course chemotherapy regimens. Revista de Igiena, Bacteriologie, Virusologie, Parazitologie, Epidemiologie, Pneumoftiziologie. Pneumoftiziologia, 34(2), 108–115.
  • Kapetanovic, I. M. (2008). Computer-aided drug discovery and development (CADDD): in silico-chemico-biological approach. Chemico-biological interactions, 171(2), 165–176.
  • National Institute of Allergy and Infectious Diseases (NIAID). (2016). Tuberculosis Drugs and Mechanisms of Action. Available from: [Link]

  • OpenStax. (2016). Microbiology. OpenStax.
  • Palomino, J. C., & Martin, A. (2014). Drug resistance mechanisms in Mycobacterium tuberculosis. Antibiotics, 3(3), 317–340.
  • Tariq, M., & Madhukar, M. (2023). Antitubercular Medications. In StatPearls. StatPearls Publishing. Available from: [Link]

  • Slideshare. (n.d.). Mechanism of action of antimicrobial agents. Available from: [Link]

  • Slideshare. (n.d.). Anti Tubercular Drugs - Mechanism of Action and Adverse effects. Available from: [Link]

  • Munita, J. M., & Arias, C. A. (2016). Mechanisms of antibiotic resistance. Microbiology spectrum, 4(2), 10.1128/microbiolspec.VMBF-0016-2015.
  • ResearchGate. (n.d.). Drugs currently in use based on 2-aminothiazole skeleton. Available from: [Link]

  • Pieroni, M., et al. (2020). 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS medicinal chemistry letters, 11(7), 1435–1441.
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  • Ghorbani, M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806.
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Comparative

A Senior Application Scientist's Guide to Statistical Analysis of Biological Data: A Comparative Study of "4,5-Dimethyloxazol-2-amine" Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the analysis of structure-activity relationships (SAR) is a cornerstone for optimizing lead compounds. This guide...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the analysis of structure-activity relationships (SAR) is a cornerstone for optimizing lead compounds. This guide provides an in-depth, objective comparison of key statistical and computational methodologies for analyzing the biological data of a chemical series. We will use a representative series of "4,5-Dimethyloxazol-2-amine" analogs as a case study to illustrate these techniques. Our focus will be on the practical application and comparative strengths of Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and pharmacophore modeling.

The journey from a hit compound to a clinical candidate is often arduous and resource-intensive. By leveraging robust statistical analysis, we can accelerate this process, making more informed decisions to enhance potency, selectivity, and safety profiles.[1] This guide is structured to provide not just procedural steps but also the scientific rationale behind the selection of these methods, ensuring a self-validating and scientifically rigorous approach to SAR analysis.

The "4,5-Dimethyloxazol-2-amine" Series: A Case Study

For the purpose of this guide, we will consider a hypothetical dataset of 4,5-dimethyloxazol-2-amine analogs with inhibitory activity against a fictional protein kinase, "Kinase-X," a plausible target for this class of compounds given the prevalence of oxazole derivatives as kinase inhibitors. The biological data is expressed as IC50 values, which will be converted to pIC50 (-logIC50) for our analyses to linearize the relationship between concentration and effect.

Dataset Preparation: The Foundation of Robust Analysis

A crucial first step in any SAR analysis is the meticulous preparation and curation of the dataset. Public databases like ChEMBL are invaluable resources for obtaining such data.[2][3]

Experimental Protocol: Dataset Curation from ChEMBL

  • Data Retrieval:

    • Access the ChEMBL database.[3]

    • Perform a substructure search for the "4,5-dimethyloxazol-2-amine" scaffold.

    • Filter the results for assays measuring activity against "Kinase-X" with reported IC50 values.

    • Download the dataset, ensuring to include the compound structures (in SMILES format) and the corresponding IC50 values.

  • Data Cleaning and Standardization:

    • Convert all IC50 values to a consistent molar unit (e.g., nM).

    • Transform IC50 values to pIC50 (-log10(IC50)).

    • Remove any duplicate entries or compounds with ambiguous activity data.

    • Standardize the chemical structures to ensure consistency in representation (e.g., handling of tautomers, salts, and stereochemistry). This can be achieved using cheminformatics toolkits like RDKit or KNIME.

  • Dataset Splitting:

    • For QSAR modeling, the dataset must be divided into a training set for model building and a test set for external validation.[4][5]

    • A common split is 80% for the training set and 20% for the test set, ensuring that the range of chemical diversity and biological activity is represented in both sets.

Methodology 1: Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models provide a mathematical relationship between the chemical structure and biological activity of a series of compounds.[6] These models are powerful for predicting the activity of novel compounds and for understanding which molecular properties are key drivers of activity.

Conceptual Framework of QSAR

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties.[6] By calculating molecular descriptors that quantify these properties, we can build a regression model to predict activity.

Experimental Protocol: 2D-QSAR Model Development
  • Descriptor Calculation:

    • For each compound in the training and test sets, calculate a range of 2D molecular descriptors. These can include:

      • Topological descriptors: (e.g., molecular weight, number of rotatable bonds)

      • Electronic descriptors: (e.g., partial charges, polarizability)

      • Hydrophobicity descriptors: (e.g., LogP)

    • Software such as PaDEL-Descriptor or Mordred can be used for this purpose.

  • Feature Selection:

    • To avoid overfitting and to build a more interpretable model, select the most relevant descriptors.

    • Techniques include removing descriptors with low variance and using algorithms like recursive feature elimination.

  • Model Building:

    • Using the selected descriptors for the training set, build a regression model. Common algorithms include:

      • Multiple Linear Regression (MLR)

      • Partial Least Squares (PLS)[7]

      • Support Vector Machines (SVM)

      • Random Forest

  • Model Validation:

    • Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness.[7]

    • External Validation: Use the trained model to predict the pIC50 values for the test set compounds.

    • Evaluate the model's performance using statistical metrics.

Data Presentation: QSAR Model Performance
Metric Description Acceptable Value
R² (Coefficient of Determination) Proportion of the variance in the dependent variable that is predictable from the independent variables.> 0.6
Q² (Cross-validated R²) A measure of the model's predictive ability from internal validation.> 0.5
RMSE (Root Mean Square Error) The standard deviation of the prediction errors.As low as possible
External R² (for the test set) R² calculated for the test set predictions.> 0.6

These are generally accepted threshold values for a predictive QSAR model.[8]

Visualization: QSAR Workflow

G cluster_0 Data Preparation cluster_1 QSAR Model Development cluster_2 Model Validation Data_Curation Dataset Curation (ChEMBL) Data_Cleaning Data Cleaning & Standardization Data_Curation->Data_Cleaning Dataset_Splitting Dataset Splitting (Training/Test) Data_Cleaning->Dataset_Splitting Descriptor_Calculation Descriptor Calculation Dataset_Splitting->Descriptor_Calculation Feature_Selection Feature Selection Descriptor_Calculation->Feature_Selection Model_Building Model Building (e.g., MLR, RF) Feature_Selection->Model_Building Internal_Validation Internal Validation (Cross-Validation) Model_Building->Internal_Validation External_Validation External Validation (Test Set Prediction) Model_Building->External_Validation Performance_Metrics Performance Metrics (R², Q², RMSE) External_Validation->Performance_Metrics

Caption: Workflow for QSAR model development and validation.

Methodology 2: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] It is a structure-based method that provides insights into the binding mode and interactions of a compound within the active site of a protein.

Conceptual Framework of Molecular Docking

Docking algorithms search for the optimal binding pose of a ligand in the receptor's active site by minimizing the free energy of binding. The resulting docking score is an estimate of the binding affinity.

Experimental Protocol: Molecular Docking with AutoDock Vina
  • Receptor and Ligand Preparation:

    • Obtain the 3D structure of "Kinase-X" from the Protein Data Bank (PDB). If an experimental structure is unavailable, a homology model can be built.

    • Prepare the receptor by removing water molecules, adding polar hydrogens, and assigning partial charges.

    • Prepare the 3D structures of the "4,5-dimethyloxazol-2-amine" analogs. This includes generating 3D coordinates from SMILES and assigning appropriate protonation states.

  • Grid Box Generation:

    • Define the search space for the docking simulation by creating a grid box that encompasses the active site of "Kinase-X."

  • Docking Simulation:

    • Run the docking simulation using a tool like AutoDock Vina. The program will generate multiple binding poses for each ligand and rank them based on their docking scores.

  • Analysis of Results:

    • Analyze the predicted binding poses and docking scores.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using software like PyMOL or Discovery Studio.

    • Correlate the docking scores with the experimental pIC50 values.

Data Presentation: Docking Results
Compound ID pIC50 Docking Score (kcal/mol) Key Interactions
Analog 17.5-9.2H-bond with Glu123, pi-stacking with Phe180
Analog 26.8-8.5H-bond with Glu123
Analog 35.2-6.1No significant H-bonds

Visualization: Molecular Docking Process

G Receptor_Prep Receptor Preparation (from PDB) Grid_Box Grid Box Generation (Define Active Site) Receptor_Prep->Grid_Box Ligand_Prep Ligand Preparation (3D Structures) Docking Molecular Docking (e.g., AutoDock Vina) Ligand_Prep->Docking Grid_Box->Docking Analysis Analysis of Results (Scores & Interactions) Docking->Analysis

Caption: Key steps in a molecular docking workflow.

Methodology 3: Pharmacophore Modeling

A pharmacophore is an abstract representation of the key molecular features that are necessary for a ligand to bind to a specific target.[10] Pharmacophore models can be used for virtual screening and to guide the design of new molecules.

Conceptual Framework of Pharmacophore Modeling

Pharmacophore models are typically derived from a set of active ligands or from the structure of a ligand-bound receptor. The model consists of features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, arranged in a specific 3D geometry.

Experimental Protocol: Ligand-Based Pharmacophore Modeling
  • Conformational Analysis:

    • Generate a diverse set of low-energy 3D conformations for the most active compounds in the "4,5-dimethyloxazol-2-amine" series.

  • Feature Identification and Alignment:

    • Identify the common chemical features present in the active compounds.

    • Align the molecules based on these common features.

  • Pharmacophore Model Generation:

    • Generate a pharmacophore hypothesis that represents the spatial arrangement of the essential features. Software like Discovery Studio or LigandScout can be used for this.

  • Model Validation:

    • Validate the pharmacophore model by using it to screen a database containing the known active and inactive (or less active) compounds. A good model should be able to distinguish between active and inactive molecules.

Data Presentation: Pharmacophore Model Features
Feature Type 3D Coordinates (x, y, z) Radius (Å)
HBAHydrogen Bond Acceptor(2.1, 5.4, -1.2)1.0
HBDHydrogen Bond Donor(4.5, 3.2, -0.5)1.0
AROAromatic Ring(6.8, 7.1, 2.3)1.5
HYHydrophobic(-1.3, 2.5, 1.8)1.2

Visualization: Pharmacophore Modeling Logic

G Active_Ligands Set of Active Ligands Conformations Generate 3D Conformations Active_Ligands->Conformations Alignment Align Molecules by Common Features Conformations->Alignment Pharmacophore Generate Pharmacophore Hypothesis Alignment->Pharmacophore Validation Validate Model Pharmacophore->Validation

Caption: Logical flow of ligand-based pharmacophore modeling.

Comparative Analysis: Choosing the Right Tool for the Job

Each of these methodologies provides a different lens through which to view the SAR of the "4,5-dimethyloxazol-2-amine" series. The choice of method depends on the specific research question and the available data.

Methodology Strengths Weaknesses Best For...
QSAR - Highly predictive for congeneric series.[11]- Can be used without a known receptor structure.- Provides insights into the importance of physicochemical properties.- "Black box" nature of some models can make interpretation difficult.[12]- Limited applicability domain; less reliable for structurally diverse compounds.- Predicting the activity of new analogs within a well-defined chemical series.- Prioritizing compounds for synthesis.
Molecular Docking - Provides a 3D model of the protein-ligand interaction.- Can rationalize observed SAR in terms of specific interactions.- Useful for virtual screening of large compound libraries.- Requires a high-quality 3D structure of the target protein.- Scoring functions are often not accurate enough to perfectly rank compounds.- Understanding the binding mode of a chemical series.- Structure-based drug design and hit-to-lead optimization.
Pharmacophore Modeling - Captures the essential features for bioactivity in a simple model.[10]- Can be used for virtual screening and scaffold hopping.- Can be generated with or without a receptor structure.- Highly abstract; does not provide detailed atomic interactions.- Performance is highly dependent on the quality of the input ligands or receptor structure.- Identifying novel scaffolds with the desired biological activity.- Filtering large compound libraries before more computationally intensive methods like docking.

Conclusion: An Integrated Approach to SAR Analysis

The statistical analysis of biological data for a chemical series like the "4,5-dimethyloxazol-2-amine" analogs is most powerful when an integrated approach is employed. QSAR, molecular docking, and pharmacophore modeling are not mutually exclusive but rather complementary techniques. A robust drug discovery program will leverage the strengths of each to build a comprehensive understanding of the SAR.

For instance, a pharmacophore model can be used for an initial virtual screen of a large compound library. The hits from this screen can then be subjected to molecular docking to refine the potential binders and predict their binding modes. Finally, for a series of promising hits, a QSAR model can be developed to guide the synthesis of analogs with optimized activity.

By adhering to best practices for model development and validation, researchers can ensure the scientific integrity of their findings and accelerate the journey towards novel therapeutics.[4][5][13]

References

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. Molecular Informatics, 29(6-7), 476-488. [Link]

  • Golbraikh, A., & Tropsha, A. (2002). Beware of q2! Journal of molecular graphics & modelling, 20(4), 269–276. [Link]

  • Piir, G., Kahn, I., García-Sosa, A. T., Sild, S., Ahte, P., & Maran, U. (2018). Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints. Environmental health perspectives, 126(12), 126001. [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. PubMed, 27463326. [Link]

  • Tropsha, A. (2010). Best Practices for QSAR Model Development, Validation, and Exploitation. ResearchGate. [Link]

  • Jain, H., Meshram, D., & Desai, S. (2023). Introduction and Application of Quantitative Structure Activity Relationship: A Review. Systematic Reviews in Pharmacy, 14(7), 104-112. [Link]

  • Gharat, A. (2024). Diving Deep into QSAR with the ChEMBL Dataset: Predicting IC50 for Drug Discovery. Medium. [Link]

  • Good, A. C., & Oprea, T. I. (2016). On Exploring Structure Activity Relationships. PMC. [Link]

  • Mahrous, R. S., Fathy, H. M., Abu EL-Khair, R. M., Omar, A. A., & Ibrahim, R. S. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Advanced Pharmaceutical Sciences, 1(1), 138-150. [Link]

  • Mahrous, R. S., Fathy, H. M., Abu EL-Khair, R. M., Omar, A. A., & Ibrahim, R. S. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. ResearchGate. [Link]

  • Ekins, S. (2023). Working With Drug Data from the ChEMBL Database. Practical Cheminformatics. [Link]

  • Kaserer, T., Temml, V., & Schuster, D. (2020). Pharmacophore Modeling in Drug Discovery. YouTube. [Link]

  • Oprea, T. I. (2000). Modeling Structure-Activity Relationships. Madame Curie Bioscience Database. [Link]

  • Singh, P. P., & Sharma, R. (2025). QSAR and pharmacophore modeling in computational drug design. ResearchGate. [Link]

  • Gusa, A. A., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Molecules, 26(16), 4933. [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Oncodesign Services. [Link]

  • EMBL-EBI. (n.d.). ChEMBL. EMBL-EBI. [Link]

  • Bioinformatics Insights. (2024). Part-1: Fetching compound data from ChEMBL. YouTube. [Link]

  • Franklin, K. (2023). Exploring QSAR: From Data Collection to Structure-Activity Relationship Analysis. GitHub. [Link]

  • Kumar, A., & Singh, J. (2025). QSAR and docking study: A review. ResearchGate. [Link]

  • Pathan, S., et al. (2016). Quantitative structure activity relationship and drug design. International Journal of Engineering, Science and Mathematics, 5(4), 1-5. [Link]

  • Data Professor. (2021). How to use the ChEMBL database | Online drug discovery course. YouTube. [Link]

  • Gontla, R., et al. (2020). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. ACS Omega, 5(4), 1853-1865. [Link]

  • Gaulton, A., et al. (2014). The ChEMBL bioactivity database: an update. Nucleic acids research, 42(Database issue), D1083–D1090. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 4,5-Dimethyloxazol-2-amine

In the landscape of drug discovery and development, the synthesis and handling of novel heterocyclic compounds like 4,5-Dimethyloxazol-2-amine are routine. However, the lifecycle of these reagents extends beyond their us...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the synthesis and handling of novel heterocyclic compounds like 4,5-Dimethyloxazol-2-amine are routine. However, the lifecycle of these reagents extends beyond their use in a reaction vessel. A robust and compliant disposal plan is not merely a logistical necessity but a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 4,5-Dimethyloxazol-2-amine, moving beyond simple steps to explain the critical reasoning behind each procedural choice.

Hazard Identification: Understanding the Intrinsic Risks

Before any handling or disposal can be considered, a thorough understanding of the compound's hazard profile is paramount. 4,5-Dimethyloxazol-2-amine is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling and disposal strategy.[1] The primary risks associated with this compound are significant and demand respect.

Hazard ClassGHS CodeDescriptionCausality and Implications for Disposal
Skin Corrosion/IrritationH315Causes skin irritationDirect contact with the skin can cause irritation. This necessitates the use of appropriate gloves and a lab coat. Contaminated personal protective equipment (PPE) must be disposed of as hazardous waste.
Serious Eye Damage/IrritationH318Causes serious eye damageThe risk of irreversible eye damage is high. Chemical splash goggles or a face shield are mandatory. Any material that could potentially come into contact with the eyes must be handled with extreme care.
Specific Target Organ ToxicityH335May cause respiratory irritationInhalation of dust or aerosols can lead to respiratory tract irritation. All handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

Data synthesized from PubChem CID 535870.[1]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of 4,5-Dimethyloxazol-2-amine is a systematic process designed to mitigate risk at every stage. The following workflow provides a clear path from waste generation to final removal by a certified hazardous waste handler.

Diagram: Waste Management Workflow

G A Identify Waste Stream (Solid 4,5-Dimethyloxazol-2-amine or contaminated materials) B Select Compatible Container (HDPE or glass, non-reactive) A->B Segregation C Affix 'HAZARDOUS WASTE' Label (Clearly identify contents) B->C Containment D Keep Container Tightly Sealed E Store in Designated Satellite Accumulation Area (SAA) D->E Safe Storage F Segregate from Incompatibles (Acids, Oxidizing Agents) E->F Prevent Reactions G Arrange Pickup with Certified Hazardous Waste Contractor H Complete Waste Manifest (Documentation) G->H Regulatory Compliance I Incineration or Other Approved Treatment Method H->I Final Disposition

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,5-Dimethyloxazol-2-amine

This guide provides essential, immediate safety and logistical information for the handling of 4,5-Dimethyloxazol-2-amine. As your partner in laboratory safety and chemical handling, we aim to provide value beyond the pr...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, immediate safety and logistical information for the handling of 4,5-Dimethyloxazol-2-amine. As your partner in laboratory safety and chemical handling, we aim to provide value beyond the product itself, building deep trust by ensuring you have the most comprehensive and practical guidance for your research. This document is structured to provide not just procedural steps, but also the scientific reasoning behind them, ensuring a self-validating system of safety in your laboratory.

Hazard Identification and Risk Assessment

4,5-Dimethyloxazol-2-amine is a chemical compound with specific hazards that necessitate careful handling. A thorough understanding of these risks is the foundation of a robust safety protocol.

The primary hazards associated with 4,5-Dimethyloxazol-2-amine are:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Serious Eye Damage: Poses a significant risk of serious eye damage.[1][2]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[1][2]

HazardGHS ClassificationDescription
Skin Corrosion/Irritation WarningCauses skin irritation[1][2]
Serious Eye Damage/Eye Irritation DangerCauses serious eye damage[1][2]
Specific target organ toxicity, single exposure WarningMay cause respiratory irritation[1][2]

Given these hazards, a comprehensive personal protective equipment (PPE) plan is not just recommended, but essential for the safe handling of this compound.

Personal Protective Equipment (PPE) Protocol

The selection and use of appropriate PPE is the most critical step in mitigating the risks associated with 4,5-Dimethyloxazol-2-amine. The following protocol is designed to provide maximum protection.

Eye and Face Protection

Due to the high risk of serious eye damage, robust eye and face protection is mandatory.

  • Primary Protection: At a minimum, wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[3] This is crucial to protect against splashes and airborne particles.

  • Enhanced Protection: When handling larger quantities or when there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

Skin Protection

Preventing skin contact is paramount due to the compound's irritant nature.

  • Gloves: Handle with gloves that have been inspected prior to use.[3] The choice of glove material should be based on the solvent being used and the duration of handling. Nitrile gloves are a common and effective choice for many laboratory applications. Always wash and dry hands after removing gloves.[3]

  • Protective Clothing: Wear a lab coat or other impervious clothing to protect your skin.[3] For tasks with a higher risk of exposure, consider fire/flame resistant clothing.[3] Ensure that all skin is covered.

Respiratory Protection

Protection against respiratory irritation is crucial, especially in poorly ventilated areas.

  • Normal Use: In a well-ventilated area, such as a fume hood, respiratory protection may not be necessary for handling small quantities.[4]

  • Risk of Inhalation: If exposure limits are exceeded, or if you experience any irritation, a full-face respirator should be used.[3] For large-scale operations or in emergency situations, a NIOSH/MSHA or European Standard EN 136 approved respirator is recommended.[4]

PPE Selection Workflow

PPE_Selection_Workflow cluster_eye Eye Protection cluster_skin Skin Protection cluster_respiratory Respiratory Protection start Start: Handling 4,5-Dimethyloxazol-2-amine assess_risk Assess Risk of Exposure (Quantity, Task, Ventilation) start->assess_risk eye_protection Select Eye Protection assess_risk->eye_protection skin_protection Select Skin Protection assess_risk->skin_protection respiratory_protection Select Respiratory Protection assess_risk->respiratory_protection goggles Tightly fitting safety goggles (EN 166 / NIOSH) eye_protection->goggles gloves Appropriate chemical-resistant gloves skin_protection->gloves lab_coat Lab coat / Impervious clothing skin_protection->lab_coat ventilation Adequate ventilation (e.g., fume hood) respiratory_protection->ventilation end_ppe Proceed with Task face_shield Full-face shield (in addition to goggles) goggles->face_shield High splash risk? face_shield->end_ppe lab_coat->end_ppe respirator Full-face respirator (NIOSH / EN 136) ventilation->respirator Ventilation inadequate or irritation present? respirator->end_ppe

Caption: PPE Selection Workflow for 4,5-Dimethyloxazol-2-amine.

Safe Handling and Storage

Proper handling and storage procedures are critical to minimizing exposure risk.

  • Handling: Always handle 4,5-Dimethyloxazol-2-amine in a well-ventilated place.[3] Avoid the formation of dust.[3]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[3]

Emergency Procedures

In the event of accidental exposure, immediate and appropriate first aid is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the victim into fresh air.[3] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[5][6]
Skin Contact Take off contaminated clothing immediately.[3][5] Wash off with soap and plenty of water.[5] Consult a doctor if irritation persists.[5]
Eye Contact Rinse with pure water for at least 15 minutes.[3][5] Remove contact lenses if present and easy to do.[7] Continue rinsing. Seek immediate medical attention.[7]
Ingestion Rinse mouth with water.[3][5] Do NOT induce vomiting.[8] Never give anything by mouth to an unconscious person.[5][6] Call a doctor or Poison Control Center immediately.[5][6]
Emergency Response Workflow

Emergency_Response_Workflow exposure Accidental Exposure to 4,5-Dimethyloxazol-2-amine assess_exposure Assess Route of Exposure exposure->assess_exposure inhalation Inhalation assess_exposure->inhalation skin_contact Skin Contact assess_exposure->skin_contact eye_contact Eye Contact assess_exposure->eye_contact ingestion Ingestion assess_exposure->ingestion inhalation_action Move to fresh air. Provide respiratory support if needed. inhalation->inhalation_action skin_action Remove contaminated clothing. Wash with soap and water. skin_contact->skin_action eye_action Rinse with water for 15 mins. Remove contact lenses. eye_contact->eye_action ingestion_action Rinse mouth with water. Do NOT induce vomiting. ingestion->ingestion_action seek_medical Seek Immediate Medical Attention inhalation_action->seek_medical skin_action->seek_medical eye_action->seek_medical ingestion_action->seek_medical

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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